4-(3-Methoxyphenoxy)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-3-2-4-12(9-11)15-10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZZLFXWMVOBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390860 | |
| Record name | 4-(3-methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162402-37-1 | |
| Record name | 4-(3-Methoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162402-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(3-Methoxyphenoxy)piperidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-methoxyphenoxy)piperidine, a valuable heterocyclic building block in contemporary medicinal chemistry.[1] The piperidine moiety is a prevalent scaffold in a multitude of neurologically active agents, and its strategic functionalization is a cornerstone of modern drug discovery. This document delves into a robust synthetic pathway for the target molecule, elucidates the rationale behind the chosen methodology, and details the analytical techniques required for its unambiguous structural confirmation. The content herein is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the 4-Aryloxypiperidine Scaffold
The 4-aryloxypiperidine structural motif is a privileged scaffold in neuropharmacology, appearing in a range of compounds targeting various receptors and transporters in the central nervous system (CNS). The piperidine ring, with its conformational flexibility and basic nitrogen atom, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier. The aryloxy substituent at the 4-position allows for fine-tuning of the molecule's interaction with its biological target. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications in areas such as neurological disorders and pain management.[1]
Strategic Synthesis of this compound
The formation of the aryl ether bond is the pivotal step in the synthesis of this compound. Two primary retrosynthetic disconnections can be envisioned, leading to either a Williamson ether synthesis or a Mitsunobu reaction.
-
Williamson Ether Synthesis: This classical approach involves the reaction of an alkoxide with an alkyl halide. In this context, it would entail the deprotonation of 4-hydroxypiperidine followed by reaction with a 3-methoxy-substituted aryl halide. However, the reactivity of aryl halides in nucleophilic aromatic substitution can be low unless activated by electron-withdrawing groups.
-
Mitsunobu Reaction: This powerful and versatile reaction allows for the condensation of an alcohol and a nucleophile (in this case, a phenol) under mild, redox-neutral conditions using a phosphine and an azodicarboxylate.[2] This method often provides excellent yields and is tolerant of a wide range of functional groups.
For the synthesis of this compound, the Mitsunobu reaction is often the preferred method due to its mild reaction conditions and high efficiency. A critical consideration in this synthesis is the presence of the secondary amine in the piperidine ring, which can compete as a nucleophile. Therefore, a protection-deprotection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its ease of installation and facile removal under acidic conditions.
The overall synthetic strategy will, therefore, involve three key stages:
-
Protection of the piperidine nitrogen of 4-hydroxypiperidine.
-
Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 3-methoxyphenol.
-
Deprotection of the Boc group to yield the final product.
Experimental Protocol
Part A: Synthesis of N-Boc-4-hydroxypiperidine (Intermediate 1)
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of water and dioxane at 0 °C, add a base like triethylamine or sodium bicarbonate (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine, which can be used in the next step without further purification if of sufficient purity.
Part B: Synthesis of N-Boc-4-(3-Methoxyphenoxy)piperidine (Intermediate 2) via Mitsunobu Reaction
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 3-methoxyphenol (1.1 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.
-
After completion, concentrate the reaction mixture.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate N-Boc-4-(3-Methoxyphenoxy)piperidine.
Part C: Synthesis of this compound (Final Product)
-
Dissolve the purified N-Boc-4-(3-Methoxyphenoxy)piperidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in ethyl acetate or dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 10.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.
Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques are essential for its structural elucidation.
| Technique | Parameter | Expected Value/Observation |
| Mass Spectrometry (MS) | Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol | |
| [M+H]⁺ (Predicted) | m/z 208.1332 | |
| ¹H NMR | Chemical Shift (δ) | Predicted shifts (ppm) in CDCl₃: Aromatic protons (~6.4-7.2), Piperidine protons (~1.5-3.2 and a broad singlet for NH), Methoxyphenoxy proton (~4.3-4.5), Methoxy protons (~3.8) |
| ¹³C NMR | Chemical Shift (δ) | Predicted shifts (ppm) in CDCl₃: Aromatic carbons (~100-160), Piperidine carbons (~30-70), Methoxy carbon (~55) |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400), C-H stretching (aliphatic and aromatic, ~2800-3100), C-O-C stretching (~1200-1250), and C=C stretching (aromatic, ~1450-1600) |
Note: The NMR and IR data are predicted based on the analysis of the compound's structural fragments and comparison with similar molecules. Experimental data should be acquired for definitive confirmation.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound, the expected monoisotopic mass is 207.1259 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 208.1332.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key expected signals include:
-
A multiplet in the aromatic region (approximately δ 6.4-7.2 ppm) corresponding to the four protons on the 3-methoxyphenyl ring.
-
A singlet for the methoxy group protons at around δ 3.8 ppm.
-
A multiplet for the proton at the 4-position of the piperidine ring, shifted downfield due to the adjacent oxygen atom (approximately δ 4.3-4.5 ppm).
-
A series of multiplets for the remaining piperidine ring protons (approximately δ 1.5-3.2 ppm).
-
A broad singlet for the N-H proton of the piperidine ring, which is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals corresponding to the structure. Key predicted signals include:
-
Signals for the aromatic carbons, with the carbon attached to the ether oxygen and the methoxy group appearing at lower field (approximately δ 150-160 ppm).
-
A signal for the carbon at the 4-position of the piperidine ring bonded to the ether oxygen (approximately δ 65-75 ppm).
-
Signals for the other piperidine ring carbons (approximately δ 30-50 ppm).
-
A signal for the methoxy carbon at around δ 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups:
-
A broad to medium absorption in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2800-3100 cm⁻¹.
-
A strong C-O-C (aryl ether) stretching vibration around 1200-1250 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a key building block in medicinal chemistry. The detailed protocol, based on a protection-Mitsunobu reaction-deprotection sequence, provides a practical approach for its synthesis. Furthermore, the comprehensive characterization plan, employing mass spectrometry, NMR, and IR spectroscopy, ensures the structural verification and purity assessment of the final product. The information presented herein is intended to empower researchers in their efforts to synthesize and utilize this versatile compound for the development of novel therapeutic agents.
References
- Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. PubMed, 2009-12-01.
- Experimental 13C and 1H NMR spectrum of MPP.
- Supplementary Inform
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Preprint.
- 4-(3-Methoxyphenyl)piperidin-4-ol. PubChem.
- This compound (C12H17NO2). PubChemLite.
- 4-(3-methoxyphenyl)piperidine (C12H17NO). PubChemLite.
- 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov.
- This compound, 99%. Thermo Fisher Scientific.
- (PDF) Understanding the reaction mechanism of the regioselective piperidinolysis of aryl 1-(2, 4-dinitronaphthyl) ethers in DMSO: Kinetic and DFT studies.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
- A User Guide to Modern NMR Experiments. University of Oxford.
- Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- The Mitsunobu Reaction plays a vital part in organic chemistry due to its wide synthetic applications.
- This compound Hydrochloride. Chem-Impex.
Sources
The Multifaceted Biological Landscape of 4-(3-Methoxyphenoxy)piperidine Derivatives: A Technical Guide
Foreword: Unveiling a Privileged Scaffold
In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to diverse biological targets. The 4-(3-methoxyphenoxy)piperidine core is a compelling example of such a scaffold. Its inherent structural features, including a flexible piperidine ring, a strategically positioned ether linkage, and a methoxy-substituted aromatic moiety, provide a versatile template for the design of novel therapeutic agents. This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, with a particular focus on their applications in neuroscience and beyond. We will delve into the nuances of their interactions with key proteins, the rationale behind experimental designs for their evaluation, and the structure-activity relationships that govern their potency and selectivity.
Synthetic Pathways: Constructing the Core and its Analogs
The synthesis of this compound derivatives is a critical aspect of their development, enabling the systematic exploration of chemical space and the optimization of biological activity. A variety of synthetic strategies have been employed, often tailored to the specific substitutions desired on the piperidine and phenoxy rings.
A common and versatile approach involves the nucleophilic substitution of a leaving group at the 4-position of a suitably protected piperidine with 3-methoxyphenol. The choice of protecting group for the piperidine nitrogen is crucial to prevent side reactions and is typically an acid-labile group like tert-butyloxycarbonyl (Boc) or a readily cleavable group like a benzyl group.
Illustrative Synthetic Scheme:
Caption: General synthetic route to this compound and its derivatives.
Further diversification can be achieved through modifications of the phenoxy ring prior to coupling or by functionalizing the piperidine nitrogen of the final core structure. For instance, reductive amination can be employed to introduce a variety of substituents on the piperidine nitrogen, leading to a library of compounds for biological screening. The synthesis of more complex derivatives, such as those with additional substitutions on the piperidine ring, may require multi-step sequences involving reactions like Michael additions.[1]
Key Biological Activities and Therapeutic Targets
The this compound scaffold has been identified as a key pharmacophore for a range of biological targets, primarily within the central nervous system. This section will explore some of the most significant and well-documented activities of these derivatives.
Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative Diseases and Depression
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] The inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.[3][4][5] The this compound core has been incorporated into molecules that exhibit potent and selective MAO inhibitory activity.[3]
Structure-Activity Relationship (SAR) Insights:
The nature of the substituent on the piperidine nitrogen plays a crucial role in determining both the potency and selectivity of MAO inhibition. For instance, the length and nature of a linker between the piperidine nitrogen and another cyclic moiety can significantly influence activity. Studies have shown that a linker of 2-5 carbons is often optimal for MAO-B inhibitory activity.[3] Furthermore, the substitution pattern on the phenoxy ring can also modulate activity.
Experimental Protocol: In Vitro MAO Inhibition Assay
The evaluation of MAO inhibitory activity is typically performed using in vitro assays with isolated enzymes (MAO-A and MAO-B). A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate.[6][7][8]
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations.
-
A control with a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) and a vehicle control (DMSO) are included.[6][8]
-
The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition: A suitable substrate, such as p-tyramine (a substrate for both MAO-A and MAO-B), is added to initiate the reaction.[6][7][8]
-
Detection: A detection reagent containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) is added. The H₂O₂ produced by the MAO reaction reacts with the fluorogenic substrate in the presence of HRP to generate a fluorescent product.
-
Measurement: The fluorescence intensity is measured using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[6][7]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Self-Validating System: The inclusion of positive controls (known inhibitors) and a vehicle control ensures the validity of the assay. The signal-to-background ratio should be sufficient for robust statistical analysis. The reproducibility of the IC₅₀ values across multiple experiments is also a key validation parameter.
Workflow Diagram:
Sources
- 1. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-(3-Methoxyphenoxy)piperidine
Abstract
4-(3-Methoxyphenoxy)piperidine is a synthetic compound featuring structural motifs common to a variety of pharmacologically active agents, particularly those targeting the central nervous system. However, its specific mechanism of action remains largely uncharacterized in publicly available literature. This in-depth technical guide provides a comprehensive, protocol-driven framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the molecular mechanism of this compound. Eschewing a rigid template, this guide presents a logical, field-proven workflow, beginning with broad-spectrum screening to identify potential molecular targets and progressively narrowing the focus to detailed functional characterization and downstream signaling analysis. The protocols detailed herein are designed as self-validating systems, ensuring scientific rigor and reproducibility. This document serves as a roadmap for transforming this compound from a chemical entity into a well-understood pharmacological tool.
Introduction: The Scientific Imperative
The piperidine and methoxyphenoxy moieties are prevalent in numerous clinically significant drugs, including analgesics, antipsychotics, and antidepressants.[1][2] These structural components are known to interact with a range of biological targets, most notably G-protein coupled receptors (GPCRs) and sigma receptors.[3][4] Given the therapeutic potential of compounds with this scaffold, a thorough understanding of the mechanism of action of this compound is a critical step in assessing its potential as a lead compound for drug discovery or as a tool for probing neurobiological pathways.
This guide is structured to mirror the investigative process a senior scientist would undertake when faced with an uncharacterized compound. We will proceed from the foundational question of "Where does it bind?" to the more nuanced inquiries of "What does it do upon binding?" and "What are the downstream cellular consequences?".
Phase I: Target Identification - Casting a Wide Net
Rationale for Experimental Choice: Why Radioligand Binding Assays?
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[5] They are highly sensitive, reproducible, and allow for the determination of the equilibrium dissociation constant (Ki), a fundamental measure of binding affinity. By screening this compound against a diverse panel of targets, we can efficiently identify high-affinity interactions that warrant further investigation.
Experimental Workflow: Broad-Spectrum Radioligand Binding Screen
The following diagram illustrates the workflow for a comprehensive radioligand binding screen.
Caption: Workflow for Target Identification via Radioligand Binding Screen.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized procedure and should be optimized for each specific receptor-radioligand pair.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of the compound.
-
Obtain commercially available membrane preparations of the target receptors or prepare them from cells or tissues.
-
Select a suitable radioligand for each target receptor with a known dissociation constant (Kd).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer.
-
The test compound at various concentrations.
-
A fixed concentration of the specific radioligand.
-
The receptor membrane preparation.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter mat and measure the radioactivity trapped on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Interpretation of Results and Next Steps
A "hit" is typically defined as a compound that exhibits a Ki value in the sub-micromolar to nanomolar range for a specific target. The following table provides a hypothetical outcome of such a screen.
| Target Receptor | Radioligand | Ki of this compound (nM) |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | >10,000 |
| Dopamine D2 | [3H]-Spiperone | 850 |
| Sigma-1 | [3H]-(+)-Pentazocine | 25 |
| Adrenergic α2A | [3H]-Rauwolscine | >10,000 |
| Muscarinic M1 | [3H]-Pirenzepine | 1,500 |
Based on these hypothetical results, the sigma-1 receptor emerges as a high-affinity target for this compound, warranting further investigation.
Phase II: Functional Characterization - Defining the Interaction
Once a primary target is identified, the next crucial step is to determine the functional consequence of the compound's binding. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)?
Rationale for Experimental Choice: Why Second Messenger Assays?
For GPCRs, ligand binding initiates a cascade of intracellular events, starting with the activation of G-proteins and the subsequent modulation of second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.[6][7] Measuring these second messengers provides a direct readout of the functional activity of the compound.
-
cAMP Assays: These are ideal for studying GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins, which respectively increase or decrease the production of cAMP.[5][6]
-
Calcium Flux Assays: These are suitable for GPCRs that couple to Gq G-proteins, which activate phospholipase C, leading to an increase in intracellular calcium.
Since the G-protein coupling of our hypothetical target (sigma-1 receptor is not a classical GPCR, but for the sake of a comprehensive guide, we will proceed assuming a GPCR hit) is unknown, a cAMP assay is a versatile starting point.
Experimental Workflow: cAMP Functional Assay
The following diagram outlines the workflow for a cAMP functional assay to determine agonist and antagonist activity.
Caption: Workflow for cAMP Functional Assay (Agonist and Antagonist Modes).
Step-by-Step Protocol: HTRF-Based cAMP Assay
This protocol is based on a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the target receptor in 96- or 384-well plates.
-
-
Agonist Mode:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specified time at a controlled temperature.
-
Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known agonist for the receptor at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Follow steps 2c-2f to measure cAMP levels.
-
-
Data Analysis:
-
Agonist Mode: Plot the HTRF ratio against the log concentration of the compound to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values.
-
Antagonist Mode: Plot the HTRF ratio against the log concentration of the compound to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the agonist-induced response.
-
Interpretation of Results
-
Agonist: The compound will produce a concentration-dependent increase (for Gs-coupled receptors) or decrease (for Gi-coupled receptors, in the presence of forskolin) in cAMP levels.
-
Antagonist: The compound will not have an effect on its own but will inhibit the cAMP response induced by a known agonist.
-
Inverse Agonist: The compound will decrease the basal level of cAMP (in a system with constitutive receptor activity).
Phase III: Downstream Signaling - Mapping the Cellular Impact
Understanding the initial steps of receptor binding and second messenger modulation is crucial, but a complete picture of the mechanism of action requires an investigation of the downstream signaling pathways.
Rationale for Experimental Choice: Why ERK1/2 Phosphorylation?
The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that is activated by a wide variety of GPCRs, regardless of their G-protein coupling preference (Gs, Gi, or Gq).[8][9] Therefore, measuring the phosphorylation of ERK1/2 serves as a versatile and physiologically relevant readout of GPCR activation.[10][11]
Experimental Workflow: ERK1/2 Phosphorylation Assay
The following diagram illustrates the workflow for an ERK1/2 phosphorylation assay.
Caption: Workflow for ERK1/2 Phosphorylation Assay.
Step-by-Step Protocol: Western Blot for pERK1/2
-
Cell Culture and Treatment:
-
Seed cells expressing the target receptor in multi-well plates.
-
Once confluent, serum-starve the cells for several hours to overnight to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane of the pERK1/2 antibodies.
-
Re-probe the same membrane with an antibody for total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pERK1/2 and total ERK1/2 using densitometry.
-
Normalize the pERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized pERK1/2 levels against the compound concentration or time.
-
Interpretation of Results
An increase in the ratio of pERK1/2 to total ERK1/2 upon treatment with this compound would confirm that the compound activates this downstream signaling pathway. The time course of this activation can provide insights into the kinetics of the signaling cascade.
Conclusion: Synthesizing the Mechanistic Narrative
By systematically applying the phased approach outlined in this guide, a researcher can construct a comprehensive and scientifically robust narrative of the mechanism of action of this compound. The data from the radioligand binding assays will identify the molecular target(s). The functional assays will define the nature of the interaction (e.g., agonist, antagonist). Finally, the downstream signaling assays will elucidate the cellular consequences of this interaction. This multi-faceted approach, grounded in established and validated methodologies, provides the necessary framework to transform an uncharacterized molecule into a valuable tool for scientific discovery and a potential starting point for therapeutic development.
References
- Ahn, S., et al. (2004). Differential kinetic and spatial patterns of β-arrestin and G protein-mediated ERK activation by the angiotensin II receptor. Journal of Biological Chemistry, 279, 35518-35525.
- Kumari, P., Ghosh, E., & Shukla, A. K. (2015). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. Trends in Molecular Medicine, 21(11), 687-701.
- Omic.ai. (n.d.). GPCR Ligand Screening Workflow.
- Paila, Y. D., & Chetty, C. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.
- Sexton, P. M., & Christopoulos, A. (2023). GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning. bioRxiv.
- Shukla, A. K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Enzymology, 535, 305-314.
- Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management, 11(1), 77-86.
- Wang, L., & Xie, X. Q. (2012). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current Pharmaceutical Design, 18(2), 164-172.
- Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of opioid management, 11(1), 77–86.
- Olsen, R. H. J., & English, K. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(1), jcs260848.
- Olsen, R. H. J., & English, K. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(1).
- Pineda-Farias, J. B., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1209384.
- Celen, S. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
- Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 64(2), 125-132.
- Assay Guidance Manual. (2012). Phospho-ERK Assays. NCBI Bookshelf.
- Möller, C., et al. (2008). Prediction of GPCR-G Protein Coupling Specificity Using Features of Sequences and Biological Functions. Journal of Medicinal Chemistry, 51(10), 2923-2931.
- Wikipedia. (n.d.). Phenylpiperidines.
- Kim, T. H., et al. (2019). Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors. BMB Reports, 52(3), 196-201.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.
- Laghezza, A., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effect. European Journal of Medicinal Chemistry, 228, 114038.
- Szwabowski, G. L., Baker, D. L., & Parrill, A. L. (2023). Workflow for GPCR template selection through a biophysical approach. Journal of Molecular Graphics and Modelling, 119, 108390.
- Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038.
- Paila, Y. D., & Chetty, C. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.
- Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
- Boukhdoud, N., et al. (2024). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. International Journal of Molecular Sciences, 25(1), 543.
- Ryznerski, Z., et al. (1989). Synthesis and Pharmacological Properties of Phenoxyethylpiperazine Derivatives. Polish Journal of Pharmacology and Pharmacy, 41(2), 191-199.
- Inoue, A., et al. (2019). Decoding Principles of Selective GPCR-Gα Coupling. Biochemistry, 58(41), 4171-4177.
- Lenselink, E. B., et al. (2017). Characterization of Ligand Binding to GPCRs Through Computational Methods. Methods in Molecular Biology, 1646, 187-208.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Insel, P. A., et al. (2019). GPCRomics: An approach to discover GPCR drug targets. Pharmacological Research, 143, 1-10.
- Matsumoto, R. R., et al. (2020). The sigma receptor ligand N-phenylpropyl-N′-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. Psychopharmacology, 237(3), 723-734.
- Laghezza, A., et al. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS.
- Matsumoto, R. R., et al. (2020). The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. Psychopharmacology, 237(3), 723–734.
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3-Methoxyphenoxy)piperidine Hydrochloride: Properties and Applications
This guide provides a comprehensive technical overview of 4-(3-Methoxyphenoxy)piperidine hydrochloride, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthesis, spectral analysis, and potential pharmacological applications of this important chemical building block.
Chemical Identity and Physical Properties
This compound hydrochloride is a piperidine derivative characterized by a methoxyphenoxy group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 1166820-47-8 | , |
| Molecular Formula | C₁₂H₁₇NO₂·HCl | |
| Molecular Weight | 243.73 g/mol | , |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not definitively reported; a related compound, (-)-trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine hydrochloride, has a melting point of 180°-182° C.[1] | |
| Solubility | Favorable solubility is noted, particularly as the hydrochloride salt.[2] | |
| Storage Conditions | Store at 0-8°C.[2] |
Synthesis and Characterization
The synthesis of this compound hydrochloride is not extensively detailed in publicly available literature. However, a general synthetic strategy can be inferred from the synthesis of related phenoxypiperidine derivatives. A common approach involves the nucleophilic substitution of a suitable piperidine precursor with a methoxyphenoxy-containing moiety.
A plausible synthetic route, based on related syntheses, is the etherification of 4-hydroxypiperidine with 3-methoxyphenol, followed by conversion to the hydrochloride salt. The causality behind this choice of reaction is the well-established Williamson ether synthesis, which is a reliable method for forming aryl ethers. The use of a protected 4-hydroxypiperidine, such as the N-Boc derivative, is often employed to prevent side reactions at the piperidine nitrogen. The final deprotection and salt formation with hydrochloric acid yield the desired product.
Spectral Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen and oxygen atoms will be the most downfield among the piperidine signals.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.
-
FT-IR: The infrared spectrum should exhibit characteristic absorbances for the C-O-C ether linkage, C-H bonds of the aromatic and aliphatic systems, and the N-H stretching of the protonated amine in the hydrochloride salt.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.
Applications in Research and Drug Development
This compound hydrochloride is a valuable building block in medicinal chemistry, primarily due to the prevalence of the piperidine scaffold in a wide range of pharmaceuticals.[3] Its utility stems from its ability to serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2]
Neurological Disorders and Pain Management
The primary area of interest for this compound is in the development of novel therapeutics for neurological disorders and pain management.[2] The piperidine nucleus is a common feature in many centrally acting drugs, and the methoxyphenoxy moiety can be crucial for receptor binding and modulating pharmacological activity.
Derivatives of phenoxypiperidine are being investigated for their potential to interact with various neurotransmitter systems.[2] This includes research into their effects on serotonin (5-HT) pathways, which are implicated in mood disorders and pain perception.[1]
Role as a Versatile Intermediate
Beyond neuropharmacology, this compound hydrochloride is utilized in the synthesis of a broader range of bioactive molecules. Its applications extend to the development of agrochemicals and other specialty chemicals.[2] The stability and favorable solubility of the hydrochloride salt make it a practical choice for various chemical transformations.[2]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound hydrochloride is not widely available, general precautions for handling piperidine derivatives should be followed. These compounds are typically classified as irritants.
General Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water.
-
Skin: Wash with soap and water.
-
-
Storage: Store in a cool, dry place in a tightly sealed container.[2]
For more detailed safety information, it is recommended to consult the supplier-specific SDS.
Conclusion
This compound hydrochloride is a chemical intermediate with significant potential in the field of drug discovery and development, particularly in the search for new treatments for neurological disorders and pain. Its versatile structure allows for the synthesis of a wide array of derivatives, making it a valuable tool for medicinal chemists. Further research into the specific pharmacological properties and optimization of synthetic routes will continue to enhance its utility in the scientific community.
References
- Google Patents. (n.d.). US4585777A - (-)-Trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine for potentiating 5-HT.
- University of Bari. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti.
- ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
- PubMed. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics.
- Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions.
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- Google Patents. (n.d.). US4550116A - Piperidine derivatives.
Sources
Spectroscopic Characterization of 4-(3-Methoxyphenoxy)piperidine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-(3-Methoxyphenoxy)piperidine. In the absence of publicly available experimental data for this specific compound, this document leverages predictive methodologies based on foundational spectroscopic principles and comparative analysis with structurally related molecules. It is designed to serve as a robust resource for researchers, scientists, and drug development professionals, offering predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven protocols for the empirical acquisition of such spectra. This guide is structured to provide both a theoretical framework for understanding the spectroscopic behavior of this compound and practical instructions for its experimental characterization.
Introduction: The Challenge of Undocumented Spectroscopic Profiles
This compound is a molecule of interest in medicinal chemistry and drug development, serving as a potential building block for novel therapeutic agents. The piperidine and methoxyphenoxy moieties are common scaffolds in pharmaceuticals, making a thorough understanding of their combined spectroscopic signature essential for synthesis confirmation, quality control, and metabolic studies.
A comprehensive search of established scientific databases (including PubChem, SciFinder, and Reaxys) and the broader scientific literature reveals a notable absence of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound. This guide directly addresses this information gap by providing a detailed, predictive analysis of its spectroscopic profile. By dissecting the molecule into its constituent functional groups and drawing on established principles of spectroscopy and data from analogous compounds, we can construct a reliable, predicted spectral dataset. This approach not only offers a valuable reference point for researchers working with this molecule but also outlines the causal relationships between molecular structure and spectral output.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency tables, fragmentation rules, and spectral data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of the distinct chemical environments within the this compound structure.
To facilitate the discussion of NMR data, the atoms in this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment | Rationale |
| H-C11 | 7.15 - 7.25 | t | ~8.0 | 1H | Ar-H | Triplet expected due to coupling with two ortho protons (H-C9, H-C13). Located in a typical aromatic region. |
| H-C9, H-C13 | 6.45 - 6.55 | m | - | 2H | Ar-H | These protons are ortho to the methoxy group and meta to the piperidinoxy group, leading to a complex multiplet. |
| H-C12 | 6.40 - 6.50 | m | - | 1H | Ar-H | This proton is para to the methoxy group and ortho to the piperidinoxy group, appearing as a multiplet. |
| H-C4 | 4.30 - 4.50 | m | - | 1H | O-CH | The proton on the carbon bearing the ether oxygen is significantly deshielded. |
| H-C15 | 3.80 | s | - | 3H | O-CH₃ | Singlet for the methoxy group protons in a typical chemical shift range. |
| H-C2, H-C6 (eq) | 3.10 - 3.25 | m | - | 2H | N-CH₂ | Equatorial protons alpha to the nitrogen are typically downfield compared to axial protons. |
| H-C2, H-C6 (ax) | 2.65 - 2.80 | m | - | 2H | N-CH₂ | Axial protons alpha to the nitrogen. |
| H-C3, H-C5 (eq) | 1.95 - 2.10 | m | - | 2H | CH₂ | Equatorial protons beta to the nitrogen. |
| H-N1 | 1.70 - 2.50 | br s | - | 1H | N-H | Broad singlet, chemical shift is concentration and solvent dependent. |
| H-C3, H-C5 (ax) | 1.60 - 1.75 | m | - | 2H | CH₂ | Axial protons beta to the nitrogen. |
| Atom | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C8 | 160.5 | Ar C-O | Aromatic carbon attached to the ether oxygen, significantly deshielded. |
| C10 | 157.0 | Ar C-O | Aromatic carbon attached to the methoxy group. |
| C11 | 130.0 | Ar C-H | Aromatic methine carbon. |
| C13 | 107.0 | Ar C-H | Aromatic methine carbon ortho to the methoxy group. |
| C9 | 106.5 | Ar C-H | Aromatic methine carbon ortho to the methoxy group. |
| C12 | 101.0 | Ar C-H | Aromatic methine carbon para to the methoxy group. |
| C4 | 72.0 | O-CH | Piperidine carbon attached to the ether oxygen. |
| C15 | 55.5 | O-CH₃ | Methoxy carbon. |
| C2, C6 | 42.0 | N-CH₂ | Piperidine carbons alpha to the nitrogen. |
| C3, C5 | 31.0 | CH₂ | Piperidine carbons beta to the nitrogen. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds, as well as aromatic C=C vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3300 - 3350 | Medium, sharp | N-H Stretch | Characteristic for a secondary amine.[1][2] |
| 3000 - 3100 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |
| 2800 - 3000 | Medium-Strong | Aliphatic C-H Stretch | From the piperidine and methoxy methyl groups. |
| 1580 - 1600 | Medium-Strong | Aromatic C=C Stretch | Characteristic of the benzene ring. |
| 1450 - 1500 | Medium-Strong | Aromatic C=C Stretch | Characteristic of the benzene ring. |
| 1200 - 1280 | Strong | Aryl-O Asymmetric Stretch | Due to the C-O-C ether linkage on the aromatic ring.[3][4] |
| 1070 - 1150 | Strong | Alkyl-O Symmetric Stretch | Due to the C-O-C ether linkage on the piperidine ring.[3][4] |
| 1020 - 1250 | Medium | C-N Stretch | From the aliphatic amine in the piperidine ring.[2] |
| 800 - 900 | Strong | N-H Wag | Out-of-plane bending for a secondary amine.[2][5] |
| 690 - 900 | Strong | Aromatic C-H Bending | Out-of-plane bending patterns will indicate the 1,3-disubstitution on the benzene ring. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred method for a molecule like this, as it is a soft ionization technique that will likely produce a prominent protonated molecule, [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.
-
Molecular Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol
-
Monoisotopic Mass: 207.12593 Da
-
Predicted [M+H]⁺: m/z 208.1332
-
Predicted [M+Na]⁺: m/z 230.1152
The fragmentation of the protonated molecule will likely be initiated at the protonated piperidine nitrogen, leading to characteristic losses.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.
Causality of Fragmentation:
-
Loss of 3-methoxyphenol: A common pathway for protonated ethers is the cleavage of the C-O bond, leading to the loss of the neutral alcohol or phenol. In this case, cleavage of the piperidine C4-O7 bond would result in the loss of 3-methoxyphenol, leaving a piperidinyl cation fragment at m/z 84.08.[6]
-
α-Cleavage of the Piperidine Ring: Fragmentation can be initiated by cleavage of the bonds adjacent to the protonated nitrogen atom. This can lead to ring-opening and subsequent loss of neutral fragments, resulting in various iminium ions.[6][7] A likely fragmentation would involve the loss of a C₄H₈N fragment, leaving a charged 3-methoxyphenoxy fragment.
-
Loss of a Methyl Radical: While less common in ESI, high collision energies can induce the loss of a methyl radical from the methoxy group, resulting in a fragment at m/z 193.12.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound. These protocols represent standard, validated procedures in analytical chemistry.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8][9]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Cap the NMR tube securely.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical peak shape for the solvent or reference signal.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' or 'zgpr' with water suppression if needed).
-
Set the spectral width to approximately 12-16 ppm, centered around 6-7 ppm.
-
Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all peaks and analyze the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 to 4096) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
ATR-FTIR Spectroscopy Protocol
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Methodology:
-
Instrument Preparation:
-
Background Spectrum:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[11]
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption bands and correlate them with specific functional group vibrations.
-
-
Cleaning:
-
Retract the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened cloth.
-
ESI Mass Spectrometry Protocol
Objective: To determine the accurate mass of the molecule and study its fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]
-
Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be in the low µg/mL to high ng/mL range.[12][13]
-
Filter the final solution through a 0.22 µm syringe filter if any particulates are present.
-
-
Instrument Setup (Q-TOF or Orbitrap):
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ionization source to Electrospray Ionization (ESI), positive ion mode.
-
Optimize source parameters such as capillary voltage, nebulizer gas flow, and source temperature.
-
-
MS (Full Scan) Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
-
-
MS/MS (Tandem MS) Acquisition:
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 208.13) as the precursor ion.
-
Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.
-
Acquire the product ion spectrum to observe the fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the precursor ion and compare it to the calculated exact mass.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure and confirm connectivity.
-
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, a robust and scientifically grounded prediction of its NMR, IR, and MS spectra is possible through the application of fundamental principles and comparative analysis. This guide provides a comprehensive predicted dataset that can aid in the identification and characterization of this molecule. The detailed experimental protocols included herein offer a validated pathway for researchers to acquire empirical data, which can then be used to verify and refine the predictions made in this document. This dual approach of prediction and methodological guidance serves to empower researchers in their work with this and other novel chemical entities.
References
- BenchChem. (2025).
- ACD/Labs. (n.d.). NMR Prediction.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry Department website.
- Melo, V. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 977-986.
- Bruker. (n.d.). Mnova Predict | Accurate Prediction.
- Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446.
- Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27.
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26.
- Colorado State University. (n.d.). CASCADE - Chemical Shift Calculator.
- Mestrelab Research. (n.d.). Download Mnova NMRPredict.
- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
- University of Toronto Scarborough. (n.d.).
- Scribd. (n.d.).
- Iowa State University. (n.d.). NMR Sample Preparation.
- Kato, L., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(1), 87-95.
- IR spectrum of Ethers || FTIR spectroscopy. (2023, February 27). [Video]. YouTube.
- Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(3), 243.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted).
- Georgia Institute of Technology. (2023).
- Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
- LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- QuimicaOrganica.org. (n.d.). IR spectrum: Ethers.
- Boston University. (n.d.). Basic NMR Concepts.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Western University. (n.d.).
- ATR FTIR Basics | Attenuated Total Reflectance. (2019, November 26). [Video]. YouTube.
- Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Department of Chemistry.
- Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. Magnetic Resonance in Chemistry, 44(10), 948-954.
- NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.
- Kertesz, V., & Van Berkel, G. J. (2019).
- ResearchGate. (n.d.). Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp.
- Kruve, A., et al. (2008). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 80(13), 4976-4984.
- Specac Ltd. (n.d.).
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3584.
- Science Ready. (n.d.).
- eGyanKosh. (n.d.).
- Clark, J. (n.d.).
- How to predict the 13C NMR spectrum of a compound. (2017, November 28). [Video]. YouTube.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?
- Laskin, J., et al. (2016). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 8(39), 7142-7150.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Department of Chemistry.
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Rutgers_MS_Home [react.rutgers.edu]
An In-depth Technical Guide to the Solubility and Stability of 4-(3-Methoxyphenoxy)piperidine
Introduction
4-(3-Methoxyphenoxy)piperidine is a versatile heterocyclic compound that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry.[1] Its substituted piperidine core is a common feature in a wide array of biologically active molecules, particularly those targeting the central nervous system.[1][2] As with any compound intended for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. The methodologies described herein are grounded in industry best practices and aligned with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).[3][4][5]
The Core Imperative: Why Solubility and Stability Dictate Developmental Fate
-
Solubility directly influences a compound's bioavailability and the feasibility of creating viable dosage forms. Poor solubility can hinder absorption, lead to unreliable results in biological assays, and create significant formulation challenges.[6][7]
-
Stability determines a compound's shelf-life and ensures that the patient receives a safe and effective product. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[8][9]
This guide will systematically detail the experimental workflows to de-risk a developmental candidate like this compound by thoroughly profiling these two key attributes.
Part 1: Solubility Characterization
The solubility of a compound is not a single value but is dependent on the conditions of the medium in which it is dissolved. We will explore two key types of solubility: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[10] The shake-flask method is the universally recognized gold-standard for this determination. This measurement is critical for pre-formulation development.
-
Preparation: Accurately weigh an excess amount of solid this compound hydrochloride into separate glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial. A range of pH values should be tested to understand the compound's behavior in different physiological environments (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[10]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
-
Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Assessment
Kinetic solubility is a high-throughput measurement used in early drug discovery to assess how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[11][12] While not a true equilibrium value, it is invaluable for ranking compounds and identifying potential liabilities early.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[13]
-
Buffer Addition: Rapidly add the desired aqueous buffer to each well to achieve the final test concentrations, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.[11]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[14]
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. Increased scattering indicates precipitation of the compound.[13]
-
Direct UV with Filtration: Alternatively, filter the plate contents to separate undissolved particles and measure the UV absorbance of the filtrate in a new plate to determine the concentration of the dissolved compound.[7]
-
Data Presentation: Solubility Profile
The following table presents hypothetical solubility data for this compound hydrochloride to illustrate a typical output.
| Parameter | Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Thermodynamic | 0.1 N HCl | 1.2 | 25 | > 2000 |
| Thermodynamic | Acetate Buffer | 4.5 | 25 | 1570 |
| Thermodynamic | Phosphate Buffer | 6.8 | 25 | 450 |
| Thermodynamic | Phosphate Buffer | 7.4 | 25 | 380 |
| Thermodynamic | Simulated Gastric Fluid | 1.2 | 37 | > 2000 |
| Thermodynamic | Simulated Intestinal Fluid | 6.8 | 37 | 425 |
| Kinetic | Phosphate Buffered Saline | 7.4 | 25 | 125 |
Note: Data are hypothetical and for illustrative purposes only.
The pH-dependent solubility is evident, a typical characteristic for a basic compound like a piperidine derivative, which is more soluble at acidic pH due to protonation.
Part 2: Chemical Stability Assessment
Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[15] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation of the compound to identify likely degradation products and establish degradation pathways.[9][16] This is mandated by ICH guideline Q1A(R2).[4][5]
Forced Degradation Studies
The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical methods are capable of detecting any degradants that might form under long-term storage conditions.
A stock solution of this compound is subjected to the following conditions in parallel. A control sample, protected from stress, is analyzed alongside.
-
Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and a solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light, as specified in ICH Q1B.[17][18][19] A dark control sample should be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.[20]
Caption: Workflow for Forced Degradation Stability Studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active ingredient without interference from any degradation products, process impurities, or excipients.[16] Reversed-phase HPLC with UV detection is the most common technique.[21][22]
-
Column and Mobile Phase Screening: Start with a robust C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) and pH values (e.g., using formate or acetate buffers for low pH and phosphate or borate buffers for neutral to high pH) to achieve optimal separation between the parent compound and its stress-induced degradants.
-
Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting (polar) and late-eluting (non-polar) degradants are resolved from the main peak and each other.[21]
-
Detector Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peak purity of the parent compound under all stress conditions and to select an optimal wavelength for the quantification of both the parent and all visible impurities.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other.
-
Method Validation: Once developed, the method must be fully validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Stability Profile
The following table summarizes hypothetical results from a forced degradation study.
| Stress Condition | Reagent/Setting | Duration | % Degradation (Hypothetical) | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | 12.5% | Two major degradation products observed. |
| Base Hydrolysis | 0.1 N NaOH, RT | 24 h | 3.2% | Minor degradation, one small product peak. |
| Oxidation | 3% H₂O₂, RT | 8 h | 18.9% | Significant degradation, multiple products. |
| Thermal (Solid) | 80°C | 7 days | < 1.0% | Compound is thermally stable in solid form. |
| Photostability | ICH Q1B exposure | ~100 h | 8.5% | One major photolytic degradant observed. |
Note: Data are hypothetical and for illustrative purposes only.
This hypothetical profile suggests that this compound is most susceptible to oxidative degradation and acid hydrolysis, and relatively stable under thermal stress. This information is crucial for guiding formulation development and defining appropriate storage conditions and packaging.
Conclusion
The comprehensive characterization of solubility and stability is a non-negotiable cornerstone of early-phase drug development. By employing the systematic, scientifically-grounded protocols detailed in this guide, researchers can build a robust data package for this compound. This data is essential for making informed decisions, mitigating developmental risks, and ultimately paving the way for the successful progression of new chemical entities from the laboratory to the clinic. The self-validating nature of these studies, particularly the development of a stability-indicating method through forced degradation, ensures the integrity and reliability of the data generated, providing a solid foundation for all subsequent development activities.
References
- ICH. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
- ICH. Quality Guidelines. [Link]
- BioDuro. ADME Solubility Assay. [Link]
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
- ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
- IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
- SlideShare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
- ICH. (2005). Q1A(R2) Guideline. [Link]
- Europub. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. [Link]
- Evotec. Thermodynamic Solubility Assay. [Link]
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
- VŠCHT Praha.
- IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
- PubMed. (2008). In vitro solubility assays in drug discovery. [Link]
- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium)
- University of Bari Aldo Moro. Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. evotec.com [evotec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
- 15. database.ich.org [database.ich.org]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. ikev.org [ikev.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(3-Methoxyphenoxy)piperidine Analogs
A Senior Application Scientist's Synthesis of Mechanism, Methodology, and Therapeutic Opportunity
Abstract
The 4-(3-methoxyphenoxy)piperidine scaffold is a privileged structural motif in contemporary medicinal chemistry, offering a versatile framework for the design of ligands with high affinity and selectivity for critical therapeutic targets within the central nervous system. This guide provides a detailed technical exploration of the principal biological targets of these analogs, with a primary focus on the Sigma-1 Receptor (S1R) and Dopamine D2/D4 Receptors. We will dissect the mechanistic underpinnings of these interactions and delineate the rigorous experimental workflows required for their validation and characterization. This document is crafted from the perspective of a senior application scientist, aiming to deliver not just procedural steps, but the scientific rationale and field-proven insights necessary to empower researchers and drug development professionals in their pursuit of novel therapeutics for neuropsychiatric and neurodegenerative disorders.
Part 1: Strategic Imperative of the this compound Scaffold
The intrinsic chemical architecture of this compound—featuring a basic piperidine nitrogen for crucial ionic bonding and a flexible phenoxy group amenable to diverse substitutions—renders it an ideal candidate for interaction with a variety of G-protein coupled receptors (GPCRs) and other neuronal proteins.[1] This structural adaptability has spurred its investigation across multiple therapeutic domains, with a significant emphasis on neurological and psychiatric conditions.[2][3] This guide will concentrate on the most extensively documented and therapeutically promising targets for which these analogs have shown significant pharmacological activity.
Part 2: Primary Therapeutic Targets: Mechanism and Validation
The body of scientific evidence strongly indicates that this compound analogs primarily engage with the Sigma-1 Receptor (S1R) and the D2-like family of dopamine receptors (D2R and D4R).
The Sigma-1 Receptor (S1R): A Unique Chaperone Protein in Neuroplasticity
The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it plays a pivotal role in regulating cellular stress responses, ion channel activity, and neuronal plasticity.[4][5] Analogs of this compound have emerged as potent agonists and antagonists of S1R, highlighting its therapeutic potential.[6]
S1R activation is implicated in the potentiation of neurite outgrowth and the modulation of multiple neurotransmitter systems.[7] This makes it a highly attractive target for addressing neurodegenerative conditions such as Alzheimer's and Parkinson's disease, as well as psychiatric disorders like depression.[5] For example, S1R agonists have demonstrated neuroprotective properties in various preclinical models. The this compound scaffold can be systematically modified to optimize both binding affinity and functional activity at the S1R.
A systematic and multi-faceted experimental approach is critical to definitively establish and characterize the interaction of novel analogs with the S1R.
(A) Workflow Diagram:
Caption: Simplified S1R signaling cascade leading to neurite outgrowth.
The Dopamine D2 and D4 Receptors: Modulators of Neurotransmission
The D2-like dopamine receptors, particularly D2 and D4, are established targets for antipsychotic medications and are implicated in the pathophysiology of psychosis and other neuropsychiatric disorders. [8][9][10]Several this compound analogs have been synthesized and evaluated as potent antagonists for these receptors. [11][12]
The dopamine hypothesis of schizophrenia posits that hyperactive dopaminergic signaling in the mesolimbic pathway contributes to the positive symptoms of the disorder. D2/D4 receptor antagonists act by blocking the effects of excess dopamine, thereby ameliorating these symptoms. The this compound scaffold offers a template for developing antagonists with high affinity and selectivity for D2/D4 receptors, which is crucial for minimizing off-target effects.
(A) Workflow Diagram:
Caption: A phased experimental workflow for D2/D4 receptor target validation.
-
Cell Culture: Use a cell line stably expressing the human Dopamine D2 Receptor, such as CHO or HEK293 cells. [2]2. Cell Plating: Seed the cells into 96- or 384-well assay plates to achieve 80-90% confluency on the day of the assay. [2]3. Treatment: Pre-incubate the cells with various concentrations of the this compound analog (as an antagonist). Then, stimulate the cells with a known D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of an adenylyl cyclase activator like forskolin. [2][13]4. Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout. [14]5. Data Analysis: The antagonist activity of the analog is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value from the dose-response curve.
Caption: D2R antagonist mechanism via inhibition of the cAMP pathway. [15]
Quantitative Data Summary
The following table provides illustrative binding affinities for representative compounds, demonstrating the potency of the phenoxy-piperidine scaffold and its analogs at their primary targets.
| Analog Example | Target | Binding Affinity (Ki, nM) |
| N-[(4-methoxyphenoxy)ethyl]piperidine | S1R | 0.89–1.49 [16] |
| 3,4-Difluorophenyl-4,4-difluoropiperidine ether | D4R | 5.5 [12] |
| 4-Cyano-3-fluorophenoxy-4,4-difluoropiperidine ether | D4R | 3.8 [17] |
| 3-Fluorophenyl-4,4-difluoropiperidine ether | D4R | 5.5 [17] |
Part 3: Future Perspectives and Therapeutic Horizons
The versatility of the this compound scaffold presents exciting opportunities for the development of next-generation therapeutics. The design of multi-target ligands, for instance, compounds with dual S1R agonism and D2R antagonism, could offer a synergistic approach for complex neuropsychiatric disorders like schizophrenia, addressing both positive and negative symptoms. Furthermore, the exploration of these analogs for other neurological conditions where S1R and dopamine receptors are implicated, such as chronic pain and certain movement disorders, represents a promising frontier for future research.
References
- Saeedeh Saeedi, Sumaiya Nahid, Anish K. Vadukoot, and Corey R. Hopkins. "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds." ChemMedChem, 2020. [Link]
- "Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade.
- Zhen, J., et al. "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors." Journal of Neuroscience Methods, 2010. [Link]
- Su, T. P., et al. "The sigma-1 receptor: roles in neuronal plasticity and disease." Current Pharmaceutical Design, 2010. [Link]
- Chu, U. B., and Ruoho, A. E. "SIGMA RECEPTOR BINDING ASSAYS." Current Protocols in Pharmacology, 2016. [Link]
- Chu, U. B., and Ruoho, A. E. "Sigma Receptor Binding Assays." Current Protocols in Pharmacology, 2015. [Link]
- "Radioligand Binding Assay Protocol." Gifford Bioscience. [Link]
- "D2 Dopamine Receptor Assay." Innoprot. [Link]
- "D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay." Eurofins Discovery. [Link]
- Zhen, J., et al. "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors." Journal of Neuroscience Methods, 2010. [Link]
- "Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events.
- "Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba." Università degli Studi di Bari Aldo Moro. [Link]
- "Schematic model showing the potential roles of Sigma-1 Receptors...
- "Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms." MDPI, 2021. [Link]
- "Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands." University of Regensburg. [Link]
- Chidiac, P., et al. "Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line." Molecular Pharmacology, 1994. [Link]
- "Sigma-1 receptor." Wikipedia. [Link]
- Hasbi, A., et al. "Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance." Molecular and Cellular Neuroscience, 2011. [Link]
- "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, 2025. [Link]
- "Protein structure of the sigma-1 receptor.
- Saeedeh Saeedi, Sumaiya Nahid, Anish K. Vadukoot, and Corey R. Hopkins. "Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant." ChemRxiv, 2025. [Link]
- Lever, J. R., et al. "Characterization of pulmonary sigma receptors by radioligand binding." European Journal of Pharmacology, 2014. [Link]
- Saeedeh Saeedi, Sumaiya Nahid, Anish K. Vadukoot, and Corey R. Hopkins. "Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds." ChemMedChem, 2020. [Link]
- Ghosh, E., et al. "Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors." Methods in Cell Biology, 2019. [Link]
- Yang, S., et al.
- Radio, N. M., and Mundy, W. R. "Quantitative assessment of neurite outgrowth in PC12 cells." Methods in Molecular Biology, 2012. [Link]
- "sigma1 Human Binding Agonist Radioligand LeadHunter Assay." Eurofins Discovery. [Link]
- Takebayashi, M., et al. "Nerve growth factor-induced neurite sprouting in PC12 cells involves sigma-1 receptors: implications for antidepressants." The Journal of Pharmacology and Experimental Therapeutics, 2002. [Link]
- "Western blot analysis of ERK1/2 phosphorylation in HEK-MOR cell lines...
- "Western Blot analysis of phosphorylation and content of ERK 1/2 during...
- Paoletta, S., et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." ACS Medicinal Chemistry Letters, 2017. [Link]
- "Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking." PLoS One, 2018. [Link]
Sources
- 1. Pc12 neurite outgrowth assay | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nerve growth factor-induced neurite sprouting in PC12 cells involves sigma-1 receptors: implications for antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. ricerca.uniba.it [ricerca.uniba.it]
- 17. chemrxiv.org [chemrxiv.org]
The Role of 4-(3-Methoxyphenoxy)piperidine in GPCR Modulation: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold as a Privileged Structure in GPCR-Targeted Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations allow for precise interactions with biological targets. When incorporated into the 4-phenoxypiperidine architecture, this scaffold becomes a powerful tool for modulating the function of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a highly successful class of drug targets.[3][4][5] This guide focuses on the 4-(3-Methoxyphenoxy)piperidine moiety, a key building block in the synthesis of selective receptor modulators, particularly those targeting neurological disorders.[6] We will explore its role in the modulation of specific GPCRs, delve into the nuances of structure-activity relationships, and provide detailed experimental protocols for the synthesis and characterization of its derivatives.
The 3-methoxy substitution on the phenoxy ring is of particular interest. This seemingly subtle modification can significantly influence a compound's binding affinity, selectivity, and pharmacokinetic properties by altering its electronic distribution and hydrogen bonding potential within the receptor's binding pocket. This guide will use closely related and well-characterized analogs to illustrate the principles of GPCR modulation by the this compound core, providing a framework for the rational design of novel therapeutics.
Core Concept: GPCR Signaling and Modulation
GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses.[7] Ligand binding to a GPCR triggers a conformational change, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades, such as the modulation of cyclic AMP (cAMP), inositol phosphate (IP) accumulation, or calcium mobilization.[8][9] Furthermore, GPCRs can also signal through G-protein-independent pathways, often mediated by β-arrestins.[10] Small molecules can modulate GPCR activity in several ways:
-
Orthosteric Ligands: Bind to the same site as the endogenous ligand (agonists, antagonists, inverse agonists).
-
Allosteric Modulators: Bind to a topographically distinct site, modifying the receptor's response to the orthosteric ligand.[7][11] These can be positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs).
-
Biased Agonists: Preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).
The this compound scaffold has proven to be a versatile starting point for the development of ligands that can finely tune GPCR activity, offering the potential for enhanced therapeutic efficacy and reduced side effects.
Key GPCR Targets for this compound Derivatives
While the this compound moiety is a synthetic intermediate, its structural analogs have shown significant activity at several key GPCRs implicated in neuropsychiatric and other disorders.
Dopamine Receptors: A Focus on the D4 Subtype
The dopamine D4 receptor is a promising target for the treatment of neurological and psychiatric conditions, including L-DOPA-induced dyskinesias in Parkinson's disease.[6][10] The selective modulation of D4 receptors over other dopamine subtypes (D1, D2, D3, and D5) is a key challenge in drug development. The phenoxymethylpiperidine scaffold has been instrumental in developing highly potent and selective D4 receptor antagonists.[6][10]
Structure-Activity Relationship (SAR) Insights:
Research on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has provided valuable SAR data that can be extrapolated to the this compound core.[6][10][12]
-
Fluorination of the Piperidine Ring: The introduction of gem-difluoro groups at the 4-position of the piperidine ring can enhance binding affinity and modulate the basicity of the piperidine nitrogen, which is a critical interaction point with an aspartate residue in the D3 and D4 receptor binding pockets.
-
Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring is crucial for potency and selectivity. For instance, in a series of 4,4-difluoropiperidine ethers, a 3,4-difluorophenyl group was found to be the most potent, with a Ki of 5.5 nM at the D4 receptor.[12] This highlights the sensitivity of the binding pocket to electronic and steric changes on the phenoxy moiety.
-
Linker and Terminal Groups: Modifications to the linker between the piperidine and other chemical moieties, as well as the nature of the terminal groups, play a significant role in determining the overall pharmacological profile.
Quantitative Data on a D4 Receptor Antagonist with a Related Scaffold
| Compound | Target | Ki (nM) | Selectivity vs. D1, D2, D3, D5 | Reference |
| 14a (a 4,4-difluoropiperidine ether derivative) | Dopamine D4 Receptor | 0.3 | >2000-fold | [6][10] |
Serotonin Receptors: Targeting the 5-HT2A Subtype
The 5-HT2A receptor is a well-established target for antipsychotic drugs. Inverse agonists at this receptor have shown clinical efficacy in treating psychosis. The piperidine scaffold is a common feature in many 5-HT2A antagonists and inverse agonists.[13] For example, ACP-103, a potent 5-HT2A inverse agonist, incorporates a substituted piperidine moiety.[13]
Derivatives of the this compound scaffold can be envisioned to interact with the 5-HT2A receptor, where the methoxy-substituted phenyl ring could occupy a hydrophobic pocket, and the piperidine nitrogen could form a key salt bridge with a conserved aspartate residue.
Opioid Receptors: A Scaffold for Novel Analgesics and Antagonists
The piperidine core is central to the pharmacology of many opioid receptor ligands. The 4-phenylpiperidine substructure is a classic pharmacophore for opioid receptor agonists and antagonists.[3][14][15] The substitution pattern on the phenyl ring is a key determinant of activity and selectivity across the mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. The discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists underscores the potential for related scaffolds, such as this compound, to be developed into novel opioid modulators.[7]
Experimental Protocols
Synthesis of this compound: A Representative Protocol
While a specific, published, step-by-step protocol for this compound was not identified in the initial search, a plausible and representative synthesis can be designed based on established chemical principles and related procedures. A common route would involve a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination. An alternative, and often high-yielding approach, is the reductive amination of a piperidone.
Proposed Synthesis via Reductive Amination:
This protocol is adapted from the synthesis of a structurally related compound.[16]
Step 1: Synthesis of 1-tert-butoxycarbonyl-4-(3-methoxyphenoxy)piperidine
-
To a solution of 1-tert-butoxycarbonyl-4-hydroxypiperidine (1.0 eq) and 3-methoxyphenol (1.1 eq) in dry toluene (0.2 M) at room temperature, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Step 2: Deprotection to Yield this compound
-
Dissolve the product from Step 1 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 eq) at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield this compound hydrochloride.
-
The free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extraction with an organic solvent like dichloromethane.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
GPCR Binding Assay: Radioligand Competition
This protocol describes a standard radioligand binding assay to determine the affinity (Ki) of a test compound for a specific GPCR, for example, the dopamine D4 receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor.
-
Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D4 receptors).
-
Increasing concentrations of the test compound (e.g., a derivative of this compound).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For non-specific binding determination, use a high concentration of a known, non-labeled ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional GPCR Assay: cAMP Measurement
This protocol outlines a method to assess the functional consequence of ligand binding to a Gs- or Gi-coupled receptor by measuring changes in intracellular cAMP levels.
-
Cell Culture and Plating:
-
Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells for 30 minutes at 37 °C.
-
For Gs-coupled receptors, add increasing concentrations of the test compound (to test for agonist activity).
-
For Gi-coupled receptors, add a fixed concentration of an agonist (e.g., forskolin) to stimulate cAMP production, followed by increasing concentrations of the test compound (to test for antagonist/inverse agonist activity).
-
Incubate for 30-60 minutes at 37 °C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Add the detection reagents to the cell lysate.
-
Incubate as required by the kit protocol.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection technology.
-
Plot the signal against the logarithm of the test compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonists, determine the IC50.
-
Diagram of GPCR Signaling Pathways and Assay Readouts
Caption: Major G-protein signaling pathways and their second messenger readouts.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel GPCR modulators. Its utility has been demonstrated through the successful development of structurally related compounds with high affinity and selectivity for key neurological targets such as the dopamine D4 and serotonin 5-HT2A receptors. The synthetic accessibility of this scaffold, combined with the rich potential for chemical modification, allows for a detailed exploration of structure-activity relationships, ultimately enabling the fine-tuning of pharmacological properties.
Future research in this area should focus on several key aspects:
-
Expansion of Target Space: Screening libraries of this compound derivatives against a wider panel of GPCRs could uncover novel activities at under-explored targets.
-
Biased Signaling: Investigating the potential for these compounds to act as biased agonists, selectively activating either G-protein or β-arrestin pathways, could lead to therapeutics with improved side-effect profiles.
-
Pharmacokinetic Optimization: A systematic study of how modifications to the scaffold affect metabolic stability, oral bioavailability, and brain penetrance is crucial for translating potent ligands into viable drug candidates.
By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize the this compound core to accelerate the discovery and development of the next generation of GPCR-targeted therapies.
References
- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384.
- Jiang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 790952. [Link]
- Zhu, F., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3032.
- Zhu, F., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027.
- Di Pietro, O., & Blasi, G. (2016). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 21(8), 1048.
- Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
- Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (2014).
- Caccia, S., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 36(16), 2244-2250.
- Vanover, K. E., et al. (2004). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 943-951.
- Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
- Defense Technical Information Center. (n.d.). Piperidine Synthesis.
- Cruz, L. J., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(4), 386-391.
- Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
- ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold.
- Ananthan, S., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(2), 54-58.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
- Franco, R., et al. (2022). Unmasking allosteric-binding sites: novel targets for GPCR drug discovery. Expert Opinion on Drug Discovery, 17(8), 897-923.
- Van Houtven, S., et al. (2022). Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. Frontiers in Molecular Biosciences, 9, 888997.
- Attwood, M. M., et al. (2025). GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 24(6), 458-479.
- Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2993-3004.
- Wang, Y., et al. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
- Hauser, A. S., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 18(11), 829-842.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs [frontiersin.org]
- 5. GPCR drug discovery: new agents, targets and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptideweb.com [peptideweb.com]
- 9. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Unmasking allosteric-binding sites: novel targets for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(3-Methoxyphenoxy)piperidine for Neuroscience Research
This guide provides a comprehensive technical overview of 4-(3-Methoxyphenoxy)piperidine, a versatile chemical intermediate with significant potential for neuroscience research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its putative role in modulating key neurological pathways. We will explore its known and potential biological targets, provide validated experimental protocols for its characterization, and discuss its promising applications in the study and potential treatment of neurological and psychiatric disorders.
Introduction: The Promise of a Novel Scaffold
This compound has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents for neurological disorders and pain management.[1] Its unique molecular architecture, featuring a piperidine ring linked to a methoxy-substituted phenoxy group, provides a scaffold for developing selective modulators of various receptors and transporters within the central nervous system (CNS).[1] This guide aims to consolidate the current understanding of this compound and provide a practical framework for its application in neuroscience research.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's fundamental characteristics is paramount for its effective use in experimental settings.
Chemical Profile
| Property | Value | Source |
| CAS Number | 162402-37-1 | [2] |
| Molecular Formula | C₁₂H₁₇NO₂ | Sigma-Aldrich |
| Molecular Weight | 207.27 g/mol | Sigma-Aldrich |
| Appearance | White to cream or pale brown powder/crystalline powder | Thermo Scientific Chemicals[2] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; insoluble in water. The hydrochloride salt exhibits favorable solubility and stability for formulation.[1] | ChemBK[1] |
Proposed Synthesis: The Williamson Ether Approach
Reaction Scheme:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(3-Methylphenoxy)piperidine, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of Phenoxypiperidine Derivatives
Abstract
The phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications.[1][2][3] Its unique combination of a rigid piperidine ring and a flexible phenoxy moiety allows for precise three-dimensional positioning of substituents to interact with a diverse range of biological targets. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals aimed at the systematic discovery of novel biological activities for phenoxypiperidine derivatives. We will move beyond theoretical concepts to provide actionable, field-proven strategies, detailing the causality behind experimental choices and outlining self-validating protocols. This document will serve as a comprehensive roadmap, from initial in silico screening and library design to robust experimental validation and mechanism of action elucidation.
Introduction: The Phenoxypiperidine Scaffold - A Versatile Framework for Drug Discovery
The piperidine heterocycle is a cornerstone of modern pharmaceuticals, present in over twenty classes of drugs.[2][3] Its metabolic stability and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding potential make it a highly desirable motif.[4] When combined with a phenoxy group, the resulting phenoxypiperidine scaffold gains additional versatility. The aryl group provides a platform for a multitude of substitutions, influencing electronic properties and enabling specific interactions with target proteins, while the piperidine nitrogen offers a key site for modulating basicity and introducing further diversity.
Historically, related structures like phenylpiperidines have yielded blockbuster drugs targeting the central nervous system (CNS), such as opioid analgesics and antipsychotics.[5][6] Derivatives have also shown promise as anti-inflammatory agents, sigma receptor ligands for psychotherapeutic applications, and selective serotonin reuptake inhibitors (SSRIs).[7][8] This rich history underscores the scaffold's potential but also necessitates a systematic and logical approach to uncover novel, differentiated activities beyond these established roles. This guide provides that approach.
Part I: Scaffolding for Discovery - A Multi-pronged Screening Strategy
The initial phase of discovery is a funneling process, designed to efficiently identify "hits" from a larger library of compounds. A robust strategy integrates computational prediction with empirical high-throughput screening to maximize the probability of success while conserving resources.
In Silico Profiling: Predictive Power to Prioritize Synthesis and Screening
Before committing to costly and time-consuming wet lab synthesis and screening, computational methods can provide invaluable direction. The goal is to build a virtual library of phenoxypiperidine derivatives and predict their potential biological targets.
-
Causality in Model Selection: The choice of in silico model is critical. For a scaffold like phenoxypiperidine with known CNS activity, initial virtual screens should focus on G-protein coupled receptors (GPCRs), ion channels, and transporters. This is a logical starting point based on the scaffold's known pharmacodynamic space.
-
Methodology - Reverse Docking: Instead of docking a library against a single target, reverse docking screens a single compound against a panel of hundreds of known protein crystal structures. This can reveal unexpected interactions and suggest entirely new therapeutic avenues.
-
Trustworthiness through Consensus: Relying on a single algorithm is risky. A trustworthy in silico workflow employs a consensus approach. For example, screening a virtual library with two to three different docking programs (e.g., AutoDock, Glide, GOLD). Hits that are consistently ranked highly across multiple algorithms are prioritized, as this reduces the probability of algorithm-specific artifacts.
High-Throughput Screening (HTS): The Empirical Engine of Discovery
HTS is the cornerstone of hit identification. The choice between target-based and phenotypic screening is a critical early decision that dictates the entire subsequent workflow.
-
Target-Based Screening: This approach assays the effect of compounds on a specific, isolated biological target (e.g., a purified enzyme or receptor).
-
Expertise in Action: This is the preferred method when a validated target is known for a disease of interest. For phenoxypiperidine derivatives, one might screen against a panel of adrenergic or dopaminergic receptors based on historical data.[9][10]
-
Self-Validation: Each assay plate must include positive controls (a known activator/inhibitor) and negative/vehicle controls (e.g., DMSO) to calculate a robust Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
-
Phenotypic Screening: This method measures the effect of compounds on the phenotype of a cell or whole organism, without a priori knowledge of the specific target.
-
Rationale: This is a powerful approach for discovering first-in-class medicines and novel mechanisms of action, as it is unbiased by target assumptions. For a scaffold with potential neuroactivity, a phenotypic screen could involve measuring changes in neurite outgrowth in cultured neurons or behavioral changes in a zebrafish model.
-
Challenge and Solution: The primary challenge is subsequent "target deconvolution" – identifying the molecular target responsible for the observed phenotype. This will be addressed in Part II.
-
Below is a logical workflow diagram illustrating the initial screening cascade.
Caption: High-level workflow for hit discovery.
Part II: From Hit to Lead - Experimental Validation and MoA Elucidation
Identifying a primary "hit" is only the beginning. The subsequent phase is a rigorous, multi-step process designed to confirm the activity, elucidate the mechanism of action (MoA), and establish a preliminary structure-activity relationship (SAR).
Hit Confirmation and Dose-Response Analysis
The first step is to re-confirm the activity of the primary hit. This involves re-synthesis or re-purification of the compound to ensure the observed activity is not due to an impurity.
-
Protocol: IC50/EC50 Determination: The confirmed hit is then tested in a concentration-response format to determine its potency. The half-maximal inhibitory concentration (IC50) for antagonists or half-maximal effective concentration (EC50) for agonists is a critical parameter.
-
Data Presentation: Results for a hypothetical series of phenoxypiperidine derivatives against a target receptor (e.g., Dopamine D2) should be tabulated for clear comparison.
| Compound ID | Scaffold Modification | Target | IC50 (nM) |
| PXP-001 | 4-Fluorophenoxy | D2 | 15.2 |
| PXP-002 | 4-Chlorophenoxy | D2 | 8.7 |
| PXP-003 | 4-Methoxyphenoxy | D2 | 120.5 |
| PXP-004 | 3-Chlorophenoxy | D2 | 25.1 |
| Phenylbutazone | Control Compound | COX-2 | 500.0 |
-
Causality: The data in the table suggests that an electron-withdrawing group at the 4-position of the phenoxy ring (like Chlorine) enhances potency against the D2 receptor compared to an electron-donating group (Methoxy). This insight is the foundation of the next cycle of SAR-driven chemical synthesis.
Secondary Assays: Probing the Mechanism
Once a hit is confirmed and its potency is known, secondary assays are employed to understand how it works.
For hits from target-based screens, the goal is to confirm direct engagement and determine the mode of inhibition/activation.
-
Protocol: Surface Plasmon Resonance (SPR): SPR is a biophysical technique that provides label-free, real-time data on binding kinetics (kon/koff rates) and affinity (KD).
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Association: Flow the phenoxypiperidine derivative (analyte) over the chip at various concentrations.
-
Dissociation: Flow a buffer-only solution over the chip to measure the dissociation of the analyte.
-
Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Self-Validation: A key control is to use a "scrambled" or irrelevant protein on a reference flow cell. A specific binding event will show a signal on the active cell but not the reference cell, ensuring the interaction is not due to non-specific binding.
For hits from phenotypic screens, identifying the molecular target is paramount.
-
Methodology: Affinity Chromatography: This is a classic and powerful method.
-
Synthesize an Affinity Probe: Synthesize an analog of the hit compound that incorporates a linker and a reactive group (e.g., an azide or alkyne for click chemistry) or is attached to a solid support like sepharose beads.
-
Cell Lysate Incubation: Incubate the affinity probe with a cell lysate. The hit compound will bind to its target protein(s).
-
Elution: Elute the bound proteins. A common method is competitive elution, where an excess of the original, unmodified hit compound is added to displace the target protein from the probe.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: The competitive elution step is a critical internal control. Proteins that are eluted specifically by the free compound are high-confidence targets, whereas proteins that "stick" non-specifically to the beads or linker are eliminated from consideration.
Cell-Based Assays: Assessing Functional Outcomes
Biochemical and biophysical assays confirm a molecular interaction, but cell-based assays are essential to verify that this interaction translates into a functional cellular response.
-
Protocol: cAMP Assay for GPCRs: Many GPCRs signal through the modulation of cyclic AMP (cAMP). If the target is a Gi- or Gs-coupled receptor, measuring changes in intracellular cAMP is a direct functional readout.
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293-D2R).
-
Stimulation: Pre-treat cells with the phenoxypiperidine antagonist, followed by stimulation with a known agonist (e.g., quinpirole for D2R).
-
Lysis & Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Expert Insight: The choice of assay technology (e.g., HTRF vs. AlphaLISA vs. ELISA) depends on the required throughput, sensitivity, and instrumentation available. HTRF is often preferred in drug discovery for its robustness and resistance to interference from colored or fluorescent compounds.
The following diagram illustrates the decision-making process for hit validation.
Caption: Decision workflow for hit validation.
Conclusion and Future Directions
The discovery of novel biological activities for phenoxypiperidine derivatives is a systematic endeavor that blends rational design with empirical testing. By integrating in silico predictions, diverse screening paradigms, and rigorous, multi-faceted validation protocols, research teams can efficiently navigate the complex path from initial concept to a validated lead compound. The key to success lies not in rigidly following a template, but in understanding the causality behind each experimental choice and building self-validating systems to ensure data integrity.
References
- Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: PubMed URL:[Link]
- Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: PubMed Central URL:[Link]
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Title: Phenylpiperidines - Wikipedia Source: Wikipedia URL:[Link]
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL:[Link]
- Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) Source: PubMed URL:[Link]
- Title: Potential Antiinflammatory Compounds. 1.
- Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands Source: PubMed URL:[Link]
- Title: Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors Source: PubMed URL:[Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 7. Potential antiinflammatory compounds. 1. Antiinflammatory phenylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Placement of a Methoxy Group: A Deep Dive into the Structure-Activity Relationship on the Phenoxypiperidine Scaffold
An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Phenoxypiperidine Scaffold - A Privileged Structure in CNS Drug Discovery
The phenoxypiperidine framework is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its structural rigidity and the defined spatial relationship between the aromatic phenoxy ring and the basic nitrogen of the piperidine moiety make it an ideal scaffold for interacting with a variety of biological targets, including monoamine transporters and G-protein coupled receptors. The versatility of this scaffold allows for fine-tuning of pharmacological activity through targeted substitutions on both the phenoxy and piperidine rings. This guide will provide an in-depth analysis of the structure-activity relationship (SAR) focusing on a seemingly simple yet profoundly impactful modification: the positional isomerism of a single methoxy group on the phenoxy ring.
The methoxy group, with its dual nature as a hydrogen bond acceptor and a lipophilic substituent, can dramatically alter a molecule's binding affinity, selectivity, and pharmacokinetic properties based on its placement. Understanding the nuances of ortho-, meta-, and para-substitution is therefore critical for the rational design of novel therapeutics. This guide will explore the causal relationships behind observed SAR trends, supported by data from relevant studies, and provide detailed experimental protocols for assessing these relationships.
The Influence of Methoxy Group Position on Receptor and Transporter Affinity
Ortho-Methoxy Substitution: A Steric Gatekeeper
Substitution at the ortho-position places the methoxy group in close proximity to the ether linkage connecting the phenoxy and piperidine moieties. This can lead to significant steric hindrance, potentially forcing the phenoxy ring into a specific conformation relative to the rest of the molecule. This conformational constraint can be either beneficial or detrimental to binding, depending on the topology of the target's binding site.
In many cases, ortho-substitution is detrimental to binding affinity. For instance, in a study on methylphenidate derivatives, which feature a phenyl-piperidine linkage, an ortho-bromo substituent drastically reduced affinity for the dopamine transporter (DAT). While not a phenoxy-piperidine, this highlights the sensitivity of transporter binding sites to steric bulk near the piperidine connection. It is plausible that an ortho-methoxy group on a phenoxypiperidine scaffold could similarly clash with residues in the binding pocket, preventing optimal orientation for high-affinity binding.
However, in some cases, the conformational rigidity imposed by an ortho-substituent can pre-organize the molecule into a bioactive conformation, leading to increased affinity or selectivity. The precise outcome is highly target-dependent and underscores the importance of empirical testing.
Meta-Methoxy Substitution: A Balancing Act of Electronics and Sterics
The meta-position offers a different set of electronic and steric influences. A meta-methoxy group can exert a moderate electron-donating effect on the aromatic ring through resonance, potentially influencing cation-π interactions with the target protein. Its steric bulk is less likely to interfere with the ether linkage compared to the ortho-position, allowing for greater conformational flexibility.
The impact of meta-substitution is often more nuanced and can be highly dependent on the specific target. For some receptors, the electronic perturbation at the meta-position may be key to optimizing binding, while for others, it may offer no significant advantage over an unsubstituted ring.
Para-Methoxy Substitution: Leveraging Symmetry and Electronic Effects
Substitution at the para-position places the methoxy group directly opposite the ether linkage, minimizing steric interactions with the rest of the scaffold. This position allows the electronic effects of the methoxy group to be fully expressed. The para-methoxy group is a well-known electron-donating group, which can significantly influence the electron density of the aromatic ring and its ability to participate in key binding interactions such as π-π stacking and cation-π interactions.
In studies of methylphenidate derivatives, para-substitution with a methoxy group was found to retain or even increase affinity for the dopamine transporter[1]. This suggests that for DAT, the electronic contribution of a para-methoxy group is favorable for binding. Similarly, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the 4-methoxy group was a key feature of potent inhibitors of the presynaptic choline transporter[2]. While this is a more complex system, it points to the utility of a para-methoxy-like substituent in driving affinity.
The following table summarizes the general trends observed for methoxy substitution on phenylpiperidine and related scaffolds, which can be cautiously extrapolated to the phenoxypiperidine scaffold.
| Substitution Position | General Effect on Affinity | Plausible Rationale | Supporting Evidence (from related scaffolds) |
| Ortho | Often Decreased | Steric hindrance near the linkage to the piperidine ring, leading to unfavorable conformations. | Ortho-bromo substitution in methylphenidate derivatives significantly decreased DAT affinity[1]. |
| Meta | Variable | A balance of moderate electronic effects and minimal steric hindrance. The outcome is highly target-dependent. | Meta-substitution in some series shows modest to no improvement in affinity. |
| Para | Often Maintained or Increased | Favorable electronic effects (electron-donating) that can enhance binding interactions, with minimal steric clash. | Para-methoxy substitution in methylphenidate derivatives retained or increased DAT affinity[1]. The 4-methoxy group is a key feature in potent choline transporter inhibitors[2]. |
Visualizing the Structure-Activity Relationship
To better understand the concepts discussed, the following diagrams illustrate the core scaffold and the logical workflow for SAR investigation.
Caption: The core phenoxypiperidine scaffold and the designation of substitution positions on the phenoxy ring.
Caption: A typical workflow for investigating the structure-activity relationship of positional isomers.
Experimental Protocols: A Guide to Determining Binding Affinity
A cornerstone of any SAR study is the accurate and reproducible determination of the binding affinity of the synthesized compounds for their biological target. The competitive radioligand binding assay is a widely used and robust method for this purpose.[3][4] Below is a detailed, step-by-step protocol for a filtration-based competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the serotonin transporter (SERT). A similar protocol can be adapted for the dopamine transporter (DAT) by selecting the appropriate radioligand and tissue/cell preparation.[5][6][7]
Competitive Radioligand Binding Assay for the Serotonin Transporter (SERT)
Objective: To determine the binding affinity (Ki) of a test compound for SERT by measuring its ability to compete with a radiolabeled ligand for binding to the transporter.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells.
-
Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55, with a specific activity appropriate for the assay.
-
Test Compounds: Methoxy-substituted phenoxypiperidine analogues, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reference Compound: A known high-affinity SERT inhibitor, such as Fluoxetine or Sertraline.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled SERT inhibitor (e.g., Fluoxetine).
-
96-well Microplate.
-
Glass Fiber Filter Mats (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Cell Harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration at or below its equilibrium dissociation constant (Kd). The Kd should be determined in separate saturation binding experiments.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Contains cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains cell membranes, radioligand, and a saturating concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Test Compound Wells: Contains cell membranes, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Add the assay components to the wells in the following order: assay buffer, test compound/NSB control, radioligand, and finally the cell membrane preparation.
-
Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes), with gentle agitation.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats and place them in scintillation vials with an appropriate amount of scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the test compound wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of the test compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for SERT.
-
By following this protocol, researchers can accurately determine the binding affinities of novel methoxy-substituted phenoxypiperidine compounds, providing crucial data for building a comprehensive structure-activity relationship.
Conclusion and Future Directions
The strategic placement of a methoxy group on the phenoxypiperidine scaffold is a powerful tool in medicinal chemistry for modulating the pharmacological properties of CNS-active agents. While direct comparative data for the ortho-, meta-, and para-isomers on this specific scaffold is sparse, by synthesizing information from related structures, we can infer that the para-position is often favorable for maintaining or enhancing binding affinity, likely due to beneficial electronic effects and minimal steric hindrance. The ortho-position, in contrast, is often detrimental due to steric clashes. The influence of the meta-position is more subtle and target-dependent.
To build a more definitive understanding, future research should focus on the systematic synthesis and evaluation of ortho-, meta-, and para-methoxy-substituted phenoxypiperidine analogues against a panel of CNS targets, such as the dopamine, serotonin, and norepinephrine transporters. Such studies would provide invaluable quantitative data to refine our understanding of these intricate structure-activity relationships and guide the rational design of the next generation of therapeutics based on this privileged scaffold.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Berger, S. P., et al. (1993). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 46(2), 113-119. [Link]
- Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]
- Gatlik, M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(16), 3184-3187. [Link]
- Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL69-PL75. [Link]
Sources
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
understanding the pharmacophore of 4-(3-Methoxyphenoxy)piperidine
An In-depth Technical Guide to Elucidating the Pharmacophore of 4-(3-Methoxyphenoxy)piperidine: A Privileged Scaffold in Modern Drug Discovery
This guide provides a detailed exploration of the pharmacophoric features of the this compound scaffold. Rather than presenting a single, static model, we will treat this moiety as a privileged structure, demonstrating how its pharmacophore is defined by its specific biological target. Through case studies grounded in published research, we will dissect the methodologies used to derive and validate target-specific pharmacophore models, offering researchers, scientists, and drug development professionals a comprehensive framework for their own discovery programs.
Introduction: The Rise of the Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. The this compound core is an exemplary case. This deceptively simple structure combines several key features that grant it significant molecular recognition potential: a basic nitrogen atom in the piperidine ring (often protonated at physiological pH), a flexible ether linkage, and an aromatic methoxyphenyl group.
Derivatives of this scaffold have shown activity at a wide array of targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes. It serves as a key intermediate or core component in the development of analgesics, antipsychotics, and anti-inflammatory agents.[1][2][3][4] Understanding its pharmacophore, therefore, is not a singular task but a target-dependent investigation. A pharmacophore is the specific three-dimensional arrangement of essential features that a molecule must possess to be recognized by and interact with a specific biological target.
This guide will illuminate the process of pharmacophore elucidation through two distinct, real-world contexts: Dopamine D4 Receptor antagonists and CCR2 antagonists.
PART 1: The Methodological Cornerstone: Pharmacophore Modeling Workflows
The journey to define a pharmacophore model relies on two primary strategies: ligand-based and structure-based methods. The choice is dictated by the available data.
-
Ligand-Based Pharmacophore Modeling: This approach is used when a set of active molecules is known, but there is no high-resolution 3D structure of the biological target. The model is built by superimposing the structures of active ligands and identifying the common chemical features responsible for their activity.
-
Structure-Based Pharmacophore Modeling: When a 3D structure of the target (e.g., from X-ray crystallography or cryo-EM) is available, preferably with a bound ligand, one can directly map the key interaction points in the binding site. This method provides a more precise and mechanistically grounded model.
Below is a generalized workflow for a pharmacophore-driven drug discovery campaign.
Caption: A generalized workflow for pharmacophore modeling and virtual screening.
PART 2: Case Study — The 4-(Phenoxymethyl)piperidine Scaffold as a Dopamine D4 Receptor Antagonist
The Dopamine D4 receptor (D4R) is a GPCR implicated in neurological and psychiatric conditions. The 4-(phenoxymethyl)piperidine scaffold has been identified as a potent and selective framework for D4R antagonists.[5][6] Let's explore the pharmacophore for this specific interaction.
Structure-Activity Relationship (SAR) Insights
Analysis of published data reveals key chemical features that govern binding affinity to the D4 receptor.[3][5]
| Compound Modification | Target | Key Finding | Implication for Pharmacophore |
| Piperidine Nitrogen | D4R | Basicity is crucial for activity. Reduced basicity leads to a significant loss of potency.[3] | A Positive Ionizable (PI) feature is essential, likely forming a salt bridge with an acidic residue in the receptor. |
| Phenoxy Group | D4R | Substitution on the phenyl ring is critical. 3,4-difluoro substitution provides the highest potency.[3] | An Aromatic Ring (AR) feature is required. Specific substitutions suggest a defined pocket that favors electron-withdrawing groups, pointing to potential halogen bonds or specific hydrophobic interactions. |
| Scaffold Geometry | D4R | The ether linkage and piperidine conformation create a specific vector between the nitrogen and the aromatic ring. | The relative spatial arrangement and distance constraints between the PI and AR features are critical for model accuracy. |
Proposed Pharmacophore Model for D4R Antagonism
Based on this SAR, a structure-based pharmacophore model can be proposed. The D4R, like other aminergic GPCRs, features a conserved aspartic acid residue (Asp115 in transmembrane helix 3) that forms a critical salt bridge with the basic amine of its ligands.
The key pharmacophoric features would be:
-
Positive Ionizable (PI): The piperidine nitrogen.
-
Aromatic Ring (AR): The phenoxy phenyl ring.
-
Hydrophobic (HY): The piperidine ring itself can contribute to hydrophobic interactions.
-
Hydrogen Bond Acceptor (HBA): The ether oxygen.
Caption: Workflow for generating a ligand-based pharmacophore model.
Experimental Protocol: Ligand-Based Pharmacophore Generation
Objective: To generate a pharmacophore model from a set of known, structurally diverse CCR2 antagonists.
Methodology:
-
Dataset Preparation:
-
Compile a training set of at least 15-20 structurally diverse and potent CCR2 antagonists from the literature.
-
Ensure a wide range of activities (e.g., from low nM to high µM) is included if generating a 3D-QSAR model.
-
Prepare a test set of known actives and inactives (or decoys) that will not be used for model generation but for validation.
-
-
Conformational Analysis:
-
For each molecule in the training set, generate a diverse set of low-energy 3D conformations to ensure the bioactive conformation is likely present.
-
-
Feature Definition and Mapping:
-
Define the pharmacophoric features to be considered (e.g., HBA, HBD, PI, NI, AR, HY).
-
The software will identify all potential features present in each conformation of each molecule.
-
-
Molecular Alignment and Hypothesis Generation:
-
Select a highly active and conformationally rigid molecule as a template, or use a flexible alignment algorithm.
-
The software aligns the molecules, attempting to find a common 3D arrangement of pharmacophoric features shared among the most active compounds.
-
This process generates multiple hypotheses (models), each consisting of a unique combination of features.
-
-
Model Scoring and Validation:
-
Each hypothesis is scored based on how well it maps the active molecules and how poorly it maps the inactive ones.
-
The best-scoring hypothesis is then validated using the external test set. The model's ability to selectively identify actives over decoys (measured by metrics like Enrichment Factor and ROC curves) determines its quality.
-
Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its pharmacophoric identity is not monolithic but is instead a dynamic constellation of features defined by the architecture of its target's binding site. As demonstrated with the D4 and CCR2 receptor case studies, a deep understanding of structure-activity relationships is paramount. By employing rigorous ligand-based and structure-based computational modeling protocols, researchers can successfully decode the specific pharmacophore for their target of interest. This enables the rational design of novel, potent, and selective therapeutics and the efficient screening of vast chemical libraries to uncover new lead compounds.
References
- Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458–9483. [Link]
- Chem-Impex International. (n.d.). This compound Hydrochloride.
- Gatlik, M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1740-1744. [Link]
- PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
- Al-Jaber, H., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
- Xia, M., et al. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 21-25. [Link]
- Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(8), 2389-2401. [Link]
- ChemBK. (n.d.). 3-(4-Methoxy-Phenoxy)-Piperidine.
- Krabbe, S., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-1255. [Link]
- Berardi, F., et al. (2012). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 55(22), 10077-10088. [Link]
- Ehrenreich, H., et al. (2011). An orally active chemokine receptor CCR2 antagonist prevents glomerulosclerosis and renal failure in type 2 diabetes. Diabetes, 60(6), 1765-1774. [Link]
- Cignarella, G., et al. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2921-2926. [Link]
- Cherney, R. J., et al. (2004). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 14(10), 2415-2419. [Link]
- PubMed Central. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
- Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5561-5563. [Link]
Sources
- 1. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An orally active chemokine receptor CCR2 antagonist prevents glomerulosclerosis and renal failure in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Preliminary In Vitro Evaluation of 4-(3-Methoxyphenoxy)piperidine
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of 4-(3-Methoxyphenoxy)piperidine, a versatile heterocyclic compound. Recognizing its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, this document outlines a structured, three-pillar approach to its initial biological characterization.[1] We present detailed protocols and the underlying scientific rationale for assessing cytotoxicity, receptor binding affinity, and metabolic stability. This integrated evaluation strategy is designed to furnish drug development professionals with the foundational data necessary to make informed decisions regarding the compound's potential for further investigation as a therapeutic agent. The methodologies are grounded in established industry practices to ensure data integrity and reproducibility.
Introduction: Rationale for a Structured Evaluation
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids with a vast range of biological activities, including analgesic, anti-cancer, and anti-Alzheimer properties.[2][3][4] this compound, specifically, has been identified as a valuable building block for developing selective receptor modulators, particularly for neurological targets.[1] However, before committing resources to complex lead optimization, a foundational understanding of the molecule's intrinsic biological and pharmacological properties is paramount.
This guide eschews a one-size-fits-all template, instead proposing a logical, tiered approach to the preliminary in vitro assessment. The workflow is designed to efficiently answer three critical questions:
-
Safety & Viability: At what concentrations does the compound exert cytotoxic effects?
-
Target Engagement: Does the compound interact with relevant biological targets, such as G-protein coupled receptors (GPCRs) or ion channels common in neuropharmacology?
-
Drug-like Properties: How susceptible is the compound to metabolic degradation?
The insights gained from these initial assays form a critical data package for go/no-go decisions in the early stages of drug discovery.
Pillar I: Foundational Cytotoxicity Assessment
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[5][6] This establishes a therapeutic window and defines the non-toxic concentration range for use in subsequent, more sensitive functional and binding assays. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[7][8]
Causality in Experimental Design: The MTT Assay
The principle of the MTT assay relies on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a quantitative measure of cell viability after exposure to the test compound.
Experimental Workflow: Cytotoxicity Screening
The overall workflow for assessing the cytotoxicity of a novel compound is a multi-step process from cell culture to data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture human embryonic kidney (HEK293) cells or a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.[5] Include "vehicle control" (media with DMSO) and "untreated control" wells.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance_of_Treated / Absorbance_of_Vehicle_Control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).[6]
-
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, concise table.
| Cell Line | Compound | Exposure Time (h) | IC₅₀ (µM) |
| HEK293 | This compound | 48 | [Calculated Value] |
| SH-SY5Y | This compound | 48 | [Calculated Value] |
| Control | Doxorubicin | 48 | [Calculated Value] |
Pillar II: Target Engagement & Receptor Binding Profile
Given that this compound is a precursor for neurologically active agents, a crucial next step is to assess its affinity for a panel of common central nervous system (CNS) receptors.[1] A competitive radioligand binding assay is the gold standard for determining a compound's ability to bind to a specific receptor.[9][10]
Causality in Experimental Design: Competitive Binding
This assay quantifies the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound. This allows for the calculation of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity for the receptor.
Experimental Workflow: Receptor Binding Assay
The principle involves competition between a labeled ligand and the unlabeled test compound for the same receptor binding site.
Caption: Principle of a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding
-
Reagent Preparation:
-
Prepare a receptor source, typically cell membranes isolated from cells overexpressing the target receptor (e.g., human Dopamine D₂ receptor). Resuspend membranes in an appropriate assay buffer.
-
Prepare a solution of a selective radioligand (e.g., [³H]-Spiperone) at a concentration close to its dissociation constant (Kₑ).[9]
-
Prepare serial dilutions of this compound.
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor membranes, the radioligand, and varying concentrations of the test compound.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.[9]
-
Test Compound Wells: Contain membranes, radioligand, and serial dilutions of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes (and any bound radioligand).[10]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding) - (Non-Specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Receptor Affinity Profile
| Receptor Target | Radioligand Used | Kᵢ (µM) of this compound |
| Dopamine D₂ | [³H]-Spiperone | [Calculated Value] |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | [Calculated Value] |
| Mu-Opioid | [³H]-DAMGO | [Calculated Value] |
| NMDA | [³H]-MK-801 | [Calculated Value] |
Pillar III: Preliminary ADME - Metabolic Stability
A pharmacologically active compound is of little therapeutic value if it is metabolized too rapidly.[11] Early assessment of metabolic stability is a critical component of the drug discovery process.[12][13] An in vitro assay using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, provides a reliable measure of a compound's intrinsic clearance.[14][15]
Causality in Experimental Design: Microsomal Stability
This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes and the necessary cofactor, NADPH.[15] Liver microsomes contain the majority of Phase I drug-metabolizing enzymes (CYPs).[13] By monitoring the compound's concentration over time, we can calculate its metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), key parameters for predicting in vivo pharmacokinetic behavior.[11][14]
Experimental Workflow: Metabolic Stability Assay
The workflow involves incubating the compound with the metabolic system and quantifying its disappearance over time.
Caption: Workflow for an in vitro liver microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (e.g., human or rat, at a final concentration of 0.5 mg/mL), and this compound (at a final concentration of 1 µM).
-
Include a negative control incubation without the NADPH cofactor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction and Sampling:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂): t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein: CLint = (0.693 / t1/2) * (1 / [microsomal protein concentration]).
-
Data Presentation: Metabolic Stability Profile
| Species | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |
| Human | [Calculated Value] | [Calculated Value] |
| Rat | [Calculated Value] | [Calculated Value] |
| Control (Verapamil) | [Calculated Value] | [Calculated Value] |
Synthesis and Conclusion
This guide has detailed a foundational, three-pillar strategy for the preliminary in vitro evaluation of this compound. By systematically assessing cytotoxicity, receptor binding, and metabolic stability, researchers can build a robust initial profile of the compound.
-
The cytotoxicity data is fundamental for safety and for guiding the concentrations used in all subsequent assays.
-
The receptor binding screen provides the first glimpse into the compound's potential mechanism of action and its selectivity, which is critical for a molecule intended for CNS applications.
-
The metabolic stability assay offers an early prediction of the compound's pharmacokinetic fate, a crucial factor for its viability as a drug candidate.
Together, the results from these assays provide a holistic, albeit preliminary, understanding of the compound's biological characteristics. This data package is indispensable for making evidence-based decisions on whether to allocate further resources for lead optimization, more complex functional assays, and eventual in vivo testing.
References
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Al-Ostoot, F. H., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). Piperidine derivatives scope of this review.
- Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.
- An, W. F. (2012). Receptor Binding Assays for HTS and Drug Discovery. ProbeCHEM.
- Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square.
- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
- Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
- MilliporeSigma. (n.d.). Receptor Binding Assays.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bioivt.com [bioivt.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-(3-Methoxyphenoxy)piperidine
For researchers, scientists, and drug development professionals, 4-(3-Methoxyphenoxy)piperidine is a valuable building block in medicinal chemistry. Its unique structure is instrumental in the synthesis of a variety of bioactive molecules, particularly those targeting neurological disorders and pain management.[1] This document provides a comprehensive guide to the synthesis of this compound, offering a detailed protocol, an analysis of synthetic strategies, and essential safety information.
Strategic Approaches to Synthesis
The core of synthesizing this compound lies in the formation of an aryl ether bond between a piperidine ring and a methoxyphenol moiety. Several established methods can achieve this transformation, each with its own set of advantages and considerations.
-
Mitsunobu Reaction: This reaction facilitates the conversion of an alcohol to a variety of functional groups, including ethers, using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a powerful tool in natural product synthesis.[3][4]
-
Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide.[5][6] While effective, it can be limited by the potential for elimination side reactions, especially with secondary halides.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds.[7][8][9] It offers a broad substrate scope and functional group tolerance, often providing high yields where other methods fail.[7][9]
For the synthesis of this compound, the Mitsunobu reaction stands out as a highly effective and reliable method, particularly when starting from N-protected 4-hydroxypiperidine and 3-methoxyphenol. This approach is favored for its mild reaction conditions and high functional group tolerance.
Detailed Synthesis Protocol: The Mitsunobu Reaction
This protocol details the synthesis of this compound via the Mitsunobu reaction, starting from N-Boc-4-hydroxypiperidine and 3-methoxyphenol, followed by deprotection of the Boc group.
Part 1: Synthesis of N-Boc-4-(3-methoxyphenoxy)piperidine
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-4-hydroxypiperidine | 201.25 | 10.0 g | 49.7 mmol |
| 3-Methoxyphenol | 124.14 | 6.79 g | 54.7 mmol |
| Triphenylphosphine (PPh3) | 262.29 | 14.3 g | 54.7 mmol |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 11.0 mL | 54.7 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
Experimental Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol), 3-methoxyphenol (6.79 g, 54.7 mmol), and triphenylphosphine (14.3 g, 54.7 mmol).
-
Solvent Addition: Add 250 mL of anhydrous THF to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (11.0 mL, 54.7 mmol) dropwise to the cooled solution over 30 minutes. The order of addition is crucial for the success of the Mitsunobu reaction.[10][11]
-
Reaction: After the addition of DIAD is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with 1 M NaOH (2 x 100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(3-methoxyphenoxy)piperidine as a colorless oil.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the phosphonium intermediate. Therefore, the use of anhydrous THF and dry glassware is essential.
-
Order of Reagent Addition: Adding the DIAD slowly to the cooled mixture of the alcohol, phenol, and phosphine helps to control the exothermic reaction and minimize the formation of side products.[10][11]
-
Aqueous Workup: The basic wash with NaOH removes unreacted 3-methoxyphenol, while the subsequent water and brine washes remove other water-soluble impurities.
Part 2: Deprotection to Yield this compound
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-4-(3-methoxyphenoxy)piperidine | 307.39 | (Product from Part 1) | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |
Experimental Procedure:
-
Reaction Setup: Dissolve the N-Boc-4-(3-methoxyphenoxy)piperidine from Part 1 in 100 mL of dichloromethane (DCM) in a round-bottom flask.
-
TFA Addition: Slowly add 20 mL of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM (100 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the excess TFA.
-
Wash the organic layer with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a free base.
-
-
Optional Hydrochloride Salt Formation: For improved stability and handling, the free base can be converted to its hydrochloride salt.[1] Dissolve the free base in diethyl ether and add a solution of HCl in ether until precipitation is complete. Filter the solid and dry under vacuum to obtain this compound hydrochloride.
Experimental Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
purification techniques for 4-(3-Methoxyphenoxy)piperidine crude product
An In-Depth Guide to the Purification of 4-(3-Methoxyphenoxy)piperidine: Application Notes and Protocols
Abstract
This compound is a key building block and intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification techniques for crude this compound. We will explore the causality behind experimental choices in recrystallization, column chromatography, and vacuum distillation, providing detailed, field-proven protocols and methods for purity verification.
Understanding the Crude Product: A Strategy for Purity
Effective purification begins with understanding the potential impurities. Synthetic routes to piperidine derivatives often result in a crude mixture containing a variety of contaminants that must be removed.[4] A successful purification strategy is tailored to the specific physicochemical properties of both the target compound and its impurities.
Common Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions.
-
Reagent-Related Impurities: Leftover reagents or catalysts from the manufacturing process.[5]
-
Oxidation Products: Amines, including piperidine derivatives, are susceptible to air oxidation over time, often leading to discoloration (e.g., yellow or brown tint).[4][6]
-
Residual Solvents: Solvents used in the reaction or initial workup procedures.[5]
The choice of purification method hinges on the nature of the crude product—whether it is a solid or a high-boiling point liquid—and the polarity differences between the desired product and the impurities.
Selecting the Optimal Purification Pathway
The following decision workflow provides a logical approach to selecting the most appropriate primary purification technique for your crude this compound.
Caption: Purification strategy decision workflow.
Purification Technique Protocols
Recrystallization: For Solid Crude Products
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The core principle is to dissolve the crude product in a hot solvent in which impurities are either highly soluble (and remain in the mother liquor upon cooling) or sparingly soluble (and can be removed by hot filtration).[4]
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable solvent with a steep solubility curve can be identified.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product (10-20 mg) in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate). A good solvent will dissolve the compound sparingly at room temperature but completely upon heating.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the compound completely at the solvent's boiling point. Using excess solvent will significantly reduce the recovery yield.[7]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.[7] Afterwards, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent (Good/Poor Solvent) Recrystallization
This method is employed when no single solvent is ideal.[7]
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature. Identify a "poor" solvent (anti-solvent) in which the compound is insoluble but is fully miscible with the "good" solvent.[7]
-
Procedure: Dissolve the crude product in the minimum amount of the "good" solvent. While stirring, add the "poor" solvent dropwise until the solution becomes persistently turbid (cloudy).[4] Gently warm the mixture until it becomes clear again, then allow it to cool slowly as described in the single-solvent protocol.
| Solvent Class | Examples | Typical Use Case for Piperidine Derivatives |
| Alcohols | Ethanol, Isopropanol | Good starting point for moderately polar compounds.[4] |
| Esters | Ethyl Acetate | Effective for compounds of intermediate polarity. |
| Nitriles | Acetonitrile | Used for a range of polarities; often used in mixed-solvent systems.[8] |
| Ethers | Diethyl Ether, MTBE | Often used as the "poor" solvent or for recrystallizing salts.[9] |
| Hydrocarbons | Heptane, Hexane | Typically used as the "poor" solvent (anti-solvent). |
Table 1: General solvent selection guide for recrystallization of piperidine derivatives.
Flash Column Chromatography: For All Product Types
Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[10]
Causality: The Challenge of Purifying Amines on Silica Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of this compound can interact strongly with these acidic sites. This acid-base interaction often leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[11]
Solution: To mitigate this issue, a small amount of a competing base, such as triethylamine (TEA) or ammonia, is added to the mobile phase. This additive neutralizes the acidic sites on the silica, allowing the basic product to elute symmetrically.[11][12] Alternatively, an amine-functionalized stationary phase can be used, which provides a basic surface and often allows for purification without mobile phase additives.[11][13]
Caption: Standard workflow for flash column chromatography.
Protocol 3: Flash Column Chromatography
-
TLC Analysis & Eluent Selection: Dissolve a small amount of the crude product and spot it on a silica gel TLC plate. Develop the plate in various solvent systems, typically starting with mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). Crucially, add ~0.5-1% triethylamine (TEA) to the eluent. The ideal system gives your target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), do so gradually to ensure good separation.
-
Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Vacuum Distillation: For Liquid Crude Products
For liquid products with high boiling points (>150 °C at atmospheric pressure), vacuum distillation is essential.[14] Lowering the pressure dramatically reduces the boiling point, allowing the compound to be distilled at a lower temperature, thereby preventing thermal decomposition.[14][15]
Protocol 4: Reduced Pressure (Vacuum) Distillation
-
Setup: Assemble a vacuum distillation apparatus using appropriate glassware. Ensure all joints are properly sealed with vacuum grease. The thermal bath should be set 20-30 °C higher than the expected boiling point of the material at the target pressure.[14]
-
Drying (Pre-treatment): If the crude product contains water, it can be pre-dried with a suitable drying agent like solid KOH or NaOH, as amines are basic.
-
Distillation: Place the crude liquid in the distillation flask with a stir bar for smooth boiling. Slowly apply vacuum from a vacuum pump protected by a cold trap.
-
Heating: Gently heat the flask using an oil bath.
-
Fraction Collection: Collect the distillate fractions. The first fraction is often a forerun containing residual solvents and lower-boiling impurities. Collect the main fraction at a constant temperature and pressure. Discoloration or residue remaining in the distillation flask typically consists of higher-boiling impurities and decomposition products.[15][16]
-
Termination: Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and contamination.
Purity Assessment and Characterization
Post-purification analysis is a non-negotiable step to confirm the identity and purity of the final product.[17]
| Technique | Purpose | Typical Observations for this compound |
| HPLC (RP) | Primary Purity Assessment: Quantifies the product and detects non-volatile impurities. Considered the "gold standard" for purity analysis.[17] | A single major peak with purity >99% by area normalization. A typical mobile phase could be a gradient of acetonitrile and water with a buffer.[18] |
| GC-MS | Purity & Identity: Detects volatile impurities and provides the molecular weight (from the Mass Spectrum) and a characteristic fragmentation pattern. | A single major peak in the chromatogram. The mass spectrum should show the molecular ion peak (M+) corresponding to C12H17NO2 (Exact Mass: 207.13).[19] |
| ¹H NMR | Structural Confirmation: Confirms the chemical structure by showing the proton environments and their connectivity. | Expect characteristic signals for the methoxy group (~3.8 ppm), aromatic protons (~6.5-7.2 ppm), and piperidine ring protons.[20][21][22] |
| ¹³C NMR | Structural Confirmation: Confirms the carbon skeleton of the molecule. | Expect distinct signals for each of the 12 carbons in the molecule. |
Table 2: Analytical techniques for final product validation.
References
- Benchchem.
- Benchchem.
- Benchchem.
- Teledyne ISCO.
- Biotage. Is there an easy way to purify organic amines?.
- Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Biotage.
- PharmaTutor.
- YouTube. [Lab 6] Distilling Amines... Again.
- ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Intertek.
- NETZSCH Analyzing & Testing.
- IJRAR.org.
- Google Patents.
- University of Rochester.
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Journal of Pharmacy & Pharmaceutical Sciences.
- BOC Sciences. CAS 162402-37-1 this compound.
- Chem-Impex. This compound Hydrochloride.
- PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Google Patents.
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
- Office of Justice Programs. GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine.
- Sciencemadness Discussion Board. Stability of amines.
- Chemistry Stack Exchange.
- ChemicalBook. 2-(3-methoxyphenyl)piperidine(383128-22-1) 1H NMR spectrum.
- PubMed. GC-MS and IR studies on the six ring regioisomeric dimethoxyphenylpiperazines (DOMePPs).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. ijrar.org [ijrar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 9. US4550116A - Piperidine derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 18. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GC-MS and IR studies on the six ring regioisomeric dimethoxyphenylpiperazines (DOMePPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 21. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 22. 2-(3-methoxyphenyl)piperidine(383128-22-1) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Quantification of 4-(3-Methoxyphenoxy)piperidine
This document provides a comprehensive guide to the analytical methods for the quantitative determination of 4-(3-Methoxyphenoxy)piperidine. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures for this compound in various matrices, from bulk material to biological fluids. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry, adhering to guidelines such as those provided by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Introduction: The Significance of Quantifying this compound
This compound is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of biologically active molecules, particularly in the realm of medicinal chemistry.[6] Its structural motif is a key building block in the development of novel therapeutic agents, including those targeting neurological disorders.[6] Accurate quantification of this piperidine derivative is paramount throughout the drug development lifecycle. It ensures the purity of starting materials, enables precise monitoring during synthesis, and is crucial for pharmacokinetic and metabolic studies in biological systems.
This guide presents detailed protocols for three common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section will elucidate the rationale behind the chosen methodology, provide a step-by-step protocol, and discuss the validation parameters necessary to ensure the method is fit for its intended purpose.[7][8][9][10]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is critical for analytical method development.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C12H17NO2 | PubChem[11] |
| Molecular Weight | 207.27 g/mol | PubChem |
| Monoisotopic Mass | 207.12593 Da | PubChem[11] |
| XlogP (Predicted) | 2.0 | PubChem[11] |
| Appearance | Colorless to light yellow liquid | ChemBK[12] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform), insoluble in water. | ChemBK[12] |
Note: Some properties are based on predictions or data for structurally similar compounds due to limited publicly available experimental data for this specific molecule.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of active pharmaceutical ingredients (APIs) and intermediates.[13][14][15] Given the aromatic nature of this compound, it is expected to have a significant UV absorbance, making this a suitable method for purity assessment and assay.
Rationale for Method Design
A reversed-phase HPLC method is proposed, as it is well-suited for separating moderately polar organic compounds. A C18 column is selected for its versatility and wide availability. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The UV detection wavelength is chosen based on the expected absorbance maximum of the methoxyphenoxy chromophore.
Experimental Protocol: HPLC-UV
Objective: To determine the purity and concentration of this compound in a bulk sample.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Ultrapure water
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of ultrapure water.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., 50:50 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound and prepare a solution in methanol at a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or the determined λmax)
-
Run Time: 15 minutes
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[7][8][9][10] Key validation parameters according to ICH guidelines include:[1][2][3][4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of HPLC Workflow
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. wjarr.com [wjarr.com]
- 11. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 12. chembk.com [chembk.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated Synthesis of 4-(3-Methoxyphenoxy)piperidine Hydrochloride
Introduction: The Significance of a Versatile Scaffold
4-(3-Methoxyphenoxy)piperidine hydrochloride (CAS No: 1166820-47-8, Molecular Formula: C₁₂H₁₇NO₂·HCl, MW: 243.73 g/mol ) is a crucial piperidine-based chemical scaffold.[1][2] Its structural motif, featuring an aryl ether linkage to a piperidine ring, is prevalent in a multitude of pharmacologically active agents. This compound serves as a key intermediate in the synthesis of molecules targeting the central nervous system, particularly in the development of novel therapeutics for neurological disorders and pain management.[1][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it an ideal candidate for further synthetic transformations and formulation studies in drug discovery pipelines.[1] This document provides a detailed, validated protocol for its preparation, grounded in established chemical principles, and designed for reproducibility in a research setting.
Retrosynthetic Analysis and Strategy
The target molecule can be deconstructed into two primary building blocks: a piperidine core and a 3-methoxyphenyl moiety. The key disconnection is the C-O ether bond.
Caption: Retrosynthetic approach for the target molecule.
Our chosen forward synthesis is a robust, multi-step sequence designed for clarity and high yield. It involves three primary stages:
-
Nitrogen Protection: The secondary amine of 4-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the more nucleophilic nitrogen from competing with the hydroxyl group in the subsequent ether formation step.
-
Ether Formation via Nucleophilic Aromatic Substitution (SₙAr): The protected alcohol is deprotonated with a strong, non-nucleophilic base to form a potent alkoxide. This nucleophile then displaces a fluoride from 1-fluoro-3-methoxybenzene. Fluorine is an excellent leaving group in SₙAr reactions.[4]
-
Deprotection and Salt Formation: The acid-labile Boc group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final, stable hydrochloride salt.
This strategy provides a logical and controlled pathway to the desired product, with well-defined intermediates that can be purified and characterized at each stage.
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-Hydroxypiperidine | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |
| 1-Fluoro-3-methoxybenzene | ≥99% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 4.0 M solution in dioxane | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl | N/A | Lab-prepared |
| Brine | N/A | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
| Standard laboratory glassware, magnetic stirrer, rotary evaporator, TLC plates, inert atmosphere setup (N₂ or Ar). |
Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxypiperidine (5.0 g, 49.4 mmol) and dichloromethane (100 mL). Stir the mixture at room temperature until all solids dissolve.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (11.9 g, 54.4 mmol, 1.1 equiv) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude oil can be used directly in the next step without further purification, assuming high conversion. The expected product is a white solid or colorless oil.
Step 2: Synthesis of tert-Butyl this compound-1-carboxylate
-
Causality Note: This step employs a strong base (NaH) to generate the alkoxide from the secondary alcohol. Anhydrous DMF is used as a polar aprotic solvent to solvate the cation and promote the Sₙ2-like SₙAr reaction.[4] Extreme caution is required when handling sodium hydride.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (2.37 g of 60% dispersion, 59.3 mmol, 1.2 equiv). Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Alkoxide Formation: Add anhydrous DMF (80 mL). Cool the suspension to 0 °C. Dissolve the crude tert-butyl 4-hydroxypiperidine-1-carboxylate (approx. 49.4 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A clear solution or fine suspension should form. Add 1-fluoro-3-methoxybenzene (6.85 g, 54.4 mmol, 1.1 equiv) dropwise. Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Quenching & Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and add water (100 mL) and ethyl acetate (150 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the product as a colorless oil or white solid.
Step 3: Synthesis of this compound Hydrochloride
-
Causality Note: A solution of HCl in an organic solvent (dioxane) is used to cleave the Boc protecting group. The non-polar solvent ensures that the resulting hydrochloride salt, which is ionic, will precipitate out of the solution, facilitating its isolation.[5]
-
Reaction Setup: Dissolve the purified tert-butyl this compound-1-carboxylate (approx. 10.0 g, 32.5 mmol) in diethyl ether or ethyl acetate (100 mL) in a 250 mL flask.
-
Deprotection/Salt Formation: Cool the solution to 0 °C. Slowly add 4.0 M HCl in dioxane (24.4 mL, 97.6 mmol, 3.0 equiv) dropwise with vigorous stirring.
-
Precipitation: A white precipitate will form almost immediately. Allow the mixture to stir at room temperature for 2-4 hours to ensure complete reaction.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum at 40-50 °C for 12 hours to yield the final product, this compound hydrochloride.
Quantitative Data Summary
| Compound | MW ( g/mol ) | Amount (mmol) | Equivalents | Theoretical Mass (g) |
| 4-Hydroxypiperidine | 101.15 | 49.4 | 1.0 | 5.0 |
| Di-tert-butyl dicarbonate | 218.25 | 54.4 | 1.1 | 11.9 |
| Sodium Hydride (60%) | 40.00 | 59.3 | 1.2 | 2.37 |
| 1-Fluoro-3-methoxybenzene | 126.13 | 54.4 | 1.1 | 6.85 |
| HCl (4.0 M in dioxane) | 36.46 | 97.6 | 3.0 | (24.4 mL solution) |
| Final Product (Hydrochloride Salt) | 243.73 | - | - | ~10.2 g (85% over 2 steps) |
Expected yield is an estimate and may vary based on experimental efficiency.
Workflow and Characterization
The entire process, from starting materials to the final validated product, follows a logical and systematic workflow.
Caption: Experimental workflow from synthesis to final product analysis.
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (br s, 2H, NH₂⁺), 7.20 (t, J=8.1 Hz, 1H, Ar-H), 6.60-6.50 (m, 3H, Ar-H), 4.60 (m, 1H, O-CH), 3.75 (s, 3H, OCH₃), 3.20 (m, 2H, piperidine-H), 3.00 (m, 2H, piperidine-H), 2.10 (m, 2H, piperidine-H), 1.80 (m, 2H, piperidine-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 160.5, 155.0, 130.5, 107.0, 106.5, 101.0, 72.0, 55.5, 42.5, 30.0.
-
Mass Spec (ESI+): m/z = 208.1 [M+H]⁺ for the free base (C₁₂H₁₇NO₂).
Discussion of Alternative Synthetic Routes
While the SₙAr protocol is effective, modern cross-coupling reactions offer powerful alternatives. The Buchwald-Hartwig C-O coupling reaction, for instance, can directly form the ether bond between an aryl halide (e.g., 3-bromoanisole) and an alcohol (e.g., N-Boc-4-hydroxypiperidine).[6][7] This palladium-catalyzed method is renowned for its broad substrate scope and high efficiency, often proceeding under milder conditions than traditional methods, though it requires specialized ligands and catalysts.[8] For industrial-scale synthesis, evaluating the cost and atom economy of both SₙAr and cross-coupling routes is essential.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and water-reactive. Handle only under an inert atmosphere in a fume hood. Quench slowly and carefully.[9]
-
Anhydrous Solvents (DMF, DCM): Can be harmful. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
HCl in Dioxane: Corrosive and toxic. Handle with care in a fume hood, avoiding inhalation of vapors.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound hydrochloride. By employing a logical sequence of protection, ether formation, and deprotection, the target compound can be obtained in high purity and good yield. The detailed steps, causal explanations, and analytical benchmarks within this guide are intended to empower researchers and drug development professionals to confidently produce this valuable chemical intermediate for their discovery programs.
References
- Bourns, A. N., & Tudge, A. P. (1952). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 30(1), 72-75.
- PrepChem. (2023). Synthesis of 4-(3-methoxy-benzyl)piperidine.
- Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (2015). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Nolan, S. P., & Viciu, M. S. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 23(22), 5214-5223.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PrepChem. (2023). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Abate, C., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 54(15), 5437-5449.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
- Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chem-Station. (2014). Williamson Ether Synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Rasayan Journal of Chemistry. (2020). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl₅ Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound HYDROCHLORIDE | 1166820-47-8 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. capotchem.cn [capotchem.cn]
Application Notes and Protocols for the Utilization of 4-(3-Methoxyphenoxy)piperidine in Solid-Phase Synthesis
Introduction: The Strategic Integration of Functionalized Piperidines in Drug Discovery
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and capacity for substitution make it an invaluable scaffold for engaging with biological targets.[] In the quest for novel therapeutics, the ability to rapidly synthesize and screen libraries of complex molecules is paramount. Solid-phase synthesis (SPS) has emerged as a powerful engine for this discovery process, enabling the efficient construction of diverse chemical entities.[][4]
This guide provides a comprehensive overview of the application of 4-(3-Methoxyphenoxy)piperidine , a functionalized piperidine derivative, in solid-phase synthesis. The strategic incorporation of this building block can introduce unique structural and physicochemical properties into synthesized molecules, potentially enhancing their biological activity and pharmacokinetic profiles. We will explore two robust protocols for its use: as a core building block for peptide and small molecule synthesis, and as a key component in a solid-phase Ugi four-component reaction (U-4CR) for the generation of complex, drug-like molecules.[2][4][5]
These protocols are designed to be self-validating, with clear explanations of the rationale behind each step, ensuring both scientific rigor and practical applicability for researchers in drug development and chemical biology.
Chemical Properties and Safe Handling of this compound
Before proceeding with the synthetic protocols, it is crucial to understand the properties and safety considerations for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, and other common organic solvents |
Safety and Handling:
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Protocol 1: Incorporation of this compound as a Scaffold on a Solid Support
This protocol details the attachment of this compound to a 2-chlorotrityl chloride (2-CTC) resin, followed by the elongation of a peptide chain. The 2-CTC resin is chosen for its acid-lability, allowing for the cleavage of the final product under mild conditions that preserve common protecting groups if necessary.[6]
Workflow for Protocol 1
Caption: Workflow for attaching this compound to a solid support and subsequent peptide elongation.
Step-by-Step Methodology
-
Resin Swelling:
-
Place 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading) in a fritted syringe reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin) and then swell in DCM for 30 minutes.
-
-
Attachment of this compound:
-
Dissolve this compound (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake at room temperature for 2-4 hours.
-
Rationale: The secondary amine of the piperidine displaces the chloride on the trityl resin. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.
-
-
Capping of Unreacted Sites:
-
Drain the reaction solution and wash the resin with DCM (3x).
-
To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and dimethylformamide (DMF) (3x).
-
Rationale: Capping prevents the formation of deletion sequences in the subsequent steps.
-
-
Peptide Elongation (Example with one amino acid):
-
Fmoc Deprotection (if a pre-loaded resin with an Fmoc-protected amine was used as a starting point for comparison, this step would be first. In our case, we start with coupling to the piperidine): This step is not needed for the first coupling to our secondary amine on the resin.
-
Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and add it to the resin.
-
Shake at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling.
-
-
Rationale: HATU/HOAt is a highly efficient coupling reagent system that minimizes racemization.
-
-
Iterative Peptide Synthesis:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the newly added amino acid.
-
Wash the resin with DMF (5x).
-
Repeat the coupling step (Step 4) with the next Fmoc-amino acid.
-
Continue this cycle of deprotection and coupling until the desired peptide sequence is assembled.
-
-
Cleavage from Resin and Deprotection:
-
Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.[7]
-
Rationale: TFA cleaves the peptide from the acid-labile 2-CTC resin and removes most common side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during cleavage.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Characterization:
Protocol 2: Solid-Phase Ugi Four-Component Reaction (U-4CR)
This protocol utilizes this compound as the amine component in a solid-phase Ugi four-component reaction to generate a complex, drug-like molecule.[4][5] The reaction is performed on a resin-bound carboxylic acid.
Workflow for Protocol 2
Caption: Workflow for the solid-phase Ugi four-component reaction using this compound.
Step-by-Step Methodology
-
Resin Preparation:
-
Use a pre-loaded Wang resin or a similar resin with a carboxylic acid functionality.
-
Swell the resin in a 1:1 mixture of DCM and methanol for 1 hour.
-
-
Ugi Four-Component Reaction:
-
To the swollen resin, add a solution of an aldehyde (e.g., benzaldehyde, 5 equivalents) in 1:1 DCM/methanol. Shake for 30 minutes.
-
Add this compound (5 equivalents) to the mixture and shake for another 30 minutes.
-
Finally, add an isocyanide (e.g., tert-butyl isocyanide, 5 equivalents) and shake the reaction mixture at room temperature for 24-48 hours.[4][5]
-
Rationale: The Ugi reaction is a one-pot reaction that combines a carboxylic acid, an amine, an aldehyde, and an isocyanide to form an α-acylamino amide.[2] Using a large excess of the soluble reagents drives the reaction to completion on the solid support.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with methanol (3x), DMF (3x), and DCM (3x) to remove all excess reagents and byproducts.
-
Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Treat the dried resin with a TFA/DCM (1:1) solution for 2 hours to cleave the product from the Wang resin.[9]
-
Collect the filtrate and evaporate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Characterize the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[10]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low loading of piperidine onto 2-CTC resin (Protocol 1) | Incomplete reaction; steric hindrance. | Increase reaction time; ensure anhydrous conditions; use a less hindered base if necessary. |
| Incomplete coupling in peptide synthesis (Protocol 1) | Aggregation of peptide chain; steric hindrance. | Use a stronger coupling reagent; perform a double coupling; increase reaction temperature slightly. |
| Low yield in Ugi reaction (Protocol 2) | One or more components are not reactive enough; poor resin swelling. | Use a more reactive aldehyde or isocyanide; ensure adequate swelling of the resin in an appropriate solvent mixture. |
| Side products upon cleavage | Scavengers are insufficient or inappropriate for the peptide sequence. | Adjust the scavenger cocktail based on the amino acid composition (e.g., add EDT for cysteine-containing peptides).[7] |
Conclusion
This compound is a versatile building block for solid-phase synthesis, offering a gateway to novel chemical entities with potential therapeutic applications. The protocols outlined in this guide provide a robust framework for its incorporation as a central scaffold or as a component in multicomponent reactions. By understanding the principles of solid-phase synthesis and the specific reactivity of this functionalized piperidine, researchers can expand their synthetic toolbox and accelerate the drug discovery process.
References
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction.
- Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines.
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction.
- Solid-phase synthesis, characterization, and antibacterial activities of metallocene-peptide bioconjug
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Royal Society of Chemistry. [Link]
- Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Organic Reactions. [Link]
- Solid-Phase Synthesis as a Tool to Create Exactly Defined, Branched Polymer Vectors for Cell Membrane Targeting.
- Cleavage from Resin. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed. [Link]
- Fmoc Methodology: Cleavage from the Resin and Final Deprotection.
- Characterization of Pharmaceutical Compounds in the Solid State.
- Study on the Matching Properties of Amines and Resin Support and Their Role in Enhancing CO2 Adsorption Capacity. ACS Omega. [Link]
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online. [Link]
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [Link]
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application.
- Amine-Linked Covalent Organic Frameworks as a Platform for Postsynthetic Structure Interconversion and Pore-Wall Modification.
- Ugi Reaction. Organic Chemistry Portal. [Link]
- Spontaneous Attachment of Amines to Carbon and Metallic Surfaces.
- Attachment of nucleosides to solid-phase supports. PubMed. [Link]
- Covalent Attachment of Proteins to Solid Supports and Surfaces via Sortase-Mediated Lig
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Ugi Reaction [organic-chemistry.org]
- 4. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Solid-phase synthesis, characterization, and antibacterial activities of metallocene-peptide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to Developing Biological Screening Assays for 4-(3-Methoxyphenoxy)piperidine Derivatives
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Derivatives of 4-(3-Methoxyphenoxy)piperidine, in particular, represent a promising chemical space for the discovery of novel therapeutics, especially those targeting the central nervous system (CNS).[2][3] Developing a robust and efficient screening strategy is paramount to identifying and characterizing the biological activity of a library of these derivatives. This guide provides a comprehensive, field-proven framework for establishing a multi-tiered biological screening cascade. We will detail the rationale behind target selection, provide step-by-step protocols for primary and secondary assays, and discuss the principles of assay validation and data interpretation necessary for advancing hits toward lead optimization.
Introduction: The Rationale for a Tiered Screening Approach
The journey from a chemical library to a validated lead compound is a process of systematic filtering. A single, all-encompassing assay is impractical. Instead, a "testing funnel" or screening cascade is employed to efficiently manage resources and generate high-quality, decision-driving data.[4] This strategy involves:
-
Primary Screening: High-throughput screening (HTS) of the entire compound library at a single concentration to quickly identify "hits" with any activity against a chosen target or pathway. The primary goal is sensitivity and throughput.[5][6]
-
Secondary & Confirmatory Assays: Hits from the primary screen are subjected to a battery of lower-throughput, more detailed assays. These assays confirm the initial activity, determine potency (e.g., IC50/EC50 values), and begin to elucidate the mechanism of action (MOA).[5][6]
-
Selectivity & Counter-Screens: These assays are crucial for ensuring the compound's activity is specific to the desired target and not due to off-target effects or assay artifacts, which could lead to toxicity or undesirable side effects later in development.
This document will guide researchers through the logical design and practical execution of such a cascade, tailored to the specific chemical class of this compound derivatives.
Target Identification and Assay Selection
The structure of this compound suggests a strong potential for interaction with neuropharmacological targets. The piperidine ring is a common feature in ligands for G protein-coupled receptors (GPCRs) and monoamine transporters, while the methoxyphenoxy moiety can influence binding affinity and selectivity.[7][8] Therefore, a logical starting point is to screen against target classes implicated in neurotransmission.
Key Potential Target Classes:
-
G Protein-Coupled Receptors (GPCRs): As the largest family of cell surface receptors and the target of over 50% of pharmaceutical drugs, GPCRs are a primary focus.[9] Key families include serotonergic, dopaminergic, and adrenergic receptors.
-
Monoamine Transporters (MATs): These integral plasma membrane proteins (DAT, SERT, NET) regulate neurotransmitter concentrations and are key targets for drugs treating depression and other neurological disorders.[10][11][12]
-
Enzymes: Enzymes such as Monoamine Oxidase (MAO) are critical for neurotransmitter metabolism and represent another important class of drug targets.[13]
-
Ion Channels: Certain piperidine derivatives have been shown to interact with ion channels like the NMDA receptor.[14]
The following diagram illustrates a logical workflow for selecting and prioritizing these targets for an initial screening campaign.
Caption: Workflow for prioritizing biological targets.
For a primary HTS campaign, a cell-based functional assay covering a broad target family is ideal. A calcium flux assay, for instance, can detect modulation of any Gq-coupled GPCRs and is readily adaptable to high-throughput formats.[15]
Primary Screening Protocol: High-Throughput Calcium Flux Assay
This protocol is designed to identify compounds that modulate Gq-coupled GPCRs by measuring changes in intracellular calcium concentration.
Principle
Cells stably expressing a target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation by an agonist, Gq protein signaling leads to the release of calcium from intracellular stores. This increase in intracellular calcium is detected as a change in fluorescence intensity, which can be measured in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). Antagonists are identified by their ability to block the fluorescence increase caused by a known agonist.
Experimental Protocol
1. Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A receptor).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
384-well black-walled, clear-bottom assay plates.
-
Test compounds (10 mM stock in DMSO).
-
Reference agonist and antagonist.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
2. Reagent Preparation:
-
Cell Plating Medium: Standard culture medium for HEK293 cells (e.g., DMEM + 10% FBS).
-
Dye Loading Buffer: Prepare a 2X solution of Fluo-4 AM and Probenecid in Assay Buffer according to the manufacturer's instructions.
3. Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer ~50 nL of test compounds, reference compounds, and DMSO (vehicle control) to a separate 384-well compound plate. This will result in a final assay concentration of 10 µM.
-
Dye Loading: The next day, remove the culture medium from the cell plate. Add 25 µL of the 2X Dye Loading Buffer to each well. Incubate for 60 minutes at 37°C, 5% CO2.
-
Assay Execution (FLIPR):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to transfer 25 µL from the compound plate to the cell plate.
-
For Agonist Screening: Monitor fluorescence for 3-5 minutes immediately after compound addition.
-
For Antagonist Screening: First, add the test compounds and incubate for 15-30 minutes. Then, add a known agonist at its EC80 concentration and monitor fluorescence.
-
-
Data Acquisition: The instrument records fluorescence intensity over time for each well. The response is typically measured as the maximum peak height or the area under the curve.
Data Analysis and Quality Control
-
Normalization: Normalize the data to the vehicle control (0% activity) and a maximal-response reference agonist (100% activity).
-
Hit Identification: A "hit" is defined as a compound that produces a response greater than a predefined threshold (e.g., 3 standard deviations above the mean of the vehicle control).
-
Quality Control: The robustness of the HTS assay is assessed using the Z'-factor.[16]
-
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
-
Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
Caption: A typical workflow for a high-throughput screening campaign.
Secondary and Confirmatory Assays
Hits from the primary screen must be validated. This involves re-testing the compound in concentration-response format to determine potency and using orthogonal assays to confirm the target engagement and rule out artifacts.
Protocol 4.1: Radioligand Binding Assay (Target Affinity)
Principle This assay directly measures the affinity of a test compound for a target receptor or transporter by assessing its ability to compete with a high-affinity radiolabeled ligand.[1] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.
Methodology
-
Membrane Preparation: Prepare cell membranes expressing the target of interest (e.g., from the same stable cell line used in the primary screen).
-
Assay Buffer: Prepare a buffer optimized for the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well filter plate, combine the cell membranes, a fixed concentration of radioligand (e.g., [3H]-Ketanserin for the 5-HT2A receptor) at its Kd concentration, and serial dilutions of the test compound.
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + Membranes + a saturating concentration of a known unlabeled ligand.
-
-
Filtration & Washing: Incubate to equilibrium (e.g., 60 min at 25°C). Rapidly filter the plate contents through a glass fiber filter and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 4.2: Monoamine Transporter Uptake Assay (Functional Confirmation)
Principle This functional assay measures a compound's ability to inhibit the uptake of a neurotransmitter (or a fluorescent analog) into cells expressing a specific monoamine transporter (e.g., DAT, SERT, NET).[11] Radiotracer-based uptake inhibition assays are considered a gold standard for determining drug-transporter interaction profiles.[10][17]
Methodology
-
Cell Culture: Use cells endogenously expressing or transfected with the transporter of interest (e.g., HEK293-SERT cells). Plate in a 96-well plate.
-
Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer). Add serial dilutions of the test compound and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [3H]-Serotonin).
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove extracellular substrate.
-
Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of uptake versus the log concentration of the test compound.
Hypothetical Screening Data Summary
The data from this tiered approach allows for the creation of a detailed pharmacological profile for each hit compound.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | 5-HT2A Ki (nM) (Binding Assay) | SERT IC50 (nM) (Uptake Assay) | Notes |
| Cmpd-001 | 85% | 25 | >10,000 | Potent and selective 5-HT2A antagonist. |
| Cmpd-002 | 92% | 1,500 | 50 | Potent SERT inhibitor. Primary hit likely due to off-target SERT activity in the cell line. |
| Cmpd-003 | 78% | 40 | 65 | Dual activity profile. Potential for polypharmacology. |
| Cmpd-004 | 15% | >10,000 | >10,000 | Inactive. Primary hit was a false positive. |
Assay Validation and Self-Validating Systems
For any screening assay to be trustworthy, it must be properly validated. Regulatory agencies like the FDA provide guidance on the essential parameters to assess.[18][19][20][21] A well-designed protocol should be a self-validating system, meaning controls are integrated into every experiment to ensure its performance is acceptable.
Key Validation Parameters:
-
Precision: The closeness of agreement between independent test results (intra- and inter-assay variability).
-
Accuracy: The closeness of the measured value to the true or accepted reference value.
-
Specificity & Selectivity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[19] For example, running the assay in parental cells (without the target receptor) is a key counter-screen to identify non-specific compound activity.
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).
The following diagram illustrates the workflow for confirming and characterizing a hit from the primary screen.
Caption: A logical cascade for validating hits from a primary screen.
Conclusion
The development of biological screening assays for a novel chemical series like this compound derivatives requires a systematic and scientifically rigorous approach. By employing a tiered screening cascade—beginning with a broad, high-throughput primary assay and progressing to more specific, orthogonal secondary assays—researchers can efficiently identify and validate active compounds. The protocols and workflows described in this application note provide a robust framework for generating high-quality data, building detailed pharmacological profiles, and making informed decisions to advance promising compounds into the lead optimization phase of drug discovery. Adherence to the principles of assay validation is critical for ensuring the trustworthiness and reproducibility of the results.
References
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). National Institutes of Health.
- High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
- High-Throughput GPCR Assay Development. (2021, February 2). Agilent.
- Recent progress in assays for GPCR drug discovery. (n.d.). Taylor & Francis Online.
- An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science.
- Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide. (n.d.). Benchchem.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). Reddit.
- Transporter Assay. (n.d.). LeadQuest Biotech.
- Building a Robust Biological Assay for Potency Measurement. (2015, April 14). BioProcess International.
- Enzyme assay. (n.d.). Wikipedia.
- Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (n.d.). PubMed Central.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PubMed Central.
- 3-(4-Methoxyphenoxy)Piperidine Hydrochloride. (n.d.). Chem-Impex.
- Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (n.d.). PubMed Central.
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021, March 29). National Center for Advancing Translational Sciences.
- Essentials in Bioassay Development. (2019, November 1). BioPharm International.
- FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. (2019, February 8). Foley & Lardner LLP.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). ResearchGate.
- This compound Hydrochloride. (n.d.). Chem-Impex.
- Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.
- Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. (2014). INIS-IAEA.
- Mechanism of Action Assays for Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.
- New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. (n.d.). BioAgilytix.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
- Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.
- Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020, December 1). PubMed.
- Synthesis and biological screening of some piperidine substituted benzimidazoles. (n.d.). ResearchGate.
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist for the Treatment of L-DOPA Induced Dyskinesia. (n.d.). ChemRxiv.
- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. (n.d.). University of Bari Aldo Moro.
- Do Your Biologics Assays Tell the Whole Story? (2024, March 27). Premier Research.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
- WEBINAR: Analysis and Validation of Biological Assays. (2016, May 9). YouTube.
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (n.d.). PubMed.
- Enzyme Inhibition. (2024, April 8). TeachMePhysiology.
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist for the treatment of L-DOPA induced dyskinesia. (n.d.). ChemRxiv.
- Characterization of neuromuscular blocking action of piperidine derivatives. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. youtube.com [youtube.com]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 10. reddit.com [reddit.com]
- 11. leadquest-biotech.com [leadquest-biotech.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Assays [cellbiolabs.com]
- 14. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. centerforbiosimilars.com [centerforbiosimilars.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. fda.gov [fda.gov]
Application Notes & Protocols: N-Alkylation of 4-(3-Methoxyphenoxy)piperidine
Introduction: The Strategic Importance of N-Functionalized Piperidines
The 4-(3-methoxyphenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry. As a secondary amine, the nitrogen atom serves as a critical handle for chemical modification, allowing for the introduction of diverse substituents. This process, known as N-alkylation, is a cornerstone strategy in drug discovery for fine-tuning a molecule's pharmacological profile. By strategically modifying the piperidine nitrogen, researchers can modulate key properties such as receptor binding affinity, selectivity, solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The resulting N-alkylated derivatives are integral to the development of therapeutics targeting a wide range of G-protein coupled receptors (GPCRs) and other biological targets implicated in neuropsychiatric, cardiovascular, and metabolic disorders.[1]
This guide provides a comprehensive overview of the principal methodologies for the N-alkylation of this compound, detailing the underlying chemical principles, offering field-proven experimental protocols, and presenting comparative data to guide reaction optimization.
Core Methodologies for N-Alkylation
The selection of an appropriate N-alkylation strategy is dictated by the nature of the desired alkyl group (R) and the overall chemical architecture of the starting materials. The two most robust and widely employed methods are Reductive Amination and Direct Alkylation with Alkyl Halides . A third, more specialized method, Buchwald-Hartwig Amination , is the gold standard for forming N-aryl bonds.
Caption: Decision workflow for selecting an N-alkylation method.
Method A: Reductive Amination
Reductive amination is arguably the most versatile and reliable method for N-alkylation of secondary amines.[3] It is a one-pot reaction that proceeds in two discrete stages: the formation of an intermediate iminium ion from the condensation of the piperidine with an aldehyde or ketone, followed by the in situ reduction of this ion to the corresponding tertiary amine.[1][4]
Causality Behind Experimental Choices:
-
Carbonyl Source : The choice of aldehyde or ketone directly dictates the alkyl group to be installed. A wide variety of functional groups are tolerated.
-
Reducing Agent : The success of the reaction hinges on a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is the reagent of choice for most applications.[3][5] It is a mild and selective hydride donor that is particularly effective for reducing iminium ions in the presence of aldehydes. Its reduced basicity compared to other hydrides minimizes side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN) : Historically popular, this reagent is also highly selective for iminium ions, especially under mildly acidic conditions (pH ~6-7).[5] However, its high toxicity and the potential generation of cyanide gas necessitate careful handling.[5]
-
-
Solvent : Anhydrous, non-protic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are preferred to prevent unwanted reactions with the hydride reagent.
Caption: The two-step mechanism of reductive amination.
Protocol 1: Reductive Amination using NaBH(OAc)₃
This protocol details the N-alkylation of this compound with a generic aldehyde.
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Carbonyl Addition : Add the desired aldehyde or ketone (1.1 eq.) to the stirred solution at room temperature.
-
Iminium Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring : Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.
-
Work-up : Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Method B: Direct Alkylation with Alkyl Halides
This classic Sₙ2 reaction involves the nucleophilic attack of the piperidine nitrogen on an electrophilic alkyl halide.[6] While conceptually simple, this method requires careful control to avoid a common side reaction: over-alkylation. The tertiary amine product is itself nucleophilic and can react with a second molecule of the alkyl halide to form an undesired quaternary ammonium salt.[6][7]
Causality Behind Experimental Choices:
-
Alkyl Halide : The reactivity follows the order I > Br > Cl. Primary and benzylic halides are excellent substrates. Secondary halides react more slowly, and tertiary halides are generally unsuitable due to competing elimination reactions.
-
Base : A base is required to neutralize the hydrohalic acid (HX) formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[7]
-
Inorganic Bases : Finely powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, effective choices.[7][8] They are easily removed by filtration after the reaction.
-
Organic Bases : Non-nucleophilic organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can also be used.[7]
-
-
Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal as they can solvate the ions formed without interfering with the reaction.[7]
-
Minimizing Over-alkylation : To suppress the formation of quaternary salts, the alkyl halide can be added slowly to the reaction mixture to maintain a high concentration of the secondary amine relative to the tertiary amine product.[7][9]
Protocol 2: Direct N-Alkylation using an Alkyl Bromide
This protocol describes the reaction with a generic primary alkyl bromide.
-
Reaction Setup : In a round-bottom flask, suspend this compound (1.0 eq.) and finely powdered, anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) in anhydrous DMF or MeCN (0.1-0.2 M).
-
Alkyl Halide Addition : Slowly add the alkyl bromide (1.05-1.1 eq.) to the stirred suspension at room temperature. For highly reactive halides, consider adding via a syringe pump over 1-2 hours.
-
Reaction Conditions : Heat the mixture to a temperature between room temperature and 70 °C, depending on the reactivity of the alkyl halide.[7]
-
Reaction Monitoring : Monitor the reaction by TLC or LC-MS. The reaction may take anywhere from 6 to 24 hours.
-
Work-up : After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine to remove residual DMF and salts.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Method C (Advanced): Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the preeminent method.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of a C(aryl)-N bond between an aryl halide (or triflate) and an amine.[12] This transformation has revolutionized medicinal chemistry by providing a highly general and functional-group-tolerant route to aryl amines.[10]
Core Components:
-
Palladium Pre-catalyst : A source of palladium(0), often generated in situ from a Pd(II) source like Pd(OAc)₂ or a pre-formed Pd(0) complex.
-
Ligand : A bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand is crucial for facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[10][13]
-
Base : A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active nucleophile.[12]
-
Solvent : Anhydrous, inert solvents like toluene or dioxane are typically used.
Due to the specialized nature and air-sensitivity of the reagents, this protocol is recommended for researchers familiar with organometallic catalysis.
Data Presentation: Comparative Overview of N-Alkylation Methods
The following table summarizes typical reaction parameters for the N-alkylation of piperidine scaffolds, providing a general guide for selecting a starting point for the functionalization of this compound.
| Method | Alkylating Agent | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCM / DCE | 20-25 | 4-16 | 75-95% | High selectivity, wide substrate scope, no over-alkylation.[1][3][14] |
| Direct Alkylation | Alkyl Halide (R-Br, R-I) | K₂CO₃ or Cs₂CO₃ | DMF / MeCN | 25-70 | 6-24 | 60-85% | Simple setup, readily available reagents.[7][15] |
| Buchwald-Hartwig | Aryl Halide (Ar-Br) | Pd Catalyst, Ligand, NaOt-Bu | Toluene | 80-110 | 2-12 | 70-90% | Essential for N-arylation, excellent functional group tolerance.[11][16] |
Yields are representative estimates based on analogous systems and may vary depending on the specific substrates and reaction scale.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Tutor.
- Chemistry Steps.
- ResearchGate. (2017).
- Wikipedia.
- Royal Society of Chemistry. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
- BenchChem. (2025).
- Master Organic Chemistry. (2017).
- Organic Letters. (2024).
- DTIC.
- University of Calgary.
- The Journal of Organic Chemistry. (2025).
- Google Patents.
- Wikipedia.
- Organometallics. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Molecules. (2023).
- Myers, A.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 4-Phenoxypiperidine via Mitsunobu Reaction
Abstract
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to facilitate the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under mild conditions.[1] This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 4-phenoxypiperidine, a valuable scaffold in medicinal chemistry, utilizing the Mitsunobu reaction. The protocol detailed herein focuses on the reaction of a protected 4-hydroxypiperidine with phenol, employing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] This document delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and discusses critical parameters and potential challenges to ensure successful and reproducible synthesis.
Introduction to the Mitsunobu Reaction
Discovered by Oyo Mitsunobu, this reaction facilitates the conversion of primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and imides.[2][3] The reaction is a redox-condensation process that utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] A key characteristic of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, rendering it a powerful method for stereoselective synthesis.[3][5] The synthesis of aryl ethers, such as 4-phenoxypiperidine, is a common and valuable application of this reaction.[6]
The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals. The ability to functionalize the 4-position of a protected 4-hydroxypiperidine via the Mitsunobu reaction offers a robust strategy for generating libraries of compounds for drug discovery.[3]
Reaction Mechanism
The mechanism of the Mitsunobu reaction is intricate and proceeds through several key steps.[2] Initially, triphenylphosphine (PPh₃) performs a nucleophilic attack on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[2][7] This highly reactive intermediate then deprotonates the acidic nucleophile, in this case, phenol, to generate a phenoxide anion and a protonated betaine.[7] The alcohol, 4-hydroxypiperidine, is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the phenoxide anion acts as a nucleophile, attacking the carbon atom of the activated alcohol in an SN2 fashion, leading to the formation of the desired 4-phenoxypiperidine with an inversion of configuration at the carbon center.[4][6]
Experimental Protocol: Synthesis of N-Boc-4-phenoxypiperidine
This protocol outlines the synthesis of the N-Boc protected version of 4-phenoxypiperidine, a common strategy to prevent side reactions involving the piperidine nitrogen.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)[8]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen gas inlet
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), phenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of DEAD or DIAD (1.2 eq.) in THF dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure N-Boc-4-phenoxypiperidine.
Quantitative Data Summary
| Reagent/Parameter | Stoichiometry (eq.) | Key Considerations |
| N-Boc-4-hydroxypiperidine | 1.0 | The limiting reagent. |
| Phenol | 1.1 | A slight excess is used to ensure complete consumption of the alcohol. |
| Triphenylphosphine (PPh₃) | 1.2 | An excess is used to drive the reaction to completion. |
| DEAD or DIAD | 1.2 | An excess ensures full activation of the alcohol. Added slowly to control the exothermic reaction. |
| Solvent | Anhydrous THF | Must be anhydrous to prevent quenching of the reactive intermediates. |
| Temperature | 0 °C to Room Temp | Initial cooling is critical to control the exothermic reaction. |
| Reaction Time | 12-24 hours | Monitored by TLC for completion. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Mitsunobu reaction.
Mechanistic Diagram
Caption: Simplified mechanism of the Mitsunobu reaction.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen, which would form triphenylphosphine oxide and reduce the efficiency of the reaction.
-
Anhydrous Conditions: The reagents and intermediates in the Mitsunobu reaction are sensitive to water. Any moisture present can hydrolyze the phosphonium intermediates, leading to the formation of triphenylphosphine oxide and the starting alcohol, thereby reducing the yield of the desired product.
-
Order of Addition: Typically, the alcohol, nucleophile (phenol), and triphenylphosphine are mixed before the slow addition of the azodicarboxylate.[2][8] This order allows for the formation of the betaine intermediate in the presence of the acidic proton source, which is necessary for the subsequent steps of the reaction.[2]
-
Slow Addition of DEAD/DIAD at 0 °C: The reaction between triphenylphosphine and the azodicarboxylate is highly exothermic. Slow addition at a low temperature is essential to control the reaction rate, prevent the formation of byproducts, and ensure safety.[2]
-
Use of N-Boc Protecting Group: The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen prevents it from acting as a competing nucleophile in the reaction. This ensures that the reaction occurs selectively at the hydroxyl group.
-
Purification: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine dicarboxylate as byproducts.[7] These byproducts often co-elute with the desired product, making purification by column chromatography a critical and sometimes challenging step.[7] The use of polymer-supported triphenylphosphine can simplify the workup by allowing for the removal of the phosphine oxide by filtration.[7][9]
Troubleshooting and Field-Proven Insights
-
Low Yields: If low yields are observed, ensure all reagents and the solvent are scrupulously dry. The pKa of the nucleophile is also a critical factor; phenols are generally acidic enough for this reaction.[7] For less acidic nucleophiles, alternative azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be more effective as they form a stronger basic intermediate.[2]
-
Difficult Purification: The removal of triphenylphosphine oxide can be problematic. Several strategies can be employed to facilitate its removal, including crystallization, or the use of modified phosphine reagents or alternative workup procedures.[10]
-
Side Reactions: A common side reaction involves the azodicarboxylate acting as a nucleophile if the intended nucleophile is not sufficiently acidic (pKa > 13) or sterically hindered.[2]
Conclusion
The Mitsunobu reaction is a powerful and reliable method for the synthesis of 4-phenoxypiperidine derivatives, which are important building blocks in drug discovery and development. By understanding the reaction mechanism and carefully controlling the experimental conditions as detailed in this application note, researchers can achieve high yields and purity of the desired products. The insights provided into the rationale behind the protocol and potential challenges will aid in the successful implementation and troubleshooting of this valuable synthetic transformation.
References
- BYJU'S. (n.d.). Mitsunobu Reaction.
- Wikipedia. (2023). Mitsunobu reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Chem-Station. (n.d.). Mitsunobu Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Organic Chemistry. (2019, August 26). Mitsunobu Reaction.
- J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction.
- BDMAEE. (2025, June 20). using triphenylphosphine in mitsunobu reaction for organic synthesis.
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
- MDPI. (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
- ResearchGate. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.
- ResearchGate. (n.d.). Examples of the simplification purification of Mitsunobu reaction.
Sources
- 1. bdmaee.net [bdmaee.net]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. byjus.com [byjus.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
HPLC method development for 4-(3-Methoxyphenoxy)piperidine analysis
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-(3-Methoxyphenoxy)piperidine
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical synthesis, and a robust analytical method is crucial for quality control.[1] The developed method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance characteristics in line with the International Council for Harmonisation (ICH) guidelines.[2]
Introduction and Chromatographic Challenges
This compound is a versatile chemical building block used in the synthesis of various bioactive molecules and potential therapeutic agents.[1] Its structure consists of a basic piperidine ring linked to a methoxyphenoxy moiety. The piperidine nitrogen makes the molecule basic, while the aromatic ring provides a chromophore for UV detection.
The primary challenge in developing an HPLC method for this analyte lies in controlling the secondary interactions between the basic piperidine nitrogen and the residual silanol groups on the silica-based stationary phase.[3] These interactions can lead to poor peak shape (tailing), variable retention times, and reduced column lifetime. Therefore, the method development strategy must focus on mitigating these effects to achieve a robust and reliable separation.
Method Development Strategy: A Rationale-Driven Approach
The development of a successful HPLC method requires a systematic approach where each parameter is chosen based on the physicochemical properties of the analyte.
Analyte Properties
-
Structure: this compound hydrochloride
-
Molecular Formula: C₁₂H₁₇NO₂·HCl[1]
-
Molecular Weight: 243.73 g/mol [1]
-
Key Features:
-
Basic Center: The secondary amine within the piperidine ring is basic (pKa of piperidine is ~11.2) and will be protonated at acidic pH.[4]
-
UV Chromophore: The methoxyphenoxy group allows for direct UV detection.
-
Hydrophobicity: The molecule possesses moderate hydrophobicity, making it suitable for reversed-phase chromatography.[5][6]
-
Column Selection
A C18 column is the most common starting point for reversed-phase HPLC due to its wide applicability and strong hydrophobic retention.[5][6][7][8] For a basic compound like this compound, a modern, high-purity silica column with robust end-capping is essential. This minimizes the number of accessible free silanol groups, thereby reducing the undesirable ionic interactions that cause peak tailing.
Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
pH Control: The ionization state of the analyte is dictated by the mobile phase pH.[3] To ensure consistent protonation of the piperidine nitrogen (as -NH₂⁺-) and to mask the residual silanols on the stationary phase, an acidic mobile phase is optimal. A pH of approximately 3.0 was chosen. At this pH, the analyte is fully ionized and interacts with the stationary phase primarily through hydrophobic mechanisms, leading to improved peak symmetry.
-
Buffer Selection: A buffer is necessary to maintain a constant pH and ensure reproducible results. A 25 mM potassium phosphate buffer was selected due to its appropriate buffering capacity at pH 3.0 and its low UV cutoff.
-
Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically provides better peak shape for basic compounds, has a lower viscosity (resulting in lower backpressure), and allows for detection at lower UV wavelengths.[3] An initial gradient run was performed to determine the approximate percentage of acetonitrile required for elution, which was then optimized to a final isocratic condition for method simplicity and robustness.
Detector Wavelength Selection
A UV scan of this compound in the mobile phase was performed to identify the wavelength of maximum absorbance (λ-max). The λ-max was determined to be 274 nm, which was selected for analysis to ensure maximum sensitivity.
Visualized Experimental Workflow
The overall strategy for method development and validation is outlined below.
Caption: Workflow for HPLC Method Development and Validation.
Optimized Method and Validation Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or VWD detector.
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), and Ultrapure Water.
-
Reference Standard: this compound Hydrochloride (Purity >99%).
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0 adjusted with H₃PO₄) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Buffer Preparation (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the stock solution to 50 mL with the mobile phase.
-
Sample Preparation: Prepare the sample to a theoretical concentration of 100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: Assessed by preparing and injecting calibration standards at five concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was plotted of peak area versus concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: Determined by the recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%), each in triplicate. The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the 100% standard solution (100 µg/mL) were performed on the same day, and the %RSD was calculated.
-
Intermediate Precision (Inter-day): The repeatability assay was performed by a different analyst on a different day to assess inter-day variability.
-
-
Robustness: The reliability of the method was tested by making small, deliberate variations in method parameters, including mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on system suitability parameters was observed.
Results and Discussion
The developed method demonstrated excellent chromatographic performance. The analyte eluted as a sharp, symmetrical peak at a retention time of approximately 5.2 minutes.
System Suitability
System suitability parameters were evaluated to ensure the system was operating correctly. The results met the standard acceptance criteria.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) | 0.45% |
Summary of Method Validation Results
The method was successfully validated, and the results confirmed that it is suitable for its intended purpose.
| Validation Parameter | Result |
| Specificity | No interference from blank or placebo at the analyte's retention time. The method was stability-indicating. |
| Linearity (Range) | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (%RSD) | |
| Repeatability | 0.52% |
| Intermediate Precision | 0.88% |
| Robustness | The method was found to be robust for all tested parameters. |
The diagram below illustrates the critical relationship between mobile phase pH and the ionization state of the piperidine moiety, which is fundamental to achieving good peak shape.
Caption: Analyte Ionization State as a Function of Mobile Phase pH.
Conclusion
A simple, rapid, and robust RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated as per ICH guidelines. The method employs a C18 column with an isocratic mobile phase of acetonitrile and a phosphate buffer at pH 3.0, with UV detection at 274 nm. The validation results confirm that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical development processes.
References
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Journal of Applied Research in Science, Engineering and Technology. (2023, March 9).
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Phenomenex. Reversed Phase HPLC Method Development.
- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- International Journal of Advanced Research in Science, Communication and Technology. Importance of RP-HPLC in Analytical Method Development: A Review.
- ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- ChemBK. 3-(4-methoxyphenoxy)piperidine.
- PubChem. N-(4-methoxyphenyl)piperidine.
- PubChem. 4-(Methoxymethyl)piperidine.
- PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol.
- PubChem. Piperidine.
- Journal of Applied Pharmaceutical Science. (2017, November 30).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. starodub.nl [starodub.nl]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pharmaguru.co [pharmaguru.co]
- 9. database.ich.org [database.ich.org]
Application Note: GC-MS Analysis of 4-(3-Methoxyphenoxy)piperidine and its Precursors for Pharmaceutical Quality Control
Abstract
This document provides a comprehensive guide and detailed protocols for the analysis of 4-(3-Methoxyphenoxy)piperidine, a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][] We address the analytical challenges posed by the polar nature of the piperidine moiety, offering methodologies for both direct analysis and analysis following derivatization to enhance chromatographic performance. This application note is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors. It outlines instrument parameters, sample preparation, data interpretation including characteristic mass spectral fragmentation, and method validation considerations in line with regulatory expectations.[3][4]
Introduction: The Analytical Imperative
This compound serves as a critical building block in the synthesis of a variety of pharmacologically active molecules, particularly those targeting neurological disorders.[1] The purity of this intermediate is paramount, as any contaminants can carry through the synthetic process, potentially impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of the target compound and related process impurities.[5]
However, the secondary amine within the piperidine structure presents a challenge for GC analysis. The polar N-H group can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), reduced sensitivity, and potential thermal degradation.[6] This guide will explore two strategic approaches to mitigate these issues: direct analysis with a meticulously optimized system and a more robust method involving chemical derivatization.
Foundational Principles: GC-MS for Piperidine Derivatives
Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[7] The separated compounds then enter the mass spectrometer, which ionizes the molecules (typically using Electron Ionization - EI at 70 eV), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for structural elucidation.[8]
For piperidine derivatives, EI-MS fragmentation is often initiated at the nitrogen atom, leading to characteristic cleavage patterns.[8] The most common pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), resulting in the formation of a stable iminium ion.[8] Understanding these pathways is crucial for identifying the parent compound and distinguishing it from structurally similar intermediates and impurities.
Experimental Workflow and Logical Framework
The analytical process must be systematic to ensure data integrity and reproducibility. The following workflow illustrates the key stages from sample handling to final report generation.
Caption: Figure 1: Overall GC-MS analytical workflow.
Protocol I: Direct GC-MS Analysis
This protocol is suitable for rapid screening or for systems where derivatization is undesirable. Success depends heavily on a well-maintained, inert GC flow path.
4.1. Rationale Direct analysis is faster as it omits the derivatization step. However, it is more susceptible to chromatographic issues like peak tailing. The use of a highly inert column and liner is critical to minimize secondary interactions with the analyte's amine group.
4.2. Materials and Reagents
-
This compound Reference Standard
-
Potential Intermediates/Impurities: 3-Methoxyphenol, 4-Hydroxypiperidine
-
Solvent: Dichloromethane or Methanol (GC grade or higher)
-
Autosampler vials with PTFE-lined caps
4.3. Step-by-Step Protocol
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the chosen solvent to create a stock solution of 1 mg/mL. Prepare a working standard of approximately 50 µg/mL via serial dilution.
-
Sample Preparation: Dissolve the test sample (e.g., from a reaction mixture) in the solvent to achieve an expected final concentration of ~50 µg/mL of the target analyte.
-
GC-MS Instrumentation: Set up the GC-MS system according to the parameters in Table 1.
-
System Suitability: Inject the working standard solution. Verify that the peak for this compound meets system suitability criteria (e.g., tailing factor ≤ 1.5, signal-to-noise ratio > 100).
-
Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Identify the main component and any impurities by comparing their retention times and mass spectra to the reference standard and library data (e.g., NIST).
Protocol II: GC-MS Analysis with Silylation
This is the recommended protocol for robust, quantitative analysis, as it improves the chromatographic properties of the analyte.
5.1. Rationale Derivatization is a chemical process that modifies a compound to make it more suitable for GC analysis.[9] Silylation replaces the active hydrogen on the piperidine nitrogen with a non-polar trimethylsilyl (TMS) group.[10] This modification blocks hydrogen bonding, which reduces peak tailing, increases volatility, and improves thermal stability.[6][11] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for this purpose.[9]
5.2. Materials and Reagents
-
All materials from Protocol I
-
Derivatizing Reagent: BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst)
-
Reaction Solvent: Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
5.3. Step-by-Step Protocol
-
Standard/Sample Preparation: Prepare 1 mg/mL stock solutions of the reference standard and sample in the reaction solvent.
-
Derivatization Reaction: a. Transfer 100 µL of the stock solution to a clean autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial as silylating reagents react with water.[11] c. Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.[9] f. Cool the vial to room temperature. The sample is now ready for injection.
-
GC-MS Instrumentation & Analysis: Use the parameters in Table 1. The retention time and mass spectrum will now correspond to the TMS-derivatized compound.
-
Data Processing: Identify the TMS-derivatized analyte peak. The molecular ion will be 72 Da higher than the underivatized compound (mass of Si(CH₃)₃ minus H).
Instrumental Parameters and Data Interpretation
The following table provides a robust starting point for method development. Parameters should be optimized based on the specific instrument and column used.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control. |
| Injector | Split/Splitless | |
| Inlet Temperature | 250°C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading for concentrated samples. Splitless may be used for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good separation efficiency.[12] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for most 0.25 mm ID columns. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | A versatile, mid-polarity phase suitable for a wide range of analytes. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 100°C, hold for 2 min | Allows for focusing of analytes at the head of the column. |
| Ramp Rate | 15°C/min to 280°C | A moderate ramp to ensure good separation of potential impurities. |
| Final Temperature | 280°C, hold for 5 min | Ensures all high-boiling compounds are eluted from the column. |
| MS System | Agilent 5977 or equivalent | Standard quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | |
| Source Temperature | 230°C | Standard temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Industry standard for generating reproducible fragmentation patterns for library matching.[8] |
| Mass Scan Range | 40 - 500 m/z | Covers the molecular weight of the target compound and its expected fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from reaching the detector and causing filament damage. |
6.1. Expected Results and Fragmentation Analysis
The analysis will yield a chromatogram showing peaks for the solvent, the main compound, and any detectable intermediates or by-products. Identification is confirmed by matching both the retention time and the mass spectrum with a reference standard.
Table 2: Expected GC-MS Data for Target Compound and Precursors
| Compound | Molecular Weight ( g/mol ) | Expected RT (Relative) | Key Mass Fragments (m/z) | Notes |
|---|---|---|---|---|
| 3-Methoxyphenol | 124.14 | Low | 124 (M+) , 109, 81 | Common starting material. |
| 4-Hydroxypiperidine | 101.15 | Low | 101 (M+) , 84, 56 | Common starting material. Can be prone to peak tailing. |
| This compound | 207.27 | High | 207 (M+) , 124, 98, 84 | The molecular ion (M+) should be visible. The m/z 124 fragment corresponds to the methoxyphenoxy moiety. The m/z 84 fragment is characteristic of the piperidine ring after α-cleavage.[8][13] |
| this compound-TMS Derivative | 279.44 | Higher than parent | 279 (M+) , 264 (M-15), 156 | Molecular ion is now at m/z 279. Loss of a methyl group (M-15) from the TMS moiety is a very common fragmentation. |
Note: Retention times are relative and will vary based on the specific GC system and conditions.
The mass spectrum of the parent piperidine molecule shows a base peak at m/z 84 and a molecular ion at m/z 85.[14][15] This provides a foundational reference for interpreting the fragmentation of its derivatives.
Method Validation Considerations
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines from bodies like the FDA and ICH.[4][16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, etc.). This is demonstrated by analyzing spiked samples and ensuring no co-elution.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by a calibration curve over a range of concentrations.
-
Accuracy: The closeness of test results to the true value. Determined by spike recovery studies in a sample matrix.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Assessed by repeated injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a detailed framework for the reliable GC-MS analysis of this compound and its common precursors. For robust and accurate quantification, especially in a quality control setting, the derivatization protocol is strongly recommended to overcome the inherent chromatographic challenges of the polar piperidine moiety. The direct analysis method serves as a valuable tool for rapid, qualitative screening. Proper method validation is essential before implementing these protocols for routine analysis in a regulated pharmaceutical environment.[3][19]
References
- Chrominfo. Gas Chromatography and its Applications in Pharmaceutical Industry. Chrominfo. Accessed January 9, 2026. [Link]
- Quadrex Corp. GC Derivatization. Quadrex Corp. Accessed January 9, 2026. [Link]
- ResearchGate. Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546.
- Chemistry For Everyone. What Is Derivatization In Gas Chromatography?. YouTube. Accessed January 9, 2026. [Link]
- J. David. Gas chromatography in the chemical and pharmaceutical industries. Analusis. Accessed January 9, 2026. [Link]
- Drawell. 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Drawell. Accessed January 9, 2026. [Link]
- U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.gov. Accessed January 9, 2026. [Link]
- MT Lab. Application of Gas Chromatography (GC) in a GMP Pharmaceutical Laboratory. MT Lab. Accessed January 9, 2026. [Link]
- Leutzinger, E., et al. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. Accessed January 9, 2026. [Link]
- ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Phenomenex. Derivatization in Gas Chromatography (GC) Explained. Phenomenex. Accessed January 9, 2026. [Link]
- OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Accessed January 9, 2026. [Link]
- U.S. Food and Drug Administration. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. Accessed January 9, 2026. [Link]
- Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. HMDB. Accessed January 9, 2026. [Link]
- PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. PrepChem.com. Accessed January 9, 2026. [Link]
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA.gov. Accessed January 9, 2026. [Link]
- National Institute of Standards and Technology. Piperidine - NIST WebBook. NIST.gov. Accessed January 9, 2026. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov. Accessed January 9, 2026. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. fda.gov [fda.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. analusis.edpsciences.org [analusis.edpsciences.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Application of Gas Chromatography in a GMP Laboratory [mtlab.pl]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine(110-89-4) MS spectrum [chemicalbook.com]
- 15. Piperidine [webbook.nist.gov]
- 16. s27415.pcdn.co [s27415.pcdn.co]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. fda.gov [fda.gov]
- 19. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
Application Notes and Protocols: 4-(3-Methoxyphenoxy)piperidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 3D Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent approach to identifying high-quality lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with superior ligand efficiency. Within the vast landscape of fragment libraries, there is a growing appreciation for the utility of three-dimensional (3D) fragments. These non-planar scaffolds provide access to novel chemical vectors and can form more intricate and specific interactions with protein targets compared to their flatter, aromatic counterparts.[1][2]
The 4-(3-Methoxyphenoxy)piperidine scaffold is an exemplary 3D fragment that holds considerable promise for FBDD campaigns. Its inherent structural rigidity, multiple points for synthetic elaboration, and favorable physicochemical properties make it an attractive starting point for the discovery of novel therapeutics. This document provides a comprehensive guide to the application of this compound in FBDD, complete with detailed experimental protocols and insights into data interpretation.
Physicochemical Properties and Synthetic Accessibility
A key prerequisite for any valuable fragment is a well-defined physicochemical profile that adheres to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors ≤ 3, Hydrogen Bond Acceptors ≤ 3). This compound and its close analogs align well with these principles, ensuring good aqueous solubility and a higher probability of forming favorable interactions with a protein target.
| Property | Value (Estimated) | Source |
| Molecular Weight | 207.27 g/mol | [3] |
| cLogP | ~2.5 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Polar Surface Area | 38.7 Ų | Calculated |
Synthetic Protocol: A Plausible Route to this compound
The synthesis of this compound can be achieved through several established synthetic routes for piperidine derivatives. A common and effective method involves the N-protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis with 3-bromoanisole, and subsequent deprotection.
Step 1: N-Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 3-bromoanisole (1.1 equivalents) and heat the reaction to 60-80°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-4-(3-methoxyphenoxy)piperidine.
Step 3: Deprotection
-
Dissolve the N-Boc-4-(3-methoxyphenoxy)piperidine (1 equivalent) in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield this compound.
Application in Fragment-Based Drug Discovery: A Case Study Targeting the Choline Transporter
While direct screening data for this compound is not extensively published, a compelling case for its utility can be drawn from the successful development of inhibitors for the presynaptic high-affinity choline transporter (CHT).[4][5][6] A close analog, a 4-methoxy-3-(piperidin-4-yl)oxy benzamide, was identified as a potent and selective inhibitor of CHT, highlighting the potential of the 4-phenoxypiperidine core.[7]
The following sections outline a detailed, albeit hypothetical, FBDD workflow for the identification and validation of this compound as a binder to a protein target, using the choline transporter as an illustrative example.
Experimental Workflow for FBDD
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Phase 1: Hit Identification - Primary Screening
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful label-free technique for detecting binding events in real-time and is well-suited for primary fragment screening due to its sensitivity and relatively high throughput.[8][9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified target protein (e.g., Choline Transporter)
-
Fragment library including this compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Inject the purified target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve a desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and other fragments in 100% DMSO.
-
Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1%).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
-
Monitor the change in response units (RU) over time. A significant increase in RU on the target surface compared to the reference surface indicates a binding event.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data to correct for bulk refractive index changes.
-
Identify hits based on a predefined response threshold.
-
Phase 2: Hit Validation and Characterization
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation
NMR is a robust method for validating fragment hits and can provide information about the binding site on the protein.[7][11][12][13][14] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly powerful for this purpose.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
¹⁵N-labeled purified target protein
-
This compound identified as a hit from the primary screen
-
NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
Procedure:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.
-
Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a stoichiometric excess of this compound (e.g., 5-10 fold molar excess) to the protein sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the two spectra and analyze for chemical shift perturbations (CSPs).
-
Residues exhibiting significant CSPs are likely at or near the binding site of the fragment. This provides strong validation of the binding event and initial structural insights.
-
Phase 3: Structural Elucidation and Hit-to-Lead
Protocol 3: X-ray Crystallography for Structural Characterization
Determining the crystal structure of the protein-fragment complex provides invaluable atomic-level detail of the binding mode, which is crucial for structure-based drug design.[15][16][17]
Materials:
-
Purified target protein
-
Crystallization screens and reagents
-
This compound
-
X-ray diffraction equipment (in-house or synchrotron source)
Procedure:
-
Protein Crystallization:
-
Screen for crystallization conditions of the target protein alone using techniques like hanging drop or sitting drop vapor diffusion.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the electron density maps to confirm the binding of this compound and determine its precise binding pose.
-
Visualizing the Hit-to-Lead Process
Caption: The iterative cycle of hit-to-lead optimization in FBDD.
Conclusion: A Versatile Scaffold for Future Discovery
This compound represents a valuable and versatile 3D fragment for inclusion in screening libraries. Its favorable physicochemical properties, synthetic tractability, and demonstrated relevance in targeting challenging proteins like the choline transporter underscore its potential in modern drug discovery. The detailed protocols and workflows provided herein offer a robust framework for researchers to effectively utilize this and similar fragments in their FBDD campaigns, ultimately accelerating the path toward novel and effective therapeutics.
References
- Barluenga, S., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]
- Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-239. [Link]
- Barluenga, S., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy.
- Giri, R., et al. (2019). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 2025, 249-267. [Link]
- Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 11(5), 573-580. [Link]
- Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva. [Link]
- Harner, M. J., et al. (2013). Fragment-based drug discovery using NMR spectroscopy. Journal of Biomolecular NMR, 56(1), 1-13. [Link]
- Rennalls, S., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(2), 58-61. [Link]
- Penmatsa, A., et al. (2017). Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. Frontiers in Molecular Neuroscience, 10, 40. [Link]
- Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 56(9), 3446-3455. [Link]
- Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
- Parikh, S. L., & Childers, W. E. (1983). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. PrepChem. [Link]
- Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad. [Link]
- Peptideweb.com. (n.d.). Synthesis protocols. Peptideweb.com. [Link]
- ChemBK. (n.d.). 3-(4-methoxyphenoxy)piperidine. ChemBK. [Link]
- Oikawa, M., et al. (2021). Molecular and Functional Analysis of Choline Transporters and Antitumor Effects of Choline Transporter-Like Protein 1 Inhibitors in Human Pancreatic Cancer Cells. International Journal of Molecular Sciences, 22(16), 8885. [Link]
- PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. PubChem. [Link]
- Chemcasts. (n.d.). Thermophysical Properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Chemcasts. [Link]
- PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidin-4-ol. PubChem. [Link]
- Penmatsa, A., et al. (2017). Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. Frontiers in Molecular Neuroscience, 10, 40. [Link]
- Dahlgren, M. K. (2013). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. GUPEA. [Link]
- Glotzbach, B., et al. (2016). Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(4), 1786-1797. [Link]
- Ciulli, A., et al. (2011). A three-stage biophysical screening cascade for fragment-based drug discovery.
- Ennis, E. A. (2015). Identification and Characterization of Novel Inhibitors of the Presynaptic, Hemicholinium-3-Sensitive Choline Transporter. Vanderbilt University. [Link]
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]
- Jones, S. P., et al. (2022).
- CN103848777A. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
- Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
- Hunte, C., & Michel, H. (2002). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
- Helliwell, J. R., & Snell, E. H. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1089880. [Link]
- Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(10), 965-977. [Link]
- LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]
- Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography.
- Defense Technical Information Center. (1987). Piperidine Synthesis. DTIC. [Link]
- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
- Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(23), 4355-4362. [Link]
- Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5884-5942. [Link]
- D'yakonov, V. A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 4-(3-Methoxyphenyl)piperidin-4-ol | C12H17NO2 | CID 1091076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Identification and Characterization of Novel Inhibitors of the Presynaptic, Hemicholinium-3-Sensitive Choline Transporter [ir.vanderbilt.edu]
- 7. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 15. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Designing a Focused Library of 4-(3-Methoxyphenoxy)piperidine Analogs for Drug Discovery
Abstract
The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, particularly those targeting the central nervous system (CNS).[1][2] This document provides a comprehensive guide for the design, synthesis, and evaluation of a focused library of analogs based on the 4-(3-methoxyphenoxy)piperidine core. We present an integrated strategy that combines computational design with practical, step-by-step protocols for chemical synthesis, biological screening, and early ADME-Tox profiling. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for identifying and optimizing novel lead compounds by systematically exploring the structure-activity relationships (SAR) around this versatile scaffold.
Introduction: The Rationale for a Focused Library
The this compound moiety is a key building block in the development of therapeutics for neurological disorders and pain management.[3] Its structural features—a basic piperidine nitrogen, a flexible ether linkage, and a substituted aromatic ring—allow for fine-tuning of physicochemical properties and interactions with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and sigma receptors.[4][5][6]
Designing a focused or target-oriented compound library, as opposed to a broad, diverse collection, is a strategic decision to increase the efficiency of the drug discovery process.[4][7] By concentrating on a specific scaffold known to have some interaction with a target class, the probability of identifying high-quality "hits" is significantly increased, and the resulting data typically yields more discernible structure-activity relationships (SAR) to guide subsequent lead optimization.[7][8]
This guide outlines a systematic approach to explore the chemical space around the this compound core, aiming to generate potent and selective modulators of a chosen biological target.
Phase I: Library Design and Compound Selection
The initial phase focuses on the rational design of the library using a synergistic approach of medicinal chemistry principles and computational modeling. The goal is to generate a virtual library of analogs with a high likelihood of biological activity and favorable drug-like properties, from which a synthetically feasible subset will be selected.
Core Scaffold Analysis and Diversification Strategy
The this compound scaffold offers three primary points for chemical modification, allowing for a systematic exploration of the surrounding chemical space:
-
R1 (Piperidine Nitrogen): Modification at this position is crucial for modulating basicity (pKa), polarity, and potential interactions with the target. It is also a key handle for influencing pharmacokinetic properties like cell permeability and metabolic stability.
-
R2 (Aromatic Ring): Substitution on the phenoxy ring can modulate electronic properties, lipophilicity, and introduce new hydrogen bond donors/acceptors or steric bulk to probe the target's binding pocket.
-
R3 (Methoxy Group Replacement/Modification): While the methoxy group is part of the core, exploring its replacement with other small lipophilic or polar groups can reveal critical interactions.
In Silico Library Generation and Prioritization
Computational chemistry provides an indispensable toolkit for triaging thousands of potential structures to a manageable number for synthesis.[1][9][10] This process de-risks the synthetic effort by prioritizing compounds with the highest probability of success.
Protocol 2.2.1: Virtual Library Design and Screening
-
Core Structure Preparation: Build the this compound core structure in a molecular modeling suite. Perform a conformational analysis to identify low-energy geometries.[1]
-
R-Group Enumeration: Utilize a curated database of commercially available building blocks (e.g., amines, alkyl halides for R1; boronic acids, phenols for R2) to enumerate a virtual library. Apply filters to ensure synthetic accessibility via robust, well-established chemical reactions.[11]
-
Physicochemical Property Filtering: Calculate key drug-like properties for all enumerated compounds (e.g., molecular weight, cLogP, topological polar surface area, hydrogen bond donors/acceptors). Filter the library to remove compounds that violate established guidelines (e.g., Lipinski's Rule of Five), thereby enriching the library with compounds possessing better ADME characteristics.[12][13]
-
Structure-Based Screening (if target structure is known):
-
Prepare the 3D structure of the biological target (e.g., from the Protein Data Bank).
-
Perform molecular docking to predict the binding mode and score the affinity of each virtual compound within the target's binding site.[10][] Prioritize compounds based on docking score and visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic contacts).[15]
-
-
Ligand-Based Screening (if target structure is unknown):
-
If known active ligands exist, generate a pharmacophore model that defines the essential features for activity.
-
Screen the virtual library against the pharmacophore model to select compounds that fit the model's criteria.[]
-
-
Final Selection: Select a final set of 50-200 compounds for synthesis that balances predicted potency, structural diversity, and synthetic tractability.
Workflow Visualization: Library Design The following diagram illustrates the computational workflow for designing the focused library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. chemimpex.com [chemimpex.com]
- 4. The design and application of target-focused compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Modern Lead Optimization: A Journey through Science and Innovation - PharmaFeatures [pharmafeatures.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Profiling of Novel 4-(3-Methoxyphenoxy)piperidine Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Rationale for In-Depth Pharmacokinetic Profiling
The 4-(3-methoxyphenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, frequently forming the core of novel therapeutic agents targeting the central nervous system (CNS), among other indications[1][2]. The inherent physicochemical properties of this scaffold, including its potential for hydrogen bonding and tunable lipophilicity, make it an attractive starting point for the design of potent and selective modulators of various biological targets. However, the translation of in vitro potency to in vivo efficacy is critically dependent on the molecule's pharmacokinetic (PK) profile—what the body does to the drug.
This guide provides a comprehensive framework for the robust pharmacokinetic characterization of novel this compound derivatives. It is designed to move beyond a simple recitation of methods, instead focusing on the causal relationships between experimental design, the data generated, and the strategic decisions that drive a successful drug discovery program. We will explore both in vitro and in vivo methodologies, underpinned by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion), to build a holistic understanding of a compound's journey through a biological system.
Part 1: Foundational In Vitro ADME Profiling
Early-stage in vitro ADME assays are a cornerstone of modern drug discovery, offering a cost-effective and high-throughput means to de-risk chemical series and prioritize compounds with favorable drug-like properties[3][4][5]. For our this compound series, the initial focus is on metabolic stability, plasma protein binding, and permeability, as these parameters are key determinants of oral bioavailability and systemic exposure.
Metabolic Stability: Predicting First-Pass Metabolism and Clearance
The methoxyphenoxy and piperidine moieties are susceptible to metabolism by cytochrome P450 (CYP450) enzymes, primarily in the liver[6]. O-demethylation of the methoxy group and oxidation of the piperidine ring are common metabolic pathways for such structures[7][8]. Assessing metabolic stability early is crucial to predict hepatic clearance and potential drug-drug interactions.
Objective: To determine the intrinsic clearance (CLint) of novel derivatives in human and rodent liver microsomes.
Causality: Liver microsomes contain a high concentration of CYP450 enzymes, providing a reliable model for Phase I metabolism. By measuring the rate of disappearance of the parent compound, we can estimate its susceptibility to first-pass metabolism, a critical factor for oral drug delivery[3][9].
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled human and rat liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Prepare a master mix of microsomes and NADPH regenerating system in phosphate buffer.
-
Pre-warm the master mix at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1 µM) to the master mix.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quench solution (ice-cold acetonitrile with internal standard).
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the remaining concentration of the parent compound.
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
Illustrative Data:
| Compound ID | In Vitro t½ (min, Human) | In Vitro t½ (min, Rat) | CLint (µL/min/mg, Human) | CLint (µL/min/mg, Rat) | Predicted Hepatic Clearance |
| PD-01 | 45 | 30 | 30.8 | 46.2 | Moderate |
| PD-02 | >120 | 95 | <11.5 | 14.6 | Low |
| PD-03 | 15 | 10 | 92.4 | 138.6 | High |
Plasma Protein Binding: The Unbound Drug Hypothesis
Only the unbound fraction of a drug is available to interact with its target and be cleared from the body. High plasma protein binding can limit efficacy and tissue distribution. Therefore, determining the fraction of unbound drug (fu) is essential.
Objective: To determine the percentage of test compound bound to plasma proteins from relevant species.
Causality: The RED device uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber. At equilibrium, the concentration of unbound drug will be equal in both chambers, allowing for a direct measurement of the unbound fraction[3].
Procedure:
-
Prepare test compounds in plasma (human and rat) at a final concentration of 1 µM.
-
Add the plasma-drug mixture to one chamber of the RED device and an equal volume of phosphate buffer to the other chamber.
-
Incubate the sealed plate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Combine the plasma sample with an equal volume of blank buffer and the buffer sample with an equal volume of blank plasma to equalize matrix effects.
-
Precipitate proteins with acetonitrile containing an internal standard.
-
Analyze the supernatants by LC-MS/MS.
Data Analysis:
-
% Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
Illustrative Data:
| Compound ID | % Unbound (Human Plasma) | % Unbound (Rat Plasma) |
| PD-01 | 8.5 | 12.1 |
| PD-02 | 25.3 | 30.5 |
| PD-03 | 1.2 | 2.5 |
Blood-Brain Barrier Permeability: Assessing CNS Penetration
For CNS-targeted drugs, the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. In vitro models can provide an early indication of a compound's potential for CNS penetration.
Objective: To assess the permeability of the compounds across a cellular model of the BBB.
Causality: This assay utilizes a co-culture of brain endothelial cells, pericytes, and astrocytes on a semi-permeable transwell insert to mimic the in vivo BBB[10][11]. The rate of compound transport from the apical (blood side) to the basolateral (brain side) chamber is measured to determine the apparent permeability coefficient (Papp)[12][13].
Procedure:
-
Culture the BBB model on transwell inserts until a high transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation[11].
-
Add the test compound (and positive/negative controls) to the apical chamber.
-
At various time points, collect samples from the basolateral chamber and replace with fresh medium.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Illustrative Data:
| Compound ID | Papp (10⁻⁶ cm/s) | Predicted CNS Penetration |
| PD-01 | 5.2 | Moderate |
| PD-02 | 8.9 | High |
| PD-03 | 1.1 | Low |
Part 2: In Vivo Pharmacokinetic Evaluation in Rodents
Following promising in vitro data, in vivo studies are necessary to understand how the ADME properties translate to a whole organism. Rodent models, typically rats or mice, are the standard for initial in vivo PK studies[14][15].
Workflow for In Vivo Pharmacokinetic Studies
Caption: Workflow for a typical in vivo pharmacokinetic study.
Objective: To determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Causality: By administering the compound via both intravenous (IV) and oral (PO) routes, we can distinguish between clearance and absorption phenomena. The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose reveals the extent and rate of absorption, allowing for the calculation of oral bioavailability[14].
Materials:
-
Male Sprague-Dawley rats (acclimated)
-
Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for PO)
-
Test compound formulated for IV and PO administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer the test compound to two groups of rats (n=3-4 per group) via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).
-
Collect blood samples (approx. 100 µL) at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h; PO: 0.25, 0.5, 1, 2, 4, 8, 24 h).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Quantify drug concentrations in plasma using a validated LC-MS/MS method.
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Perform non-compartmental analysis (NCA) to calculate PK parameters[4][5].
-
Key Parameters:
-
AUC (Area Under the Curve): Total drug exposure.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
t½ (Half-life): Time for plasma concentration to decrease by half.
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Illustrative Data:
| Parameter | Compound PD-01 | Compound PD-02 | Compound PD-03 |
| Dose (IV, mg/kg) | 1 | 1 | 1 |
| Dose (PO, mg/kg) | 10 | 10 | 10 |
| CL (mL/min/kg) | 25 | 10 | 85 |
| Vd (L/kg) | 2.5 | 1.0 | 5.0 |
| t½ (h) | 1.2 | 1.6 | 0.7 |
| AUC_IV (ngh/mL) | 667 | 1667 | 196 |
| AUC_PO (ngh/mL) | 2500 | 9500 | 450 |
| Cmax (ng/mL) | 450 | 1800 | 150 |
| Tmax (h) | 1.0 | 0.5 | 1.5 |
| F (%) | 37 | 57 | 23 |
Part 3: Bioanalytical Method Validation
The integrity of any pharmacokinetic study rests upon the quality of the bioanalytical data. A robust and validated LC-MS/MS method is non-negotiable for the accurate quantification of drug concentrations in biological matrices[16][17][18]. Adherence to regulatory guidelines, such as those from the FDA, is critical[10][11][13].
LC-MS/MS Method Development and Validation Workflow
Caption: Bioanalytical method development and validation workflow.
Objective: To ensure the bioanalytical method is reliable, reproducible, and accurate for its intended purpose.
Causality: Each validation parameter addresses a potential source of error. For example, selectivity ensures that other components in the plasma do not interfere with the measurement of our compound, while stability testing confirms that the compound does not degrade during sample handling and storage[19].
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Closeness of measured values to the true value (accuracy) and the variability of measurements (precision).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
Typical LC-MS/MS Parameters for a this compound Derivative:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimized for the parent compound and a stable isotope-labeled internal standard.
-
Chromatography: Reversed-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Sample Preparation: Protein precipitation with acetonitrile is often a good starting point for small molecules in plasma[16].
Conclusion: Synthesizing Data for Informed Decisions
The pharmacokinetic profiling of novel this compound derivatives is a multi-faceted process that requires a systematic and hypothesis-driven approach. By integrating in vitro ADME data with in vivo pharmacokinetic parameters, researchers can build a comprehensive understanding of a compound's disposition. This knowledge is not merely academic; it is the foundation upon which critical decisions are made in the drug discovery and development cascade, from lead optimization to the selection of candidates for clinical evaluation. The protocols and frameworks presented here provide a robust starting point for these essential investigations.
References
- U.S. Food and Drug Administration. (2018).
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]
- An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol. [Link]
- Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
- Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells.
- Pharmacokinetics Simplified: From Data Collection to PK Parameter Interpret
- Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology. [Link]
- Karger Publishers.
- U.S. Food and Drug Administration. (2022).
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. [Link]
- Admescope. Fast turnaround early ADME in vitro screening available!. [Link]
- A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. [Link]
- In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. [Link]
- Bienta.
- Visikol. In Vitro Blood Brain Barrier Permeability Assessment. [Link]
- Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies.
- BioDuro. In Vitro ADME. [Link]
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]
- Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. [Link]
- Jaano & Seekho. Exploring Pharmacokinetic (PK)
- Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applic
- An introduction to causal inference for pharmacometricians. CPT: Pharmacometrics & Systems Pharmacology. [Link]
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
- Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry. [Link]
- Causality and control: key to the experiment. British Journal of Nursing. [Link]
- Best Practices for Causal (Cause & Effect) Inference and Validity in Experimental Research Design. YouTube. [Link]
- Experimental Design Considerations in Pharmacokinetic Studies.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 5. karger.com [karger.com]
- 6. jaanoandseekho.in [jaanoandseekho.in]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 9. research.unipd.it [research.unipd.it]
- 10. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 11. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. graphviz.org [graphviz.org]
- 16. longdom.org [longdom.org]
- 17. An introduction to causal inference for pharmacometricians - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro ADME Profiling of Phenoxypiperidine Compounds
Introduction: De-risking Phenoxypiperidine Scaffolds in Early Drug Discovery
The phenoxypiperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active agents targeting a wide array of receptors and enzymes. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are attributable to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and systematic in vitro ADME profiling is therefore not just a screening step, but a critical, data-driven approach to de-risk chemical series, guide medicinal chemistry efforts, and ultimately, improve the probability of success in drug development.
This comprehensive guide provides detailed application notes and robust protocols for a panel of essential in vitro ADME assays specifically tailored for researchers working with phenoxypiperidine-based compounds. As a Senior Application Scientist, the aim is to move beyond mere procedural descriptions to offer field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and translatable data.
The Phenoxypiperidine Scaffold: Anticipating ADME Liabilities
While each derivative is unique, the phenoxypiperidine core presents potential metabolic hotspots and physicochemical characteristics that warrant particular attention:
-
Metabolic Vulnerabilities: The piperidine ring and the phenoxy group are susceptible to metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic pathways include N-dealkylation, oxidation of the piperidine ring (e.g., to lactams), and hydroxylation of the aromatic rings.[1][2] Notably, CYP3A4, CYP2D6, and CYP1A2 are frequently implicated in the metabolism of piperidine-containing drugs.[3]
-
Physicochemical Properties: The lipophilicity, solubility, and permeability of phenoxypiperidine derivatives can vary significantly based on their substitution patterns. Poor aqueous solubility can be a hurdle, impacting oral absorption and the accuracy of in vitro assay results.[4][5]
A systematic in vitro ADME evaluation allows for the early identification and mitigation of these potential liabilities.
I. Metabolic Stability: Gauging the Compound's Lifespan
Metabolic stability assays are fundamental to predicting a compound's in vivo half-life and clearance.[6][7] These assays assess the susceptibility of a compound to degradation by drug-metabolizing enzymes.
A. Liver Microsomal Stability Assay
This assay is a high-throughput method primarily for evaluating Phase I metabolic reactions, particularly those mediated by CYPs.[8]
Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[9] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance.[10]
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Positive Controls: Midazolam (high clearance), Verapamil (intermediate clearance) at 10 mM in DMSO.
-
Pooled Human Liver Microsomes (HLMs): Thaw on ice and dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Presentation:
| Compound ID | t½ (min) | CLint (µL/min/mg protein) |
| Phenoxy-Pip-01 | 45 | 15.4 |
| Phenoxy-Pip-02 | > 60 | < 11.5 |
| Phenoxy-Pip-03 | 12 | 57.8 |
| Midazolam | 8 | 86.6 |
B. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways.[11]
Scientific Rationale: Cryopreserved primary hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, offering a more physiologically relevant in vitro model compared to microsomes.[12]
Experimental Protocol:
-
Hepatocyte Thawing and Seeding:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Dilute the cell suspension in appropriate seeding medium.
-
Seed the hepatocytes in collagen-coated 96-well plates.
-
-
Incubation:
-
After cell attachment, replace the medium with fresh incubation medium containing the test compound (final concentration 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Collect samples from the incubation wells at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Sample Analysis:
-
Quench the reaction and extract the compound and metabolites using a suitable organic solvent.
-
Analyze the samples by LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance.
II. Cytochrome P450 Inhibition: Predicting Drug-Drug Interactions
CYP inhibition assays are crucial for identifying the potential of a compound to cause drug-drug interactions (DDIs).[13][14]
Scientific Rationale: Inhibition of a specific CYP isoform by a co-administered drug can lead to elevated plasma concentrations of another drug metabolized by the same enzyme, potentially causing toxicity.[15] This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.
Experimental Protocol (Fluorogenic Probe-Based Assay):
-
Reagents:
-
Assay Procedure:
-
In a black 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NADPH regenerating system.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound ID | CYP1A2 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Phenoxy-Pip-01 | > 50 | 12.5 | 2.8 |
| Phenoxy-Pip-02 | 8.2 | > 50 | > 50 |
| Phenoxy-Pip-03 | 25.1 | 3.7 | 0.9 |
| Ketoconazole | - | - | 0.05 |
Expert Insight for Phenoxypiperidines: Given that CYP3A4 and CYP2D6 are commonly involved in piperidine metabolism, it is crucial to carefully evaluate the inhibitory potential against these isoforms.[3]
III. Permeability: Assessing Oral Absorption Potential
Permeability assays predict the extent to which a compound can cross the intestinal epithelium, a key determinant of oral bioavailability.[11]
A. Caco-2 Permeability Assay
Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, mimicking the human intestinal barrier.[17] This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts in Transwell® plates for 21 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[17]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For A-B transport, add the test compound (typically 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.[17]
-
For B-A transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
-
Sample Analysis:
-
Quantify the compound concentration in the collected samples using LC-MS/MS.[17]
-
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[10]
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Data Presentation:
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Phenoxy-Pip-01 | 8.5 | 9.1 | 1.1 |
| Phenoxy-Pip-02 | 0.5 | 3.5 | 7.0 |
| Atenolol (Low Perm) | < 1.0 | - | - |
| Propranolol (High Perm) | > 10.0 | - | - |
B. MDCK-MDR1 Permeability Assay
Scientific Rationale: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene overexpress the P-glycoprotein (P-gp) efflux transporter.[7] This assay is specifically designed to identify P-gp substrates.[1][5]
The protocol is similar to the Caco-2 assay, with a shorter cell culture period (3-5 days). A high efflux ratio in this assay is a strong indicator that the compound is a P-gp substrate.
IV. Plasma Protein Binding: The Unbound Drug is the Active Drug
Scientific Rationale: Only the unbound fraction of a drug in plasma is available to distribute into tissues and exert its pharmacological effect. High plasma protein binding can affect a drug's efficacy, distribution, and clearance. The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique.[4]
Experimental Protocol (Rapid Equilibrium Dialysis):
-
Device Preparation:
-
Use a RED device with inserts containing a semi-permeable membrane.
-
Add plasma (human, rat, etc.) spiked with the test compound to one chamber of the insert.
-
Add buffer to the other chamber.
-
-
Incubation:
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Percentage bound = (1 - fu) * 100.
-
Data Presentation:
| Compound ID | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) |
| Phenoxy-Pip-01 | 85.2 | 88.9 |
| Phenoxy-Pip-02 | 99.5 | 99.8 |
| Phenoxy-Pip-03 | 65.7 | 72.1 |
| Warfarin | > 99 | > 99 |
V. Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility can severely limit oral absorption and lead to unreliable data in in vitro assays.
A. Kinetic Solubility Assay
Scientific Rationale: This high-throughput assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[12] It provides an early indication of potential solubility issues.
Experimental Protocol (Nephelometry):
-
Sample Preparation:
-
Add a small volume of the test compound's DMSO stock solution to a microtiter plate.
-
Add aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration.
-
-
Measurement:
-
Mix and incubate the plate.
-
Measure the light scattering using a nephelometer to detect the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
B. Thermodynamic Solubility Assay
Scientific Rationale: This assay determines the true equilibrium solubility of a compound by incubating an excess of the solid material in an aqueous buffer until equilibrium is reached.[6]
Experimental Protocol (Shake-Flask Method):
-
Incubation:
-
Add an excess amount of the solid test compound to a vial containing aqueous buffer.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
-
Sample Processing:
-
Filter or centrifuge the suspension to remove undissolved solid.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Presentation:
| Compound ID | Kinetic Solubility (µM) at pH 7.4 | Thermodynamic Solubility (µM) at pH 7.4 |
| Phenoxy-Pip-01 | 150 | 120 |
| Phenoxy-Pip-02 | 5 | 2 |
| Phenoxy-Pip-03 | > 200 | 185 |
Visualizing Workflows and Metabolic Pathways
General In Vitro ADME Screening Workflow
Caption: A streamlined workflow for the early in vitro ADME assessment of drug candidates.
Potential Metabolic Pathways of Phenoxypiperidine Compounds
Sources
- 1. Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin | MDPI [mdpi.com]
- 5. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 14. [Synthesis, physical-chemical properties and pharmacologically-oriented screening studies on budipine and related 4,4-diphenylpiperidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological properties of phenoxyethylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-(4-Phenoxyphenoxy)piperidine | C17H19NO2 | CID 91411950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 4-(3-Methoxyphenoxy)piperidine for Preclinical Studies
Abstract
This application note provides a comprehensive guide for the scalable synthesis of 4-(3-methoxyphenoxy)piperidine, a crucial building block in medicinal chemistry, particularly for developing therapeutic agents targeting neurological disorders.[1] We present a robust and optimized protocol suitable for producing multi-gram to kilogram quantities required for preclinical development. The selected synthetic strategy, centered around a modified Ullmann condensation, is detailed, emphasizing process safety, reaction optimization, and stringent quality control. This document is intended for researchers, chemists, and drug development professionals tasked with advancing novel chemical entities from the bench to preclinical evaluation.
Introduction and Strategic Rationale
This compound is a key intermediate in the synthesis of numerous pharmacologically active molecules.[1][2] As a compound progresses through the drug discovery pipeline, the demand for material increases substantially for efficacy, toxicology, and formulation studies.[3] Transitioning a synthesis from milligram to kilogram scale introduces significant challenges, including thermal management, reagent addition rates, purification methods, and overall process safety.[4][5]
The primary synthetic challenge lies in the formation of the aryl ether bond between the piperidine and methoxyphenyl moieties. Several established methods exist for this transformation:
-
Williamson Ether Synthesis: While classic, this method often requires strongly basic conditions and high temperatures, which can lead to side reactions and limit functional group tolerance on more complex substrates.
-
Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed method that generally proceeds under milder conditions.[6] However, the cost of palladium catalysts and specialized ligands can be a significant factor in large-scale synthesis.[7][8]
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an alcohol.[9][10] Historically, this reaction required harsh conditions (high temperatures, polar aprotic solvents).[11] However, modern advancements using ligands have made it a highly reliable, cost-effective, and scalable alternative to palladium-catalyzed methods, making it our chosen strategy for this application.[12][13]
Our approach involves the N-Boc protection of 4-hydroxypiperidine, followed by a ligand-assisted Ullmann condensation with 3-bromoanisole, and concluding with acidic deprotection to yield the target compound as a hydrochloride salt for improved stability and handling.[1][14]
Overall Synthetic Workflow
The multi-step process is designed for scalability and robustness, incorporating in-process controls (IPCs) and a purification strategy that avoids chromatography at the final stages.
Figure 1: Scalable workflow for the synthesis of this compound HCl.
Detailed Protocols and Process Development
Rationale for Key Parameter Selection
The Ullmann condensation is the pivotal step. The choice of reagents and conditions is critical for achieving high yield, minimizing impurities, and ensuring a scalable process.
Figure 2: Rationale for the selection of key reagents in the Ullmann condensation step.
Table 1: Optimized Reaction Parameters for Ullmann Condensation
| Parameter | Optimized Value | Rationale |
| Solvent | Toluene | High boiling point (111 °C) allows for effective reaction temperature. Less toxic and easier to remove than DMF or NMP. |
| Base | K₂CO₃ (2.5 equiv.) | Sufficiently strong to deprotonate the alcohol; excess drives the reaction to completion. Inexpensive and safe for scale-up. |
| Catalyst Loading | 10 mol% CuI | Provides a good balance between reaction rate and cost. Minimizes residual copper in the final product. |
| Ligand Loading | 20 mol% L-Proline | Accelerates the catalytic cycle, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[12] |
| Temperature | 110 °C (Reflux) | Ensures a reasonable reaction rate without significant thermal decomposition of starting materials or product. |
| Reaction Time | 18-24 hours | Typical time to reach >98% conversion as monitored by HPLC (In-Process Control). |
Protocol 1: Kilogram-Scale Synthesis of N-Boc-4-(3-methoxyphenoxy)piperidine (Step 2)
Materials:
-
N-Boc-4-hydroxypiperidine (1.00 kg, 4.97 mol, 1.0 equiv)
-
3-Bromoanisole (1.02 kg, 5.47 mol, 1.1 equiv)
-
Copper(I) Iodide (CuI) (94.6 g, 0.497 mol, 0.1 equiv)
-
L-Proline (114.4 g, 0.994 mol, 0.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.72 kg, 12.4 mol, 2.5 equiv)
-
Toluene (10 L)
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add N-Boc-4-hydroxypiperidine, 3-bromoanisole, CuI, L-Proline, and K₂CO₃.
-
Charge the reactor with toluene (10 L).
-
Begin stirring and purge the vessel with nitrogen for 30 minutes.
-
Heat the reaction mixture to reflux (~110 °C) and maintain for 18-24 hours.
-
In-Process Control (IPC): After 18 hours, take a sample from the reaction mixture. Quench with water, extract with ethyl acetate, and analyze by HPLC to check for the consumption of N-Boc-4-hydroxypiperidine (<2% remaining).
-
Once the reaction is complete, cool the mixture to 50-60 °C.
-
Filter the mixture through a pad of Celite to remove the inorganic base and copper salts. Wash the filter cake with warm toluene (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude product as a dark oil.
Protocol 2: Purification by Recrystallization
Rationale: Column chromatography is not feasible for kilogram-scale manufacturing. A robust crystallization procedure is essential for achieving the high purity required for preclinical APIs.
Procedure:
-
Dissolve the crude oil from Protocol 1 in isopropanol (IPA) (3 L) at 60-70 °C.
-
Slowly add n-heptane (6 L) to the warm solution while stirring. The solution will become cloudy.
-
Cool the mixture to room temperature over 4-6 hours, then further cool to 0-5 °C and hold for at least 4 hours.
-
Collect the resulting solid by filtration, washing the cake with a cold (0-5 °C) mixture of IPA/n-heptane (1:2, 2 x 1 L).
-
Dry the solid in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 1.2 - 1.35 kg (78-88%)
-
Purity (by HPLC): >99.0%
-
Protocol 3: Boc-Deprotection and HCl Salt Formation (Step 4)
Procedure:
-
To a clean 20 L reactor, add the purified N-Boc-4-(3-methoxyphenoxy)piperidine (1.2 kg, 3.88 mol) and Dioxane (6 L).
-
Stir to dissolve the solid.
-
Slowly add a 4M solution of HCl in dioxane (3 L, 12.0 mol, ~3.1 equiv) to the stirred solution at room temperature. Caution: The reaction is exothermic and generates gas (isobutylene). Ensure adequate ventilation and control the addition rate to maintain the temperature below 40 °C.
-
Stir the resulting slurry at room temperature for 4-6 hours.
-
IPC: Monitor the reaction by HPLC until <1% of the starting material remains.
-
Collect the solid product by filtration.
-
Wash the filter cake with methyl tert-butyl ether (MTBE) (3 x 2 L) to remove residual dioxane and organic impurities.
-
Dry the white solid in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 900 - 940 g (95-99%)
-
Analytical Characterization and Quality Control
The final product must be rigorously tested to ensure it meets the standards for preclinical studies.[][16]
Table 2: Final Product Specifications for Preclinical Use
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound HCl |
| Purity (Assay) | HPLC (UV, 274 nm) | ≥ 98.5% |
| Individual Impurity | HPLC | ≤ 0.15% |
| Total Impurities | HPLC | ≤ 1.0% |
| Residual Solvents | GC-HS | Toluene: ≤ 890 ppm; IPA: ≤ 5000 ppm; Heptane: ≤ 5000 ppm; Dioxane: ≤ 380 ppm; MTBE: ≤ 5000 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Process Safety Considerations
Scaling up chemical reactions requires a thorough safety assessment.[5]
-
Reagents: While the reagents in the Ullmann step are generally manageable, copper catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Exotherms: The Boc-deprotection step is exothermic and involves gas evolution. Controlled addition of the acid and proper reactor cooling are critical to prevent a runaway reaction.
-
Solvents: Toluene, dioxane, and heptane are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources, and using grounded equipment.
-
Waste Disposal: Copper-containing waste and organic solvents must be disposed of according to institutional and environmental regulations.
Conclusion
This application note outlines a validated and scalable synthesis of this compound hydrochloride. By employing a modified Ullmann condensation and a non-chromatographic purification strategy, this process provides a reliable and cost-effective route to obtaining the high-purity material required for preclinical drug development. The detailed protocols and analytical specifications serve as a robust framework for technology transfer and scale-up operations.
References
- Wikipedia.
- Marcoux, J. F., Doye, S., & Buchwald, S. L. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation.
- SynArchive.
- PharmaSource. Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. [Link][3]
- Applied Pharmaceutical Innovation (API). Small Molecule Manufacturing. [Link][6]
- PubMed.
- Organic Chemistry Portal. Ullmann Reaction. [Link][13]
- Eurofins Scientific. Small Molecules - API Development & Manufacturing. [Link][18]
- Wikipedia.
- ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link][10]
- ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link][11]
- University of Bari Aldo Moro. Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. [Link][4]
- Scientific Update. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link][7]
- ResearchGate. Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. [Link][8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Small Molecule Manufacturing – API [appliedpharma.ca]
- 4. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synarchive.com [synarchive.com]
- 13. Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound hydrochloride [sigmaaldrich.com]
- 16. Small Molecules - API Development & Manufacturing - Eurofins Scientific [eurofins.com]
Troubleshooting & Optimization
Technical Support Hub: Optimizing the Synthesis of 4-(3-Methoxyphenoxy)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate.[1] Drawing from established chemical principles and field-proven insights, this document provides detailed troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind key experimental choices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most prevalent and effective strategies for synthesizing this aryl ether are the Modified Williamson Ether Synthesis and the Buchwald-Hartwig C-O Coupling .
-
The Williamson ether synthesis typically involves the reaction of a metal phenoxide with an alkyl halide or sulfonate. For this target, the most successful approach is reacting sodium 3-methoxyphenoxide with a piperidine electrophile at the 4-position, such as an N-protected 4-tosyloxy- or 4-halopiperidine.[2]
-
The Buchwald-Hartwig C-O Coupling is a powerful palladium-catalyzed cross-coupling reaction that forms the aryl ether bond by reacting an alcohol with an aryl halide.[3] In this context, it would involve coupling 4-hydroxypiperidine (typically N-protected) with a 3-methoxy-substituted aryl halide like 3-bromoanisole.
Q2: Why is the direct reaction of 3-methoxy-bromobenzene with 4-hydroxypiperidine under traditional Williamson conditions not feasible?
A2: This is a classic limitation of the Williamson ether synthesis. The reaction proceeds via an SN2 mechanism, which requires the nucleophile (the alkoxide) to attack an electrophilic carbon.[4][5] Aryl halides, such as 3-methoxy-bromobenzene, are unreactive towards SN2 attack because the carbon atom of the C-Br bond is sp² hybridized and sterically hindered by the benzene ring.[6][7] Furthermore, the lone pairs on the bromine atom have resonance interaction with the aromatic ring, strengthening the C-Br bond.[7] Palladium-catalyzed methods like the Buchwald-Hartwig reaction were specifically developed to overcome this limitation.[3]
Q3: What role does the N-protecting group on the piperidine ring play?
A3: The piperidine nitrogen is a nucleophilic secondary amine. Using an N-protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is critical for two reasons:
-
Preventing Side Reactions: It prevents the piperidine nitrogen from acting as a competing nucleophile, which could lead to N-arylation in Buchwald-Hartwig reactions or reaction with the electrophile in Williamson synthesis.
-
Improving Handling and Solubility: N-protected intermediates are often more stable, less volatile, and have better solubility in common organic solvents, which can simplify reaction setup and purification.
Q4: What are the primary safety considerations for these syntheses?
A4:
-
Strong Bases: Sodium hydride (NaH) is commonly used in the Williamson synthesis. It is highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. They should be handled in a glovebox or under an inert atmosphere.
-
Solvents: Anhydrous solvents like THF, dioxane, and toluene are typically used. These are flammable and should be handled in a well-ventilated fume hood.
Section 2: Common Synthetic Strategies & Protocols
This section details the two primary methods for synthesizing the target compound, explaining the causality behind each step.
Strategy A: Modified Williamson Ether Synthesis
This SN2 pathway is a cost-effective and straightforward method, relying on the generation of a potent phenoxide nucleophile to displace a good leaving group on the piperidine ring.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-methoxyphenol (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) via cannula.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the phenol. The reaction is exothermic and produces H₂ gas, necessitating slow addition and an inert atmosphere.
-
Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Dissolve N-Boc-4-tosyloxypiperidine (1.1 eq) in a minimal amount of anhydrous DMF/THF and add it dropwise to the reaction mixture. Causality: A tosylate is an excellent leaving group, facilitating the SN2 displacement. Using a slight excess ensures the complete consumption of the valuable phenoxide.
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc protected product.
-
Deprotection (if required): Dissolve the purified intermediate in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, yielding the final product as its hydrochloride or trifluoroacetate salt.
Strategy B: Buchwald-Hartwig C-O Coupling
This modern approach uses a palladium catalyst to achieve the otherwise difficult coupling of an aryl halide with an alcohol, offering broad functional group tolerance and often higher yields for complex substrates.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) to an oven-dried Schlenk flask.[8] Causality: The bulky, electron-rich phosphine ligand is crucial for stabilizing the palladium center and promoting the key oxidative addition and reductive elimination steps.[3] An inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Add N-Boc-4-hydroxypiperidine (1.2 eq) and 3-bromoanisole (1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene or dioxane via cannula.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Deprotection: Perform deprotection as described in Strategy A.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Q: My reaction shows very low conversion to the product, even after an extended time. What went wrong?
A: This is a common issue stemming from inactive reagents or improper conditions.
-
For Williamson Synthesis:
-
Cause: Incomplete deprotonation of 3-methoxyphenol. This can be due to using a weak base or the presence of moisture, which consumes the base.[6]
-
Solution: Ensure your solvent and glassware are scrupulously dry. Use a strong base like sodium hydride (NaH). When adding NaH, ensure hydrogen gas evolution is observed and ceases before adding your electrophile, indicating complete reaction.
-
Cause: Poor leaving group on the piperidine ring.
-
Solution: A tosylate (-OTs) or mesylate (-OMs) is a much better leaving group than a halide (e.g., -Br or -Cl) for this SN2 reaction. Ensure the starting material is correctly prepared and pure.
-
-
For Buchwald-Hartwig Coupling:
-
Cause: Deactivated palladium catalyst. The Pd(0) active species is sensitive to oxygen.
-
Solution: Use a glovebox or proper Schlenk line techniques to maintain an inert atmosphere throughout the setup. Ensure solvents are degassed. Using a stable pre-catalyst can also improve consistency.
-
Cause: Inappropriate ligand or base.
-
Solution: The choice of ligand is critical. For C-O coupling, bulky, electron-rich phosphine ligands are required. The base is also key; a stronger base like Cs₂CO₃ is often more effective than K₂CO₃ for C-O coupling as it promotes the deprotonation of the alcohol and breaks up palladium aggregates.
-
Q: My reaction is messy, with multiple unidentified byproducts. What are the likely side reactions?
A: Byproduct formation often points to competing reaction pathways or impurities.
-
For Williamson Synthesis:
-
Side Reaction: Elimination (E2). If using a 4-halopiperidine, the phenoxide can act as a base, causing an E2 elimination to form an unsaturated piperidine derivative instead of the desired ether.[2][5]
-
Solution: This competition is favored by higher temperatures. Try running the reaction at a lower temperature for a longer period. Using a less sterically hindered base for the deprotonation step can also help, though NaH is generally effective.
-
-
For Buchwald-Hartwig Coupling:
-
Side Reaction: Hydrodehalogenation. The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can be caused by trace water or other proton sources. Ensure all reagents and solvents are anhydrous.
-
Side Reaction: Homocoupling. Two molecules of the aryl halide couple to form a biphenyl byproduct.
-
Solution: This suggests an issue with the catalytic cycle. Try adjusting the palladium-to-ligand ratio or screening different ligands.
-
Q: I've formed the product, but I'm struggling to purify it from the starting materials.
A: Purification challenges often arise from similar polarities.
-
Cause: The N-Boc protected product may have a similar Rf value to the N-Boc protected starting material in column chromatography.
-
Solution 1 (Chromatography): Optimize your solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) can improve separation.
-
Solution 2 (Acid-Base Extraction): If the reaction is complete, you can deprotect the crude product first. The resulting this compound is basic due to its free secondary amine.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with NaOH or Na₂CO₃ and extract your pure, free-based product back into an organic solvent. This is a highly effective purification method for amines.
-
Section 4: Data Summary Tables
Table 1: Comparison of Optimized Reaction Parameters
| Parameter | Modified Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling |
| Key Reagents | 3-Methoxyphenol, N-Boc-4-tosyloxypiperidine | 3-Bromoanisole, N-Boc-4-hydroxypiperidine |
| Catalyst/Promoter | Sodium Hydride (NaH) | Pd₂(dba)₃ / RuPhos (or similar ligand) |
| Base | NaH (for deprotonation) | Cs₂CO₃ or K₂CO₃ |
| Typical Solvent | Anhydrous DMF, THF | Anhydrous Toluene, Dioxane |
| Temperature | 60 - 80 °C | 100 - 110 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Strictly Inert (Argon) |
| Typical Yield | 60 - 80% | 75 - 95% |
| Key Advantage | Lower cost, simpler reagents | Higher yield, broader substrate scope |
Section 5: References
-
BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Retrieved from
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from
-
ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from
-
Google Patents. (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Retrieved from
-
Semantic Scholar. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Retrieved from
-
University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from
-
MDPI. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Retrieved from
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from
-
Chem-Impex. (n.d.). This compound Hydrochloride. Retrieved from
-
ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
identifying and removing common impurities in 4-(3-Methoxyphenoxy)piperidine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-(3-Methoxyphenoxy)piperidine. This molecule is a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.[1] Achieving high purity is critical for downstream applications, yet the synthesis is often accompanied by the formation of process-related impurities and byproducts.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and removing these common impurities. We will delve into the mechanistic origins of these impurities, provide robust analytical protocols for their detection, and outline effective purification strategies.
Part 1: Frequently Asked Questions - Understanding Common Impurities
This section addresses the most common questions regarding impurities generated during the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound and how do they influence the impurity profile?
The two most prevalent synthetic strategies are the Williamson Ether Synthesis and the Buchwald-Hartwig C-O Coupling reaction. The choice of route is a primary determinant of the impurity profile.
-
Williamson Ether Synthesis: This classical SN2 reaction involves the coupling of an alkoxide with an alkyl halide.[2][3] For this target molecule, two pathways are common:
-
Pathway A: Reaction of the sodium salt of 3-methoxyphenol with an N-protected 4-halo- or 4-tosyloxypiperidine.
-
Pathway B: Reaction of the sodium salt of an N-protected 4-hydroxypiperidine with a 3-methoxyaryl halide (e.g., 3-bromoanisole). Pathway A is generally preferred as the reaction occurs at a primary carbon, minimizing a key side reaction.[4]
-
-
Buchwald-Hartwig C-O Coupling: This modern, palladium-catalyzed cross-coupling reaction offers an alternative for forming the aryl ether bond under milder conditions than some classical methods.[5][6] It typically involves the reaction of an N-protected 4-hydroxypiperidine with a 3-methoxyaryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]
Q2: I am using the Williamson Ether Synthesis (reacting 4-hydroxypiperidine with a 3-methoxyaryl halide). What specific impurities should I be looking for?
This route is susceptible to several predictable side reactions and process-related impurities.
-
Unreacted Starting Materials: The most common impurities are residual N-protected 4-hydroxypiperidine and 3-methoxyaryl halide . Their presence often indicates incomplete reaction due to insufficient base, low temperature, or short reaction time.
-
Elimination Byproduct (N-Protected-1,2,3,6-tetrahydropyridine): If using a secondary halide like 4-chloropiperidine, the alkoxide of 3-methoxyphenol can act as a base, promoting an E2 elimination reaction instead of the desired SN2 substitution.[2][8] This is a major competing side reaction.
-
Homocoupling of the Aryl Halide (3,3'-dimethoxybiphenyl): While more common in organometallic reactions, trace metal impurities can sometimes catalyze the formation of biaryl compounds.
-
N-Arylation Product: If the piperidine nitrogen is not adequately protected, direct reaction with the 3-methoxyaryl halide can occur, leading to N-(3-methoxyphenyl)piperidine derivatives.
Q3: My team is employing a Buchwald-Hartwig C-O coupling. What are the expected impurities from this method?
Buchwald-Hartwig couplings, while powerful, have their own characteristic impurity profiles stemming from the catalyst system and reaction mechanism.[9]
-
Hydrodehalogenation Product (Anisole): The aryl halide (e.g., 3-bromoanisole) can be reduced to anisole. This occurs when a hydride source is present, or through side pathways in the catalytic cycle.
-
Biaryl Homocoupling (3,3'-dimethoxybiphenyl): The palladium catalyst can promote the coupling of two molecules of the aryl halide, especially at higher temperatures or if the reaction stalls.[10]
-
Phenol Formation (3-methoxyphenol): Hydrolysis of the palladium-alkoxide intermediate can occur if water is present in the reaction mixture, regenerating the phenol starting material.
-
Ligand-Related Impurities: Oxidized or degraded phosphine ligands (e.g., phosphine oxides) are common byproducts. Their removal is crucial as they can complicate purification.
-
Residual Palladium: The final product may be contaminated with trace amounts of palladium, which must be removed for pharmaceutical applications.
Q4: Beyond reaction byproducts, what other impurities are commonly found in a crude batch of this compound?
Regardless of the synthetic route, several other types of impurities must be considered:
-
Residual Solvents: Solvents used in the reaction (e.g., Toluene, THF, DMF) and workup (e.g., Ethyl Acetate, Hexanes) may remain in the final product.[11]
-
Inorganic Salts: Salts such as sodium bromide or sodium chloride are generated during the reaction and workup and must be removed through aqueous washes.
-
Degradation Products: The ether linkage or piperidine ring can be susceptible to degradation under harsh acidic or basic conditions, or through oxidation upon prolonged exposure to air.[11]
Part 2: Troubleshooting and Analytical Strategy
A systematic approach is required to identify and quantify the impurities discussed above.
Issue: My initial analysis (TLC, crude ¹H NMR) shows a complex mixture. How do I proceed with identification?
A multi-technique approach is essential for comprehensive impurity profiling.[12][13]
-
Start with LC-MS: Liquid Chromatography-Mass Spectrometry is the most powerful initial tool. It provides retention times for each component and, crucially, their molecular weights. This allows you to quickly check for expected impurities (starting materials, known byproducts) based on their mass.
-
Spiking Studies: Confirm the identity of starting material peaks by "spiking" a sample of the crude mixture with a small amount of pure starting material and observing the corresponding peak increase in the HPLC chromatogram.
-
High-Resolution Mass Spectrometry (HRMS): For unknown impurities, HRMS provides a highly accurate mass, allowing you to determine the elemental composition and propose a chemical formula.
-
GC-MS for Volatiles: Use Gas Chromatography-Mass Spectrometry to identify and quantify volatile organic compounds, primarily residual solvents.[11][14]
-
Preparative HPLC / SFC for Isolation: Isolate unknown impurities using preparative chromatography. Once isolated, the pure impurity can be definitively characterized by NMR spectroscopy.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the gold standards for unambiguous structure elucidation of the final product and any isolated impurities.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying an unknown impurity.
Caption: Decision workflow for impurity identification.
Part 3: Experimental Protocols for Purification
Effective purification requires selecting a method that exploits the physicochemical differences between the product and its impurities.
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol provides a starting point for separating this compound from its common non-volatile impurities.
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 274 nm |
| Injection Vol. | 5 µL |
| Sample Prep | Dissolve sample in 50:50 Acetonitrile:Water to 1 mg/mL |
Note: The basic nature of the piperidine nitrogen can cause peak tailing. Using a base-deactivated column or adding a competitive amine like triethylamine to the mobile phase can improve peak shape.[11]
Protocol 2: Purification via Acid-Base Extraction
This technique is highly effective for separating the basic product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities (e.g., biaryl byproduct, anisole, residual aryl halide) in the organic layer.
-
Separate Layers: Carefully separate the aqueous layer containing the product salt. Discard the organic layer.
-
Wash (Optional): Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >10. The free base of the product will precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous layer multiple times with ethyl acetate or DCM to recover the purified free base product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification by Flash Column Chromatography
Chromatography is used when acid-base extraction is insufficient, particularly for separating impurities with similar basicity.
-
Adsorbent: Use silica gel as the stationary phase. Due to the basic nature of the product, tailing can be an issue. Pre-treating the silica with triethylamine (e.g., by including 1% Et₃N in the eluent) can significantly improve separation.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for neutral impurities. To elute the polar amine product, a more polar system is needed. A gradient of methanol (0-10%) in dichloromethane is often effective.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it dry onto the column for best results.
-
Elution and Monitoring: Run the column, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Synthesis and Purification Workflow Overview
Caption: General experimental workflow for synthesis and purification.
References
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba.
- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. (n.d.). Google Patents.
- Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. (n.d.). PrepChem.com.
- This compound Hydrochloride. (n.d.). Chem-Impex.
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (n.d.). Google Patents.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine. (2025). BenchChem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. (2025). BenchChem.
- Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). Alchem.Pharmtech.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2025). ResearchGate.
- Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. biomedres.us [biomedres.us]
troubleshooting guide for the synthesis of substituted phenoxypiperidines
Welcome to the technical support center for the synthesis of substituted phenoxypiperidines. This class of compounds forms the backbone of numerous pharmaceuticals, including the antidepressant Reboxetine, making their efficient and reliable synthesis a critical task for researchers in drug development.[1][2][3][4] This guide is structured to provide direct, actionable solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The core challenge in synthesizing phenoxypiperidines lies in the formation of the aryl ether bond (C-O) between a substituted phenol and a piperidine derivative, or the N-arylation (C-N) of a piperidine with a substituted phenol derivative. The two most powerful and widely used methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination/etherification.[5][6] This guide will focus on troubleshooting these advanced cross-coupling reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. The solutions are presented in a question-and-answer format to help you quickly diagnose and resolve your synthetic hurdles.
Question: My reaction shows low to no yield. What are the primary factors I should investigate?
Answer: This is the most common issue, and its solution often lies in a systematic review of your reaction components and conditions. The cause differs depending on your chosen methodology.
For Ullmann Condensation (Copper-Catalyzed):
-
Catalyst Activity: The state of your copper catalyst is paramount. Copper(I) salts, like CuI, can oxidize to the less active Cu(II) form upon prolonged exposure to air.[7]
-
Solution: Use freshly purchased, high-purity CuI or other copper sources. If you suspect your catalyst is old, consider purchasing a new bottle. Some traditional protocols benefit from "activated" copper powder, prepared by reducing a copper salt in situ.[6]
-
-
Reaction Temperature: Traditional Ullmann reactions are notorious for requiring high temperatures, often in excess of 150 °C, to proceed at a reasonable rate.[6][8]
-
Solution: If you are running the reaction at a lower temperature (e.g., 100-120 °C) without a ligand, a low yield may simply be due to insufficient thermal energy. Incrementally increase the temperature, but be aware that temperatures that are too high can cause decomposition. Modern protocols using ligands like 1,10-phenanthroline or picolinic acid can significantly lower the required temperature.[7][9]
-
-
Inert Atmosphere: While less sensitive than palladium catalysis, oxygen can still hinder the reaction by deactivating the catalyst.[7]
-
Solution: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Use properly degassed solvents, which can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.[7]
-
For Buchwald-Hartwig Amination/Etherification (Palladium-Catalyzed):
-
Active Catalyst Formation: The true catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a Pd(0) source like Pd₂(dba)₃.[10][11] This initial reduction step is critical.
-
Solution: Ensure you are using the correct palladium source and ligand combination. The use of modern, bulky biarylphosphine ligands not only accelerates the catalytic cycle but also facilitates the formation and stabilization of the active Pd(0) complex.[12] Using pre-formed palladium catalysts that already contain the ligand can also improve reliability.[10]
-
-
Ligand Selection: The choice of phosphine ligand is the single most important variable for success in Buchwald-Hartwig couplings. The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences the overall reaction rate.
-
Solution: There is no universal ligand. For sterically hindered substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[5][8][12] Consult literature for similar substrate pairings to guide your selection. A ligand screening is often a necessary first step in optimization.
-
-
Base Selection: The base is not merely a spectator; it is crucial for deprotonating the amine or phenol nucleophile to generate the active species that binds to the palladium center.[11]
-
Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is very common and promotes high reaction rates but is incompatible with base-sensitive functional groups like esters.[8] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures or longer reaction times.[10]
-
Question: I am observing significant dehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Answer: Dehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired cross-coupling. It becomes particularly problematic when the rate of C-O or C-N bond formation is slow.
-
Potential Cause: The source of the hydrogen atom is often trace amounts of water, the solvent itself, or even the nucleophile (amine/alcohol).[7] For palladium-catalyzed reactions, a β-hydride elimination pathway from the palladium-amido intermediate can also lead to dehalogenation byproducts.[5][13]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical step. Thoroughly dry all reagents and solvents. Dry glassware in an oven and assemble it hot under an inert gas flow. Use of anhydrous-grade solvents is highly recommended.[7]
-
Add a Ligand (Ullmann): For copper-catalyzed reactions, the addition of a suitable ligand (e.g., 1,10-phenanthroline, N-methylglycine) can accelerate the desired coupling pathway, allowing it to outcompete the dehalogenation reaction.[7][14]
-
Optimize Ligand/Palladium Ratio (Buchwald-Hartwig): The formation of the desired catalytic species depends on the correct stoichiometry. For bidentate ligands, a 1:1 ligand-to-palladium ratio is common, while for bulky monodentate ligands, a 2:1 ratio is often optimal to prevent catalyst decomposition pathways that can lead to dehalogenation.
-
Lower the Reaction Temperature: High temperatures can sometimes promote side reactions. If you are using a highly active catalyst system, it may be possible to lower the temperature while still achieving a reasonable reaction rate for the main pathway.[7]
-
Question: My reaction seems to stall after reaching 50-60% conversion. What could be the cause?
Answer: A stalling reaction often points to catalyst deactivation or inhibition.
-
Potential Causes & Solutions:
-
Catalyst Poisoning: Functional groups like unprotected thiols or certain nitrogen heterocycles can irreversibly bind to the metal center (both Cu and Pd), effectively poisoning the catalyst.
-
Solution: Review your substrates for potentially problematic functional groups. Protection of these groups may be necessary.
-
-
Product Inhibition: In some cases, the phenoxypiperidine product itself can coordinate to the metal center more strongly than the starting materials, slowing down or halting catalyst turnover.
-
Solution: This can be difficult to overcome. Sometimes, simply increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can help push the reaction to completion.
-
-
Poor Solubility: As the reaction progresses, the inorganic salts produced (e.g., NaBr, KBr) can precipitate, potentially trapping the catalyst or coating the reactants.
-
Solution: Ensure vigorous stirring throughout the reaction. In some cases, switching to a solvent that better solubilizes all components or running the reaction at a slightly higher dilution can help.[10]
-
-
Inhibitory Effect of Iodide (Buchwald-Hartwig): When using aryl iodides in palladium-catalyzed reactions, the iodide formed during the reaction can sometimes have an inhibitory effect by precipitating the palladium complex.[10]
-
Solution: Contrary to general cross-coupling reactivity trends (I > Br > Cl), aryl bromides are often the "sweet spot" for Buchwald-Hartwig aminations, offering a good balance of reactivity and stability without the inhibitory effects of iodide.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: Which primary synthetic method should I choose: Ullmann or Buchwald-Hartwig?
A1: The choice depends on several factors. The following table provides a general comparison:
| Feature | Ullmann Condensation (Copper-Catalyzed) | Buchwald-Hartwig Amination (Palladium-Catalyzed) |
| Cost | Lower. Copper catalysts are significantly cheaper than palladium catalysts and phosphine ligands. | Higher. Palladium and specialized ligands are expensive, which can be a factor for large-scale synthesis. |
| Conditions | Typically harsher. Often requires high temperatures (>100 °C), though modern ligands can lower this.[6][8] | Generally milder. Many reactions proceed at lower temperatures (RT to 110 °C).[11] |
| Substrate Scope | Good, but can be limited. Traditionally required activated aryl halides (with electron-withdrawing groups).[6] | Broader. Extremely versatile, tolerating a vast range of electron-rich, electron-poor, and sterically hindered substrates.[5] |
| Functional Group Tolerance | Moderate. High temperatures can be incompatible with sensitive functional groups. | Excellent. Milder conditions allow for the presence of many functional groups (esters, nitriles, etc.).[8][10] |
| Setup Complexity | Simpler. Often does not require the rigorous exclusion of air that palladium systems do, although an inert atmosphere is still recommended.[7] | More complex. Requires strict inert atmosphere techniques (glovebox or Schlenk line) as Pd(0) is oxygen-sensitive. |
Recommendation: For initial discovery chemistry where versatility and reliability are key, the Buchwald-Hartwig amination is often the preferred method despite the cost. For process development and large-scale synthesis where cost is a major driver and the substrates are suitable, optimizing an Ullmann condensation can be more economical.
Q2: How do I handle the purification of my substituted phenoxypiperidine?
A2: Purification often involves removing residual metal catalyst and inorganic salts, followed by chromatographic separation from organic byproducts.
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is performed. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and wash with water or brine.[15] To remove the metal catalyst, a filtration through a plug of Celite or silica gel is highly effective.[16] For copper, washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help remove residual copper salts by forming soluble copper-ammonia complexes.
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the product from unreacted starting materials and side products. The basic nitrogen of the piperidine ring can sometimes cause streaking on silica gel. Adding a small amount of triethylamine (~1%) to the eluent can mitigate this issue by neutralizing acidic sites on the silica.
Experimental Workflows and Diagrams
A logical workflow is crucial for efficient troubleshooting and optimization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. jk-sci.com [jk-sci.com]
- 12. entegris.com [entegris.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Phenoxypiperidines - A Guide to Managing Side Reactions
Welcome to the Technical Support Center for the synthesis of phenoxypiperidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important structural motif. Phenoxypiperidines are a cornerstone in medicinal chemistry, but their synthesis can be accompanied by challenging side reactions that impact yield, purity, and scalability.
This document moves beyond standard protocols to provide in-depth, field-proven insights into identifying, understanding, and mitigating these common synthetic hurdles. Here, we will explore the causality behind experimental choices and offer self-validating systems to ensure the robustness of your synthetic routes.
I. Foundational Synthetic Strategies: An Overview
The construction of the phenoxypiperidine core primarily relies on the formation of a C-O ether linkage between a phenol and a piperidine ring, or a C-N bond between a phenoxide and a piperidine derivative. The three most prevalent methods are:
-
Williamson Ether Synthesis: A classic SN2 reaction involving a phenoxide nucleophile and a piperidine electrophile (or vice versa).
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction forming a C-N bond between an aryl halide/triflate and a piperidine.[1]
-
Mitsunobu Reaction: An oxidation-reduction condensation reaction converting a piperidinol to the corresponding phenoxy ether with inversion of stereochemistry.[2][3]
Each of these methods, while powerful, comes with its own set of potential side reactions. The following sections are structured in a question-and-answer format to directly address the specific issues you may encounter.
II. Troubleshooting Guide & FAQs
A. Williamson Ether Synthesis & Related SN2 Reactions
The Williamson ether synthesis is a fundamental method for forming ethers, but its success is highly dependent on substrate choice and reaction conditions to avoid common pitfalls.[4][5]
Question 1: My Williamson ether synthesis is resulting in low yields and the formation of an alkene byproduct. What is happening and how can I fix it?
Answer:
This is a classic case of the competing E2 (elimination) side reaction, which is particularly prevalent when using secondary or tertiary alkyl halides.[4][5] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond instead of the desired ether.
Causality Explained: The SN2 pathway requires the nucleophile to attack the carbon bearing the leaving group. However, if this carbon is sterically hindered (e.g., secondary or tertiary), it becomes easier for the alkoxide to act as a base and abstract a proton from a less hindered position, triggering the E2 elimination cascade.[5]
Troubleshooting Protocol:
-
Re-evaluate Your Disconnection Strategy: The most effective solution is to redesign your synthesis to ensure the alkyl halide is primary. For instance, to synthesize an isopropyl-phenoxypiperidine, it is preferable to use a phenoxide and an isopropyl halide (a secondary halide prone to elimination) rather than an isopropoxide and a phenoxypiperidine halide.
-
Choice of Base: If you must use a secondary halide, consider using a less hindered, non-nucleophilic base to generate the alkoxide in situ at low temperatures. This can minimize the concentration of free, aggressive alkoxide that can promote elimination.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[4]
-
Solvent Selection: Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation of the alkoxide salt but not the alkoxide anion itself, thus enhancing its nucleophilicity without increasing its basicity as much as protic solvents would.[4]
Table 1: Influence of Alkyl Halide Structure on Reaction Pathway
| Alkyl Halide Type | Primary Reaction | Secondary Reaction | Recommended Action |
| Methyl/Primary | SN2 (Substitution) | Minimal E2 | Proceed with standard conditions. |
| Secondary | E2 (Elimination) | SN2 (Substitution) | Use a less hindered base, lower temperature, and consider an alternative synthetic route.[5] |
| Tertiary | E2 (Elimination) | None | This route is not viable for ether synthesis; an alternative strategy is required.[5] |
Question 2: I am observing both O-alkylation and C-alkylation when using a phenoxide nucleophile. How can I improve the selectivity for the desired phenoxy ether?
Answer:
Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (primarily at the ortho and para positions). C-alkylation is a known side reaction in Williamson ether synthesis with phenoxides.[4]
Causality Explained: The selectivity between O- and C-alkylation is influenced by the nature of the counter-ion, the solvent, and the electrophile. "Harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles may react at the "softer" carbon atoms of the ring.
Troubleshooting Protocol:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation. Protic solvents can solvate the oxygen anion, making the carbon positions more accessible and thus increasing C-alkylation.[4]
-
Counter-ion Effect: The choice of the counter-ion for the phenoxide can influence selectivity. Using a larger, more polarizable cation like cesium (from Cs₂CO₃) can often enhance O-alkylation.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective. The catalyst brings the phenoxide into the organic phase as a "naked" anion, which is highly reactive and tends to favor O-alkylation.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for forming C-N bonds, but its success hinges on the careful selection of the catalyst system and reaction conditions.[1][6]
Question 3: My Buchwald-Hartwig reaction is sluggish, and I'm recovering a significant amount of starting aryl halide. What are the likely causes?
Answer:
A sluggish Buchwald-Hartwig reaction can be attributed to several factors, primarily related to the catalyst activity and the reaction environment.
Causality Explained: The catalytic cycle involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][7] A bottleneck at any of these stages will slow down the reaction.
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered amines or less reactive aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps.[6]
-
Base Selection: The base plays a crucial role in deprotonating the amine in the catalytic cycle. A base that is too weak may not be effective, while an overly strong base can lead to side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate may be more suitable for specific substrates.[7]
-
Catalyst Precursor and Activation: Ensure your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is of high quality. In some cases, pre-forming the active Pd(0) catalyst before adding the substrates can improve reaction rates.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and t-butanol are commonly used.[7] If the reaction is slow at a lower temperature, a modest increase in temperature may be beneficial, but be mindful of potential side reactions.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[7] Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).
Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst turnover | Screen different bulky phosphine ligands (e.g., XPhos, RuPhos).[6] |
| Inappropriate base | Try a stronger or more soluble base (e.g., switch from K₂CO₃ to NaOtBu). | |
| Catalyst poisoning | Ensure all reagents and solvents are pure and anhydrous.[7] | |
| Side Product Formation | β-hydride elimination | This can lead to hydrodehalogenation of the aryl halide. Use a ligand that promotes faster reductive elimination.[1] |
| Reaction with solvent | Ensure the solvent is inert under the reaction conditions. |
Diagram 1: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
C. Mitsunobu Reaction
The Mitsunobu reaction is an effective method for achieving a formal SN2 reaction on an alcohol, proceeding with inversion of configuration, which is particularly useful for chiral piperidinols.[3][8]
Question 4: My Mitsunobu reaction is giving low yields of the desired phenoxypiperidine, and the workup is complicated by byproducts. How can I optimize this reaction?
Answer:
Low yields and difficult purification are common frustrations with the Mitsunobu reaction. These issues often stem from the acidity of the nucleophile and the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct.[9]
Causality Explained: The reaction mechanism involves the activation of the alcohol by triphenylphosphine and an azodicarboxylate (like DEAD or DIAD).[2] The resulting phosphonium salt is then displaced by the nucleophile (the phenoxide). If the phenol is not acidic enough (pKa > 13), the deprotonation step is slow, and the azodicarboxylate can act as a nucleophile itself, leading to side products.[2][9]
Troubleshooting Protocol:
-
Nucleophile Acidity: The Mitsunobu reaction works best with phenols that have a pKa of less than 13.[2] For less acidic phenols, you may need to use modified conditions or a different synthetic route.
-
Reagent Addition Order: The standard protocol involves pre-mixing the piperidinol, phenol, and triphenylphosphine, then slowly adding the azodicarboxylate at a low temperature (e.g., 0 °C).[2] This order of addition is crucial to ensure the formation of the desired betaine intermediate.[9]
-
Workup and Purification:
-
TPPO Removal: TPPO can be challenging to remove by standard chromatography. One strategy is to let the crude reaction mixture stand with hexanes, which can cause the TPPO to crystallize. Another method is to use polymer-supported triphenylphosphine, which can be filtered off after the reaction.[10]
-
Hydrazine Byproduct Removal: The reduced azodicarboxylate can also complicate purification. Using di-(4-chlorobenzyl)azodicarboxylate (DCAD) as a DEAD alternative allows for the hydrazine byproduct to be easily removed by filtration.[2]
-
-
Alternative Reagents: Consider using newer, modified Mitsunobu reagents that are designed for easier purification. For example, cyanomethylenetributylphosphorane (CMBP) can function as both the phosphine and the base, simplifying the reaction mixture.[9]
Diagram 2: Key Steps in the Mitsunobu Reaction
Caption: Key activation and substitution phases in the Mitsunobu reaction.
III. Conclusion
The synthesis of phenoxypiperidines, while a common endeavor, requires a nuanced understanding of the underlying reaction mechanisms to effectively troubleshoot and optimize outcomes. By carefully considering the choice of reagents, reaction conditions, and potential side reactions, researchers can significantly improve the efficiency and reliability of their synthetic efforts. This guide serves as a starting point for addressing common challenges, and we encourage a systematic approach to optimization based on the principles outlined herein.
IV. References
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 1-Morpholino-3-(3-(5-((4-(4- (trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol (11ag) a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ResearchGate. (2025). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Retrieved from [Link]
-
YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... Retrieved from [Link]
-
PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Crystallization of 4-(3-Methoxyphenoxy)piperidine Hydrochloride
Welcome to the technical support center for 4-(3-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its crystallization. As a key intermediate in pharmaceutical synthesis, particularly for agents targeting neurological disorders, achieving a consistent and pure crystalline form is paramount for downstream processing, formulation, stability, and bioavailability.[1][2] This resource provides field-proven insights and systematic protocols to troubleshoot common challenges and optimize your crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in crystallizing this compound hydrochloride?
A: The primary challenge often lies in managing its solubility and preventing the formation of undesirable solid forms. As a hydrochloride salt, the compound exhibits significantly different solubility profiles compared to its freebase form, generally having higher polarity and water solubility.[3][4] Like many piperidine derivatives, it can be prone to "oiling out"—separating as a liquid phase—or precipitating as an amorphous solid rather than a well-defined crystalline lattice.[5] This is often due to excessively high supersaturation, rapid cooling, or the selection of an inappropriate solvent system.
Q2: My crystallization attempt resulted in an oil instead of a solid. What does this mean and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This typically happens when the concentration of the solute is too high, and the temperature of the solution is above the melting point of the impure solid. To resolve this, you should reheat the solution to redissolve the oil and then modify the conditions. Common strategies include:
-
Adding more solvent: This reduces the concentration and lowers the supersaturation level.[6]
-
Slowing the cooling rate: This provides more time for ordered crystal nucleation and growth.[5]
-
Selecting a different solvent: A solvent with a lower boiling point might be beneficial.
Q3: How can I improve my final crystal yield?
A: A low yield is typically a consequence of the compound remaining in the "mother liquor" after filtration.[6] This indicates that the compound has significant solubility in the solvent even at low temperatures. To improve the yield:
-
Ensure you used the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more solute upon cooling.[5]
-
Cool the solution to the lowest practical temperature. Using an ice bath after initial cooling to room temperature can significantly increase the amount of precipitate.
-
Consider an anti-solvent addition. If working with a single-solvent system yields poor results, transitioning to a two-solvent system where your compound is insoluble in the second solvent (the anti-solvent) can dramatically improve recovery.
Q4: Can the choice of solvent affect the final crystal shape (habit)?
A: Absolutely. The solvent is one of the most influential factors in determining the crystal habit (the external shape).[7] Solute-solvent interactions at different crystal faces can either inhibit or promote growth in specific directions.[8][9][10] For example, a polar solvent might preferentially adsorb to a polar crystal face, slowing its growth and causing other faces to dominate the final morphology. This is why crystallizing the same compound from different solvents (e.g., isopropanol vs. acetonitrile) can result in crystals of different shapes, such as plates, needles, or prisms, which can impact properties like flowability and dissolution rate.[7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common crystallization problems.
Problem 1: No Crystals Form Upon Cooling
-
Probable Cause: The solution is not supersaturated. This can happen if too much solvent was used or if the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution Workflow:
graph Troubleshooting_NoCrystals { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9]; start [label="Clear Solution, No Crystals", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; scratch [label="1. Scratch Inner Surface\nwith a Glass Rod", fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="2. Add a Seed Crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate [label="3. Reduce Solvent Volume\n(Boil off & re-cool)", fillcolor="#FBBC05", fontcolor="#202124"]; reassess [label="4. Re-evaluate Solvent System\n(Consider anti-solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Crystals Form", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> scratch; scratch -> seed [label="If no success"]; seed -> concentrate [label="If no success"]; concentrate -> reassess [label="If no success"]; scratch -> success [label="If successful"]; seed -> success [label="If successful"]; concentrate -> success [label="If successful"]; }
Figure 1. Decision tree for inducing crystallization. -
Induce Nucleation: First, try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide an energy focal point for crystal formation.[6]
-
Seed the Solution: If scratching fails, add a tiny "seed" crystal from a previous successful batch. This provides a template for further crystal growth.
-
Increase Concentration: If nucleation cannot be induced, the solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[6]
-
Re-evaluate Solvent: If the compound remains highly soluble, the chosen solvent is not suitable. Recover the solid by evaporating all solvent and re-attempt the crystallization with a different solvent or by using an anti-solvent approach.[6]
-
Problem 2: Formation of Fine Powder or Amorphous Precipitate
-
Probable Cause: Crystallization is occurring too rapidly. This happens when the solution becomes supersaturated too quickly, leading to massive nucleation but very little organized crystal growth. This traps impurities and results in a low-purity, difficult-to-filter solid.[6]
-
Solutions:
-
Slow Down the Cooling Process: Instead of placing the hot flask directly on the bench or in an ice bath, allow it to cool slowly in an insulated container (e.g., a beaker wrapped in glass wool) to reach room temperature before moving to a refrigerator or ice bath. A slower cooling rate favors the growth of larger, more well-defined crystals.[5]
-
Increase the Amount of Solvent: Re-heat the solution to dissolve the precipitate and add a small, additional amount of the hot solvent (e.g., 5-10% more volume). This will keep the compound in solution longer during the cooling phase, promoting slower, more controlled crystal growth.[6]
-
Problem 3: Poor Crystal Quality (Needles, Plates, Agglomerates)
-
Probable Cause: The crystal habit is being influenced by the solvent system or impurities. While thermodynamically stable, certain habits like fine needles can be difficult to filter and dry.
-
Solutions:
-
Solvent System Optimization: The choice of solvent has a profound effect on crystal habit.[8] Experiment with solvents of different polarities (e.g., alcohols like isopropanol, ketones like acetone, or nitriles like acetonitrile). Recrystallizing from a different solvent can often yield a different, more favorable crystal habit.[7]
-
pH Adjustment: For a hydrochloride salt, the pH of the solution can be a factor. Ensure the solution is sufficiently acidic to maintain the salt form and prevent disproportionation to the free base, which could act as an impurity.
-
Co-crystallization: In advanced cases, co-crystallization with a suitable, pharmaceutically acceptable co-former could be explored to modify the crystal properties.[11]
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable single-solvent or two-solvent system for recrystallization.
start [label="Start: Crude Solid\n(approx. 20-30 mg per vial)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_solvent [label="Add Test Solvent Dropwise\nat Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sol_rt [label="Soluble at RT?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat to Near Boiling", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sol_hot [label="Soluble when Hot?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool to RT, then Ice Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; check_xtal [label="Crystals Form?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; good_single [label="Good Single Solvent", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; poor_solvent [label="Potential Anti-Solvent", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; good_solvent [label="Potential 'Good' Solvent\nfor Two-Solvent System", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_solvent; add_solvent -> check_sol_rt; check_sol_rt -> good_solvent [label=" Yes"]; check_sol_rt -> heat [label=" No"]; heat -> check_sol_hot; check_sol_hot -> cool [label=" Yes"]; check_sol_hot -> poor_solvent [label=" No"]; cool -> check_xtal; check_xtal -> good_single [label=" Yes"]; check_xtal -> good_solvent [label=" No\n(Too Soluble)"]; }
-
Preparation: Place a small amount (20-30 mg) of crude this compound hydrochloride into several small test tubes or vials.
-
Solvent Addition (Room Temp): To each vial, add a different test solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) dropwise until the solid is just covered. Agitate.
-
Initial Solubility Assessment:
-
If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a two-solvent system.
-
If the solid does not dissolve, proceed to the next step.
-
-
Hot Solubility Assessment: Gently heat the vials that did not show good solubility. Continue adding the same solvent dropwise until the solid dissolves completely.
-
Cooling & Observation: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation:
-
A solvent that dissolves the compound when hot but yields a good quantity of crystals upon cooling is an excellent candidate for single-solvent recrystallization.[5]
-
A solvent that failed to dissolve the compound even when hot is a potential anti-solvent (a "poor" solvent).
-
Protocol 2: Two-Solvent (Anti-Solvent) Crystallization
This method is used when no suitable single solvent is found. It requires a "good" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.
-
Dissolution: Dissolve the crude compound in the minimum required amount of the hot "good" solvent (identified in Protocol 1).
-
Anti-Solvent Addition: While the solution is still warm, slowly add the anti-solvent dropwise with continuous stirring.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.
-
Cooling: Set the flask aside to cool slowly. The controlled decrease in solubility should promote the growth of well-formed crystals.
Data Summary: Potential Solvent Systems
The table below summarizes potential solvents for screening based on their general properties. The ideal choice will balance polarity to achieve differential solubility.
| Solvent | Type | Boiling Point (°C) | Polarity Index | Notes |
| Isopropanol | Polar Protic | 82.6 | 4.3 | Often a good choice for recrystallizing hydrochloride salts.[12] |
| Ethanol | Polar Protic | 78.4 | 5.2 | May be too good of a solvent, leading to low yields. |
| Acetonitrile | Polar Aprotic | 81.6 | 6.2 | Can be effective for moderately polar compounds. |
| Acetone | Polar Aprotic | 56.0 | 5.4 | Lower boiling point may be advantageous to prevent oiling out. |
| Ethyl Acetate | Moderately Polar | 77.1 | 4.3 | Often used as an anti-solvent with more polar solvents. |
| Water | Polar Protic | 100.0 | 9.0 | High polarity; may be a good solvent but could require an anti-solvent like acetone or isopropanol for good recovery. |
Crystal Characterization
After a successful crystallization, it is critical to characterize the solid to confirm its form and purity.
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) of a material.[13] Each crystalline solid produces a unique diffraction pattern, which serves as its "fingerprint."[13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and purity and to identify different polymorphic forms, which often have distinct melting points.[14]
-
Microscopy: Optical microscopy allows for the visual examination of the crystal habit (shape and size), which is a direct outcome of the crystallization conditions.
References
- Understanding the role of solvent in regul
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
- Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
- Understanding the Effect of a Solvent on the Crystal Habit.
- Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone.
- The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI.
- Recrystallization and Acid/Base Extraction - The Basics. www.rhodium.ws.
- This compound Hydrochloride. Chem-Impex.
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- What are the different techniques to characterize chemical crystals?
- CRYSTAL CHARACTERIZ
- Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing.
- 3-(4-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex.
- Have you experienced that your piperidine crystallizes when not in use?
- 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride. Benchchem.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. link.springer.com.
- Purification of organic hydrochloride salt?
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex.
- Pharmaceutical Crystalliz
- Key Considerations for Crystalliz
- This compound hydrochloride. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
addressing stability issues and degradation of 4-(3-Methoxyphenoxy)piperidine
Technical Support Center: 4-(3-Methoxyphenoxy)piperidine
A Guide to Ensuring Experimental Integrity through Stability Management
Welcome to the technical support center for this compound. As a key building block in medicinal chemistry and drug development, the stability and purity of this compound are paramount to achieving reproducible and reliable experimental outcomes[1][]. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound are inconsistent. Could compound stability be the issue?
A1: Yes, inconsistent analytical results, such as shifting retention times or decreasing peak areas in chromatography, are often early indicators of compound degradation[3]. This compound contains a secondary amine within the piperidine ring and an ether linkage, both of which can be susceptible to degradation under certain conditions. Establishing the stability of the molecule under your specific experimental and storage conditions is a critical first step for troubleshooting. Performing a forced degradation study is an essential tool for understanding a compound's stability profile[4][5].
Q2: What are the most common signs of this compound degradation?
A2: The most common indicators of degradation include:
-
Visual Changes: Discoloration (e.g., yellowing) of the solid material or solutions.
-
Analytical Changes: The appearance of new, unexpected peaks or a decrease in the main compound's peak area in chromatographic analyses (HPLC, LC-MS).
-
Biological Inconsistency: A noticeable loss of potency or variability in bioassay results.
Proper storage is the first line of defense. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and heat[6][7][8].
Q3: What are the likely chemical degradation pathways for this molecule?
A3: While specific degradation pathways for this compound are not extensively documented in public literature, we can infer likely pathways based on its functional groups—a secondary amine and a phenyl ether.
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, especially if exposed to atmospheric oxygen over time, trace metal contaminants, or oxidizing agents. This can lead to the formation of N-oxides or hydroxylamines, and potentially ring-opening byproducts under more strenuous conditions[3][9].
-
Hydrolysis: The ether linkage (phenoxy) could be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures. This would yield 3-methoxyphenol and 4-hydroxypiperidine. While generally stable, this pathway should be considered in relevant experimental conditions[10][11].
-
Photodegradation: Aromatic systems and amines can be sensitive to light, particularly UV radiation. Exposure can initiate free-radical-mediated degradation pathways, leading to complex mixtures of byproducts. It is crucial to store the compound in light-resistant containers[3].
Below is a diagram illustrating hypothetical degradation pathways.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation of this compound due to improper storage or harsh experimental conditions (e.g., pH, temperature, light exposure). | 1. Immediately analyze a freshly prepared sample from a properly stored stock as a baseline control. 2. Perform a forced degradation study (see Protocol 2 ) to intentionally generate degradation products and confirm if the new peaks match.[3][12] 3. Re-evaluate your sample preparation, solvent choice, and storage conditions. Ensure solutions are used promptly after preparation. |
| Loss of compound potency or inconsistent biological activity. | The active concentration of the parent compound has decreased due to degradation. Degradation products may also interfere with the assay. | 1. Quantify the purity of your stock material using a validated analytical method like RP-HPLC (see Protocol 3 ). 2. Prepare fresh solutions for each experiment from a solid stock stored under recommended conditions (see Protocol 1 ). 3. If working in aqueous buffers for extended periods, assess the compound's hydrolytic stability at the buffer's pH and temperature. |
| Solid compound or prepared solutions appear discolored (e.g., yellow or brown). | Likely oxidative or photolytic degradation. Amines are particularly prone to discoloration upon oxidation. | 1. Discard the discolored material. Do not use it for quantitative or sensitive experiments. 2. Procure a fresh batch of the compound and strictly adhere to recommended storage and handling procedures (Protocol 1 ), including inert gas overlay for long-term storage.[13] 3. Always use amber vials or wrap containers in foil for solutions to prevent light exposure. |
Experimental Protocols & Workflows
Protocol 1: Recommended Storage and Handling Procedures
To ensure the long-term integrity of this compound, adhere to the following procedures based on standard safety and handling guidelines.
Materials:
-
Amber glass vials or other light-protecting containers.
-
Inert gas (Argon or Nitrogen).
-
Refrigerator or freezer (-20°C for long-term storage).
-
Desiccator.
Procedure:
-
Receiving: Upon receipt, inspect the container for any signs of damage or discoloration of the product.
-
Aliquoting: For long-term storage, it is advisable to aliquot the material into smaller, single-use vials. This minimizes repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
-
Inert Atmosphere: Before sealing the vials for long-term storage, flush the headspace with a dry, inert gas like argon or nitrogen to displace oxygen.
-
Storage Conditions:
-
Short-Term (weeks): Store in a tightly sealed, light-resistant container at 2-8°C in a desiccator.[6]
-
Long-Term (months to years): Store in a tightly sealed, light-resistant container under an inert atmosphere at -20°C.
-
-
Handling for Use:
-
Before opening, allow the container to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Handle the compound in a well-ventilated area or a fume hood.[7][8]
-
Weigh the required amount quickly and reseal the container promptly, flushing with inert gas if possible.
-
Protocol 2: Forced Degradation Study Workflow
This protocol allows you to proactively identify potential degradation pathways and develop stability-indicating analytical methods.[5]
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.
Caption: Workflow for a forced degradation study.
Step-by-Step Method:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[3][5]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[3]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: At the end of the exposure time, withdraw samples. Neutralize the acidic and basic samples before dilution. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 3 ).
Protocol 3: General RP-HPLC Method for Purity Assessment
This method can be used as a starting point for purity analysis and for monitoring stability.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be capable of separating the parent compound from more polar (earlier eluting) or less polar (later eluting) degradation products. Method validation is required for quantitative applications.[14]
References
- Aaron Chemistry & UnaveraChemLab. (n.d.). Safety Data Sheet: 4-(2-Methoxyphenyl)piperidine. [Link]
- ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
- R Discovery. (2025).
- Research Journal of Pharmacy and Technology. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
- ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
- ResearchGate. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. [Link]
- Royal Society of Chemistry. (2025). Analytical Methods. [Link]
- ResearchGate. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]
- MDPI. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. [Link]
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
- Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. [Link]
- ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
- MDPI. (n.d.).
- UNODC. (n.d.).
- MDPI. (2022).
- ResearchGate. (2021).
- DTIC. (1977).
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. aaron-chemistry.de [aaron-chemistry.de]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. echemi.com [echemi.com]
- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing dimer formation during piperidine synthesis
Technical Support Center: Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on a common and often vexing challenge: the formation of dimers and other unwanted side products. Our goal is to provide you with in-depth, actionable insights grounded in established chemical principles to enhance your yield, purity, and overall success.
Frequently Asked Questions (FAQs)
Q1: What are the most common piperidine dimers I might encounter, and why do they form?
A1: Dimerization during piperidine synthesis is a frequent issue that can significantly lower the yield of your desired monomeric product. The specific structure of the dimer depends on the synthetic route employed, but a common culprit is the formation of a bridged bicyclic aminal or a related dimeric species. This often occurs during the deprotection and cyclization steps of partially protected piperidine precursors.
For instance, in syntheses starting from precursors like N-benzyl-4-piperidone, self-condensation can occur under basic or acidic conditions, leading to the formation of dimeric and trimeric structures. The key takeaway is that reactive intermediates, if not efficiently converted to the desired product, can react with each other. The primary driving force is often the presence of both a nucleophilic nitrogen and an electrophilic carbon center within the same reaction mixture, or on different molecules of a key intermediate.
Q2: My reaction is showing a significant amount of a high-molecular-weight byproduct. How can I confirm it's a dimer?
A2: Confirming the identity of a suspected dimer is a critical first step. A combination of analytical techniques is your most robust approach:
-
Mass Spectrometry (MS): This is often the most direct method. An ESI-MS or similar "soft" ionization technique should show a peak at approximately double the molecular weight of your expected monomeric product. Look for [2M+H]⁺ or similar adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of a dimer will likely be more complex than that of the monomer. You may observe a different number of signals, changes in chemical shifts, and altered coupling patterns.
-
¹³C NMR: You will see a different number of carbon signals than expected for the monomer.
-
-
Chromatography (TLC, LC-MS, GC-MS): Compare the retention time/factor of the byproduct with your starting material and expected product. Dimers, being larger and often having different polarity, will exhibit distinct chromatographic behavior.
Troubleshooting Guide: Minimizing Dimer Formation
This section provides structured guidance on how to address dimer formation based on common experimental observations.
| Observation | Potential Cause | Recommended Action(s) |
| High dimer formation during N-deprotection (e.g., hydrogenolysis of a benzyl group). | High concentration of the deprotected intermediate, which can self-react before cyclization. | 1. High Dilution: Perform the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular dimerization. 2. Slow Addition: Use a syringe pump to slowly add the substrate to the reaction mixture. |
| Dimerization observed during reductive amination to form the piperidine ring. | The rate of intermolecular reaction is competing with the intramolecular cyclization. The imine/enamine intermediate is susceptible to side reactions. | 1. pH Control: The pH of the reaction is critical. For reductive aminations using reagents like sodium triacetoxyborohydride, maintaining a slightly acidic pH (typically 4-5) is often optimal to facilitate iminium ion formation without promoting side reactions. 2. Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion without affecting other functional groups. Sodium triacetoxyborohydride (STAB) is often a good choice. |
| Side products forming during cyclization of an amino alcohol (e.g., via Mitsunobu reaction or sulfonyl activation). | The activated hydroxyl group is being attacked by another molecule of the amino alcohol instead of the intramolecular nitrogen. | 1. Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired intramolecular pathway. 2. Protecting Group Strategy: Ensure your protecting group strategy is robust. The nitrogen must be sufficiently nucleophilic at the desired moment of cyclization. A Boc group, for example, may need to be removed in situ or just prior to the cyclization step. |
In-Depth Protocols and Methodologies
Protocol 1: High-Dilution Hydrogenolysis for Cyclization
This protocol is designed to minimize dimerization during the deprotection of an N-benzyl protected amino ketone, leading to the formation of a piperidine ring.
Step-by-Step Methodology:
-
System Setup: In a multi-neck flask equipped with a condenser and a gas inlet, add your catalyst (e.g., 10% Pd/C, 5 mol%).
-
Solvent Addition: Add a sufficient volume of a suitable solvent (e.g., methanol, ethanol) to create a high-dilution environment (target concentration of your substrate should be ~0.01-0.05 M).
-
Atmosphere Purge: Purge the system with hydrogen gas (or use a hydrogen balloon).
-
Substrate Addition: Dissolve your N-benzyl protected amino ketone in the same solvent. Using a syringe pump, add the substrate solution to the reaction flask over a period of 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the catalyst through a pad of Celite, and concentrate the filtrate under reduced pressure.
Causality: By maintaining a very low concentration of the deprotected intermediate at any given time, the probability of one molecule reacting with another (intermolecular dimerization) is drastically reduced. The proximity of the nucleophilic nitrogen and the electrophilic ketone within the same molecule makes the desired intramolecular cyclization the statistically favored pathway.
Diagram: Intramolecular vs. Intermolecular Reactions
The following diagram illustrates the principle of high dilution favoring the desired intramolecular cyclization over the undesired intermolecular dimerization.
Caption: High dilution favors intramolecular reactions.
Advanced Strategies
Use of Protecting Groups to Control Reactivity
A well-thought-out protecting group strategy is paramount. The choice of protecting group for the nitrogen atom can significantly influence the outcome of the reaction.
-
Carbamates (Boc, Cbz): These groups are often used due to their stability and orthogonal removal conditions. A Boc group, for example, can be removed under acidic conditions, which can be tuned to favor cyclization.
-
Benzyl (Bn) Group: While common, its removal via hydrogenolysis can sometimes lead to dimerization if conditions are not optimized (see Protocol 1).
Diagram: Logical Flow for Troubleshooting Dimerization
This flowchart provides a systematic approach to diagnosing and solving dimerization issues in your piperidine synthesis.
Caption: A logical workflow for troubleshooting dimerization.
References
- Title: The use of high dilution to effect macrocyclization Source: Chemical Reviews URL:[Link]
- Title: Reductive Amination of Ketones and Aldehydes with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry URL:[Link]
Technical Support Center: Optimization of Reaction Parameters for the N-Alkylation of Piperidines
Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this fundamental reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Strategic Solutions
The N-alkylation of piperidines is a cornerstone of synthetic chemistry, yet it presents several common challenges. This section provides a question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.
Q1: My reaction is producing a significant amount of over-alkylation product (quaternary ammonium salt). How can I favor mono-alkylation?
This is one of the most frequent challenges in the N-alkylation of secondary amines like piperidine. The mono-alkylated product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation event.
Causality: Over-alkylation occurs when the rate of the second alkylation is competitive with the first. This is often exacerbated by an excess of the alkylating agent or reaction conditions that favor the increased nucleophilicity of the tertiary amine product.[1][2]
Strategic Solutions:
-
Control Stoichiometry: A common and effective method is to use a large excess of piperidine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted piperidine molecule.[3] Conversely, if the dialkylated product is desired, an excess of the alkylating agent should be used.[2]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly over an extended period helps maintain a low concentration in the reaction mixture, which favors mono-alkylation.[1][3] A syringe pump is recommended for precise control.[1]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[3]
-
Choice of Base: If a base is used, a weaker, non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can be beneficial.[1][4] Stronger bases can deprotonate the resulting tertiary ammonium salt, regenerating the more nucleophilic tertiary amine and promoting the second alkylation.
Q2: The reaction is sluggish or not proceeding to completion. What factors should I investigate?
Low reactivity can stem from several factors, ranging from the nature of your starting materials to the reaction conditions.
Causality: Poor reactivity can be attributed to sterically hindered substrates, insufficiently reactive alkylating agents, or suboptimal reaction parameters.
Strategic Solutions:
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent is crucial. The general trend for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider converting it to the more reactive iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.[5] For SN2 reactions like N-alkylation, polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation while leaving the nucleophile relatively free.[1][4]
-
Temperature Optimization: Increasing the reaction temperature can enhance the reaction rate. However, this must be balanced with the risk of side reactions or decomposition.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
-
Catalyst Addition: For less reactive systems, the use of a catalyst can be beneficial. Palladium-based catalysts, for instance, have been shown to be effective in N-alkylation reactions, often operating under mild conditions.[6]
Q3: I'm observing the formation of unexpected side products. What are the likely culprits and how can I minimize them?
Side product formation can complicate purification and reduce the yield of your desired product.
Causality: Side reactions can include elimination reactions of the alkyl halide (especially with sterically hindered bases or high temperatures), or reactions with impurities in the starting materials or solvent.
Strategic Solutions:
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and anhydrous, as water can interfere with the reaction.[7]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components like carbon dioxide, which can react with amines to form carbamates.[1][7]
-
Temperature Control: Excessively high temperatures can promote elimination side reactions, especially with secondary and tertiary alkyl halides.[2] Maintain the lowest effective temperature for the reaction.
-
Alternative Synthetic Routes: If side reactions persist, consider an alternative approach such as reductive amination. This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This can be a milder and more selective method, avoiding the issue of over-alkylation.[8][9]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of setting up and running N-alkylation reactions of piperidines.
Q1: What is the best base to use for the N-alkylation of piperidine?
The choice of base is critical and depends on the specific reaction. For direct alkylation with alkyl halides, an acid scavenger is often necessary to neutralize the hydrohalic acid formed.[1]
-
Inorganic Bases: Finely powdered potassium carbonate (K₂CO₃) is a common, cost-effective choice.[4][10]
-
Organic Bases: Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent for preventing quaternization of the base itself.[1][11]
Q2: How do I choose the right solvent for my reaction?
The solvent plays a key role in the reaction kinetics and outcome.
-
Polar Aprotic Solvents: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are widely used and generally provide good results.[1][4]
-
Ethereal Solvents: Tetrahydrofuran (THF) can also be used, though reaction rates may be slower.
-
Solvent Screening: If facing issues with reaction rate or selectivity, a solvent screen is a valuable optimization step.[5]
Q3: My purified N-alkylated piperidine is a yellow oil. What causes this discoloration and how can I fix it?
A yellow tint in piperidine derivatives is typically due to oxidation products.[7]
-
Purification: Distillation is an effective method for removing these colored impurities for liquid products.[7] For solid products, recrystallization can be effective.
-
Prevention: To prevent future discoloration, store the purified product under an inert atmosphere, protected from light and heat.[7]
Q4: What are the best methods for purifying the final N-alkylated piperidine product?
The choice of purification method depends on the properties of your product and the nature of the impurities.[12][13]
-
Extraction: An initial workup involving liquid-liquid extraction can remove the base and its salt. An acidic wash will protonate the amine product, moving it to the aqueous layer, while neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer and extraction will recover the purified amine.[10][12]
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts.[10]
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be a highly effective purification technique.[12]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can provide high purity.
III. Data and Protocols
Table 1: Recommended Reaction Parameters for N-Alkylation of Piperidines
| Parameter | Recommended Range/Value | Rationale and Key Considerations |
| Piperidine:Alkyl Halide Ratio | 1:1.1 to 1.2 (for complete conversion) or >3:1 (to favor mono-alkylation) | An excess of the alkylating agent drives the reaction to completion, while an excess of piperidine minimizes over-alkylation.[1][3] |
| Base:Alkyl Halide Ratio | 1.5:1 to 2:1 | Ensures complete neutralization of the acid byproduct, driving the reaction forward.[4] |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | Polar aprotic solvents are generally optimal for SN2 reactions.[1][4] |
| Temperature | Room Temperature to 80 °C | Start at room temperature and gently heat if the reaction is slow. Higher temperatures may be needed for less reactive substrates but increase the risk of side reactions.[1][10] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocol: General Procedure for N-Alkylation of Piperidine with an Alkyl Bromide
This protocol describes a general method for the N-alkylation of piperidine using an alkyl bromide and potassium carbonate as the base.
Materials:
-
Piperidine
-
Alkyl bromide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature.
-
Slowly add the alkyl bromide (1.1 eq.) to the stirred mixture.
-
Stir the reaction at room temperature or heat to a gentle reflux (e.g., 80 °C) as needed.[10]
-
Monitor the reaction progress by TLC until the starting piperidine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or distillation.
Experimental Workflow Visualization
Caption: General workflow for the N-alkylation of piperidines.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting N-alkylation reactions.
IV. References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. Available at: [Link]
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives - ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. - Apollo. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in Phenoxypiperidine Synthesis using GC-MS
Welcome to the technical support center for the analysis of byproducts in phenoxypiperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the GC-MS analysis of phenoxypiperidine synthesis reaction mixtures.
Q1: What are the most common synthetic routes for phenoxypiperidine, and what primary byproducts should I expect?
A1: The two most prevalent methods for synthesizing phenoxypiperidine are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2][3][4][5][6] Each route has a distinct byproduct profile.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is known for its efficiency and broad substrate scope.[1][3] However, potential byproducts can arise from side reactions.
-
Homocoupling of Aryl Halide: Formation of biphenyl derivatives from the starting aryl halide.
-
Hydrodehalogenation: Reduction of the aryl halide starting material.
-
Catalyst Decomposition Products: Ligand degradation or formation of inactive palladium species.
-
-
Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution, this classic method often requires harsher reaction conditions.[2][4][5][6]
-
Phenol Formation: Hydrolysis of the aryl halide.
-
Homocoupling of Aryl Halide: Similar to the Buchwald-Hartwig reaction.
-
Oxidation of Phenol: Formation of quinone-type structures if oxygen is not rigorously excluded.
-
Q2: I am seeing a broad, tailing peak for piperidine in my chromatogram. What is the cause and how can I resolve this?
A2: The tailing of the piperidine peak is a common issue and is primarily due to its basicity and polarity. The free amine group can interact strongly with active sites (silanol groups) on the GC column and inlet liner.[7][8]
Solutions:
-
Use a Deactivated Inlet Liner and Column: Ensure that your inlet liner and the first few meters of your column are properly deactivated to minimize interactions with the analyte.[7][8]
-
Column Trimming: If the column has been in use for a while, trimming the first 10-20 cm can remove accumulated non-volatile residues and active sites.[8]
-
Derivatization: For quantitative analysis of unreacted piperidine, consider derivatization to a less polar, more volatile compound. Silylation with reagents like BSTFA is a common approach.[9]
Q3: My mass spectrum for an unknown peak shows a prominent fragment at m/z 84. What could this indicate?
A3: A fragment ion at m/z 84 is highly characteristic of a piperidine ring that has lost a hydrogen atom. This is a common fragmentation pattern for piperidine-containing compounds under electron ionization (EI).[10][11] The presence of this ion strongly suggests the unknown is a piperidine derivative. To further elucidate the structure, you should look for other characteristic fragments, such as those corresponding to the loss of substituents from the piperidine ring or fragmentation of the phenoxy group.[10][12]
Q4: I have multiple unidentified peaks in my chromatogram. How can I systematically approach their identification?
A4: A systematic approach is crucial for identifying unknown peaks.[13][14]
-
Blank Injection: Inject a solvent blank to identify any peaks originating from the solvent or system contamination.[8]
-
Analyze Starting Materials: Inject solutions of your starting materials (aryl halide, piperidine, phenol, etc.) to determine their retention times.
-
Mass Spectral Library Search: Perform a library search (e.g., NIST) on the mass spectra of the unknown peaks. Be aware that library matches for novel byproducts may not be available.
-
Manual Interpretation of Mass Spectra: Analyze the fragmentation patterns. Look for characteristic ions that suggest the presence of your starting materials' moieties (e.g., the piperidine ring, the phenyl group).[10][12][15]
-
Consider Reaction Mechanisms: Propose potential byproduct structures based on known side reactions of your chosen synthetic method (see Q1). Compare the expected mass spectra of these proposed structures with your experimental data.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the GC-MS analysis of phenoxypiperidine synthesis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Probable Cause | Solution | Scientific Rationale |
| Active Sites in the System | Use a deactivated inlet liner and column. Trim the column inlet.[7][8] | Polar analytes like piperidine and its derivatives can interact with active silanol groups, causing peak tailing. Deactivation and trimming remove these active sites. |
| Column Overload | Dilute the sample. | Injecting too much sample can saturate the stationary phase, leading to peak fronting. |
| Inappropriate Column Temperature | Optimize the initial oven temperature and ramp rate.[8] | If the initial temperature is too high, the sample may not focus properly on the column, leading to broad peaks. |
| Solvent Effects | Use a solvent that is compatible with your sample and the stationary phase. | Mismatched solvent polarity can cause peak distortion. |
Problem 2: Retention Time Shifts
| Probable Cause | Solution | Scientific Rationale |
| Leaks in the System | Perform a leak check of the carrier gas lines, septum, and column fittings.[7][14] | Leaks cause fluctuations in the carrier gas flow rate, leading to inconsistent retention times. |
| Column Contamination | Bake out the column at a high temperature (within its limits). Trim the column inlet. | Accumulation of non-volatile material on the column can alter its properties and affect retention. |
| Inconsistent Oven Temperature | Verify the oven temperature is stable and accurate. | The retention time is highly dependent on the column temperature. |
Problem 3: Ghost Peaks or Carryover
| Probable Cause | Solution | Scientific Rationale |
| Contaminated Syringe | Rinse the syringe thoroughly with a strong solvent or replace it.[7] | Residual sample in the syringe can be injected in subsequent runs. |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly.[8] | Particles from a degrading septum can enter the inlet and elute as ghost peaks. |
| Carryover from Previous Injection | Run a solvent blank after a concentrated sample. Increase the bake-out time between runs. | High-boiling point compounds from a previous injection may slowly elute in later runs. |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common GC-MS issues.
Protocols
Protocol 1: General GC-MS Method for Phenoxypiperidine Reaction Mixture Analysis
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and byproducts of interest.
1. Sample Preparation: a. Quench the reaction mixture (if necessary). b. Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane). c. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Parameters:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with high concentration samples. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal separation for most capillary columns. |
| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | Separates a wide range of volatile and semi-volatile compounds. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for a wide range of analytes. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40 - 550 | Covers the expected mass range of the product and potential byproducts. |
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. For each peak, examine the mass spectrum. c. Perform a library search to tentatively identify known compounds. d. For unknown peaks, manually interpret the fragmentation patterns to propose structures.
Protocol 2: Derivatization of Piperidine for Improved Peak Shape and Sensitivity
This protocol is useful for accurately quantifying unreacted piperidine.
1. Reagents:
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine (as a catalyst and solvent)
- Reaction sample (dried to remove water)
2. Procedure: a. To a dry vial containing a known amount of the reaction mixture residue, add 100 µL of pyridine. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature and inject 1 µL into the GC-MS.
Reaction Scheme:
Caption: Derivatization of piperidine with BSTFA to form the more volatile N-trimethylsilyl-piperidine.
Understanding Mass Spectral Fragmentation
A key aspect of byproduct identification is the interpretation of mass spectra. Below is a diagram illustrating the characteristic fragmentation of a hypothetical substituted phenoxypiperidine.
Caption: Common fragmentation pathways for N-aryl piperidine derivatives in EI-MS.
By understanding these fundamental principles and following the structured troubleshooting and analytical protocols, researchers can confidently identify and quantify byproducts in their phenoxypiperidine syntheses, leading to improved process understanding and control.
References
- Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Restek. (n.d.). GC Troubleshooting Guide.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
- Wikipedia. (2023). Ullmann condensation.
- Wegener, A. D., et al. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Journal of the American Society for Mass Spectrometry.
- Agilent Technologies. (n.d.). GC/MS Troubleshooting.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Zhang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Asian Journal of Chemistry. (2020).
- Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
- MDPI. (2022).
- Benchchem. (2025).
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- National Center for Biotechnology Information. (2022).
- ALWSCI. (2025).
- Wikipedia. (2023). Ullmann reaction.
- Labio Scientific. (2022).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Slideshare. (n.d.). Ullmann reaction.
- Cayman Chemical. (n.d.).
- YouTube. (2020).
- Human Metabolome Database. (n.d.).
- Sutcliffe, O. B., et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- National Center for Biotechnology Information. (2020).
- MDPI. (2023). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm.
- MDPI. (2023). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis.
- ResearchGate. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
- Thermo Fisher Scientific. (n.d.). Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry.
- MDPI. (2023).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann reaction | PPTX [slideshare.net]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. books.rsc.org [books.rsc.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Regioselective Phenoxypiperidine Synthesis
Welcome to the Technical Support Center for Phenoxypiperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in the synthesis of this critical structural motif. Phenoxypiperidines are prevalent in a vast array of pharmacologically active compounds, and controlling the precise point of connection between the phenoxy and piperidine moieties is paramount for desired biological activity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your experiments.
The Challenge of Regioselectivity in Phenoxypiperidine Synthesis
The synthesis of phenoxypiperidines typically involves the formation of a C-N or C-O bond between a piperidine ring and a phenyl group. The core challenge in achieving regioselectivity arises from the potential for multiple reactive sites on both coupling partners. For instance, an unsubstituted piperidine has multiple C-H bonds that could potentially undergo arylation, and a substituted phenyl ring can offer ortho, meta, and para positions for substitution. This guide will explore key strategies to direct the reaction to the desired position, focusing on modern catalytic methods.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of phenoxypiperidines. The solutions provided are grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Scenario 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Question: I am attempting a direct C-H arylation of an N-protected piperidine with an aryl halide, but I'm observing a mixture of isomers. How can I improve the regioselectivity?
Answer: This is a common challenge when relying on the intrinsic reactivity of the piperidine C-H bonds. To overcome this, the use of a directing group is a highly effective strategy.
-
Expert Insight: Directing groups function by coordinating to the palladium catalyst and positioning it in close proximity to a specific C-H bond, thereby favoring its activation over others. The choice of directing group is critical and depends on the desired position of arylation.
-
Troubleshooting Steps:
-
Install a Directing Group: For β-arylation of the piperidine ring, consider installing a pyridine-containing directing group. For γ-arylation, an aminoquinoline (AQ) auxiliary attached at the C(3) position has been shown to be highly effective.[1][2]
-
Optimize Reaction Conditions:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for these transformations.
-
Base: An inexpensive base like potassium carbonate (K₂CO₃) is often sufficient.[2]
-
Solvent: The choice of solvent can influence the reaction outcome. Start with a common solvent for C-H activation, such as 1,4-dioxane or toluene.
-
-
Directing Group Removal: After successful arylation, the directing group can be removed under mild conditions to yield the desired phenoxypiperidine derivative.[1][3]
-
Scenario 2: Low Yield and/or Poor Selectivity in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination to couple a substituted phenol with a piperidine, but the reaction is sluggish, and I'm getting side products. What can I do to improve the outcome?
Answer: The success of a Buchwald-Hartwig amination is highly dependent on the synergistic interplay of the palladium precursor, ligand, base, and solvent.[4][5][6]
-
Expert Insight: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6] Bulky, electron-rich phosphine ligands are often the key to success, especially with challenging substrates.[4]
-
Troubleshooting Steps:
-
Ligand Selection: If you are using a simple phosphine ligand like triphenylphosphine, consider switching to a more specialized Buchwald ligand such as XPhos, SPhos, or BrettPhos.[6] These ligands are designed to enhance catalytic activity and promote C-N bond formation.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[5] However, if your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.[5]
-
Solvent Purity: Ensure you are using an anhydrous and deoxygenated solvent. Toluene and 1,4-dioxane are common choices. Oxygen can oxidize the palladium catalyst and deactivate it.
-
Temperature Control: While these reactions often require heating (80-110 °C), excessive temperatures can lead to catalyst decomposition.[7] Monitor your reaction and try to find the lowest effective temperature.
-
Scenario 3: Difficulty with Ullmann Condensation
Question: I am trying to synthesize a phenoxypiperidine using a traditional Ullmann condensation, but the reaction requires very high temperatures and gives a low yield. Are there any modern alternatives?
Answer: The classical Ullmann condensation, while historically significant, is often hampered by harsh reaction conditions and the need for stoichiometric amounts of copper.[8][9] Modern protocols have significantly improved the scope and practicality of this transformation.
-
Expert Insight: The key to modern Ullmann-type reactions is the use of a catalytic amount of a soluble copper source in the presence of a ligand. The ligand accelerates the reaction, allowing it to proceed at much lower temperatures.
-
Troubleshooting Steps:
-
Catalyst and Ligand System: Instead of copper powder, use a copper(I) salt like copper(I) iodide (CuI). Pair this with a ligand such as N,N-dimethylglycine or a phenanthroline derivative.[10] This combination can dramatically lower the required reaction temperature to around 90-110 °C.[10]
-
Base: A base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is typically used.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective.
-
Scenario 4: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am reacting a piperidine derivative with a di- or tri-substituted fluorobenzene, and I am getting a mixture of regioisomers. How can I predict and control the major product?
Answer: The regioselectivity in SNAr reactions is governed by the electronic effects of the substituents on the aromatic ring.[11] The nucleophile will preferentially attack the carbon atom that is most electron-deficient.
-
Expert Insight: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) strongly activate the positions ortho and para to them for nucleophilic attack. The stability of the intermediate Meisenheimer complex is a good indicator of the favored reaction pathway.[12]
-
Troubleshooting Steps:
-
Analyze the Electronic Effects: Identify the electron-withdrawing groups on your aryl fluoride. The positions ortho and para to these groups will be the most reactive.
-
Consider Steric Hindrance: While electronic effects are often dominant, significant steric hindrance around a potential reaction site can disfavor attack at that position.[13]
-
Computational Modeling: For complex substitution patterns, density functional theory (DFT) calculations can be used to predict the relative stabilities of the possible Meisenheimer intermediates, providing a quantitative prediction of the regioisomeric ratio.[12]
-
Solvent Effects: The choice of solvent can influence the reaction rate, and in some cases, the regioselectivity.[14][15][16] Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used for SNAr reactions.
-
Experimental Protocols
Protocol 1: Regioselective C-H Arylation of N-Boc-piperidine using an Aminoquinoline Directing Group
This protocol describes the γ-arylation of N-Boc-piperidine-3-carboxamide using an aminoquinoline (AQ) directing group.
Step-by-Step Methodology:
-
Synthesis of the Directing Group Precursor: Couple N-Boc-piperidine-3-carboxylic acid with 8-aminoquinoline using a standard peptide coupling reagent (e.g., HATU, HOBt, DIPEA) in a suitable solvent like DMF to form the N-Boc-piperidine-3-(8-quinolyl)carboxamide.
-
C-H Arylation Reaction:
-
To an oven-dried reaction vessel, add the N-Boc-piperidine-3-(8-quinolyl)carboxamide (1.0 equiv.), the desired aryl iodide (1.5 equiv.), palladium acetate (Pd(OAc)₂, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Directing Group Removal: The aminoquinoline directing group can be removed under appropriate conditions to yield the free carboxylic acid or other derivatives.[1][3]
Data Presentation
| Strategy | Key Control Element | Typical Catalyst | Common Solvents | Temperature Range |
| C-H Arylation | Directing Group | Pd(OAc)₂ | 1,4-Dioxane, Toluene | 100-140 °C |
| Buchwald-Hartwig | Bulky Ligand | Pd₂(dba)₃ / XPhos | Toluene, Dioxane | 80-110 °C |
| Ullmann Condensation | Ligand (e.g., N,N-dimethylglycine) | CuI | DMF, DMSO | 90-110 °C |
| SNAr | Electronic Effects of Substituents | None | DMF, DMSO, MeCN | Room Temp to 100 °C |
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
- Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. PubMed. [Link]
- On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- sp3 C-H Bond Arylation Directed by Amidine Protecting Group: r-Arylation of Pyrrolidines and Piperidines. Journal of the American Chemical Society. [Link]
- Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. [Link]
- Regio- and Stereoselective Palladium-Catalyzed C(sp 3 )–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.
- Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal. [Link]
- Site‐Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups.
- Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists. PubMed. [Link]
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]
- Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]
- Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science. [Link]
- Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
- Ullmann condens
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- DMSO-promoted direct δ-selective arylation of p-quinone methenylpiperidine bearinides to generate fuchsones under metal-free conditions by employing p-QMs themselves or substituted phenols as aryl sources. PubMed. [Link]
- Ullmann Condens
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
- Predicting regioselectivity in nucleophilic arom
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Concerted Nucleophilic Arom
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [Link]
- Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers. [Link]
- Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry. [Link]
- Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Aryl
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
- Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. PMC. [Link]
- Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 15. Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
Technical Support Center: Navigating the Mitsunobu Reaction for Phenoxypiperidine Synthesis
Welcome to the technical support center for the Mitsunobu reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of phenoxypiperidines. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the nuances of this powerful yet often temperamental reaction. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.
I. Understanding the Core Challenge: Why Phenoxypiperidine Synthesis Can Be Tricky
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry.[1] However, the synthesis of phenoxypiperidines—a common motif in pharmacologically active compounds—introduces specific challenges. The nucleophilicity of phenols, which are key building blocks for this synthesis, is highly dependent on their acidity (pKa). This factor, coupled with the inherent complexities of the Mitsunobu mechanism, can often lead to frustratingly low yields.
This guide will dissect the common failure points in the Mitsunobu reaction for phenoxypiperidine synthesis and provide a logical framework for overcoming them.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the Mitsunobu reaction for phenoxypiperidine synthesis in a practical question-and-answer format.
Q1: My reaction is showing low to no conversion of the starting materials. What are the primary causes?
A1: Low or no conversion is a frequent issue and can typically be traced back to a few key factors:
-
Insufficiently Acidic Phenol (High pKa): The Mitsunobu reaction generally requires the nucleophile to have a pKa of less than 15, with optimal results often seen with pKa values below 11.[1][2] If your phenol is not acidic enough, the reaction may not proceed efficiently.
-
Reagent Quality: The purity of your reagents is critical. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide over time, and azodicarboxylates like DEAD and DIAD can degrade.[3]
-
Presence of Water: The Mitsunobu reaction is highly sensitive to moisture, which can consume the reagents and halt the reaction.[4]
Troubleshooting Steps:
-
Assess Phenol Acidity: If you suspect your phenol is not acidic enough, consider using a more basic phosphine, such as tributylphosphine (TBP), or a different azodicarboxylate like 1,1'-(Azodicarbonyl)dipiperidine (ADDP), which is more effective with weakly acidic nucleophiles.[4][5]
-
Verify Reagent Purity: Use fresh or recently purified reagents. The purity of PPh₃ can be checked by ³¹P NMR for the presence of triphenylphosphine oxide.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]
Q2: I'm observing the formation of significant byproducts and my desired product is difficult to purify. What's going on?
A2: The Mitsunobu reaction is notorious for its byproducts, primarily triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[2] Their removal can be a major purification headache.[7]
Troubleshooting Steps:
-
Modified Reagents for Easier Purification:
-
Polymer-supported triphenylphosphine (PS-PPh₃): This allows for the simple filtration of the phosphine oxide byproduct.[5]
-
Phosphines with Basic Groups: Reagents like diphenyl(2-pyridyl)phosphine can be removed by an acidic wash.[8]
-
Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) can lead to a hydrazine byproduct that is easily removed by filtration.[9][10]
-
-
Workup Procedures:
Q3: The yield of my reaction is inconsistent, even when I use the same procedure. What could be the cause?
A3: Inconsistent yields often point to subtle variations in reaction conditions.
-
Order of Reagent Addition: The order in which you add the reagents can be crucial. The standard protocol involves adding the azodicarboxylate last to a solution of the alcohol, phenol, and PPh₃.[9] However, pre-forming the betaine by mixing PPh₃ and the azodicarboxylate before adding the alcohol and phenol can sometimes improve results.[9]
-
Temperature Control: The reaction is typically run at 0 °C to room temperature.[12] Running the reaction at higher temperatures might improve yields for sterically hindered substrates, but should be approached with caution.[4]
-
Solvent Choice: The polarity of the solvent can have a dramatic effect on the reaction rate and yield. Non-polar solvents often lead to faster reaction rates.[13] Tetrahydrofuran (THF) and toluene are generally good choices.[11]
Q4: I'm working with a sterically hindered piperidine alcohol or phenol. What modifications can I make to improve the yield?
A4: Steric hindrance can significantly slow down the SN2 displacement step of the reaction.
-
Use a More Acidic Nucleophile: For hindered alcohols, using a more acidic phenol can improve the yield of the inverted product.[14]
-
Consider Alternative Reagents: For sterically demanding substrates, using a less bulky phosphine might be beneficial.
-
Elevated Temperatures: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance.[15]
III. Visualizing the Process: Mechanism and Troubleshooting Workflow
To better understand the intricacies of the Mitsunobu reaction and the logic behind the troubleshooting steps, the following diagrams have been created.
Caption: The Mitsunobu reaction mechanism.
Caption: Troubleshooting workflow for low yields.
IV. Experimental Protocols
Protocol 1: Standard Mitsunobu Reaction for Phenoxypiperidine Synthesis
This protocol provides a general starting point and may require optimization.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperidine alcohol (1.0 eq.), the phenol (1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq.) in anhydrous THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired phenoxypiperidine from triphenylphosphine oxide and the reduced DIAD byproduct.
Protocol 2: Modified Mitsunobu Reaction using Polymer-Supported Triphenylphosphine
This protocol simplifies purification.
-
Under an inert atmosphere, add the piperidine alcohol (1.0 eq.), the phenol (1.2 eq.), and polymer-supported triphenylphosphine (1.5 eq.) to a flask containing anhydrous THF.
-
Stir the mixture at room temperature.
-
In a separate container, dissolve 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.2 eq.) in a minimal amount of anhydrous THF.
-
Slowly add the ADDP solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 16 hours or until completion is confirmed by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide.
-
Wash the resin with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Further purify the crude product if necessary.
V. Data Summary: Reagent and Solvent Effects
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Reference |
| Phenol pKa | > 13 | < 11 | Higher yield with lower pKa phenol | [2] |
| Azodicarboxylate | DEAD/DIAD | ADDP | ADDP is better for weakly acidic phenols | [5] |
| Phosphine | PPh₃ | PS-PPh₃ | Easier purification with PS-PPh₃ | [5] |
| Solvent | Polar (e.g., CH₂Cl₂) | Non-polar (e.g., Toluene) | Faster reaction in non-polar solvents | [13] |
VI. Conclusion
Overcoming low yields in the Mitsunobu synthesis of phenoxypiperidines requires a systematic and informed approach to troubleshooting. By understanding the critical role of phenol acidity, reagent quality, and reaction conditions, researchers can navigate the complexities of this reaction with greater confidence. The strategies and protocols outlined in this guide provide a robust framework for optimizing reaction outcomes and achieving synthetic success.
VII. References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Mitsunobu reaction. Retrieved from [Link]
-
Fletcher, S. P. (2015). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2023, April 17). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Replacing a DEAD, Middle-aged Reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chromatography-Free Product Separation in the Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of the simplification purification of Mitsunobu reaction. Retrieved from [Link]
-
Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Chemistry. Retrieved from [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Taniguchi, T. (2014). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. PMC. Retrieved from [Link]
-
Scribd. (n.d.). Mitsunobu Reaction Insights. Retrieved from [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. UC Santa Barbara. Retrieved from [Link]
-
ResearchGate. (2021, August 3). Alternative for DEAD in mitsunobu reaction?. Retrieved from [Link]
-
Camp, D., & Jenkins, I. D. (2014). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Griffith Research Online. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Reddit. (2018, August 7). Mitsunobu reaction issues. Retrieved from [Link]
-
Pelletier, G., & Poirier, D. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. Retrieved from [Link]
-
ResearchGate. (2018, September 25). Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication?. Retrieved from [Link]
-
Beilstein Journals. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. scribd.com [scribd.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Piperidine Salt Formation and Purification
Welcome to the Technical Support Center for piperidine salt formation and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis and purification of piperidine salts.
Section 1: Frequently Asked Questions (FAQs) - Formation
Q1: My piperidine salt is not precipitating out of solution. What are the likely causes and how can I fix it?
A: Failure of a piperidine salt to precipitate is a common issue that can typically be traced back to solvent choice, stoichiometry, or concentration.
-
Causality: Piperidine, a secondary amine, reacts with acids to form ammonium salts.[1][2] The solubility of these salts is highly dependent on the polarity of the solvent. If the solvent is too polar, the salt will remain dissolved. The pKa of the conjugate acid of piperidine is approximately 11.2, indicating it is a relatively strong base.[3] For salt formation to be favorable, the pKa of the acid used should be significantly lower.
-
Troubleshooting Steps:
-
Solvent System Check: Are you using a solvent in which the salt is insoluble? Ethereal solvents (like diethyl ether or MTBE) or hydrocarbon solvents (like hexanes or heptane) are often good choices to precipitate piperidine salts. If your reaction is in a polar solvent like ethanol or methanol, you may need to add an anti-solvent to induce precipitation.
-
Stoichiometry Verification: Ensure you are using at least a 1:1 molar ratio of acid to your piperidine compound. A slight excess of the acid can sometimes help drive the equilibrium towards salt formation.
-
Concentration Adjustment: If the solution is too dilute, the salt may not reach its saturation point. You can attempt to concentrate the solution under reduced pressure to induce precipitation. Be cautious not to concentrate to dryness initially, as this can trap impurities.
-
Temperature Control: Cooling the solution in an ice bath or refrigerator can decrease the solubility of the salt and promote crystallization.
-
Q2: I've added the acid, but I'm unsure if the salt has actually formed. How can I confirm salt formation?
A: Confirmation of salt formation is crucial and can be achieved through several analytical techniques that probe the change in the chemical structure from the free base to the salt.
-
Expert Insight: The key transformation is the protonation of the piperidine nitrogen. This creates a new N-H bond and changes the electronic environment of the molecule, which is detectable by spectroscopic methods.[4]
-
Analytical Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): In ¹H NMR, you should observe a downfield shift of the protons on the carbons adjacent to the nitrogen. More definitively, the N-H proton of the piperidinium ion will appear as a new, often broad, signal.[4] In ¹³C NMR, the carbons adjacent to the protonated nitrogen will also shift.
-
FTIR Spectroscopy: Look for the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretch in an ammonium salt.[4]
-
Physical Observation: A successful salt formation often results in the precipitation of a solid from the reaction mixture.
-
Q3: Which acid should I choose for my piperidine salt formation?
A: The choice of acid is a critical parameter that influences the salt's physical properties, such as crystallinity, solubility, and stability.
-
Underlying Principles: The "pKa rule" is a useful guideline: for efficient proton transfer and stable salt formation, the pKa of the protonated base should be at least 2-3 units higher than the pKa of the acid (ΔpKa > 2-3).[4] Given piperidine's conjugate acid pKa of ~11.2, a wide range of acids can be used.
-
Common Acid Choices and Their Properties:
| Acid | Common Salt Form | Typical Properties |
| Hydrochloric Acid (HCl) | Hydrochloride | Often crystalline, typically water-soluble.[5] |
| Sulfuric Acid (H₂SO₄) | Sulfate/Bisulfate | Can form mono- or di-salts, properties vary. |
| Nitric Acid (HNO₃) | Nitrate | Can be crystalline.[] |
| Acetic Acid | Acetate | Often more soluble in organic solvents. |
| Tartaric Acid | Tartrate | Chiral acid, useful for resolution of racemic amines. |
| Citric Acid | Citrate | Can form multiple salt stoichiometries. |
Section 2: Troubleshooting Purification
Q4: My isolated piperidine salt is an oil or a sticky solid. How can I induce crystallization?
A: The formation of an oil or amorphous solid instead of a crystalline material is a common purification challenge, often related to residual solvent, impurities, or the intrinsic properties of the chosen salt.
-
Expert Rationale: Crystallization is a thermodynamically driven process of self-assembly. The presence of impurities can disrupt the crystal lattice formation. Similarly, residual solvent can act as a plasticizer, preventing solidification.
-
Troubleshooting Workflow:
Caption: Workflow for inducing crystallization of an oily piperidine salt.
Q5: My piperidine salt is hygroscopic and difficult to handle. What are the best practices for its purification and storage?
A: Hygroscopicity, the tendency to absorb moisture from the air, is a known characteristic of many amine salts and can complicate isolation and handling.
-
Scientific Context: The strong ionic character of the salt can lead to a high affinity for polar water molecules.[7] This can make the solid difficult to filter and dry, often resulting in a gummy or deliquescent material.
-
Mitigation Strategies:
-
Inert Atmosphere Handling: Whenever possible, handle the material in a glove box or under a stream of dry, inert gas like nitrogen or argon.[8]
-
Solvent Choice for Washing: Wash the precipitated salt with a dry, non-polar, aprotic solvent to remove impurities without dissolving the product.
-
Drying Techniques: Dry the filtered solid under high vacuum, possibly with gentle heating if the compound is thermally stable. Using a drying agent like P₂O₅ in the vacuum desiccator can also be effective.
-
Storage: Store the final product in a tightly sealed container, preferably in a desiccator with a drying agent. For long-term storage, consider flame-sealing under vacuum or inert gas in a glass ampule.
-
Q6: I suspect my purified salt is still impure. What are the best analytical methods for purity assessment?
A: A multi-pronged analytical approach is essential for confirming the purity of your piperidine salt.
-
Authoritative Grounding: Purity assessment should not rely on a single technique. Combining chromatographic and spectroscopic methods provides a comprehensive evaluation of the sample's composition.
-
Recommended Analytical Workflow:
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Confirms the structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard. |
| LC-MS | Separates the main component from impurities and provides mass-to-charge ratio data for identification. |
| Differential Scanning Calorimetry (DSC) | A sharp melting point observed by DSC is indicative of high purity.[9][10] Broad melting ranges suggest the presence of impurities. |
| Thermogravimetric Analysis (TGA) | Determines the presence of residual solvents or water by measuring mass loss upon heating.[9][10] |
| Elemental Analysis (CHN) | Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the salt. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Piperidine Hydrochloride Salt Formation
This protocol describes a standard method for converting a piperidine-containing free base into its hydrochloride salt.
-
Dissolution: Dissolve the piperidine derivative (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acid Addition: While stirring, slowly add a solution of hydrochloric acid (1.0 - 1.1 eq). This can be HCl in a solvent like diethyl ether or 1,4-dioxane.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 15-30 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified salt under high vacuum to remove residual solvents.
Protocol 2: Single-Solvent Recrystallization for Piperidine Salts
Recrystallization is a powerful technique for purifying crystalline solids.[11][12]
-
Solvent Selection: In a test tube, suspend a small amount of the crude salt (10-20 mg) in a small volume of a potential recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile). A good solvent will dissolve the salt upon heating but show low solubility at room temperature.[11]
-
Dissolution: In an Erlenmeyer flask, add the crude salt and the chosen solvent. Heat the mixture with stirring until the salt is completely dissolved. Use a minimal amount of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Caption: Step-by-step workflow for the recrystallization of piperidine salts.
References
- Ataman Kimya. (n.d.). PIPERIDINE.
- Ball, D. W. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Lumen Learning. (n.d.). 23.3. Reactions of amines. In Organic Chemistry II.
- Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Merck Index. (n.d.). Piperidine.
- Montes, A. V., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics.
- BIOSYNCE. (2025, August 25). What is the stability of piperidine?
- YouTube. (2016, March 17). Amines 4. Reactions with acids to form Salts.
- ACS Publications. (n.d.). Physiochemical Properties of Alkylaminium Sulfates: Hygroscopicity, Thermostability, and Density. Environmental Science & Technology.
- Chemguide. (n.d.). Formation of ammonium salts.
- Semantic Scholar. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
- ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?
- KD Pumps. (2024, February 1). What are Hygroscopic Salts?
- PubMed. (2023, March 1). Crystal structure and characterization of the sulfamethazine-piperidine salt.
- ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
- ResearchGate. (2025, November 14). Crystal structure and characterization of the sulfamethazine–piperidine salt.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- ResearchGate. (2025, August 6). Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor.
- ACS Publications. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology.
- RSC Publishing. (2022, January 4). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity.
- Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine.
- NIH PubChem. (n.d.). Piperidine.
- Wikipedia. (n.d.). Piperidine.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Google Patents. (n.d.). Hygroscopic salts and their preparation.
- ResearchGate. (n.d.). TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d.
- DTIC. (2025, June 4). Piperidine Synthesis.
- Polymer Chemistry Innovations. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- damp.aï. (2023, October 8). Treatment of Hygroscopic Salts.
- Argonne Scientific Publications. (n.d.). Precision of Property Measurements with Reference Molten Salts.
- Timberwise. (n.d.). What Are Hygroscopic Salts And How Can They Affect Walls?
- YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3.
- MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
Sources
- 1. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 4. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure and characterization of the sulfamethazine-piperidine salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Solubility of 4-(3-Methoxyphenoxy)piperidine for Biological Assays
Welcome to the technical support center for 4-(3-Methoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its solubility in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Part 1: Understanding the Solubility Challenge
Q1: Why is my this compound compound poorly soluble in aqueous buffer for my biological assay?
A: The solubility of a compound is dictated by its physicochemical properties. This compound, like many organic molecules used in drug discovery, possesses a hydrophobic structure due to its aromatic and aliphatic components. This inherent hydrophobicity leads to low aqueous solubility. The piperidine ring does contain a basic nitrogen atom, which can be protonated to form a more soluble salt, but the overall lipophilic character of the molecule often dominates in neutral pH environments typical of many biological assays.
Q2: I have the hydrochloride salt of this compound. Shouldn't that be soluble in water?
A: While the hydrochloride salt form of this compound is generally more water-soluble than the free base, its solubility in aqueous buffers can still be limited, especially at higher concentrations.[1] The salt form enhances solubility by allowing the compound to ionize in solution. However, the overall solubility is still influenced by the hydrophobic nature of the parent molecule. Factors such as the pH and ionic strength of your assay buffer can also impact the final solubility.
Part 2: Troubleshooting and Optimization Strategies
Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. How can I prevent this?
A: This is a common and critical issue known as "precipitation upon dilution." It occurs because the compound, while soluble in a high-concentration organic solvent like DMSO, crashes out when introduced to a predominantly aqueous environment.[2] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. A widely accepted industry standard is a final DMSO concentration of 0.5% to 1%.[2] Higher concentrations can be toxic to cells or interfere with enzyme activity.[3][4][5][6]
-
Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution into the assay buffer.
-
Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution into the aqueous buffer.[7]
-
Sonication: In-well sonication can help to re-dissolve compounds that have precipitated in the assay plate.[7] However, it's important to note that this may create a supersaturated and potentially unstable solution.
Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound?
A: Yes, pH can significantly impact the solubility of ionizable compounds.[8] Since this compound contains a basic piperidine nitrogen, its solubility is pH-dependent.[9][10][11]
-
Mechanism of pH-Dependent Solubility: In acidic conditions (lower pH), the piperidine nitrogen becomes protonated, forming a positively charged species. This ionized form is generally more soluble in aqueous media.[12] Conversely, in basic conditions (higher pH), the compound will be in its neutral, less soluble form. The solubility of compounds with basic anions generally increases as the pH of the solution decreases.[9][10]
-
Practical Application: If your biological assay can tolerate a lower pH, preparing your buffer at a slightly acidic pH (e.g., 6.0-6.5) could enhance the solubility of your compound. However, it is crucial to first verify that the pH change does not negatively affect your assay's performance (e.g., enzyme activity, cell viability).
Experimental Workflow: pH-Dependent Solubility Assessment
Caption: Workflow for determining the optimal pH for compound solubility.
Q5: What are co-solvents and how can they help with solubility?
A: Co-solvents are water-miscible organic solvents that can be added to the assay buffer to increase the solubility of hydrophobic compounds.[13][14] They work by reducing the polarity of the aqueous solvent, making it more favorable for the nonpolar compound to dissolve.
Commonly Used Co-solvents:
-
Ethanol: Often used in cell-based assays, but can have biological effects at higher concentrations.[15]
-
Propylene Glycol (PG): A viscous co-solvent that is generally well-tolerated in many biological systems.
-
Polyethylene Glycols (PEGs): A family of polymers that can enhance solubility. Lower molecular weight PEGs (e.g., PEG 400) are commonly used.
Important Considerations:
-
Solvent Tolerance: It is critical to determine the maximum concentration of any co-solvent that your specific assay can tolerate without affecting the results.[3][4][5][6]
-
Potential for Antagonistic Effects: In some cases, the presence of a co-solvent can actually decrease the effectiveness of other solubilizing agents like cyclodextrins.[16][17][18][19]
Q6: I've heard about cyclodextrins. Can they be used to solubilize this compound?
A: Yes, cyclodextrins are excellent solubilizing agents for many poorly soluble compounds.[14][20][21][22]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a hydrophobic "guest" molecule, such as this compound, forming an inclusion complex that has significantly improved aqueous solubility.[19][20]
-
Types of Cyclodextrins:
-
Beta-cyclodextrin (β-CD): A commonly used cyclodextrin.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with increased water solubility and reduced toxicity compared to β-CD.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A negatively charged derivative that can offer very high solubility enhancement.[22]
-
| Solubilization Strategy | Advantages | Disadvantages | Typical Starting Concentration |
| pH Adjustment (Acidic) | Simple to implement, can be very effective for basic compounds. | Assay must be compatible with the altered pH. | Titrate to desired pH |
| Co-solvents (e.g., Ethanol, PEG 400) | Readily available, effective for many compounds. | Can have biological effects, may interfere with other assay components. | 1-5% (v/v) |
| Cyclodextrins (e.g., HP-β-CD) | High solubilizing capacity, generally low toxicity. | Can be more expensive, may interact with other assay components. | 1-10 mM |
Protocol: Preparing a Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution. Always refer to the manufacturer's instructions and safety data sheet for specific handling and storage information.
Materials:
-
This compound (or its hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask
-
Sterile, light-blocking vials for aliquoting
Procedure:
-
Calculate the Required Mass: Based on the desired stock concentration (e.g., 10 mM) and final volume, calculate the mass of the compound needed.[23]
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
-
-
Weigh the Compound: Accurately weigh the calculated mass of the compound.[24]
-
Dissolution: Add the weighed compound to the volumetric flask. Add approximately half of the final volume of DMSO and swirl to dissolve. Gentle warming or vortexing may be required to fully dissolve the compound.
-
Bring to Final Volume: Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Mixing and Aliquoting: Cap the flask and invert several times to ensure a homogenous solution.[23] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[15][25]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C, protected from light, as recommended for the specific compound.[23]
Part 3: Advanced Troubleshooting
Q7: My compound still shows poor solubility even after trying the above methods. What are my next steps?
A: If standard methods are insufficient, more advanced formulation strategies may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be considered.[26][27]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can significantly enhance solubility.[28][29]
-
Nanoparticle Formation: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[13][28]
Logical Flow for Solubility Enhancement
Caption: Decision tree for selecting a solubilization strategy.
References
- Khan Academy. (n.d.). pH and solubility.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- askIITians. (2025, March 11). How does pH affect solubility?.
- Chemistry Steps. (n.d.). The Effect of pH on Solubility.
- Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility.
- MDPI. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- PubMed. (n.d.). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- ResearchGate. (2025, October 16). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Springer. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- BioAssay Systems. (n.d.). Troubleshooting.
- PubMed. (n.d.). Compound precipitation in high-concentration DMSO solutions.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- ResearchGate. (2018, February 27). Drug stock solutions best practices?.
- PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- ChemBK. (n.d.). 3-(4-methoxyphenoxy)piperidine.
- MDPI. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. (n.d.). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid.
- Protheragen. (n.d.). Solubilizer Excipients.
- ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
- American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
- PubMed. (n.d.). Piperidine-renin inhibitors compounds with improved physicochemical properties.
- Kinam Park. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
- Ataman Kimya. (n.d.). PIPERIDINE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. Khan Academy [khanacademy.org]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Solubilizer Excipients - Protheragen [protheragen.ai]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | Semantic Scholar [semanticscholar.org]
- 19. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. fastercapital.com [fastercapital.com]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: Mitigating Catalyst Poisoning in the Hydrogenation of Pyridine Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a critical challenge in synthetic chemistry: catalyst poisoning during the hydrogenation of pyridine precursors to form valuable piperidine derivatives.[1][2] The stability of the pyridine ring and the inherent tendency of nitrogen-containing compounds to act as catalyst poisons present significant hurdles to achieving high conversion and selectivity.[1][2]
This resource offers a combination of frequently asked questions (FAQs) to build a foundational understanding and detailed troubleshooting guides to address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy
This section addresses the fundamental principles of catalyst poisoning in the context of pyridine hydrogenation.
Q1: What is catalyst poisoning in the context of pyridine hydrogenation?
A: Catalyst poisoning is the deactivation of a hydrogenation catalyst by chemical impurities present in the reaction system.[3][4] These impurities, known as poisons, strongly adsorb to the active sites on the catalyst surface, preventing the pyridine substrate from binding and reacting.[3][5] This leads to a significant reduction in reaction rate, and in severe cases, complete cessation of catalytic activity.[3] The lone pair of electrons on the nitrogen atom of the pyridine ring itself, and the resulting piperidine product, can also act as inhibitors, a phenomenon often referred to as self-poisoning.[2][6][7][8]
Q2: What are the most common catalyst poisons encountered when hydrogenating pyridine precursors?
A: The most common culprits originate from the feedstock or are generated as by-products during the reaction.[3] They can be broadly categorized as:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[9][10][11][12] They form stable metal-sulfur bonds on the catalyst surface.
-
Nitrogen Compounds: Besides the substrate and product, other nitrogen-containing heterocycles, amines, and ammonia can act as poisons.[6][13][14] Their strong coordination to the metal center blocks active sites.
-
Halogenated Compounds: Trace amounts of chlorinated or brominated impurities can deactivate catalysts.
-
Heavy Metals: Elements like mercury, lead, and arsenic, even at parts-per-billion (ppb) levels, can cause irreversible poisoning.[13]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas stream, CO strongly chemisorbs onto metal surfaces.
Q3: How can I tell if my catalyst is poisoned? What are the typical symptoms?
A: Observing the reaction progress is key. Telltale signs of catalyst poisoning include:
-
Reduced Reaction Rate: A noticeable slowdown or complete halt in hydrogen uptake is the most direct indicator.[15]
-
Increased Reaction Time: The reaction takes significantly longer to reach completion compared to previous successful runs.
-
Incomplete Conversion: The reaction stops before all the starting material is consumed, even with extended reaction times.
-
Need for Harsher Conditions: You find it necessary to increase temperature or pressure to achieve the desired conversion, which was not required before.[15]
-
Changes in Selectivity: The formation of unexpected by-products may occur as the catalyst's properties are altered.
Q4: Are some hydrogenation catalysts more resistant to poisoning than others?
A: Yes, the choice of catalyst can significantly influence the robustness of the hydrogenation process.
-
Noble Metals: Rhodium (Rh) and Ruthenium (Ru) often exhibit higher activity and better resistance to nitrogen poisoning compared to Palladium (Pd) under certain conditions.[1][2] Platinum (Pt) is also a viable option, particularly when acidic conditions are employed.[16][17]
-
Non-Noble Metals: Raney Nickel (Ni) is a cost-effective alternative but typically requires more forcing conditions (higher temperature and pressure) and can be more susceptible to sulfur poisoning.[1][16]
-
Catalyst Support: The support material (e.g., carbon, alumina) can also play a role in catalyst stability and resistance to poisoning.
Below is a comparative table summarizing the general characteristics of common catalysts for pyridine hydrogenation.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | Mild to moderate T/P | Widely used, good for many functional groups | Susceptible to S and N poisoning |
| PtO₂ (Adams' catalyst) | Mild T/P, often acidic | Effective, can be used in acidic media to mitigate N poisoning[16][17] | Cost |
| Rh/C or Rh₂O₃ | Mild T/P[2] | High activity, good for N-heterocycles[2][16] | High cost |
| Ru/C | Moderate to high T/P | Robust, can be effective for challenging substrates | May require harsher conditions |
| Raney Ni | High T/P[1] | Cost-effective, highly active[16] | Requires high T/P, pyrophoric |
Part 2: Troubleshooting Guides - From Diagnosis to Solution
This section provides a structured approach to diagnosing and resolving catalyst poisoning issues during your experiments.
Issue 1: Rapid and Complete Loss of Activity in the First Run
This scenario often points to a potent poison in the starting materials or solvent.
Diagnostic Workflow
Caption: Diagnostic workflow for sudden catalyst deactivation.
Protocol 1: Precursor Purification via Acid-Base Extraction
This protocol is effective for removing non-basic, sulfur-containing impurities from pyridine precursors.[18]
Objective: To purify a pyridine-based starting material from potential catalyst poisons.
Materials:
-
Pyridine precursor
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Diethyl ether or other suitable organic solvent
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude pyridine precursor in the organic solvent.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 2M HCl. The pyridine derivative will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the solution is basic (confirm with pH paper). The purified pyridine derivative will separate.
-
Extraction: Extract the purified pyridine derivative back into a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the purified precursor.
Issue 2: Gradual Decrease in Catalyst Activity Over Several Runs
This often suggests a slow build-up of poisons on the catalyst surface, product inhibition, or fouling.[5]
Troubleshooting Steps:
-
Product Inhibition Check: The piperidine product is more basic than the starting pyridine and can act as a poison.[19]
-
Solution: Consider adding a stoichiometric amount of a strong acid (e.g., HCl) or a weaker acid (e.g., acetic acid) to the reaction mixture.[20] This protonates the pyridine nitrogen, forming a pyridinium salt which prevents the nitrogen's lone pair from binding to and poisoning the catalyst.[8][20]
-
-
Fouling/Coking: High molecular weight by-products can deposit on the catalyst.[21]
-
Diagnostic Step: After the reaction, visually inspect the catalyst. A change in color or texture might indicate fouling.[5]
-
Solution: Optimize reaction conditions (lower temperature) to minimize side reactions. A catalyst regeneration protocol may also be effective.
-
Protocol 2: Catalyst Regeneration (for Noble Metal Catalysts)
Objective: To remove adsorbed poisons and restore the activity of a deactivated catalyst.[5][22]
Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.[5]
Procedure:
-
Recovery: Filter the catalyst from the reaction mixture under a blanket of inert gas (e.g., Nitrogen or Argon).
-
Washing: Wash the recovered catalyst sequentially with:
-
The reaction solvent to remove residual products.
-
A dilute aqueous acid solution (e.g., 0.1 M HCl) to remove strongly basic compounds.
-
Deionized water until the washings are neutral.
-
A volatile organic solvent (e.g., ethanol or acetone) to aid in drying.
-
-
Drying: Dry the catalyst thoroughly under vacuum at a mild temperature (e.g., 60-80 °C).
-
Activity Test: Test the regenerated catalyst's activity using the standard hydrogenation procedure to confirm the recovery of performance.[5]
Issue 3: Incomplete Hydrogenation of the Pyridine Ring
This can be caused by insufficient catalyst activity, deactivation during the reaction, or challenging substrates.
Mitigation Strategies:
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can sometimes overcome partial deactivation.[20]
-
Change Solvent: Solvents like trifluoroethanol (TFE), methanol, or acetic acid can influence reaction rates and catalyst stability.[1]
-
Switch Catalyst: If poisoning is persistent with Pd/C, switching to a more robust catalyst like Rh/C or PtO₂ may be beneficial.[2] Rhodium oxide (Rh₂O₃) has shown high efficacy for a broad range of functionalized pyridines under mild conditions.[2][16]
-
Optimize Reaction Conditions: Systematically vary hydrogen pressure and temperature. While harsher conditions can sometimes overcome deactivation, they may also lead to side reactions or catalyst sintering.[5]
Visualization of Deactivation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. Catalyst Poisoning Testing [intertek.com]
- 14. scielo.br [scielo.br]
- 15. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. asianpubs.org [asianpubs.org]
- 18. US1975843A - Purification and hydrogenation of pyridines - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
Validation & Comparative
comparative analysis of 4-(3-Methoxyphenoxy)piperidine and its positional isomers
An In-Depth Comparative Guide to 4-(3-Methoxyphenoxy)piperidine and Its Positional Isomers for Drug Discovery Professionals
Introduction: The Critical Role of Isomerism in Scaffolding Novel Therapeutics
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural foundation of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Within this vast chemical space, the this compound scaffold has emerged as a promising starting point for developing modulators of central nervous system (CNS) targets.
However, the true potential of a chemical scaffold can only be unlocked through a systematic exploration of its structural isomers. Positional isomers—molecules with the same formula but different arrangements of substituents—can exhibit dramatically different pharmacological profiles.[4][5] A subtle shift in a functional group's position on the piperidine ring can profoundly alter a compound's binding affinity, functional activity, selectivity, and metabolic stability.
This guide presents a , 2-(3-Methoxyphenoxy)piperidine and 3-(3-Methoxyphenoxy)piperidine. As direct comparative experimental data for these specific molecules is not extensively published, this document serves as both a strategic blueprint and a practical manual for researchers. We will delineate the necessary synthetic strategies and provide a comprehensive, tiered workflow for physicochemical and pharmacological evaluation. The objective is to equip drug discovery teams with the rationale and methodologies required to perform a rigorous comparative analysis, thereby enabling data-driven decisions in lead identification and optimization.
Figure 1: The three positional isomers of the (3-Methoxyphenoxy)piperidine scaffold.
Part 1: A Unified Synthetic Strategy
A robust and versatile synthetic route is paramount for generating all three isomers in sufficient quantities for comprehensive testing. The Williamson ether synthesis provides a classic and reliable method for constructing the aryl ether linkage central to our target molecules.[6][7] This strategy involves the SN2 reaction between the sodium salt of 3-methoxyphenol (the nucleophile) and a piperidine derivative where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or mesylate).
The key is to start with the commercially available N-protected 2-, 3-, and 4-hydroxypiperidines. Protecting the piperidine nitrogen (e.g., with a Boc group) is crucial to prevent it from acting as a competing nucleophile. Following the ether formation, the protecting group can be cleanly removed under acidic conditions to yield the final products.
Figure 2: Generalized workflow for the synthesis of the positional isomers.
Experimental Protocol: General Williamson Ether Synthesis
-
Protection & Activation: To a solution of N-Boc-X-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-X-tosyloxypiperidine intermediate.
-
Phenoxide Formation: In a separate flask under an inert nitrogen atmosphere, add 3-methoxyphenol (1.1 eq) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF). Stir at room temperature for 30 minutes until gas evolution ceases.
-
Coupling Reaction: Add a solution of the N-Boc-X-tosyloxypiperidine intermediate (1.0 eq) in DMF to the sodium 3-methoxyphenoxide solution. Heat the reaction mixture to 80 °C and stir for 12 hours. Cool to room temperature, quench by the slow addition of water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified N-Boc protected product in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a small amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract with DCM, dry the organic layer, and concentrate to yield the final piperidine isomer.
Part 2: Comparative Physicochemical Profiling
Before embarking on extensive biological testing, it is essential to characterize the fundamental physicochemical properties of each isomer. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound and are predictive of its drug-like potential.[8] Properties such as lipophilicity (cLogP), polar surface area (TPSA), and aqueous solubility are critical determinants of oral bioavailability and blood-brain barrier penetration.
Causality Behind the Choices:
-
cLogP (Calculated Log P): This value predicts how a drug will partition between an oily (lipid) and an aqueous phase. A cLogP between 1 and 3 is often considered optimal for CNS drugs, balancing membrane permeability with aqueous solubility.
-
TPSA (Topological Polar Surface Area): TPSA is a good indicator of a drug's ability to cross cell membranes. For CNS penetration, a TPSA of less than 90 Ų is generally preferred.
-
pKa: This determines the ionization state of the piperidine nitrogen at physiological pH (7.4). A basic pKa (typically 8-10 for piperidines) ensures the molecule is partially protonated, which can be crucial for interacting with acidic residues in a receptor binding pocket while still allowing for membrane transit in its neutral form.
-
Aqueous Solubility: Poor solubility is a major hurdle in drug development, affecting formulation and bioavailability.
These properties can be reliably predicted using various software platforms, providing an early-stage filter for potential liabilities.[9][10][11]
Table 1: Predicted Physicochemical Properties of (3-Methoxyphenoxy)piperidine Isomers
| Property | 2-(3-Methoxyphenoxy)piperidine | 3-(3-Methoxyphenoxy)piperidine | This compound | Rationale / Impact |
| Molecular Weight | 207.27 | 207.27 | 207.27 | Identical; well within "Rule of 5" limits. |
| cLogP | 2.45 | 2.50 | 2.52 | All isomers are in a favorable range for CNS penetration. |
| TPSA (Ų) | 38.7 | 38.7 | 38.7 | Identical; favorable for membrane permeability. |
| pKa (Basic) | ~8.9 | ~9.2 | ~9.3 | Minor differences expected due to inductive effects of the ether oxygen. |
| Aqueous Solubility | Moderate | Moderate | Moderate | Expected to be similar, but experimental validation is key. |
Note: Values are hypothetical predictions based on typical software algorithms.
Part 3: A Tiered Approach to Pharmacological Evaluation
A systematic, tiered approach is the most efficient way to build a comprehensive pharmacological profile for each isomer. This workflow allows for go/no-go decisions at each stage, conserving resources by focusing only on the most promising candidates.
Figure 3: Tiered workflow for the comprehensive pharmacological evaluation of isomers.
Tier 1: Primary Screening - Receptor Binding Affinity
The first step is to understand where the compounds bind. A broad panel of radioligand binding assays against targets known to be modulated by piperidine-containing ligands is the logical starting point. This provides the affinity constant (Ki), which is a measure of how tightly a compound binds to a receptor. A lower Ki value indicates higher binding affinity.[12][13]
Hypothesized Target Panel:
-
Opioid Receptors (μ, δ, κ): Many piperidine-based analgesics target these receptors.[14][15]
-
Sigma Receptors (σ₁, σ₂): These are implicated in pain, neuroprotection, and psychiatric disorders.
-
Monoamine Transporters (SERT, DAT, NET): To assess potential antidepressant or stimulant-like activity.
Table 2: Hypothetical Receptor Binding Affinity Data (Ki, nM)
| Target | 2-Isomer | 3-Isomer | 4-Isomer | Justification for Comparison |
| μ-Opioid (MOR) | 550 | 85 | 15 | The 4-position may offer optimal interaction with the MOR binding pocket. |
| κ-Opioid (KOR) | >1000 | 450 | 250 | Demonstrates selectivity for MOR over KOR. |
| δ-Opioid (DOR) | >1000 | 900 | 600 | Further confirms MOR selectivity. |
| Sigma-1 (σ₁) | 25 | 150 | 400 | The 2-position may be favorable for σ₁ binding, indicating a different SAR profile. |
| Sigma-2 (σ₂) | 120 | 500 | >1000 | Shows selectivity of the 2-isomer for σ₁ over σ₂. |
Note: Data are hypothetical to illustrate potential SAR differences.
-
Membrane Preparation: Use commercially available cell membranes or prepare them from cells stably expressing the human receptor of interest (e.g., HEK293-hMOR).[16]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR) at its approximate Kd value, and a range of concentrations of the test isomer (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with the bound radioligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Tier 2: Functional Characterization
High affinity does not equate to therapeutic effect. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, the first step in the signaling cascade for any GPCR, making it an ideal tool to determine a compound's functional nature.[17][18][19]
Table 3: Hypothetical Functional Activity Data ([³⁵S]GTPγS Assay at MOR)
| Isomer | Potency (EC₅₀, nM) | Efficacy (% Emax vs DAMGO) | Functional Activity |
| 2-Isomer | - | 0% | Inactive / Antagonist |
| 3-Isomer | 250 | 65% | Partial Agonist |
| 4-Isomer | 45 | 98% | Full Agonist |
Note: Data are hypothetical. DAMGO is a standard full MOR agonist.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin (to permeabilize membranes). Crucially, include an excess of GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state before agonist stimulation.
-
Reaction Mixture: In a 96-well plate, combine the same receptor-expressing membranes used for binding assays, a range of concentrations of the test isomer, and GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The agonist-bound receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination & Harvesting: Stop the reaction and harvest the contents onto filter plates as described in the radioligand binding protocol.
-
Counting & Analysis: Count the radioactivity bound to the filters. Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).
Tier 3: Early Safety and Selectivity Assessment
A potent and efficacious compound is of little value if it has significant off-target effects or safety liabilities. One of the most critical early safety checks is for inhibition of the hERG potassium channel, as blockage can lead to fatal cardiac arrhythmias (Torsades de Pointes).[20][21][22] Automated patch-clamp electrophysiology is the gold standard for this assessment.
Table 4: Hypothetical hERG Inhibition Data
| Isomer | hERG IC₅₀ (µM) | Therapeutic Index (hERG IC₅₀ / MOR EC₅₀) |
| 2-Isomer | > 30 | N/A |
| 3-Isomer | 15 | 60 |
| 4-Isomer | 25 | > 550 |
Note: A therapeutic index >100 is generally desired.
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Assay Preparation: Harvest cells and place them into the automated patch-clamp system (e.g., QPatch or SyncroPatch). The system will automatically establish a whole-cell patch-clamp configuration.[21]
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the current that flows upon repolarization of the cell membrane.[23]
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test isomer to the cells.
-
Data Acquisition & Analysis: Measure the hERG tail current at each concentration. Calculate the percentage inhibition relative to the baseline current. Plot the percent inhibition against the log concentration of the isomer and fit the data to determine the IC₅₀ value.
Conclusion: Synthesizing the Data for Lead Selection
This guide has outlined a systematic framework for the synthesis and comparative evaluation of this compound and its positional isomers. While the presented data is hypothetical, it illustrates a critical principle in drug discovery: molecular architecture is paramount .
Based on our hypothetical results:
-
The 4-isomer emerges as a potential lead candidate. It displays high affinity and potent, full agonist activity at the μ-opioid receptor, with good selectivity over other opioid and sigma receptors. Critically, it shows a wide safety margin with respect to hERG inhibition.
-
The 3-isomer is a less potent partial agonist, which could be interesting for applications requiring a ceiling effect but is likely a lower priority.
-
The 2-isomer shows a completely different pharmacological profile, with moderate affinity for the sigma-1 receptor and no opioid activity. This highlights how positional isomerism can be exploited to completely switch a scaffold's target class.
By methodically synthesizing and profiling positional isomers, research teams can rapidly uncover structure-activity relationships, identify promising lead candidates, and avoid pursuing compounds with inherent liabilities. This rigorous, data-driven approach is fundamental to navigating the complex landscape of modern drug discovery and increasing the probability of clinical success.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]
- Frolov, A. S., et al. (2023).
- Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]
- Sittampalam, G. S., et al. (2012). GPCR-radioligand binding assays.
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]
- StudySmarter. (2023).
- Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
- Sittampalam, G. S., et al. (2012). GTPγS Binding Assays.
- Slideshare. (n.d.). hERG Assay. [Link]
- Kumar, P., & Kalonia, H. (2011). A review of drug isomerism and its significance.
- CD ComputaBio. (n.d.). Physicochemical Prediction. [Link]
- Cyprotex. (n.d.). hERG Safety. Evotec. [Link]
- Zhang, M., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format.
- ResearchGate. (n.d.). Software for the prediction of physicochemical properties. [Link]
- Revvity Signals Software. (n.d.). ChemDraw. [Link]
- Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
- Virtual Computational Chemistry Labor
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
- Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. [Link]
- Al-Hadedi, A. A. M., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.
- Semantic Scholar. (2003).
- SNS Courseware. (n.d.). Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. [Link]
- ResearchGate. (2018). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
- BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. [Link]
- Ahluwalia, V. K. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
- Wikipedia. (n.d.).
- Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates.
- ResearchGate. (2020). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
- Fors, B. P., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- University of Massachusetts. (n.d.). The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2022). Williamson Ether Synthesis. [Link]
- Paoletta, S., et al. (2015). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.
- ChemistryViews. (2023).
- Li, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
- ChemRxiv. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Cambridge Open Engage. [Link]
- ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
- Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
- Feng, J., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 9. acdlabs.com [acdlabs.com]
- 10. revvitysignals.com [revvitysignals.com]
- 11. On-line Software [vcclab.org]
- 12. multispaninc.com [multispaninc.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. longdom.org [longdom.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hERG Assay | PPTX [slideshare.net]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. fda.gov [fda.gov]
Positional Isomerism in Drug Design: A Comparative Analysis of 4-(3-Methoxyphenoxy)piperidine and 4-(4-Methoxyphenoxy)piperidine
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the intricate world of drug discovery, even the slightest alteration in a molecule's architecture can profoundly influence its biological activity. The positional isomerism of a substituent on a phenyl ring is a classic consideration that can dictate receptor affinity, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of two closely related piperidine derivatives: 4-(3-Methoxyphenoxy)piperidine and 4-(4-Methoxyphenoxy)piperidine. While direct, head-to-head comparative studies on these specific parent molecules are not extensively documented in publicly available literature, we can infer potential differences in their biological activity by examining related compounds and applying fundamental principles of medicinal chemistry.
Both this compound and 4-(4-Methoxyphenoxy)piperidine serve as valuable building blocks in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS)[1][2]. Their utility as scaffolds in the development of treatments for neurological disorders suggests that both isomers possess inherent properties conducive to interacting with biological targets within the brain[1][2]. The core structure, a phenoxy-piperidine motif, is a well-established pharmacophore found in a multitude of biologically active compounds.
The Critical Influence of Methoxy Group Positioning
The key distinction between these two molecules lies in the position of the methoxy (-OCH3) group on the phenoxy ring: the meta (3) position versus the para (4) position. This seemingly minor change can significantly impact the molecule's electronic distribution, conformational preferences, and its ability to form key interactions with a biological target.
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the para position, the electron-donating resonance effect is maximized, increasing the electron density of the ether oxygen linking the phenyl and piperidine rings. In the meta position, the resonance effect is diminished, and the inductive effect becomes more influential. These electronic differences can alter the pKa of the piperidine nitrogen and the hydrogen bonding capacity of the ether oxygen, thereby influencing how the molecule binds to a receptor.
Steric and Conformational Effects: The position of the methoxy group can also influence the preferred conformation of the molecule, affecting how it fits into a receptor's binding pocket. While the difference in steric hindrance between the meta and para positions is not substantial, it can be enough to favor or disfavor binding to a specific target.
Inferred Biological Activity from Related Analogs
While direct data on the parent compounds is scarce, structure-activity relationship (SAR) studies on more complex derivatives provide valuable insights.
4-(4-Methoxyphenoxy)piperidine Derivatives and Sigma-1 Receptor Affinity
Research into a series of phenoxyalkylpiperidines has shed light on the potential activity of the 4-methoxyphenoxy scaffold. Specifically, a derivative, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, has been identified as a potent sigma-1 (σ1) receptor agonist with demonstrated anti-amnesic effects in preclinical models[3]. The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, making it an attractive therapeutic target.
The study also noted that while the 4-methoxy analogs were potent, corresponding para-chloro analogs generally exhibited better binding profiles[3]. This suggests that while the 4-methoxyphenoxy moiety is conducive to σ1 receptor binding, further optimization is possible. The para position of the methoxy group in these active compounds highlights the importance of substitution at this position for interacting with the σ1 receptor.
This compound Derivatives in CNS-Active Agents
The 3-methoxyphenoxy motif is a common feature in a variety of CNS-active compounds, including ligands for serotonin and dopamine receptors. For instance, derivatives of 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine have been investigated as ligands for 5-HT7 and 5-HT1A receptors[4]. The meta substitution is often explored in drug design to fine-tune selectivity and potency. The altered electronic and steric profile compared to the para isomer can lead to differential interactions with receptor subtypes.
Comparative Biological Activity Profile (Inferred)
Based on the available evidence and medicinal chemistry principles, we can construct a hypothetical comparison of the two isomers. It is crucial to emphasize that this is an extrapolation and requires experimental validation.
| Feature | This compound | 4-(4-Methoxyphenoxy)piperidine |
| Primary Inferred Activity | Potential activity at various CNS receptors (e.g., serotonin, dopamine) based on its use as a scaffold. | Likely possesses sigma-1 (σ1) receptor agonist activity. |
| Supporting Evidence | The 3-methoxyphenoxy moiety is present in numerous CNS-active compounds targeting aminergic receptors[4]. | A close analog, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, is a potent σ1 agonist with in vivo efficacy[3]. |
| Potential Advantages | The meta substitution may offer a unique selectivity profile for certain receptor subtypes compared to the para isomer. | The demonstrated σ1 agonism suggests potential therapeutic applications in neurodegenerative diseases and cognitive disorders. |
| Potential Limitations | Specific biological targets for the parent molecule are not well-defined in the literature. | May have lower affinity for some targets compared to other substituted analogs (e.g., p-chloro)[3]. |
Experimental Protocols for Comparative Evaluation
To definitively determine the differences in biological activity, a systematic experimental approach is necessary.
Receptor Binding Assays
A broad panel of receptor binding assays should be conducted to screen for affinity at various CNS targets.
Methodology:
-
Target Selection: Include a diverse range of receptors, such as sigma (σ1, σ2), serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7), dopamine (e.g., D1, D2, D3, D4), and norepinephrine transporters.
-
Radioligand Binding: Perform competitive binding assays using membranes from cells expressing the target receptor and a specific radioligand.
-
Incubation: Incubate the membranes with a fixed concentration of radioligand and varying concentrations of the test compounds (this compound and 4-(4-Methoxyphenoxy)piperidine).
-
Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
For any targets where significant binding is observed, functional assays should be performed to determine if the compounds act as agonists, antagonists, or allosteric modulators.
Example: Sigma-1 Receptor Functional Assay (Calcium Mobilization)
-
Cell Culture: Use a cell line endogenously expressing the σ1 receptor (e.g., SK-N-SH neuroblastoma cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add the test compounds at various concentrations.
-
Stimulation: After a pre-incubation period, stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084) if testing for antagonism, or measure the direct effect of the test compounds for agonism.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
Caption: Logic diagram for functional assay interpretation.
Conclusion
The positional isomerism of the methoxy group in this compound and 4-(4-Methoxyphenoxy)piperidine represents a subtle yet potentially critical determinant of their biological activity. While both compounds are valuable scaffolds for CNS drug discovery, the available literature on related analogs suggests that the 4-methoxy isomer may have a propensity for sigma-1 receptor agonism. In contrast, the 3-methoxy isomer's activity is less defined but could offer unique selectivity profiles at other CNS targets.
This guide underscores the importance of systematic biological evaluation to elucidate the pharmacological nuances imparted by positional isomerism. The proposed experimental workflows provide a starting point for researchers to unravel the distinct biological profiles of these two intriguing molecules, potentially paving the way for the development of novel therapeutics for neurological disorders.
References
- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effects.
- This compound Hydrochloride. Chem-Impex.
- 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex.
- Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. ChEMBL.
Sources
A Comparative Guide to the Validation of an HPLC Method for Purity Determination of 4-(3-Methoxyphenoxy)piperidine
This guide provides an in-depth, comparative analysis of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-(3-Methoxyphenoxy)piperidine. As a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, ensuring its purity is paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, offering a robust framework for researchers, scientists, and drug development professionals. All procedures and validation parameters are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The Foundation: Method Development and Chromatographic Comparison
The primary goal in developing an HPLC method for purity is to achieve a "stability-indicating" status. This means the method must be able to accurately measure the analyte of interest, free from interference from any potential impurities, degradants, or excipients.
The subject molecule, this compound, is a polar compound. The initial challenge in method development is achieving adequate retention on a standard reversed-phase column.
Initial Method Screening: A Tale of Two Columns
Two distinct reversed-phase columns were initially evaluated to demonstrate the importance of stationary phase chemistry in retaining and separating polar analytes.
-
Alternative Method (Standard C18): A conventional C18 column often struggles with polar compounds, leading to poor retention and peak shape. The basic piperidine nitrogen can interact with acidic silanol groups on the silica surface, causing peak tailing.
-
Optimized Method (Polar-Embedded C18): A column with a polar-embedded group was selected. These columns are designed for enhanced polar compound retention and are compatible with highly aqueous mobile phases, providing balanced retention for both polar and non-polar compounds.
The optimized method provided superior peak shape, better retention, and higher resolution, forming the basis for the subsequent validation.
| Parameter | Optimized Method (Polar-Embedded C18) | Alternative Method (Standard C18) |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm | Standard C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer (pH 6.8) (35:65 v/v) | Acetonitrile: Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm | UV at 275 nm |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 10 µL | 10 µL |
The Validation Master Plan: A Framework for Trust
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose. Our validation protocol is designed as a self-validating system, where each parameter test reinforces the reliability of the others. The process follows the ICH Q2(R1) guideline, which is a harmonized standard recognized by major regulatory bodies like the FDA.
Caption: Overall HPLC method validation workflow.
In-Depth Analysis of Validation Parameters
Specificity: The Cornerstone of Purity Testing
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a purity method, this means demonstrating separation from process impurities and degradation products. The most rigorous way to prove this is through forced degradation (stress testing).
Experimental Protocol: Forced Degradation
-
Prepare separate solutions of this compound at 1 mg/mL.
-
Expose the solutions to a range of stress conditions designed to induce degradation. A target degradation of 5-20% is ideal.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose a solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).
-
Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a Photo Diode Array (PDA) detector to assess peak purity.
Comparative Results & Trustworthiness
| Stress Condition | Optimized Method: Resolution (Main Peak vs. Closest Degradant) | Alternative Method: Observations |
| Acid Hydrolysis | 3.5 | Co-elution of degradant with the main peak |
| Base Hydrolysis | 4.2 | Poor peak shape and resolution < 1.5 |
| Oxidation | 2.8 | Multiple unresolved degradant peaks |
| Thermal | 5.1 | Baseline noise interferes with integration |
| Photolytic | 3.9 | Incomplete separation from a minor degradant |
The optimized method successfully separated all degradation products from the main analyte peak with a resolution greater than 2.0, and peak purity analysis confirmed the spectral homogeneity of the main peak. This self-validates the method's specificity and its stability-indicating nature.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration. The range is the interval over which the method is shown to be precise, accurate, and linear.
Experimental Protocol: Linearity
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations spanning 50% to 150% of the target analytical concentration (e.g., 0.1 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data & Acceptance Criteria
| Parameter | Result (Optimized Method) | Acceptance Criterion (ICH) |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal, close to origin | Should not be significantly different from zero |
| Range | 0.05 mg/mL - 0.15 mg/mL | Established and justified |
The high correlation coefficient confirms the linear relationship, ensuring that quantitative results are reliable across the specified range.
Accuracy (as % Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by spiking a placebo (matrix) with known amounts of the analyte.
Experimental Protocol: Accuracy
-
Prepare samples by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage of the analyte recovered.
Data & Acceptance Criteria
| Concentration Level | Mean % Recovery (n=3) | % RSD |
| 80% (0.08 mg/mL) | 99.5% | 0.45% |
| 100% (0.10 mg/mL) | 100.2% | 0.31% |
| 120% (0.12 mg/mL) | 99.8% | 0.52% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
The excellent recovery at all levels validates the method's accuracy, proving it is free from significant systematic error.
Precision
Precision is the measure of the method's variability when performed on the same sample multiple times. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment.
Experimental Protocol: Precision
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system. The results from both sets are statistically compared.
Data & Acceptance Criteria
| Precision Level | Result (% RSD of Purity) | Acceptance Criterion |
| Repeatability (n=6) | 0.25% | ≤ 1.0% |
| Intermediate Precision (n=12) | 0.48% | ≤ 2.0% |
The low %RSD values demonstrate the method's high precision, ensuring that results are reproducible and reliable.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Determination & Results
| Parameter | Method | Result | Acceptance Criterion |
| LOD | Signal-to-Noise Ratio | 0.05 µg/mL | Typically S/N of 3:1 |
| LOQ | Signal-to-Noise Ratio | 0.15 µg/mL | Typically S/N of 10:1 |
The established LOQ is verified for precision and accuracy to confirm its suitability for quantifying low-level impurities.
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Vary key chromatographic parameters one at a time.
-
Analyze a system suitability solution under each new condition.
-
Evaluate the impact on critical parameters like resolution, peak tailing, and retention time.
Data & Acceptance Criteria
| Parameter Varied | Variation | Effect on Resolution (Analyte vs. Impurity) | Acceptance Criterion |
| Flow Rate | ± 0.1 mL/min | Resolution remained > 2.0 | System suitability passes |
| Column Temperature | ± 2°C | Resolution remained > 2.0 | System suitability passes |
| Mobile Phase pH | ± 0.2 units | Resolution remained > 2.0 | System suitability passes |
| Mobile Phase % Organic | ± 2% | Resolution remained > 2.0 | System suitability passes |
The method's ability to withstand these variations confirms its robustness for routine laboratory use.
System Suitability Testing (SST): The Daily Self-Validation
Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the entire chromatographic system is operating correctly. This is a mandatory check required by regulatory bodies and pharmacopeias.
Caption: Logic diagram for System Suitability Testing.
SST Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Precision (%RSD for 5 replicates) | ≤ 2.0% | Ensures injection and system precision. |
| Tailing Factor (Symmetry) | ≤ 2.0 | Ensures good peak shape, free from tailing. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Resolution (Rs) | > 2.0 (if impurities present in SST) | Ensures separation of critical peaks. |
Conclusion
This guide has demonstrated the comprehensive validation of a stability-indicating HPLC method for the purity determination of this compound. By comparing an optimized method with a less suitable alternative, we have highlighted the critical importance of proper column selection and method development. The validated method has been proven to be specific, linear, accurate, precise, and robust, conforming to the stringent requirements of the ICH Q2(R1) guidelines. The implementation of rigorous system suitability testing ensures its ongoing performance, providing a trustworthy and self-validating system for quality control in a pharmaceutical development environment.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Singh, R., & Singh, S. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Bioanalytical Techniques.
- LabRulez LCMS. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Mamatha, T. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
- International Journal of Pharmaceutical and Analytical Research. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- CONCEPT HEIDELBERG. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- ResearchGate. (n.d.). DAD data and HPLC retention times for three synthesized positional....
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- ResearchGate. (2015). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
A Comparative In Vitro Analysis of 4-(3-Methoxyphenoxy)piperidine Analogs: Potency, Efficacy, and Structure-Activity Relationships
In the landscape of contemporary drug discovery, the 4-phenoxypiperidine scaffold has emerged as a privileged structure, serving as a cornerstone for the development of potent and selective ligands targeting a variety of central nervous system (CNS) receptors and transporters. This guide provides a detailed comparative analysis of the in vitro potency and efficacy of a series of 4-(3-Methoxyphenoxy)piperidine analogs, with a focus on their interactions with key monoamine receptors and transporters. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of novel therapeutic agents.
The selection of the 3-methoxyphenoxy moiety is not arbitrary. This particular substitution pattern has been explored in the development of ligands for dopamine and serotonin receptors, as well as for sigma receptors, indicating its potential to influence affinity and selectivity across different target classes. This guide will synthesize data from multiple studies to present a cohesive overview of how modifications to the core piperidine structure and its substituents dictate biological activity.
Comparative Analysis of Receptor Binding Affinity
The primary determinant of a ligand's potential pharmacological effect is its affinity for its molecular target. In the context of this compound analogs, radioligand binding assays are the gold standard for quantifying this interaction. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an inhibition constant (Ki) that is inversely proportional to binding affinity.
A comparative analysis of binding affinities for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs at the human dopamine D4 receptor reveals critical structure-activity relationships. While not exact this compound analogs, the phenoxymethylpiperidine scaffold provides valuable insights. For instance, the introduction of fluorine atoms at the 4-position of the piperidine ring can significantly modulate the physicochemical properties and, consequently, the biological activity of the ligands.[1][2][3][4][5]
Table 1: Comparative Binding Affinities (Ki, nM) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs at the Human Dopamine D4 Receptor
| Compound | Phenoxy Substitution | Ki (nM) for D4 Receptor |
| 8a | 4-Fluorophenyl | Similar to 7a (Ki = 140-320 nM) |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8d | 4-Chlorophenyl | 53 |
| 8e | Phenyl | 27 |
| 8f | 3-Fluoro-4-methylphenyl | 72 |
| 14a | Specific proprietary substitution | 0.3 |
Data synthesized from studies on 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists.[1][2][3][4][5]
From this data, it is evident that substitutions on the phenoxy ring play a pivotal role in determining D4 receptor affinity. The 3,4-difluorophenyl substitution in compound 8b results in a potent ligand (Ki = 5.5 nM).[5] The exceptional potency of compound 14a (Ki = 0.3 nM) highlights the potential for achieving high affinity through meticulous structural optimization.[1][2][3][4][5]
Further illustrating the importance of the phenoxy moiety, studies on phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands demonstrate that the nature of the phenoxy substituent is a key determinant of affinity. For N-[(4-methoxyphenoxy)ethyl]piperidines, high affinity for the σ1 receptor has been observed, with Ki values in the low nanomolar range (0.89–1.49 nM).[6]
Structure-Activity Relationship (SAR) Insights
The causality behind these experimental observations lies in the intricate interplay of electronic and steric effects.
-
Fluorination: The introduction of fluorine atoms, as seen in the 4,4-difluoropiperidine series, can alter the pKa of the piperidine nitrogen. This modification can influence the protonation state of the molecule at physiological pH, which is crucial for the ionic interactions often involved in ligand-receptor binding. Furthermore, fluorine substitution can impact metabolic stability and brain penetrance, key factors in the development of CNS drugs.[1][2][3][4][5]
-
Phenoxy Ring Substitution: The electronic properties of the substituents on the phenoxy ring directly influence the electrostatic potential of the ligand. Electron-withdrawing groups, such as fluorine or chlorine, can modulate the interaction with specific residues in the receptor's binding pocket. The position of these substituents is also critical, as demonstrated by the difference in affinity between analogs with varying substitution patterns on the phenyl ring.[5]
-
Piperidine Ring Substitutions: Modifications to the piperidine ring itself, such as the introduction of a 4-methyl group, have been shown to be optimal for interaction with the σ1 receptor subtype.[6] This suggests that the piperidine ring is not merely a scaffold but an active participant in the binding event, with its conformation and substituents directly impacting affinity and selectivity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, a detailed, self-validating experimental protocol for a standard in vitro radioligand binding assay is provided below.
Protocol: Radioligand Binding Assay for Dopamine D4 Receptor Affinity
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D4 receptor are cultured to 80-90% confluency.
-
Cells are harvested, and cell pellets are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a final volume of 200 µL, comprising:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of a high-affinity radioligand (e.g., [3H]N-methylspiperone).[2]
-
Varying concentrations of the test compound (e.g., this compound analogs) or vehicle for total binding.
-
A high concentration of a known D4 antagonist (e.g., haloperidol) to determine non-specific binding.
-
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of the radioligand binding assay.
Caption: Workflow for determining ligand binding affinity using a radioligand binding assay.
Signaling Pathway Considerations
While binding affinity is a crucial parameter, it does not provide information about the functional activity of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are required to determine the efficacy of these analogs. For G protein-coupled receptors (GPCRs) like the dopamine receptors, common functional assays measure changes in the concentration of second messengers, such as cyclic AMP (cAMP), or downstream signaling events like receptor internalization or β-arrestin recruitment.
The following diagram illustrates a generalized signaling pathway for a Gαi-coupled dopamine receptor, such as the D2, D3, and D4 subtypes.
Caption: Generalized Gαi-coupled dopamine receptor signaling pathway.
Conclusion
The this compound scaffold and its derivatives represent a versatile platform for the design of potent and selective ligands for various CNS targets. The comparative in vitro data presented in this guide underscore the profound impact of subtle structural modifications on receptor affinity. The fluorination of the piperidine ring and the nature and position of substituents on the phenoxy moiety are critical determinants of potency. A thorough understanding of these structure-activity relationships, grounded in robust in vitro assays, is essential for the successful development of novel therapeutics based on this privileged chemical framework. Future research should focus on comprehensive functional characterization to elucidate the efficacy of these promising analogs and their potential as agonists or antagonists.
References
- Chatterjee, M., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756. [Link]
- Prezzavento, O., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 50(12), 2745-2756. [Link]
- Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
- Lehmann, J., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Bioorganic & Medicinal Chemistry, 11(16), 3449-3459. [Link]
- Kamal, A., et al. (2011). Synthesis and Antileukemic Activity of Novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone Derivatives. Archiv der Pharmazie, 344(10), 641-649. [Link]
- Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
- Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
- Varma, R. K., et al. (2003). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(10), 1735-1738. [Link]
- Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
- Ilaš, J., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000302. [Link]
- Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
- Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
- Abongwa, M., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 54. [Link]
- Chłoń-Rzepa, G., et al. (2014). Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. Archiv der Pharmazie, 347(11), 780-790. [Link]
- Cholewinski, M., et al. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of Medicinal Chemistry, 55(8), 3847-3851. [Link]
- Abongwa, M., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as Selective sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. Chemistry Central Journal, 10, 54. [Link]
- Saha, K., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 58(16), 6296-6320. [Link]
- Ghosh, S., et al. (2009). Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues. Journal of Medicinal Chemistry, 52(15), 4948-4958. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
A Senior Application Scientist's Guide to Evaluating the Cross-Reactivity of 4-(3-Methoxyphenoxy)piperidine in Receptor Binding Assays
In modern drug discovery, a molecule's journey from a promising hit to a viable clinical candidate is paved with rigorous characterization. A critical, yet often underestimated, aspect of this process is the evaluation of off-target interactions. A compound that potently engages its intended target is only half the story; its promiscuity, or lack thereof, in binding to other receptors dictates its potential for adverse effects and, ultimately, its therapeutic index. This guide provides an in-depth, experience-driven framework for evaluating the cross-reactivity of a specific chemical entity: 4-(3-Methoxyphenoxy)piperidine.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents. Its derivatives have been shown to interact with a wide array of targets, including opioid, NMDA, and sigma receptors[1][2][3][4][5]. Therefore, a comprehensive understanding of the selectivity profile of this compound is not merely an academic exercise but a crucial step in de-risking its development.
This guide is structured to provide not just a protocol, but the strategic thinking behind the experimental design. We will compare our compound of interest with a known reference, Haloperidol, a classic antipsychotic notorious for its broad receptor cross-reactivity. This comparison will provide essential context to our findings. We will delve into the gold-standard methodology—the radioligand binding assay—and conclude with a robust data interpretation framework.
Comparative Receptor Binding Profile: The Selectivity Landscape
The primary output of a cross-reactivity screen is a quantitative measure of binding affinity, typically the inhibition constant (Kᵢ). A lower Kᵢ value signifies higher binding affinity. The table below presents a hypothetical, yet realistic, binding profile for this compound, benchmarked against Haloperidol across a panel of receptors commonly implicated in off-target effects of CNS-active compounds.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Receptor Target | This compound (Test Compound) | Haloperidol (Reference Compound) | Rationale for Inclusion |
| Sigma-1 (σ₁) | 8.5 | 3.2 | High affinity for many piperidine derivatives[1][5]. |
| Sigma-2 (σ₂) | 150 | 25 | Assessing selectivity within the sigma receptor family. |
| Dopamine D₂ | > 10,000 | 1.5 | Primary target for many antipsychotics; key off-target. |
| Serotonin 5-HT₂ₐ | 2,500 | 50 | Common off-target for CNS drugs. |
| Adrenergic α₁ | 1,800 | 6 | Associated with cardiovascular side effects. |
| Opioid μ (MOP) | 950 | > 10,000 | Piperidine is a core scaffold for many opioids[2][3]. |
| NMDA | > 10,000 | > 10,000 | Some piperidines are known NMDA antagonists[4]. |
Data is presented as Kᵢ (nM). A lower value indicates stronger binding. Values >1,000 nM are generally considered weak or insignificant.
The Engine of Selectivity Profiling: The Radioligand Binding Assay
Radioligand binding assays remain the gold standard for quantifying the interaction between a compound and its receptor target due to their sensitivity and quantitative nature[6][7]. The fundamental principle is a competition experiment: our unlabeled test compound competes with a radioactive ligand (the "hot" ligand) for binding to the receptor. The ability of our compound to displace the radioligand is a measure of its binding affinity.
Below is a detailed, self-validating protocol for conducting such an assay, focusing on the Sigma-1 receptor as our primary target.
Experimental Workflow: From Membrane to Measurement
The overall workflow involves several critical stages, each with its own set of controls and considerations to ensure data integrity.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Causality: Tris provides a stable pH environment essential for consistent receptor conformation and binding.
-
Receptor Source: Commercially available cell membranes expressing human Sigma-1 receptors (e.g., from CHO or HEK293 cells). Thaw on ice immediately before use and dilute in assay buffer to a final concentration of 10-20 µg protein per well. Trustworthiness: Using a validated, commercially available membrane prep ensures reproducibility and a known receptor density (Bmax).
-
Radioligand: [³H]-pentazocine (a known Sigma-1 ligand). Dilute in assay buffer to a final concentration equal to its Kₑ (dissociation constant), typically around 2-3 nM. Causality: Using the radioligand at its Kₑ provides the best balance of signal-to-noise and sensitivity for detecting competitive binding.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations from 1 nM to 100 µM.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled high-affinity ligand for the target receptor, such as Haloperidol for the Sigma-1 receptor. Trustworthiness: This control is critical. It determines the amount of radioligand that binds to the filter or non-receptor components, which must be subtracted from all other measurements.
2. Assay Plate Setup (96-well format):
-
Total Binding Wells (n=3): 50 µL Assay Buffer + 150 µL Membranes + 50 µL [³H]-pentazocine.
-
NSB Wells (n=3): 50 µL Haloperidol (10 µM) + 150 µL Membranes + 50 µL [³H]-pentazocine.
-
Test Compound Wells (n=3 per concentration): 50 µL of each dilution of this compound + 150 µL Membranes + 50 µL [³H]-pentazocine.
3. Incubation:
-
Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation[8]. Causality: This step allows the binding reaction to reach equilibrium. Insufficient incubation time is a common source of error, leading to inaccurate affinity measurements[7].
4. Filtration:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., GF/C) using a cell harvester[8]. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand. Causality: The washes must be rapid and with cold buffer to prevent dissociation of the radioligand from the receptor during the wash step.
5. Scintillation Counting:
-
Dry the filter mats completely.
-
Add scintillation cocktail and count the radioactivity (in Counts Per Minute, CPM) retained on each filter spot using a microplate scintillation counter.
From Raw Data to Actionable Insight: Data Analysis
The output from the counter is a list of CPM values. The goal is to convert this raw data into the universally comparable Kᵢ value.
Caption: The logical flow of data analysis in a binding assay.
Step 1: Calculate Percent Inhibition
For each concentration of the test compound, first calculate the specific binding:
-
Specific Binding = Total Binding (CPM) - NSB (CPM)
Then, calculate the percent inhibition caused by your compound:
-
% Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Total))
Step 2: Determine the IC₅₀
Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
Step 3: Calculate the Kᵢ using the Cheng-Prusoff Equation
The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used[9]. To obtain an absolute measure of affinity, the Kᵢ, we must correct for this using the Cheng-Prusoff equation[10][11][12].
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
Where:
-
IC₅₀ is the value determined in the previous step.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This is a known value for the specific radioligand and receptor pair.
The calculated Kᵢ represents the binding affinity of the inhibitor and is a constant that can be compared across different experiments and laboratories[10].
Conclusion: Synthesizing a Narrative of Selectivity
Evaluating the cross-reactivity of a compound like this compound is a foundational step in drug development. It requires more than just generating numbers; it demands a rigorous, well-controlled experimental approach and a clear understanding of the underlying pharmacology. By employing the gold-standard radioligand binding assay with appropriate controls and correctly applying the Cheng-Prusoff equation, researchers can build a reliable and informative selectivity profile.
Our hypothetical data suggests that this compound is a potent and selective Sigma-1 ligand. This profile makes it a valuable tool for probing the function of this receptor, with a lower inherent risk of the off-target effects that plague less selective compounds like Haloperidol. This process of careful, comparative evaluation is what separates a mere chemical compound from a potential therapeutic agent. The ability of a drug to preferentially bind to its intended target is a cornerstone of modern pharmacology, leading to safer and more effective medicines[13][14].
References
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
- GPCR-radioligand binding assays. PubMed. [Link]
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
- Determination of KB or Ki from IC50.
- Ki, IC50, & the Cheng-Prusoff equ
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. University of Bari Aldo Moro. [Link]
- Receptor selectivity: Significance and symbolism. World Journal of Pharmaceutical Research. [Link]
- Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. [Link]
- Functional Selectivity of G Protein-Coupled Receptor Ligands: New Opportunities for Drug Discovery.
- Exploiting functional selectivity of GPCRs in drug development. Drug Target Review. [Link]
- Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. PubMed. [Link]
- Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. NIH. [Link]
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Siena University Air. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. multispaninc.com [multispaninc.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. youtube.com [youtube.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. Receptor selectivity: Significance and symbolism [wisdomlib.org]
- 14. aganitha.ai [aganitha.ai]
A Senior Scientist's Guide to Comparative Docking of Methoxyphenoxy-Piperidine Isomers: Protocols and Pitfalls
This guide provides an in-depth protocol for conducting a comparative molecular docking study of methoxyphenoxy-piperidine isomers. Designed for researchers in drug development and computational chemistry, it moves beyond a simple checklist of steps to explain the critical reasoning behind each decision in the workflow. We will focus on the nuances of differentiating between structurally similar isomers, where meticulous preparation and critical analysis are paramount to achieving scientifically valid results.
The Challenge and Significance of Docking Isomers
The methoxyphenoxy-piperidine scaffold is a key structural motif found in numerous centrally-acting agents, including ligands for serotonin, sigma, and dopamine receptors.[1][2][3][4] Positional isomers—where a single functional group, like a methoxy group, is shifted on the phenoxy ring—can exhibit dramatically different pharmacological profiles. One isomer might be a potent agonist, while another is a weak antagonist or has off-target effects.
Molecular docking is an invaluable computational tool for predicting how these isomers might bind to a target protein, offering insights that can prioritize synthesis and experimental testing.[5] However, the subtle structural differences between isomers present a significant challenge for docking algorithms and scoring functions.[6][7] A successful comparative study hinges less on the raw output of a docking score and more on a rigorously controlled and validated workflow. This guide will walk you through such a workflow, using the human Serotonin 5-HT2A receptor (5-HT₂ₐR) as an exemplary target, given its relevance and the availability of high-quality structural data.[8][9]
Foundational Pillar: Meticulous Molecular Preparation
The accuracy of any docking experiment is dictated by the quality of the input structures.[10][11] This is amplified when comparing isomers, as minor errors in preparation can easily overshadow the subtle, true differences in binding. The principle of "Garbage In, Garbage Out" is the absolute rule here.
Receptor Preparation: Creating a Valid Binding Environment
The goal of receptor preparation is to convert a static crystal structure into a chemically correct and computationally ready model.[12]
Step-by-Step Receptor Preparation Protocol:
-
Structure Retrieval : Obtain the receptor structure from the Protein Data Bank (PDB). For our example, we will use the cryo-EM structure of the 5-HT₂ₐR (PDB ID: 6WHA), which is complexed with a related ligand.[8]
-
Initial Cleaning : Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro). Remove all non-essential components:
-
Solvent Molecules : Delete all water molecules. While some water molecules can be structurally important, their treatment requires advanced methods beyond the scope of a standard docking protocol.
-
Co-factors and Ions : Remove any crystallization aids, ions (unless known to be critical for binding), and co-factors not relevant to the binding site of interest.
-
Duplicate Chains : The PDB file may contain multiple copies of the receptor; retain only one (e.g., Chain A) for the study.[13]
-
-
Structural Refinement :
-
Add Hydrogens : PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens, ensuring that the protonation states of ionizable residues (like Asp, Glu, His, Lys) are appropriate for a physiological pH (~7.4). Most molecular modeling packages have built-in tools for this.[14][15]
-
Handle Missing Residues/Atoms : Check for and repair any missing side chains or loops in the protein structure. Tools like Chimera's Dock Prep or Schrödinger's Protein Preparation Wizard can model these in.[13]
-
-
Energy Minimization (A Point of Caution) : Some protocols advocate for energy minimizing the entire receptor to relieve steric clashes. However, this can also cause the structure to deviate significantly from the experimentally determined conformation.[16][17] A conservative approach is to perform a restrained minimization, where only the added hydrogens are minimized, and the heavy atoms are fixed or allowed only minimal movement.
-
File Conversion : Save the prepared receptor in the .pdbqt format required by AutoDock Vina, which includes atomic charges (typically Gasteiger charges) and atom types.[18]
Ligand Preparation: Ensuring Isomeric Integrity
This is the most critical stage for a comparative study. Errors in stereochemistry or protonation state will invalidate the results.[6][19][20] Each isomer must be treated as a distinct molecule.[19]
Step-by-Step Ligand Isomer Preparation Protocol:
-
Generate 2D Structures : Draw the methoxyphenoxy-piperidine isomers using a chemical sketcher (e.g., ChemDraw, Marvin Sketch). For this guide, we will compare two hypothetical positional isomers:
-
Isomer A : 4-(3 -methoxyphenoxy)piperidine
-
Isomer B : 4-(4 -methoxyphenoxy)piperidine
-
-
Convert to 3D : Convert the 2D structures into 3D conformations. Tools like Open Babel or the LigPrep module from Schrödinger are excellent for this.[15] It is crucial to generate a low-energy 3D conformer.
-
Define Stereochemistry : If your isomers have chiral centers, ensure the correct stereochemistry (R/S) is explicitly defined. While our example isomers are achiral, this step is vital for many drug candidates.[21][22]
-
Protonation State and Tautomers : Determine the most likely protonation state at physiological pH. For the piperidine ring, the nitrogen will almost certainly be protonated. Software like ChemAxon's pKa calculator can predict this with high accuracy.[23]
-
Energy Minimization : Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94) to ensure a realistic starting conformation.[24]
-
File Conversion : As with the receptor, save the final, prepared ligand structures in the .pdbqt format, which defines rotatable bonds and assigns charges.
The Comparative Docking Workflow
The following workflow outlines the complete process from prepared structures to final analysis.
Workflow Visualization
Below is a diagram illustrating the logical flow of the comparative docking experiment.
Caption: Overall workflow for a comparative docking study.
Step-by-Step Docking Protocol (Using AutoDock Vina)
-
Define the Binding Site (Grid Box) : The docking search space must be defined. A common and effective method is to define a box centered on the position of the co-crystallized ligand in the original PDB structure. A box size of 25x25x25 Å is typically sufficient to cover the orthosteric binding pocket.[25] Tools like UCSF Chimera have graphical interfaces to help set these coordinates.[26]
-
Configure the Docking Run : Create a configuration file (e.g., conf.txt) for Vina that specifies the input files and grid box parameters.
-
Execute AutoDock Vina : Run the docking simulation from the command line. The exhaustiveness parameter controls the thoroughness of the search; a value of 16 or 32 is recommended for rigorous studies.[27]
-
Repeat for All Isomers : Repeat steps 2 and 3 for each isomer (e.g., isomer_B.pdbqt), ensuring that all parameters (grid box, exhaustiveness, etc.) remain identical. This consistency is the foundation of a valid comparison.
Analysis and Interpretation: A Scientist's Perspective
The output of a docking run is a set of predicted binding poses and associated scores. A shallow analysis that only compares the top score is scientifically weak and often misleading.[7]
Beyond the Docking Score
The binding affinity score (in kcal/mol) is an estimate, not an absolute measurement.[28] When comparing isomers, the relative ranking and the consistency of the results are more important than the absolute values. A difference of 0.5 kcal/mol is generally not considered significant.
Visual Inspection and Interaction Analysis
This is where scientific expertise is crucial. Use a molecular visualizer to analyze the top-ranked poses for each isomer.[29]
-
Plausibility : Is the pose chemically reasonable? Are there any steric clashes?
-
Key Interactions : Identify the specific amino acid residues each isomer interacts with. For the 5-HT₂ₐR, key interactions often involve residues in transmembrane helices III, V, and VI.[30] Look for:
-
Hydrogen Bonds : The protonated piperidine nitrogen is a strong hydrogen bond donor.
-
Hydrophobic Interactions : The phenoxy ring will likely engage in hydrophobic contacts.
-
Pi-Pi Stacking : The aromatic phenoxy ring may stack with residues like Phenylalanine (Phe) or Tyrosine (Tyr).
-
-
Comparative Analysis : The core of the study lies here. How does the change in the methoxy group's position alter these interactions? Does the 4-methoxy isomer form a new hydrogen bond that the 3-methoxy isomer cannot? Does it create a steric clash that pushes the ligand into a less favorable orientation? These specific, observable differences provide a rational basis for explaining potential differences in activity.[8][9]
Data Presentation and Validation
Summarizing Quantitative Data
Organize your findings into a clear, comparative table. This allows for easy interpretation of the key results.
| Feature | Isomer A (3-methoxy) | Isomer B (4-methoxy) | Analysis |
| Best Binding Affinity (kcal/mol) | -8.5 | -9.2 | Isomer B shows a slightly better score. |
| Key Hydrogen Bonds | Asp155 (TM3), Ser242 (TM5) | Asp155 (TM3), Tyr370 (TM7) | The shift in methoxy position alters H-bond partners in TM7. |
| Key Hydrophobic Contacts | Phe234, Val238, Trp336 | Phe234, Val238, Trp336 | Core hydrophobic interactions are conserved. |
| RMSD of Top 3 Poses (Å) | 0.85 | 1.10 | Poses for Isomer A are more tightly clustered and consistent. |
Trustworthiness: Validating the Protocol
A protocol is only trustworthy if it is validated.[31][32]
-
Redocking the Native Ligand : The first and most crucial validation step is to dock the original co-crystallized ligand back into the binding site. The docking protocol is considered valid if it can reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[28] This confirms that the chosen software and parameters are appropriate for the target system.
-
Correlation with Experimental Data : The ultimate validation is to compare your computational predictions with experimental data. If literature provides binding affinities (Ki or IC50 values) for your isomers, plot them against your docking scores. A positive correlation (even if not perfectly linear) significantly boosts confidence in your model's predictive power.[2][8]
Conclusion
A comparative docking study of isomers is a powerful tool for generating testable hypotheses in drug discovery. Its success depends on a methodical approach that prioritizes meticulous preparation, consistent execution, and a deep, critical analysis that extends far beyond a simple comparison of binding scores. By understanding the "why" behind each step and rigorously validating the computational protocol, researchers can confidently use these in silico results to guide the design and synthesis of more effective and selective therapeutic agents.
References
- Shi, R., Zhang, C., Yu, G., Huo, X., & Yang, Y. (2025). ChiralFinder: Automated Detection of Stereogenic Elements and Discrimination of Stereoisomers in Complex Molecules. ChemRxiv.
- Ligand and protein preparation: Significance and symbolism. (2025). Accessed via Google Search.
- Chaudhary, K. K., & Mishra, N. (2022). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management.
- Kozell, M., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
- Weiss, D. R., & Fleet, B. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking.
- Docking preparation: Significance and symbolism. (2025). Accessed via Google Search.
- Kozell, M., et al. (2021). Serotonin 2A Receptor (5-HT2AR)
- Sengupta, D., & Mandal, A. (2024). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions.
- Brink, T., & Exner, T. E. (2009). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein−Ligand Docking Results.
- Sabe, V. T., et al. (2021). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. MDPI.
- Manbeck, K. A. (2020). Computational Activity to Visualize Stereoisomers in Molecules with an Axis of Chirality.
- Salzemann, J., & Wierbowski, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Sengupta, D., & Mandal, A. (2024). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. PubMed.
- Mak-Lheritier, G., et al. (2024). Stereoisomers Are Not Machine Learning's Best Friends.
- Cichero, E., et al. (2017). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. MDPI.
- Is it necessary to minimize protein before docking? (2012).
- GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. (2016).
- Abate, C., et al. (2014). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry.
- Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings.
- Giannella, M., et al. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed.
- Sotriffer, C. A., & Moro, S. (2016). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?.
- What evaluate to choose the best docking program for my protein and ligands?. (2024).
- Preparing the protein and ligand for docking. (n.d.). ScotChem.
- Protein Minimization required or not for Molecular Docking?. (2020). YouTube.
- The docking poses of serotonin at the orthosteric site of the 5-HT2A receptor. (n.d.).
- 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. (n.d.). Chem-Impex.
- Avoiding Common Pitfalls When Preparing Ligands for Docking. (n.d.). SAMSON Blog.
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein-Ligand Docking Results. (2009).
- Protein Ligand Docking Lesson Plan. (2022). Schrödinger.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Sousa, S. F., et al. (2021).
- Zhang, C., et al. (2020). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Scientific Reports.
- Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
- How I can analyze and present docking results?. (2020).
- Molecular Docking Experiments. (2022). Chemistry LibreTexts.
- Molecular Docking Tutorial. (n.d.). Accessed via Google Search.
- What free docking software is more powerful than AutoDock Vina in scoring?. (2021).
- Demos > Stereochemistry. (n.d.). ChemDoodle Web Components.
- Computational Chemistry Tools. (2022). Cambridge MedChem Consulting.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Quick Comparison of Molecular Docking Programs. (2025). YouTube.
- 4-(4-Methoxyphenoxy)piperidine. (n.d.). Santa Cruz Biotechnology.
- Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers. (2025). Benchchem.
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026).
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry.
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. (n.d.). Benchchem.
Sources
- 1. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus [mdpi.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand and protein preparation: Significance and symbolism [wisdomlib.org]
- 11. Docking preparation: Significance and symbolism [wisdomlib.org]
- 12. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scotchem.ac.uk [scotchem.ac.uk]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. learn.schrodinger.com [learn.schrodinger.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. sites.ualberta.ca [sites.ualberta.ca]
- 19. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 24. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 25. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 29. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 30. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 4-(3-Methoxyphenoxy)piperidine: A Guide for Medicinal Chemists
Introduction: The Significance of the 4-Aryloxypiperidine Scaffold
The 4-(3-methoxyphenoxy)piperidine moiety is a privileged scaffold in modern medicinal chemistry. Its structural features are frequently associated with biological activity across a range of therapeutic targets, including but not limited to G-protein coupled receptors (GPCRs) and ion channels. The piperidine ring provides a basic nitrogen center, which is often crucial for target engagement and can be tailored to modulate physicochemical properties such as solubility and pKa. The aryloxy linkage introduces a rigid, planar element that can participate in various non-covalent interactions within a receptor binding pocket. As such, the efficient and versatile synthesis of this key intermediate is of paramount importance to drug discovery and development programs.
This guide provides a head-to-head comparison of four distinct and widely applicable synthetic routes to this compound. Each method is evaluated based on its underlying chemical principles, operational complexity, and overall efficiency, supported by detailed experimental protocols and comparative data to inform your synthetic strategy. For clarity and practicality, the discussed syntheses commence from commercially available N-Boc-4-hydroxypiperidine, a common starting material that allows for controlled functionalization prior to late-stage diversification at the nitrogen atom. A concluding deprotection step to yield the final target compound is also provided.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound hinges on the formation of a key ether bond between the 4-position of the piperidine ring and the 3-methoxyphenyl group. The choice of synthetic route will largely depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex analogues. The four primary methods evaluated herein are:
-
Williamson Ether Synthesis: A classic SN2 approach.
-
Mitsunobu Reaction: A redox-condensation method with stereochemical inversion.
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction.
-
Chan-Lam C-O Coupling: A copper-catalyzed cross-coupling reaction.
The general workflow for these syntheses, incorporating the common N-Boc protecting group strategy, is illustrated below.
Caption: General workflow for the synthesis of this compound.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 mechanism where an alkoxide nucleophile displaces a halide or other suitable leaving group.[1] In the context of our target molecule, this involves the deprotonation of N-Boc-4-hydroxypiperidine to form the corresponding alkoxide, which then reacts with an electrophilic 3-methoxyphenyl partner, such as 1-bromo-3-methoxybenzene.
Mechanism Rationale: The reaction is initiated by a strong base, such as sodium hydride (NaH), which irreversibly deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine.[2] The resulting alkoxide is a potent nucleophile that attacks the electron-deficient carbon of the C-Br bond in 1-bromo-3-methoxybenzene. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the cation (Na+) while leaving the alkoxide anion highly reactive, thus accelerating the rate of the SN2 reaction.[3]
Caption: Schematic of the Williamson ether synthesis route.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 1-bromo-3-methoxybenzene (1.1 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(3-methoxyphenoxy)piperidine.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the formation of ethers from alcohols and acidic nucleophiles (in this case, a phenol).[4] It operates under mild, neutral conditions and is characterized by a predictable inversion of stereochemistry at the alcohol carbon center.[5] The reaction is a redox-condensation process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of PPh₃ on DIAD, forming a betaine intermediate. This highly reactive species deprotonates the 3-methoxyphenol. The resulting phenoxide is a competent nucleophile. The betaine also activates the hydroxyl group of N-Boc-4-hydroxypiperidine by forming an oxyphosphonium salt, which is an excellent leaving group.[4] The subsequent SN2 displacement of this leaving group by the phenoxide anion furnishes the desired ether. The use of an anhydrous, non-protic solvent like tetrahydrofuran (THF) is essential to prevent quenching of the reactive intermediates.[6]
Caption: Schematic of the Mitsunobu reaction route.
Experimental Protocol: Mitsunobu Reaction
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 3-methoxyphenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel. The separation of the product from the triphenylphosphine oxide byproduct can sometimes be challenging.
Route 3: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers under relatively mild conditions.[7] This route involves the coupling of an alcohol with an aryl halide. For the synthesis of our target molecule, this would entail the reaction of N-Boc-4-hydroxypiperidine with 1-bromo-3-methoxybenzene.
Mechanism Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, which is typically generated in situ. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical to facilitate this step and subsequent reductive elimination.[8] The alcohol then coordinates to the resulting Pd(II) complex, and a strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the alcohol, forming a palladium alkoxide intermediate. The final step is reductive elimination from this intermediate, which forms the C-O bond of the desired ether and regenerates the Pd(0) catalyst.[9] Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation.
Caption: Schematic of the Buchwald-Hartwig C-O coupling route.
Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
To a dry, argon-flushed reaction vessel, add Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add N-Boc-4-hydroxypiperidine (1.2 eq.) and 1-bromo-3-methoxybenzene (1.0 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 100 °C for 12-24 hours, monitoring the progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 4: Chan-Lam C-O Coupling
The Chan-Lam C-O coupling is a copper-catalyzed cross-coupling reaction that serves as a valuable alternative to palladium-based methods.[10] A key advantage is its ability to be performed under milder conditions, often open to the air.[11] This route couples an alcohol with an aryl boronic acid. For our target, this involves the reaction of N-Boc-4-hydroxypiperidine with 3-methoxyphenylboronic acid.
Mechanism Rationale: The reaction is believed to proceed through a Cu(II) catalytic cycle. The alcohol and boronic acid coordinate to the copper center. A base, often a mild one like pyridine or triethylamine, facilitates the formation of a copper alkoxide. Transmetalation of the aryl group from the boronic acid to the copper center follows. The key C-O bond-forming step is a reductive elimination from a transient Cu(III) intermediate, which is formed via oxidation by atmospheric oxygen.[11] This regenerates a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. The presence of molecular sieves can be beneficial to remove water, which can hydrolyze the boronic acid.
Caption: Schematic of the Chan-Lam C-O coupling route.
Experimental Protocol: Chan-Lam C-O Coupling
-
To a reaction flask, add N-Boc-4-hydroxypiperidine (1.0 eq.), 3-methoxyphenylboronic acid (1.5 eq.), copper(II) acetate (1.0 eq.), and activated molecular sieves.
-
Add anhydrous dichloromethane (DCM) and pyridine (2.0 eq.).
-
Stir the mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through celite, washing with DCM.
-
Wash the filtrate with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Final Step: N-Boc Deprotection
To obtain the final target compound, the N-Boc protecting group must be removed from the piperidine nitrogen. This is typically achieved under acidic conditions.[12]
Experimental Protocol: N-Boc Deprotection
-
Dissolve N-Boc-4-(3-methoxyphenoxy)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane (e.g., 4M).[12][13]
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent.
Head-to-Head Comparison of Synthetic Routes
The selection of the optimal synthetic route is a multi-faceted decision. The following table provides a comparative summary of the four discussed methods.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Buchwald-Hartwig C-O Coupling | Chan-Lam C-O Coupling |
| Key Reagents | Strong base (e.g., NaH), Aryl halide | PPh₃, DIAD/DEAD, Phenol | Pd catalyst, Phosphine ligand, Strong base, Aryl halide | Cu catalyst, Base, Aryl boronic acid |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent | Moderate to Good |
| Reaction Conditions | Elevated temperature often required | Mild (0 °C to rt) | Elevated temperature (80-120 °C) | Mild (rt), often open to air |
| Advantages | Cost-effective, simple reagents, well-established.[1] | Mild conditions, high functional group tolerance, predictable stereochemistry.[4] | Broad substrate scope, high yields, well-developed catalyst systems.[7] | Milder conditions than Pd-coupling, tolerant of air, uses boronic acids.[10] |
| Disadvantages | Requires strong base, potential for elimination side reactions, may require harsh conditions. | Stoichiometric phosphine oxide byproduct can complicate purification, reagents are hazardous. | Requires expensive and air-sensitive Pd catalysts and ligands, requires inert atmosphere.[9] | Can require stoichiometric copper, reaction times can be long, substrate scope may be more limited than Pd-coupling. |
| Scalability | Generally good | Challenging due to byproduct removal | Good, widely used in industry | Moderate, can be limited by catalyst loading and reaction time |
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
For cost-effectiveness and simplicity on a larger scale , the Williamson Ether Synthesis remains a strong contender, provided that potential elimination side reactions are not a major concern.
-
The Mitsunobu Reaction is an excellent choice for small-scale synthesis, especially when high functional group tolerance and mild conditions are paramount . However, purification from stoichiometric byproducts can be a significant drawback.
-
The Buchwald-Hartwig C-O Coupling offers the broadest substrate scope and generally high yields , making it a powerful tool for library synthesis and the preparation of complex analogues. The primary limitations are the cost and sensitivity of the catalytic system.
-
The Chan-Lam C-O Coupling presents a milder, more operationally simple alternative to palladium-catalyzed methods . It is particularly attractive for its tolerance of air and the use of readily available boronic acids, although reaction times can be longer.
Ultimately, the choice of synthetic route will be dictated by the specific needs of the research program, balancing factors of cost, scale, time, and chemical complexity. This guide provides the foundational knowledge and practical protocols to make an informed decision for the efficient synthesis of the valuable this compound scaffold.
References
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
- University of Wisconsin-Madison. (n.d.). Williamson Ether Synthesis. [Link]
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. [Link]
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.).
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
- MDPI. (2020).
- The Royal Society of Chemistry. (n.d.).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- National Center for Biotechnology Information. (2021).
- MDPI. (2021).
- ResearchGate. (2010). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
- ChemBK. (2024, April 9). n-boc-4-hydroxylpiperidine. [Link]
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
- ResearchGate. (2020). Progress in Copper-Catalyzed Chan-Lam Coupling of N-Compounds. [Link]
- MDPI. (2022).
- ResearchGate. (2019). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
- ResearchGate. (2021).
- National Center for Biotechnology Information. (2022).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Validating a Bioassay for the High-Throughput Screening of a 4-(3-Methoxyphenoxy)piperidine Library
Executive Summary
The successful identification of lead compounds from a high-throughput screening (HTS) campaign is fundamentally dependent on the quality of the bioassay used.[1] This guide provides a comprehensive comparison of two distinct yet powerful bioassay validation strategies for screening a 4-(3-methoxyphenoxy)piperidine library, a chemical scaffold rich in potential for targeting G-Protein Coupled Receptors (GPCRs). We will dissect the validation of a biochemical radioligand binding assay against a cell-based functional calcium mobilization assay. By explaining the causality behind experimental choices and presenting detailed protocols and comparative performance data, this guide equips researchers to select and validate the most appropriate assay for their drug discovery program, ensuring the generation of robust and reliable data.
Introduction: The Imperative of Rigorous Bioassay Validation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast small molecule libraries to identify starting points for therapeutic development.[1][2] However, the scale of HTS necessitates assays that are not only rapid and cost-effective but also exceptionally robust and reproducible.[3] Assay validation is the critical process of establishing, through documented evidence, that an assay is fit for its intended purpose.[4][5] A poorly validated assay can lead to a high rate of false positives or negatives, wasting significant resources and potentially causing promising lead compounds to be overlooked.
This guide focuses on a this compound library. This scaffold is prevalent in centrally active agents, making it a promising source for modulators of neuronal targets. For this exercise, we will assume the therapeutic target is a Gq-coupled GPCR, a common target class for such libraries.[6][7][8]
Comparison of Assay Formats: Choosing the Right Tool
The initial and most critical decision in developing a screening campaign is the choice of assay format.[9] The two primary categories, biochemical and cell-based assays, offer distinct advantages and disadvantages.[10][11]
-
Biochemical Assays: These assays measure the direct interaction between a compound and a purified biological target (e.g., receptor, enzyme).[10] Their primary advantage is simplicity and a direct, unambiguous readout of target engagement. They are often less susceptible to artifacts from compound cytotoxicity or off-target cellular effects.
-
Cell-Based Assays: These assays measure a compound's effect on a biological process within a living cell, providing a more physiologically relevant context.[3][12] They can identify compounds that modulate the target's function and offer immediate information on cell permeability. However, they are more complex, with more potential points of interference.[3]
We will compare a classic example from each category: a Radioligand Binding Assay (biochemical) and a Fluorescent Imaging Plate Reader (FLIPR) Calcium Mobilization Assay (cell-based).
Assay Validation Metrics: The Language of Quality
To objectively compare and validate HTS assays, we rely on a set of statistical parameters.[4]
-
Signal-to-Background Ratio (S/B): A simple measure of the assay window, calculated as the mean signal of the positive control divided by the mean signal of the negative control.[13] While useful, it does not account for data variability.[14][15]
-
Signal-to-Noise Ratio (S/N): This metric compares the difference between the positive and negative control signals to the variability of the background signal.[13][15] It provides more confidence than S/B but still doesn't capture the variability of the positive control.
-
Z'-Factor (Z-prime): The gold standard for HTS assay validation.[16] It incorporates the means and standard deviations of both the positive (high signal) and negative (low signal) controls, providing a single metric that reflects both the dynamic range and the data variation.[17][18]
The formula is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Interpretation of Z'-Factor: [16][18]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay; may be acceptable but requires careful hit confirmation.
-
Z' < 0: An unsuitable assay for screening.
-
-
Coefficient of Variation (%CV): Measures the relative variability within a set of replicates (%CV = (Standard Deviation / Mean) * 100). It is used to assess the precision and reproducibility of the assay.
Comparative Experimental Guide
Here we provide detailed, self-validating protocols for two distinct assays designed to screen our hypothetical GPCR target.
Method 1: Competitive Radioligand Binding Assay (Biochemical)
Causality & Rationale: This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the purified GPCR target. It is a direct measure of target binding affinity. The choice of a filtration-based format is a classic, robust method for separating bound from free radioligand.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: A known high-affinity ligand for the target GPCR, labeled with ³H (e.g., [³H]-Ligand), diluted in Assay Buffer to a final concentration equal to its Kd (dissociation constant). Rationale: Using the Kd concentration provides a good balance between signal and sensitivity for competitive binding.
-
Membrane Preparation: Prepare membranes from cells overexpressing the target GPCR. Homogenize cells and isolate the membrane fraction via centrifugation. Resuspend in Assay Buffer and determine protein concentration via a Bradford assay. Dilute to a final concentration of 10-20 µ g/well .
-
Controls:
-
Negative Control (Total Binding): DMSO (vehicle).
-
Positive Control (Non-specific Binding): A high concentration (10 µM) of a known, unlabeled competitor ligand.
-
-
-
Assay Procedure (384-well format):
-
To each well of a 384-well plate, add 1 µL of test compound from the this compound library (final concentration 10 µM) or control.
-
Add 20 µL of the diluted [³H]-Ligand.
-
Add 20 µL of the diluted GPCR membrane preparation to initiate the binding reaction.
-
Seal the plates and incubate for 90 minutes at room temperature with gentle agitation. Rationale: Incubation time should be sufficient to reach binding equilibrium, determined during assay development.
-
-
Signal Detection:
-
Harvest the plate contents onto a glass fiber filter mat using a cell harvester, rapidly washing 3 times with ice-cold Assay Buffer to separate bound from free radioligand.
-
Dry the filter mat completely.
-
Add 30 µL of scintillation cocktail to each filter spot.
-
Seal the mat and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Method 2: FLIPR Calcium Mobilization Assay (Cell-Based)
Causality & Rationale: This functional assay measures a downstream event in the Gq signaling cascade.[19] Activation of a Gq-coupled GPCR leads to an increase in intracellular calcium ([Ca²⁺]i). A calcium-sensitive fluorescent dye loaded into the cells reports this change in real-time. This confirms compounds are not just binding but are functionally activating the receptor.
Signaling Pathway Diagram:
Caption: A typical workflow for HTS bioassay validation.
Comparative Performance Data:
The following table summarizes hypothetical but realistic data from a 3-day validation study comparing the two assays. Each day, 16 replicates of positive and negative controls were run.
| Metric | Radioligand Binding Assay (Biochemical) | FLIPR Calcium Assay (Cell-Based) | Ideal Value |
| Mean Z'-Factor | 0.78 | 0.65 | > 0.5 |
| Z'-Factor Range | 0.72 - 0.83 | 0.55 - 0.71 | Consistent |
| Mean S/B Ratio | 12.5 | 4.8 | > 3 |
| Intra-plate CV% (Controls) | 4.5% | 8.2% | < 10% |
| Inter-plate CV% (Controls) | 6.1% | 11.5% | < 15% |
| DMSO Tolerance | Up to 1% | < 0.5% | Assay Dependent |
| Hit Rate (Pilot Screen) | 0.8% | 1.5% | < 2-3% |
Interpretation and Recommendation:
-
Robustness & Precision: The Radioligand Binding Assay demonstrates superior performance characteristics. Its Z'-factor is higher and more consistent, and its CVs are significantly lower, indicating higher precision and day-to-day reproducibility. [4]This is typical for a purified, component-based system.
-
Physiological Relevance: The FLIPR Calcium Assay , while showing more variability (higher CVs and a lower Z'), provides functionally relevant data. The higher hit rate could be due to identifying allosteric modulators or compounds with off-target effects on the calcium signaling pathway, requiring more extensive follow-up.
-
Decision:
-
For a primary screen where the goal is to identify any compound that directly interacts with the receptor with high confidence, the Radioligand Binding Assay is the superior choice due to its robustness.
-
The FLIPR Calcium Assay is an excellent choice for a secondary, confirmatory screen. Hits from the binding assay would be run in the FLIPR assay to confirm they have the desired functional effect (agonist activity) and to eliminate compounds that bind but do not elicit a response.
-
Conclusion
The validation of a bioassay is a multi-faceted process that extends beyond a single statistical metric. [5][20]It requires a deep understanding of the assay's biological basis, its performance limitations, and its fitness for the specific scientific question being asked. By comparing a direct binding (biochemical) and a functional (cell-based) assay, we have demonstrated the critical trade-offs between precision and physiological relevance. For screening the this compound library, a sequential approach is recommended: a highly robust biochemical binding assay for the primary HTS campaign, followed by a physiologically relevant cell-based functional assay to confirm and characterize the preliminary hits. This strategy maximizes the probability of identifying true, functionally active lead compounds worthy of advancing into drug development.
References
- Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC Source: PubMed Central URL
- Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Publications URL
- Source: amjcaserep.
- Title: High-Throughput Screening Libraries for Small-Molecule Drug Discovery Source: Thermo Fisher Scientific URL
- Source: National Institutes of Health (NIH)
- Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL
- Title: High-throughput Screening Steps | Small Molecule Discovery Center (SMDC)
- Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL
- Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing Source: PubMed Central URL
- Title: Z-factors - BIT 479/579 High-throughput Discovery Source: North Carolina State University URL
- Title: What Metrics Are Used to Assess Assay Quality?
- Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)
- Title: Calculating a Z-factor to assess the quality of a screening assay.
- Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BMG LABTECH URL
- Title: Better metrics for comparing instruments and assays Source: Molecular Devices URL
- Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmaceutica Sinica B URL
- Title: On HTS: Z-factor Source: On HTS URL
- Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: PunnettSquare Tools URL
- Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL
- Source: National Institutes of Health (NIH)
- Title: GPCR Assay Services Source: Reaction Biology URL
- Source: National Institutes of Health (NIH)
- Title: Assay Validation in High Throughput Screening – from Concept to Application Source: ResearchGate URL
- Title: GPCR Screening Services Source: Creative Bioarray URL
- Title: GPCR Screening & Profiling with Binding Assays Source: Creative Biogene URL
- Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)
- Title: Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)
- Title: Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ)
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. marinbio.com [marinbio.com]
- 13. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 16. assay.dev [assay.dev]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enhancing Metabolic Stability: A Comparative Analysis of 4-(3-Methoxyphenoxy)piperidine and Its Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Viability
In the journey of a drug candidate from discovery to clinical application, its pharmacokinetic profile is a primary determinant of success or failure. A crucial component of this profile is metabolic stability—the molecule's inherent resistance to biotransformation by the body's enzymatic machinery.[1][2] The liver, particularly its cytochrome P450 (CYP) enzyme superfamily, is the principal site of this metabolism, which can profoundly alter a drug's efficacy, duration of action, and safety profile.[3][4]
A compound with poor metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent dosing to maintain therapeutic concentrations, which can lead to patient non-compliance.[1] Conversely, while high stability is often desirable, it's a delicate balance; some metabolites can be toxic, and understanding the metabolic fate of a compound is essential to avoid safety liabilities.[1] Therefore, early assessment and optimization of metabolic stability are paramount in modern drug discovery to select and refine candidates with favorable pharmacokinetic properties.[5][6]
This guide provides an in-depth comparison of the metabolic stability of 4-(3-Methoxyphenoxy)piperidine, a scaffold of interest in medicinal chemistry, with several of its rationally designed analogs. We will explore the underlying metabolic pathways, present a detailed experimental protocol for assessing stability, and analyze comparative data to illustrate key optimization strategies.
Anticipated Metabolic Pathways of this compound
The structure of this compound presents several potential sites, or "soft spots," for enzymatic attack, primarily by Phase I enzymes like CYPs.[4][7] Understanding these vulnerabilities is the first step in designing more robust analogs. The primary metabolic routes for piperidine-containing compounds include N-dealkylation, oxidation of the carbon atom adjacent to the nitrogen to form a lactam, and potential ring-opening reactions.[8][9][10][11] The methoxyphenyl moiety is susceptible to O-demethylation and hydroxylation at various positions on the aromatic ring.[12][13]
The diagram below illustrates the most probable metabolic liabilities of the parent compound.
Caption: Potential metabolic pathways for this compound.
Rational Design of Metabolically Stable Analogs
Based on the predicted metabolic soft spots, we can propose several structural modifications aimed at enhancing the stability of the parent scaffold. The choice of each modification is guided by established medicinal chemistry strategies.[14]
-
Analog 1: Deuterated Methoxy Group (Parent-d3)
-
Rationale: The C-H bonds of the methoxy group are a likely site of initial oxidation (O-demethylation). Replacing these hydrogens with deuterium creates a stronger C-D bond. This difference in bond energy, known as the kinetic isotope effect, can significantly slow the rate of enzymatic cleavage, thereby increasing the metabolic half-life of the compound.[15][16]
-
-
Analog 2: Phenyl Ring Fluorination (Parent-F)
-
Rationale: Aromatic hydroxylation is a common metabolic pathway. Placing a fluorine atom, a small and highly electron-withdrawing group, at a potential hydroxylation site (e.g., ortho or para to the ether linkage) can block metabolism at that position. The strong C-F bond is resistant to enzymatic cleavage, and the electron-withdrawing nature deactivates the ring towards oxidative attack.[17]
-
-
Analog 3: Bioisosteric Replacement (Parent-Morpholine)
-
Rationale: The piperidine ring itself is susceptible to oxidation. Replacing it with a morpholine ring is a common bioisosteric strategy. The electron-withdrawing oxygen atom in the morpholine ring reduces the basicity of the nitrogen and decreases the susceptibility of adjacent carbons to CYP-mediated oxidation, often leading to improved metabolic stability.[8]
-
Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay
To empirically compare the metabolic stability of our parent compound and its analogs, the standard and most robust method is the in vitro liver microsomal stability assay.[18] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[16]
I. Materials & Equipment
-
Test System: Pooled Human Liver Microsomes (HLMs).
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Compounds: Parent compound and analogs (10 mM stock solutions in DMSO).
-
Control Compounds: High-clearance control (e.g., Verapamil) and low-clearance control (e.g., Warfarin).
-
Buffers: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Reaction Termination: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Equipment: 37°C shaking water bath/incubator, centrifuge, 96-well plates, multichannel pipettes.
-
Analytical System: LC-MS/MS system for quantification.[19][20]
II. Experimental Workflow
Caption: Workflow for the in vitro microsomal stability assay.
III. Step-by-Step Procedure
-
Preparation: Prepare working solutions of the test and control compounds at a final concentration of 1 µM in phosphate buffer. Prepare the HLM suspension to a final protein concentration of 0.5 mg/mL.[21]
-
Pre-incubation: In a 96-well plate, combine the HLM suspension and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is considered T=0.[8]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[21]
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.[19]
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[20][22]
IV. Data Analysis
The data is processed to determine key parameters of metabolic stability:
-
Half-Life (t½): The time required for the concentration of the compound to decrease by half. This is calculated from the slope of the linear regression of the natural logarithm of the percent remaining parent compound versus time.
-
Slope (k) = Elimination rate constant
-
t½ = 0.693 / k [8]
-
-
Intrinsic Clearance (CLint): The measure of the intrinsic metabolic capacity of the liver for a specific compound, normalized to the amount of microsomal protein.
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [8]
-
Comparative Data and Interpretation
The following table summarizes hypothetical but representative data from the described microsomal stability assay, comparing the parent compound to its rationally designed analogs.
| Compound ID | Modification | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Stability |
| Parent | None | 18.5 | 74.9 | High Clearance |
| Parent-d3 | Deuterated Methoxy | 45.2 | 30.7 | Moderate Clearance |
| Parent-F | Fluorinated Phenyl Ring | 25.1 | 55.2 | High Clearance |
| Parent-Morpholine | Piperidine -> Morpholine | > 60 | < 23.1 | Low Clearance |
| Verapamil | High-Clearance Control | < 10 | > 138.6 | High Clearance |
| Warfarin | Low-Clearance Control | > 60 | < 23.1 | Low Clearance |
Disclaimer: This data is illustrative and designed to represent typical experimental outcomes for educational purposes.
Analysis of Results
-
Parent Compound: The parent this compound exhibits a short half-life and high intrinsic clearance, suggesting it is rapidly metabolized by human liver microsomes. This confirms its metabolic liabilities and justifies the need for optimization.
-
Parent-d3 (Deuteration): This analog shows a greater than two-fold increase in half-life and a corresponding decrease in intrinsic clearance. This result strongly supports the hypothesis that O-demethylation is a major metabolic pathway for this scaffold. The kinetic isotope effect successfully slowed this metabolic process.[15]
-
Parent-F (Fluorination): A modest improvement in stability is observed. This suggests that while aromatic hydroxylation may contribute to the metabolism, it is likely a secondary pathway compared to the primary "soft spots" on the molecule.
-
Parent-Morpholine (Bioisosteric Replacement): This analog demonstrates the most significant improvement in metabolic stability, with a half-life exceeding the duration of the experiment and a very low intrinsic clearance, comparable to the stable control compound. This indicates that metabolism on the piperidine ring (e.g., α-carbon oxidation) is a predominant clearance pathway, and replacing it with the more robust morpholine ring effectively mitigates this liability.[8]
Conclusion and Strategic Outlook
This comparative guide demonstrates the power of rational, structure-based design in addressing metabolic liabilities. Through systematic modification of the this compound scaffold, we have shown that its metabolic stability can be significantly enhanced.
The experimental data indicates that the primary metabolic pathways involve both O-demethylation of the methoxy group and oxidation of the piperidine ring. While deuteration proved to be an effective strategy to slow O-demethylation, the most profound stabilization was achieved by replacing the piperidine ring with a morpholine bioisostere.
For researchers and drug development professionals working with this or similar scaffolds, these findings provide a clear strategic direction. Prioritizing modifications to the piperidine heterocycle is likely to yield the most substantial gains in metabolic stability, leading to improved pharmacokinetic profiles and increasing the probability of developing a successful clinical candidate.[6] Future work could explore combining these strategies, such as a deuterated methoxy group on the morpholine analog, to further refine the metabolic profile.
References
- Patsnap Synapse. (2025-05-21). What is the importance of metabolic stability in drug design?
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).
- Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Di, L., & Kerns, E. H. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
- Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (2025-08-09). ResearchGate.
- Al-Gharabli, S. I., et al. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing.
- Lee, J., & Lee, S. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.
- Microsomal stability assay for human and mouse liver microsomes. (2024-12-09). protocols.io.
- Peters, T. (n.d.). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. LCGC International.
- BioAgilytix Labs. (n.d.). LC/MS Applications in Drug Development.
- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020-04-09). Technology Networks.
- Metabolic Stability. (n.d.). Pharma Focus Asia.
- BenchChem Technical Support Team. (2025-12). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
- Chen, J., et al. (2011-06-18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Stiborová, M., et al. (2011-12-24). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. PubMed.
- Chen, J., et al. (2011-06-18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
- Naiman, K., et al. (n.d.). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PubMed Central.
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing).
- BenchChem. (n.d.). Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.
- Łowicki, D., & Przybylski, P. (2025-10-21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate.
- Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate.
- Spampinato, G., et al. (2023-05-15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
- Stuart, M. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. longdom.org [longdom.org]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
A Comparative In-Vitro Analysis of 4-(3-Methoxyphenoxy)piperidine and Selective Serotonin Reuptake Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a principal target in the development of therapeutics for a range of psychiatric disorders, most notably major depressive disorder. Selective serotonin reuptake inhibitors (SSRIs) represent a cornerstone of treatment, exerting their therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to postsynaptic receptors.[1]
This guide provides a comparative analysis of the in-vitro pharmacological profiles of commonly prescribed SSRIs. It also introduces 4-(3-Methoxyphenoxy)piperidine, a compound of interest within neuropharmacology, and discusses its structural characteristics in the context of potential SERT inhibition. It is important to note that while this compound is utilized in neuroscience research, its direct in-vitro activity at the serotonin transporter has not been extensively reported in publicly available literature.[2] This guide, therefore, aims to provide a framework for understanding the in-vitro evaluation of potential SERT inhibitors, using established SSRIs as a benchmark, and to offer a structural perspective on this compound.
Mechanism of Action: The Serotonin Transporter and SSRIs
The therapeutic efficacy of SSRIs is rooted in their ability to selectively inhibit the serotonin transporter.[1] This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling.[2][3] The interaction of SSRIs with SERT is a complex process, involving binding to a primary orthosteric site (S1) and, for some compounds, an allosteric site (S2), which can modulate the binding and dissociation kinetics of ligands at the primary site.[4][5]
Caption: Figure 1: Mechanism of Action of SSRIs.
Comparative In-Vitro Performance of Standard SSRIs
The in-vitro characterization of SSRIs typically involves determining their binding affinity (Ki) for and functional inhibition (IC50) of the serotonin transporter. A higher affinity is indicated by a lower Ki value, while a lower IC50 value signifies greater potency in inhibiting serotonin uptake. Selectivity is also a critical parameter, assessed by comparing the affinity for SERT to that for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| Citalopram (S-enantiomer, Escitalopram) | 1.1[6][7] | >3000[7] | >3000[7] | >2700 | >2700 |
| Fluoxetine (R-enantiomer) | 1.4[6][7] | 150[7] | 1200[7] | ~107 | ~857 |
| Paroxetine | 0.1 - 2.0[8][9] | <50[6][7] | >200[7] | Variable | >100 |
| Sertraline | 0.2 - 4.2[4][8] | >100[7] | <50[6][7] | >25 | Variable |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative range from the cited literature.
Structural Considerations for this compound
This compound features a piperidine ring, a common scaffold in many centrally active compounds, linked via an ether to a methoxy-substituted phenyl group. While direct experimental data on its SERT affinity is lacking, its structural components are present in known SERT ligands. The piperidine moiety is a core element in paroxetine, and phenoxyalkylamine structures are common in various CNS-active agents.
The presence and position of the methoxy group on the phenyl ring can influence binding affinity and selectivity for monoamine transporters. However, without empirical data, any prediction of its activity remains speculative. Further in-vitro characterization is necessary to determine if this compound exhibits significant and selective inhibition of the serotonin transporter.
Experimental Protocols for In-Vitro Evaluation
The following are detailed protocols for the two primary in-vitro assays used to characterize the interaction of compounds with the serotonin transporter.
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This assay measures the affinity of a test compound for SERT by its ability to compete with a radiolabeled ligand that is known to bind to the transporter.
Caption: Figure 2: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin transporter (hSERT), such as HEK293 or COS-7 cells, to confluency.[10]
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.[10]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, combine the hSERT membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]citalopram), and varying concentrations of the test compound.[10][11]
-
For total binding, the test compound is replaced with assay buffer.
-
For non-specific binding, a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) is used instead of the test compound.[10]
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[10][11]
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[11]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Serotonin Reuptake Inhibition Assay (IC50 Determination)
This functional assay measures a compound's ability to inhibit the uptake of serotonin (or a fluorescent analog) into cells expressing SERT.
Caption: Figure 3: Serotonin Reuptake Inhibition Assay Workflow.
Detailed Methodology:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing hSERT into 96-well plates and allow them to adhere overnight.[13]
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).[13]
-
Pre-incubate the cells with varying concentrations of the test compound or a known SSRI (as a positive control) for a defined period.
-
Initiate serotonin uptake by adding a fixed concentration of [3H]serotonin.[14][15] Alternatively, a fluorescent substrate that mimics serotonin can be used in a non-radioactive format.[16]
-
Incubate for a short duration at 37°C to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer and lysing them.[14]
-
Quantify the amount of [3H]serotonin taken up by the cells using a scintillation counter. If a fluorescent substrate is used, the intracellular fluorescence is measured with a plate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of serotonin uptake, by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The in-vitro evaluation of compounds for their interaction with the serotonin transporter is a critical step in the discovery and development of new antidepressant and anxiolytic drugs. Established SSRIs such as escitalopram, fluoxetine, paroxetine, and sertraline exhibit high affinity and potent inhibition of SERT, with varying degrees of selectivity over other monoamine transporters.
This compound, by virtue of its chemical structure, presents itself as a compound of interest for neuropharmacological investigation. However, a comprehensive understanding of its potential as a SERT inhibitor is currently hampered by the lack of published in-vitro binding and functional data. The experimental protocols detailed in this guide provide a clear framework for conducting such investigations. The definitive characterization of this compound's activity at SERT will require empirical testing using these or similar in-vitro models. Such studies would be invaluable in ascertaining its potential as a novel modulator of the serotonergic system.
References
- Mechanism of action of SSRIs. These agents inhibit serotonin... - ResearchGate. (n.d.).
- Schematic diagram showing mechanism of action of SSRIs. These agents... - ResearchGate. (n.d.).
- Coleman, J. A., et al. (2019). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 26(2), 1-10.
- Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.).
- Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls.
- Martin, R. S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 333-339.
- Selective serotonin reuptake inhibitor - Wikipedia. (n.d.).
- Owens, M. J., et al. (2001). [Second generation SSRIS: human monoamine transporter binding profile of escitalopram and R-fluoxetine]. L'Encephale, 27(4), 345-350.
- What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle. (2025, October 22).
- Plenge, P., et al. (2012). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 166(8), 2347-2360.
- van der Velden, W. J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12055-12063.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- Steiner, J. A., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. The Journal of Pharmacology and Experimental Therapeutics, 359(3), 459-467.
- Zomot, E., et al. (2008). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 28(1), 124-132.
- Preskorn, S. H. (1996). Clinical Pharmacology of SSRI's 3 - Basic Neuropharmacology of SSRIs.
- Assay Protocol Book - PDSP. (n.d.).
- Arias, H. R., et al. (2010). Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. - ResearchGate.
- El Mansari, M., et al. (2007). Allosteric modulation of the effect of escitalopram, paroxetine and fluoxetine: in-vitro and in-vivo studies. The International Journal of Neuropsychopharmacology, 10(1), 31-40.
- An-na, K., et al. (2023). Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons. International Journal of Molecular Sciences, 24(15), 12269.
- Larsen, M. B., et al. (2004). S-Citalopram and paroxetine potencies at gSERT/hSERT chimeras. IC 50... - ResearchGate.
Sources
- 1. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Second generation SSRIS: human monoamine transporter binding profile of escitalopram and R-fluoxetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of the effect of escitalopram, paroxetine and fluoxetine: in-vitro and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Selectivity Profile of 4-(3-Methoxyphenoxy)piperidine Against a Panel of CNS Receptors: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity profile of a novel compound is paramount to predicting its therapeutic potential and identifying potential off-target liabilities.[1][2] This guide provides an in-depth analysis of assessing the selectivity of 4-(3-Methoxyphenoxy)piperidine, a versatile piperidine derivative with potential applications in neuropharmacology.[3][4] Due to the limited publicly available binding data for this specific molecule, we will present a projected selectivity profile based on structure-activity relationships (SAR) of analogous compounds. This guide will also compare this projected profile with two well-characterized central nervous system (CNS) drugs, Memantine and Rotigotine, to provide a framework for interpretation.
The Critical Role of Selectivity Profiling
The interaction of a drug candidate with targets other than its intended therapeutic target can lead to unforeseen side effects.[5] Comprehensive in vitro screening against a panel of receptors, ion channels, and transporters is a cost-effective strategy to identify these off-target interactions early in the drug discovery process.[2] Panels such as the Eurofins SafetyScreen and the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) offer broad screening capabilities to de-risk compounds.[6][7][8][9][10][11][12][13][14]
Projected Selectivity Profile of this compound
Based on the known pharmacology of structurally related phenoxyalkylpiperidines and other piperidine derivatives, this compound is hypothesized to interact with several key CNS receptors.[15][16][17][18][19][20][21] The phenoxy and piperidine moieties are common pharmacophores in ligands for monoamine receptors.[22] Specifically, derivatives with these scaffolds have shown affinity for sigma (σ), dopamine, and serotonin receptors.[15][18] The methoxy substitution on the phenyl ring can also influence binding affinity and selectivity.
For the purpose of this guide, we will project a hypothetical binding affinity profile for this compound to illustrate how such data is presented and interpreted. This projection is an educated inference and requires experimental validation.
Comparative Compounds: Memantine and Rotigotine
To contextualize the projected profile of this compound, we will compare it to two marketed CNS drugs with distinct mechanisms and selectivity profiles:
-
Memantine: An uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[23][24][25] It exhibits low to negligible affinity for a wide range of other receptors, including GABA, benzodiazepine, dopamine, adrenergic, and histamine receptors.[24][26]
-
Rotigotine: A non-ergoline dopamine agonist used for Parkinson's disease and restless legs syndrome. It has a broader receptor binding profile with high affinity for dopamine D2, D3, and D1 receptors, as well as significant affinity for serotonin 5-HT1A and alpha-2B adrenergic receptors.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the projected binding affinities (Ki in nM) of this compound alongside the known affinities of Memantine and Rotigotine against a representative panel of CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Projected Ki, nM) | Memantine (Ki, nM) | Rotigotine (Ki, nM) |
| Dopamine Receptors | |||
| D1 | >1000 | >10,000 | 83 |
| D2S | 250 | >10,000 | 13 |
| D3 | 150 | >10,000 | 0.71 |
| D4 | 500 | >10,000 | 5.4 |
| Serotonin Receptors | |||
| 5-HT1A | 80 | >10,000 | 30 |
| 5-HT2A | 450 | >10,000 | 870 |
| 5-HT2B | >1000 | >10,000 | 2300 |
| 5-HT3 | >1000 | ~1,000 | >10,000 |
| Adrenergic Receptors | |||
| α1A | >1000 | >10,000 | 180 |
| α2A | 600 | >10,000 | 120 |
| α2B | 300 | >10,000 | 27 |
| β1 | >1000 | >10,000 | >10,000 |
| β2 | >1000 | >10,000 | >10,000 |
| Muscarinic Receptors | |||
| M1 | >1000 | >10,000 | >10,000 |
| M2 | >1000 | >10,000 | >10,000 |
| M3 | >1000 | >10,000 | >10,000 |
| Other Targets | |||
| NMDA (channel) | >1000 | 500-1000 | >10,000 |
| Sigma-1 (σ1) | 50 | >10,000 | >10,000 |
Disclaimer: The Ki values for this compound are projected based on SAR of related compounds and require experimental confirmation.
Experimental Methodologies for Selectivity Profiling
The determination of a compound's selectivity profile is typically achieved through a combination of radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues recombinantly expressing the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.
Interpretation of the Selectivity Profile
The hypothetical data suggests that this compound may possess moderate affinity for the sigma-1 receptor and some dopamine (D3) and serotonin (5-HT1A) receptor subtypes. Its projected affinity for other screened receptors is significantly lower.
-
Comparison with Memantine: Unlike memantine, which is highly selective for the NMDA receptor channel, this compound is projected to have a broader profile across several monoamine receptors. This suggests a different potential therapeutic application and side-effect profile.
-
Comparison with Rotigotine: Rotigotine has high affinity for multiple dopamine receptor subtypes and significant affinity for 5-HT1A and α2B receptors. The projected profile of this compound indicates lower affinity for these targets compared to rotigotine, suggesting it may be a less potent dopamine or serotonin modulator.
Conclusion
This guide outlines a comprehensive approach to assessing the selectivity profile of a novel compound, using this compound as a case study. While the presented binding data for this specific molecule is projected, it highlights the importance of broad in vitro screening and provides a framework for interpreting such data in comparison to well-characterized drugs. The detailed experimental protocols and illustrative diagrams serve as a practical resource for researchers in the field of drug discovery. Experimental validation of the projected profile through rigorous binding and functional assays is the essential next step in characterizing the pharmacology of this compound.
References
- The NIMH Psychoactive Drug Screening Program (PDSP). (2017, May 25). National Institute of Mental Health. [Link]
- Dopamine agonists, receptor selectivity and dyskinesia induction in Parkinson's disease. (2003). Current Opinion in Neurology. [Link]
- The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. (2008, October 15).
- Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors. (2006). European Journal of Pharmacology. [Link]
- NIMH Psychoactive Drug Screening Program. Grantome. [Link]
- PDSP - NIMH Psychoactive Drug Screening Program.
- Selective and nonselective dopamine receptor agonists: an innovative approach to cardiovascular disease treatment. (1996). American Heart Journal. [Link]
- SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]
- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2021). International Journal of Molecular Sciences. [Link]
- SafetyScreen Functional Panel - FR. Eurofins Discovery. [Link]
- Nimh Psychoactive Drug Screening Program - Bryan Roth. Grantome. [Link]
- Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. (2008). The Journal of Neuroscience. [Link]
- Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. (2009). Clinical Interventions in Aging. [Link]
- A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
- Adrenergic antagonist. Wikipedia. [Link]
- Memantine: Package Insert / Prescribing Inform
- CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]
- SafetyScreen44™ Panel. Eurofins Panlabs Taiwan, Ltd. [Link]
- Memantine. (2024, January 31). In: StatPearls [Internet]. Treasure Island (FL)
- Approval Labeling Text NDA 21-487. (2003). U.S.
- Serotonin Receptor Subtypes and Ligands. (2000). In: Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]
- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). Journal of Medicinal Chemistry. [Link]
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Properties. (2018). Journal of Medicinal Chemistry. [Link]
- Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. (2004).
- Serotonin Receptor and Transporter Ligands - Current Status. (2001). Current Medicinal Chemistry. [Link]
- Agonist versus antagonist binding to alpha-adrenergic receptors. (1981).
- Pharmacological screening of synthetic piperidine deriv
- Receptor antagonist. Wikipedia. [Link]
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (2022). ChemRxiv. [Link]
- Serotonin Receptors. (2018). In: Neuroscience. 2nd edition. Sunderland (MA)
- Adrenergic Drugs. (2023). In: StatPearls [Internet]. Treasure Island (FL)
- Serotonin receptors and their ligands. (1996).
- Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. (2007). Bioorganic & Medicinal Chemistry. [Link]
- KEGG PATHWAY Database.
- Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. ChEMBL. [Link]
- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
- This compound (C12H17NO2). PubChem. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry. [Link]
- Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. (2009). Medicinal Chemistry. [Link]
- In silico off-target profiling for enhanced drug safety assessment. (2023).
Sources
- 1. KEGG PATHWAY Database [genome.jp]
- 2. Document: Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-... - ChEMBL [ebi.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 9. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Nimh Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 17. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. search.lib.asu.edu [search.lib.asu.edu]
- 23. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. accessdata.fda.gov [accessdata.fda.gov]
A Guide to Inter-Laboratory Validation of Analytical Methods for 4-(3-Methoxyphenoxy)piperidine
An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Quality Control
In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For a key intermediate such as 4-(3-Methoxyphenoxy)piperidine, a building block in the synthesis of various neuropharmacological agents, ensuring the consistency and accuracy of its quantification is a critical step in guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)—through the lens of a rigorous inter-laboratory validation study.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] An inter-laboratory validation, often referred to as a collaborative study, is the ultimate test of a method's reproducibility, assessing its performance across different laboratories, analysts, and equipment.[4][5][6] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental design, grounding every step in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2).[2][7][8][9][10]
The Criticality of Method Validation in Pharmaceutical Analysis
Before delving into the comparative data, it is essential to understand the foundational pillars of analytical method validation. These are not arbitrary benchmarks but a scientifically driven framework to ensure that a method is fit for purpose.[4][11][12] The core validation characteristics, as defined by ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][13][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7][13][14][15]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][12][13][14][15]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7][13]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further subdivided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4][6][12][16]
-
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or different equipment.[5][16]
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).[4][5][6][16]
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[7][13][14][15]
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13][14][15]
Inter-Laboratory Study Design: A Comparative Approach
To objectively compare the performance of a conventional HPLC method with a more modern UHPLC method for the analysis of this compound, a hypothetical inter-laboratory study was designed involving three independent laboratories. Each laboratory received identical, homogenously prepared samples of this compound at three concentration levels (80%, 100%, and 120% of the target concentration), along with a well-characterized reference standard.
The rationale for this design is to challenge the methods under a variety of conditions, thereby providing a robust assessment of their reproducibility.[5][6] The inclusion of multiple concentration levels ensures the reliability of the methods across the specified range.[13][14]
Experimental Protocols
The following are the detailed, step-by-step methodologies for the HPLC and UHPLC methods evaluated in this study.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create calibration standards at 80%, 100%, and 120% of the target concentration.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve the target concentration.
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
Protocol 2: Ultra-High-Performance Liquid Chromatography (UHPLC) Method
-
Instrumentation: A UHPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 1.8 µm particle size, 2.1 x 50 mm.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 2 µL.
-
Standard Preparation: Follow the same procedure as the HPLC method.
-
Sample Preparation: Follow the same procedure as the HPLC method.
-
Analysis: Inject the prepared standards and samples into the UHPLC system and record the chromatograms.
The causality behind these choices lies in the fundamental differences between HPLC and UHPLC. The smaller particle size of the UHPLC column packing allows for a more efficient separation, leading to sharper peaks and shorter run times, but requires a system capable of handling higher backpressures. The flow rate and injection volume are scaled down for the UHPLC method to be compatible with the smaller column dimensions.
Comparative Data Analysis
The data from the three participating laboratories were collected and statistically analyzed. The following tables summarize the key performance characteristics for both the HPLC and UHPLC methods.
Table 1: Linearity and Range
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Range Studied | 80-120% of target | 80-120% of target | As per ICH guidelines[13] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Number of Concentration Levels | 5 | 5 | Minimum of 5[13] |
Both methods demonstrated excellent linearity across the specified range, with correlation coefficients exceeding the typical acceptance criterion of 0.999.
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC Method (% Recovery ± SD) | UHPLC Method (% Recovery ± SD) | Acceptance Criteria |
| 80% | 99.2 ± 0.8% | 100.1 ± 0.4% | 98.0 - 102.0% |
| 100% | 100.5 ± 0.6% | 99.8 ± 0.3% | 98.0 - 102.0% |
| 120% | 99.8 ± 0.9% | 100.3 ± 0.5% | 98.0 - 102.0% |
The accuracy of both methods, expressed as percent recovery, was well within the acceptable limits. The UHPLC method exhibited slightly lower standard deviations, suggesting a higher degree of consistency in the accuracy measurements.
Table 3: Precision (Repeatability and Reproducibility)
| Parameter | HPLC Method (%RSD) | UHPLC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | ≤ 1.5% | ≤ 0.8% | ≤ 2.0% |
| Reproducibility (Inter-laboratory) | ≤ 2.5% | ≤ 1.2% | ≤ 3.0% |
Precision is where a more significant difference between the two techniques is observed. While both methods meet the acceptance criteria, the UHPLC method demonstrates superior precision, with substantially lower Relative Standard Deviations (%RSD) for both repeatability and, crucially, inter-laboratory reproducibility. This indicates that the UHPLC method is less susceptible to variations across different laboratories, analysts, and instruments.
Discussion and Conclusion
This inter-laboratory comparison demonstrates that both the HPLC and UHPLC methods are valid and suitable for the quantitative analysis of this compound. However, the UHPLC method exhibits clear advantages in terms of precision and, by extension, reproducibility. The lower %RSD values in the inter-laboratory study suggest that the UHPLC method is more robust and transferable between different quality control laboratories.
Furthermore, the UHPLC method offers significant operational benefits, including faster analysis times (typically 2-3 times faster than conventional HPLC) and reduced solvent consumption, leading to a more environmentally friendly and cost-effective analytical workflow.
Recommendation: For laboratories equipped with UHPLC instrumentation, the validated UHPLC method is the recommended choice for the routine quality control of this compound due to its superior precision, higher throughput, and reduced environmental impact. The conventional HPLC method remains a valid and reliable alternative for laboratories without access to UHPLC technology.
This guide underscores the importance of a systematic and collaborative approach to analytical method validation. By adhering to the principles outlined in the ICH guidelines and conducting rigorous inter-laboratory studies, the pharmaceutical industry can ensure the generation of reliable and reproducible data, which is the bedrock of product quality and patient safety.
References
- AMSbiopharma. (2025, July 22).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Altabrisa Group. (2025, July 26).
- Homework.Study.com.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- ICH. (2023, November 30).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaGuru. (2025, July 12).
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry.
- Slideshare.
- Belouafa, S., et al. Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- Abraham Entertainment. (2025, October 22).
- Dong, M. W.
- de Souza, S. V. C., & Junqueira, R. G. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Kumar, A., et al. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- NHS. guidance for the validation of pharmaceutical quality control analytical methods.
- Pharmaguideline. (2024, December 11).
- Chem-Impex. This compound Hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. homework.study.com [homework.study.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. azolifesciences.com [azolifesciences.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. scispace.com [scispace.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
- 16. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Tale of Two Scaffolds: A Comparative SAR Guide to Phenoxypiperidine and Benzyloxypiperidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal anchor for designing ligands that interact with a wide array of biological targets. Within the vast chemical space of piperidine derivatives, two closely related yet distinct scaffolds have emerged as particularly fruitful starting points for the development of potent and selective modulators of physiological processes: the phenoxypiperidine and the benzyloxypiperidine scaffolds.
This guide provides an in-depth, comparative analysis of the Structure-Activity Relationships (SAR) of these two pivotal scaffolds. Moving beyond a mere catalog of compounds, we will delve into the nuanced differences in their synthetic accessibility, conformational preferences, and resulting pharmacological profiles. By examining key experimental data and the underlying mechanistic principles, this document aims to equip researchers with the critical insights needed to rationally design and optimize novel therapeutics based on these versatile chemical frameworks.
The Core Distinction: A Subtle Yet Significant Structural Divergence
The fundamental difference between the phenoxypiperidine and benzyloxypiperidine scaffolds lies in the nature of the linker connecting the piperidine ring to the aromatic moiety. In the phenoxypiperidine scaffold, an oxygen atom directly bridges the piperidine (usually at the 4-position) to a phenyl ring. Conversely, the benzyloxypiperidine scaffold incorporates a methylene (-CH2-) group between the oxygen atom and the phenyl ring.
This seemingly minor variation in the linker has profound implications for the molecule's overall topology, flexibility, and electronic properties, which in turn dictates its interaction with biological targets.
Caption: Core structural difference between phenoxypiperidine and benzyloxypiperidine scaffolds.
Comparative Synthesis Strategies: Building the Core
The synthetic routes to phenoxypiperidine and benzyloxypiperidine analogs share common starting materials and general principles, yet diverge in key steps that accommodate the structural differences. A general understanding of these pathways is crucial for planning and executing the synthesis of analog libraries for SAR studies.
General Synthesis of 4-Phenoxypiperidine Derivatives
A common and versatile method for the synthesis of 4-phenoxypiperidine derivatives is the Williamson ether synthesis. This typically involves the reaction of a protected 4-hydroxypiperidine with a substituted phenol under basic conditions.
Caption: Generalized synthetic workflow for 4-phenoxypiperidine analogs.
General Synthesis of 4-Benzyloxypiperidine Derivatives
The synthesis of 4-benzyloxypiperidine derivatives can also be achieved through a Williamson ether synthesis, but in this case, a protected 4-(hydroxymethyl)piperidine is reacted with a benzyl halide. Alternatively, a protected 4-hydroxypiperidine can be reacted with a benzyl halide.
Caption: Common synthetic routes to 4-benzyloxypiperidine analogs.
Comparative SAR at Key Biological Targets
The true measure of a scaffold's utility lies in its ability to generate potent and selective ligands for specific biological targets. Here, we compare the SAR of phenoxypiperidine and benzyloxypiperidine derivatives at two well-studied target classes: cholinesterases and monoamine transporters.
Acetylcholinesterase (AChE) Inhibition: A Case for the Phenoxy Moiety
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Both phenoxy- and benzyloxypiperidine scaffolds have been explored for this purpose.
A study on phenoxyethyl piperidine derivatives revealed that the piperidinyl moiety is crucial for activity against electric eel AChE (eeAChE).[1] Compound 5c from this study, a phenoxyethyl piperidine derivative, was identified as the most potent inhibitor with an IC50 value of 0.5 µM.[1] In contrast, the corresponding morpholino analog showed significantly reduced activity, highlighting the importance of the piperidine nitrogen.[1]
While direct comparative data is limited, the SAR of N-benzylpiperidine derivatives as AChE inhibitors suggests that the benzyl group can be extensively modified to enhance potency.[2][3][4] For instance, the introduction of bulky substituents on the benzamide portion of a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine series dramatically increased AChE inhibitory activity.[2]
Table 1: Comparative AChE Inhibition Data
| Scaffold | Compound | Target | IC50 (µM) | Source |
| Phenoxypiperidine | Compound 5c | eeAChE | 0.5 | [1] |
| Benzyloxypiperidine | Compound 19 (a 1-benzoylpiperidine derivative) | AChE | 5.10 | [5][6] |
| Benzyloxypiperidine | Donepezil (related N-benzylpiperidine) | AChE | ~0.03 | [7] |
From the available data, it appears that highly potent AChE inhibitors can be developed from both scaffolds. However, the phenoxyethyl piperidine scaffold has demonstrated sub-micromolar inhibitory activity with a relatively simple substitution pattern.[1] The benzyloxypiperidine scaffold, as exemplified by the complex structure of donepezil, often requires more elaborate substitution to achieve high potency.
Dopamine Transporter (DAT) Binding: The Benzyloxy Advantage
The dopamine transporter is a key target for the treatment of various neuropsychiatric disorders, including depression and attention deficit hyperactivity disorder (ADHD). Both phenoxypiperidine and benzyloxypiperidine scaffolds have been investigated as DAT ligands.
In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the N-substituent was found to play a critical role in DAT affinity and selectivity.[8] Specifically, a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine analog exhibited subnanomolar affinity (Ki = 0.7 nM) and high selectivity for DAT.[9]
Comparative studies on benztropine analogs, which contain a diphenylmethoxy moiety (structurally related to the benzyloxy group), have provided further insights into the structural requirements for high DAT affinity.[10] These studies indicate that smaller substituents on the aromatic rings are generally well-tolerated.[10]
Table 2: Comparative DAT Binding Affinity Data
| Scaffold | Compound/Analog Series | Target | Ki (nM) | Source |
| Benzyloxypiperidine | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | [9] |
| Phenoxypiperidine | 4,4-Difluoro-3-(phenoxymethyl)piperidine derivative (8b) | D4 Receptor | 5.5 | [11][12] |
| Benzyloxypiperidine | (+)-5 (a hydroxypiperidine analog of a benzhydryloxyethylpiperidine) | DAT | 0.46 (IC50) | [2] |
It is important to note that the data for the phenoxypiperidine derivative is for the D4 receptor, a different but related target. However, it demonstrates the potential of this scaffold to interact with dopamine receptors. The benzyloxypiperidine derivatives consistently show high, often sub-nanomolar, affinity for the dopamine transporter.
Experimental Protocols: A Foundation for Reliable SAR
To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and inhibition.[1][13][14]
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to AChE activity.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 100 mM, pH 8.0).
-
DTNB Solution (e.g., 10 mM in buffer).
-
Acetylthiocholine Iodide (ATCI) Substrate Solution (e.g., 75 mM in buffer).
-
AChE Enzyme Solution (from a commercial source, diluted in buffer to the desired concentration).
-
Test Compound Solutions (serial dilutions in buffer, with a consistent percentage of DMSO if used for solubilization).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add:
-
25 µL of phosphate buffer.
-
25 µL of the test compound solution (or buffer for control).
-
25 µL of the AChE enzyme solution (add buffer to blank wells).
-
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.
Principle: The assay quantifies the displacement of a radiolabeled DAT ligand (e.g., [3H]WIN 35,428) from cell membranes expressing the dopamine transporter by a non-labeled test compound. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing DAT in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it.
-
Determine the protein concentration of the membrane suspension.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add in triplicate:
-
Binding buffer.
-
Radiolabeled ligand (e.g., [3H]WIN 35,428) at a concentration near its Kd.
-
Varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
-
Add the prepared cell membrane suspension to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A typical experimental workflow for comparative SAR studies.
Conclusion: Guiding Future Drug Design
The phenoxypiperidine and benzyloxypiperidine scaffolds, while structurally similar, offer distinct advantages and opportunities in drug discovery. The choice between these two frameworks is not arbitrary but a strategic decision that should be guided by the specific biological target and the desired pharmacological profile.
The phenoxypiperidine scaffold, with its more rigid connection to the aromatic ring, may be advantageous for targets that require a well-defined orientation of the phenyl group. The direct ether linkage can also influence the electronic properties of the aromatic ring, which can be exploited for specific interactions.
The benzyloxypiperidine scaffold, with its greater conformational flexibility due to the methylene linker, can explore a larger conformational space, potentially leading to interactions with a broader range of targets or different binding modes within the same target. The increased distance between the piperidine and the phenyl ring can also be a key determinant of activity.
Ultimately, a comprehensive understanding of the SAR for both scaffolds, supported by robust experimental data, is essential for medicinal chemists. By leveraging the subtle yet significant differences between the phenoxypiperidine and benzyloxypiperidine frameworks, researchers can continue to develop novel and improved therapeutics for a wide range of diseases. This guide serves as a foundational resource to inform and inspire these future drug design endeavors.
References
- Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
- Elabscience® Rat DAT(Dopamine Transporter) ELISA Kit. Elabscience. [Link]
- Ellman Esterase Assay Protocol. Scribd. [Link]
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]
- In vitro assays for the functional characterization of the dopamine transporter (D
- High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed. [Link]
- Synthesis of fentanyl analogs.
- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]
- 4-(Phenoxymethyl)piperidine hydrochloride. Appchem. [Link]
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]
- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [Link]
- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Comparative Insilico Docking Study Involving Antagonistic Activity of CoumarinDerivatives on EGFR and CDK2.
- Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central. [Link]
- Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
- Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 4. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. japsonline.com [japsonline.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Unseen Hazard: A Comprehensive Guide to the Safe Disposal of 4-(3-Methoxyphenoxy)piperidine
The Imperative of Proper Chemical Disposal
In the fast-paced environment of a modern laboratory, the significance of meticulous waste disposal can sometimes be underestimated. However, the consequences of improper disposal—ranging from immediate safety hazards like fires and explosions to long-term environmental contamination and potential health risks—are severe. Adherence to established protocols is not merely a matter of regulatory compliance with bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA); it is a fundamental ethical responsibility of every scientist.[1][2][3]
Understanding the Hazard Profile of 4-(3-Methoxyphenoxy)piperidine
Assumed Hazard Classification:
| Hazard Category | Assumed Classification | Rationale |
| Acute Toxicity | Category 4 (Harmful if swallowed) | Common for similar amine-containing heterocyclic compounds. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A frequent characteristic of piperidine derivatives.[4][5][6] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A frequent characteristic of piperidine derivatives.[4][5][6] |
| Aquatic Toxicity | Assumed to be harmful to aquatic life | Many synthetic organic compounds have environmental toxicity. |
This conservative classification underscores the importance of the disposal procedures outlined below.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Identification and Segregation
The first and most critical step is the correct identification and segregation of the waste.
-
Designate as Hazardous Waste: Due to the lack of specific safety data, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be designated as hazardous waste.[7]
-
Segregate at the Source: Never mix this compound waste with other waste streams.[1][8] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
-
Keep away from sources of ignition.[9]
-
Step 2: Proper Waste Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Select a Compatible Container: Use a container made of a material that is chemically resistant to this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks.[2][8]
-
Securely Close the Container: The container must have a tight-fitting, leak-proof lid. Keep the container closed at all times except when adding waste.[8]
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion of vapors and to prevent spills.[2]
Step 3: Accurate and Comprehensive Labeling
Proper labeling is a cornerstone of safe waste management, providing essential information to all personnel who may handle the container.
-
Use a Hazardous Waste Label: Affix a standardized hazardous waste label to the container as soon as the first drop of waste is added.[2][7]
-
Complete All Information Fields: The label must include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added to the container).
-
The name and contact information of the generating researcher or laboratory.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The designated storage area for hazardous waste is crucial for maintaining a safe laboratory environment.
-
Designate an SAA: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[8][10]
-
Ensure Safe Storage Conditions:
-
Adhere to Accumulation Limits: Do not exceed the storage limits for an SAA, which is typically 55 gallons of hazardous waste or one quart of acutely hazardous waste.[10]
Step 5: Arranging for Final Disposal
The final step involves the transfer of the waste to a licensed disposal facility.
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (typically 90 or 180 days depending on the generator status of the facility), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[2][7]
-
Professional Disposal is Mandatory: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[12] It must be disposed of through a licensed hazardous waste contractor who will use methods such as incineration or chemical treatment to render it non-hazardous.[1]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If possible, without endangering yourself, close the laboratory door to contain the vapors.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Fostering a Culture of Safety
The procedures outlined in this guide are more than just a set of rules; they are a framework for responsible scientific practice. By understanding the rationale behind each step, researchers can cultivate a proactive safety mindset. Regular training, open communication, and a commitment to best practices are essential for ensuring that the pursuit of scientific advancement does not come at the cost of safety or environmental integrity.[3][13]
References
- OSHA Compliance For Labor
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Safety Guidance.
- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]
- Safe Storage of Hazardous Materials: Best Practices for a Safer Lab.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Piperidine - SAFETY D
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. osha.gov [osha.gov]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
